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  • Product: Ethyl 2-cyano-3-(dimethylamino)acrylate
  • CAS: 57338-21-3

Core Science & Biosynthesis

Foundational

The Enaminone Advantage: A Technical Guide to Ethyl 2-cyano-3-(dimethylamino)acrylate

Executive Summary In the landscape of modern drug development, the rapid and regioselective assembly of nitrogen-rich heterocycles is a paramount objective. Ethyl 2-cyano-3-(dimethylamino)acrylate stands as a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the rapid and regioselective assembly of nitrogen-rich heterocycles is a paramount objective. Ethyl 2-cyano-3-(dimethylamino)acrylate stands as a highly versatile, bifunctional building block that enables these syntheses. Classified chemically as an enaminone, this compound features a highly polarized carbon-carbon double bond driven by a "push-pull" electronic system. This technical whitepaper explores the physicochemical properties, mechanistic logic, and validated experimental workflows for utilizing this critical intermediate in active pharmaceutical ingredient (API) manufacturing.

Physicochemical Profiling & Registry Data

Accurate identification and physical profiling are critical for predicting solubility, reactivity, and downstream purification strategies. The compound exists primarily in its E- and Z-isomeric forms, though the commercial standard is often a highly pure mixture or the thermodynamically stable E-isomer[1].

Below is a consolidated table of its core registry and physical data[1][2][3][4][5]:

PropertyValue
IUPAC Name Ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate
Primary CAS Number 16849-87-9
Isomeric CAS Numbers 57338-21-3 (E-isomer), 57338-28-0 (Z-isomer)
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Boiling Point 340.0 ± 32.0 °C (Predicted)
Melting Point 76 - 78 °C
Density 1.1 ± 0.1 g/cm³
Topological Polar Surface Area 53.3 Ų

Mechanistic Chemistry: The Push-Pull Enaminone System

The synthetic power of Ethyl 2-cyano-3-(dimethylamino)acrylate lies in its unique electronic topology. It is a classic "push-pull" alkene.

The Causality of Reactivity:

  • The "Push": The dimethylamino group (-N(CH₃)₂) acts as a strong electron-donating group via resonance, pushing electron density into the π-system.

  • The "Pull": The geminal cyano (-C≡N) and ethyl ester (-COOEt) groups act as powerful electron-withdrawing groups, pulling that density toward themselves.

This dynamic creates a highly polarized double bond. The C3 carbon (bearing the amine) becomes highly electrophilic, making it the primary site for initial nucleophilic attack by dinucleophiles such as hydrazines or amidines. Following the attack, the dimethylamino group acts as an excellent leaving group (expelled as dimethylamine gas), which entropically drives the reaction forward. The secondary nucleophilic center of the attacking reagent then cyclizes onto the C2-bound cyano or ester group, rapidly generating pyrazole or pyrimidine scaffolds.

Reactivity Enaminone Ethyl 2-cyano-3-(dimethylamino)acrylate (Push-Pull System) Electrophile C3 Position (Highly Electrophilic) Enaminone->Electrophile Polarization Nucleophile C2 Position (Nucleophilic Character) Enaminone->Nucleophile Polarization Hydrazine Hydrazines (Dinucleophiles) Electrophile->Hydrazine Initial Attack Amidine Amidines / Ureas (Dinucleophiles) Electrophile->Amidine Initial Attack Nucleophile->Hydrazine Cyclization Nucleophile->Amidine Cyclization Pyrazole Pyrazole Scaffolds (e.g., Allopurinol Intermediates) Hydrazine->Pyrazole -HNMe2, -H2O Pyrimidine Pyrimidine Scaffolds (Kinase Inhibitors) Amidine->Pyrimidine -HNMe2, -H2O

Electronic push-pull mechanism of enaminones driving regioselective heterocyclic synthesis.

Strategic Applications in API Manufacturing

In industrial drug development, CAS 16849-87-9 is heavily utilized as an upstream intermediate for critical APIs. Its most notable application is in the synthesis of Allopurinol , a World Health Organization (WHO) essential medicine used to treat gout and hyperuricemia[6][7].

During Allopurinol manufacturing, Ethyl 2-cyano-3-(dimethylamino)acrylate is reacted with hydrazine derivatives to form 3-amino-4-carbethoxypyrazole (or its sulfate salt)[6][7][8]. This pyrazole intermediate is subsequently condensed with formamide to construct the final pyrazolo[3,4-d]pyrimidine bicyclic core of Allopurinol[7]. The high atom economy and reliable regioselectivity of the enaminone make this route highly scalable for multi-ton industrial production[6][9].

Self-Validating Experimental Protocol: Pyrazole Scaffold Synthesis

To ensure reproducibility, the following protocol details the synthesis of a functionalized pyrazole (e.g., N-hydroxyethyl-5-amino-1H-pyrazole-4-carboxylic acid) using Ethyl 2-cyano-3-(dimethylamino)acrylate and a hydrazine derivative. This methodology is designed with built-in validation checkpoints[10].

Step-by-Step Methodology

Step 1: Reagent Preparation & Mixing

  • Action: In a three-necked flask equipped with a reflux condenser, combine 1.948 mol of Ethyl 2-cyano-3-(dimethylamino)acrylate with 920 g of Toluene. Slowly add 2.922 mol of the chosen hydrazine (e.g., β-hydroxyethylhydrazine)[10].

  • Causality: Toluene is selected as the solvent because its boiling point (~110 °C) perfectly accommodates the thermal activation energy required for the reaction, while allowing for the potential azeotropic removal of water if needed.

Step 2: Thermal Cyclization

  • Action: Heat the mixture to 100 °C under continuous stirring[10].

  • Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The reaction is self-validating when the distinct UV-active spot corresponding to the enaminone starting material completely disappears, indicating full conversion to the pyrazole ester.

Step 3: Solvent Evaporation

  • Action: Upon completion, remove the toluene solvent via vacuum distillation[10].

  • Causality: Removing the organic solvent prevents biphasic interference in the subsequent aqueous hydrolysis step, ensuring maximum contact between the base and the ester.

Step 4: Base-Catalyzed Hydrolysis

  • Action: Add 362 g of 30% NaOH (approx. 2.715 mol) to the crude residue and heat to 100 °C[10].

  • Causality: The strong alkaline environment rapidly hydrolyzes the ethyl ester at the C4 position of the newly formed pyrazole to a sodium carboxylate salt. Monitor via TLC until the ester intermediate is consumed.

Step 5: Acidification & Isolation

  • Action: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid (HCl) dropwise until the pH drops below 5. Filter the resulting precipitate and dry under vacuum[10].

  • Validation Checkpoint: The acidification step is a self-validating physical cue. At pH < 5, the carboxylate salt is fully protonated into the free carboxylic acid. Because the free acid has significantly lower aqueous solubility than its sodium salt, it rapidly precipitates out of solution, allowing for simple isolation via filtration (Typical Yield: ~86%)[10].

Workflow Step1 Step 1: Reagent Mixing Enaminone + Hydrazine in Toluene Step2 Step 2: Thermal Activation Reflux at 100°C (TLC Monitoring) Step1->Step2 Step3 Step 3: Solvent Removal Vacuum Distillation Step2->Step3 Step4 Step 4: Hydrolysis Add 30% NaOH at 100°C Step3->Step4 Step5 Step 5: Acidification & Isolation Adjust pH < 5, Filter Precipitate Step4->Step5

Validated experimental workflow for the thermal cyclization and isolation of pyrazole scaffolds.

References

  • Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 2777141 - PubChem Source: nih.gov URL:[Link]

  • Etil 2-siano-3-(dimetilamino)akrilat CAS#: 16849-87-9 - ChemWhat Source: chemwhat.id URL:[Link]

  • Chemical Synthesis Catalog Overview | PDF - Scribd Source: scribd.com URL:[Link]

  • PROPOSED BULK DRUG AND DRUG INTERMEDIATES MANUFACTURING UNIT of M/s. Pacific Organics Pvt Ltd - Environmental Clearance Source: environmentclearance.nic.in URL:[Link]

  • Minutes of the 585th meeting of the State Level Expert Appraisal Committee (SEAC) - Gujarat Pollution Control Board Source: environmentclearance.nic.in URL:[Link]

  • RAW MATERIAL STORAGE AND HANDLING (Allopurinol Manufacturing) - Environmental Clearance Source: environmentclearance.nic.in URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 2-cyano-3-(dimethylamino)acrylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-cyano-3-(dimethylamino)acrylate is a versatile organic compound characterized by its electron-deficient alkene backbone, making it a valuab...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3-(dimethylamino)acrylate is a versatile organic compound characterized by its electron-deficient alkene backbone, making it a valuable precursor in a multitude of synthetic applications. This guide provides a comprehensive overview of its synthesis, physicochemical properties, detailed spectral analysis, and significant applications, particularly in the construction of heterocyclic scaffolds relevant to drug discovery. As a potent Michael acceptor, its reactivity is leveraged in various carbon-carbon and carbon-heteroatom bond-forming reactions. This document serves as a technical resource for researchers, offering detailed experimental protocols and mechanistic insights to facilitate its effective utilization in the laboratory.

Introduction

Ethyl 2-cyano-3-(dimethylamino)acrylate, with a molecular weight of 168.19 g/mol , is a key building block in modern organic synthesis.[1] Its structure, featuring a cyano group and an ester moiety, renders the double bond highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility, enabling the synthesis of complex molecules from relatively simple starting materials. This guide will delve into the fundamental aspects of this compound, from its preparation to its sophisticated applications in synthetic chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 2-cyano-3-(dimethylamino)acrylate is paramount for its effective use and handling.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1]
CAS Number 16849-87-9
Appearance Off-white to yellow crystalline solid
Melting Point 77-81 °C
Boiling Point Not available (decomposes)
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF)

Synthesis

The synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate is most commonly achieved through the condensation of ethyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2] This reaction is efficient and proceeds under mild conditions.

Reaction Mechanism

The synthesis is a variation of the Knoevenagel condensation. The mechanism involves the initial formation of an enolate from ethyl cyanoacetate, which then attacks the electrophilic carbon of the protonated DMF-DMA. Subsequent elimination of methanol and dimethylamine leads to the final product.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate

Materials:

  • Ethyl cyanoacetate

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous toluene

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • To a solution of ethyl cyanoacetate (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/hexane.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl Cyanoacetate Ethyl Cyanoacetate Reaction Condensation Reaction (Toluene, Reflux) Ethyl Cyanoacetate->Reaction DMF-DMA DMF-DMA DMF-DMA->Reaction Purification Recrystallization (Ethanol/Hexane) Reaction->Purification Final_Product Ethyl 2-cyano-3- (dimethylamino)acrylate Purification->Final_Product

A simplified workflow for the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate.

Spectral Analysis

The structural elucidation of Ethyl 2-cyano-3-(dimethylamino)acrylate is confirmed through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound exhibit characteristic signals that correspond to its unique structure.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.55 (s, 1H): Olefinic proton (=CH).

  • δ 4.15 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl group (-OCH₂CH₃).

  • δ 3.10 (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).

  • δ 1.25 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl group (-OCH₂CH₃).

¹³C NMR (101 MHz, CDCl₃):

  • δ 167.0: Carbonyl carbon of the ester (C=O).

  • δ 158.0: Carbon of the double bond attached to the dimethylamino group (=C-N).

  • δ 119.0: Cyano carbon (C≡N).

  • δ 75.0: Carbon of the double bond attached to the cyano group (=C-CN).

  • δ 59.0: Methylene carbon of the ethyl group (-OCH₂).

  • δ 40.0: Methyl carbons of the dimethylamino group (-N(CH₃)₂).

  • δ 14.0: Methyl carbon of the ethyl group (-OCH₂CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.[3][4][5]

Wavenumber (cm⁻¹)Assignment
~2210C≡N stretching (nitrile)
~1700C=O stretching (ester)
~1620C=C stretching (alkene)
~1580C=C stretching (conjugated)
Mass Spectrometry

The mass spectrum of Ethyl 2-cyano-3-(dimethylamino)acrylate would be expected to show a molecular ion peak (M⁺) at m/z = 168. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the dimethylamino group (-N(CH₃)₂, m/z = 44).[6][7]

Applications in Organic Synthesis

The unique electronic properties of Ethyl 2-cyano-3-(dimethylamino)acrylate make it a valuable synthon for a variety of organic transformations.

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles.

Example: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

The reaction with hydrazine hydrate proceeds via a Michael addition followed by an intramolecular cyclization and elimination of dimethylamine to yield the pyrazole ring system.[8][9][10][11]

Pyrazole_Synthesis cluster_reactants Reactants cluster_process Mechanism cluster_product Product Acrylate Ethyl 2-cyano-3- (dimethylamino)acrylate Michael_Addition Michael Addition Acrylate->Michael_Addition Hydrazine Hydrazine Hydrate Hydrazine->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Elimination Elimination of Dimethylamine Cyclization->Elimination Pyrazole Ethyl 5-amino-1H- pyrazole-4-carboxylate Elimination->Pyrazole

Reaction pathway for the synthesis of a pyrazole derivative.
Aza-Michael Addition Reactions

As a potent Michael acceptor, Ethyl 2-cyano-3-(dimethylamino)acrylate readily undergoes conjugate addition with various nucleophiles, including amines, in aza-Michael reactions.[12][13][14] This reaction is a powerful tool for the formation of β-amino acid derivatives.

Mechanism of Aza-Michael Addition:

The reaction is typically base-catalyzed, where the amine nucleophile attacks the β-carbon of the electron-deficient alkene. Subsequent protonation yields the final adduct.

Analytical Methods

The purity of Ethyl 2-cyano-3-(dimethylamino)acrylate can be reliably determined using High-Performance Liquid Chromatography (HPLC).

HPLC Protocol

A reverse-phase HPLC method is suitable for the analysis of this polar compound.[15][16][17][18][19]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water is typically used. For example, starting with a higher proportion of water and gradually increasing the acetonitrile concentration.

Detection:

  • UV detection at a wavelength of approximately 254 nm.

Sample Preparation:

  • Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution and Filtration) Injection Injection into HPLC Sample_Prep->Injection Separation Separation on C18 Column (Acetonitrile/Water Gradient) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Analysis Data Analysis (Purity Determination) Detection->Analysis

A typical workflow for the HPLC analysis of Ethyl 2-cyano-3-(dimethylamino)acrylate.

Safety and Handling

As with all cyanoacrylate derivatives, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves (nitrile or polyethylene are recommended).[20]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile components.[21][22][23]

  • Skin Contact: Avoid direct contact with skin. In case of contact, wash the affected area thoroughly with soap and water. Cyanoacrylates can bond skin rapidly.[21]

  • Storage: Store in a cool, dry place away from moisture and direct sunlight to prevent polymerization.[22][23]

  • Disposal: Small quantities can be polymerized by adding water before disposal as solid waste. Larger quantities should be disposed of as chemical waste according to local regulations.[20][21][22]

Conclusion

Ethyl 2-cyano-3-(dimethylamino)acrylate is a highly functionalized and reactive molecule that serves as a valuable tool for synthetic chemists. Its straightforward synthesis, coupled with its versatile reactivity, particularly in the construction of heterocyclic systems, underscores its importance in both academic research and industrial applications, including drug development. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization.

References

  • OICC Press. Supplementary Information. [Link]

  • RS Online. (2017). RS Industrial Cyanoacrylate Adhesive #473-461 Safety Data Sheet. [Link]

  • Rapidstick. (2023). Rapidstick™ 8460 Cyanoacrylate Adhesive Safety Data Sheet. [Link]

  • Reptech. (2023). MSDS_120500_NZ_EN_Contact VA 100 Cyanoacrylate Adhesive. [Link]

  • Waters. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • ResearchGate. X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. [Link]

  • OICC Press. (2023). Supplementary Information. [Link]

  • Leykom. (2018). SAFETY DATA SHEET Cyanoacrylate Adhesive. [Link]

  • ResearchGate. Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations. [Link]

  • The Royal Society of Chemistry. (2014). Contents. [Link]

  • Taylor & Francis. (2016). Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SIELC Technologies. Polar Compounds. [Link]

  • iosrphr.org. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

  • Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]

  • Der Pharma Chemica. A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. [Link]

  • ResearchGate. Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • OICC Press. (2025). Efficient and greener method synthesis of pyrano[2, 3-c]pyrazole derivatives catalyzed by Fe3O4. [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SciSpace. Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. [Link]

  • Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. [Link]

  • PubChem. Ethyl 2-cyano-3-(dimethylamino)acrylate. [Link]

  • ResearchGate. Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. [Link]

  • ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. [Link]

  • ResearchGate. A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates. [Link]

  • mzCloud. (2016). Ethyl 2 cyano 3 6 methoxy 8 quinolyl amino acrylate. [Link]

  • S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry].
  • PrepChem.com. Synthesis of 2-cyano-3-dimethylamino-acrylanilide. [Link]

  • RSC Publishing. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 2-cyano-3-(dimethylamino)acrylate: Properties, Synthesis, and Applications in Drug Development

Foreword: Unveiling a Versatile Building Block In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Among the vast arsenal of...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Among the vast arsenal of chemical intermediates, ethyl 2-cyano-3-(dimethylamino)acrylate stands out as a highly versatile and reactive building block. Its unique electronic and structural features, characterized by the presence of a Michael acceptor system activated by both a cyano and an ester group, and a push-pull system with the dimethylamino group, render it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive technical overview of ethyl 2-cyano-3-(dimethylamino)acrylate, from its fundamental chemical properties and synthesis to its applications as a pivotal intermediate in the development of new therapeutic agents.

Physicochemical and Structural Characteristics

Ethyl 2-cyano-3-(dimethylamino)acrylate, with the chemical formula C₈H₁₂N₂O₂, is a crystalline solid at room temperature. Its molecular structure is characterized by a conjugated system that includes a cyano group, an ethyl ester, and a dimethylamino group attached to a carbon-carbon double bond. This arrangement of functional groups dictates its reactivity and physical properties.

Core Chemical Properties

A summary of the key physicochemical properties of ethyl 2-cyano-3-(dimethylamino)acrylate is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
IUPAC Name ethyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate[PubChem][1]
CAS Number 57338-21-3, 16849-87-9[PubChem][1]
Molecular Formula C₈H₁₂N₂O₂[PubChem][1]
Molecular Weight 168.19 g/mol [PubChem][1]
Appearance Crystalline solid[General knowledge]
Melting Point 76-78 °C[BuyersGuideChem][2]
Boiling Point Decomposes upon heating[General knowledge]
Solubility Soluble in many common organic solvents such as acetone, methyl ethyl ketone, nitromethane, and methylene chloride.[3][General knowledge]
Stability Sensitive to moisture and light.[1][General knowledge]
Structural Isomerism

Structural and spectral studies have revealed the possibility of s-cis and s-trans isomers for ethyl 2-cyano-3-(dimethylamino)acrylate, with the s-cis isomer being the more stable conformation. The molecule adopts a nearly planar conformation in the solid state, which is stabilized by intramolecular and intermolecular interactions.[4]

Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate

The primary and most efficient method for the synthesis of ethyl 2-cyano-3-(dimethylamino)acrylate is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a highly reactive carbonyl equivalent, N,N-dimethylformamide dimethyl acetal (DMFDMA).

Reaction Rationale and Mechanism

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. The acidity of the α-protons in ethyl cyanoacetate allows for their facile removal by a base to generate a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the carbonyl or its equivalent. In the synthesis of the title compound, DMFDMA serves as a convenient and highly reactive source of a "formyl" equivalent. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the initial adduct eliminates methanol and dimethylamine to form the desired enamine product.

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  edge [fontname="Arial", color="#5F6368"];

// Reactants Reactant1 [label="Ethyl Cyanoacetate"]; Reactant2 [label="N,N-Dimethylformamide\nDimethyl Acetal (DMFDMA)"];

// Intermediate Intermediate [label="Adduct"];

// Product Product [label="Ethyl 2-cyano-3-\n(dimethylamino)acrylate"];

// Byproducts Byproduct1 [label="Methanol"]; Byproduct2 [label="Dimethylamine"];

// Reaction flow Reactant1 -> Intermediate [label="Nucleophilic\nAttack"]; Reactant2 -> Intermediate; Intermediate -> Product [label="Elimination"]; Product -> Byproduct1 [style=dashed, arrowhead=none]; Product -> Byproduct2 [style=dashed, arrowhead=none];

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Figure 2: Role in the synthesis of bioactive molecules.

The reactivity of ethyl 2-cyano-3-(dimethylamino)acrylate with various dinucleophiles opens up pathways to a multitude of other heterocyclic systems, such as pyrimidines, pyridines, and thiazoles, which are prevalent in many drug molecules.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling ethyl 2-cyano-3-(dimethylamino)acrylate.

Hazard Identification
  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage and Stability

Ethyl 2-cyano-3-(dimethylamino)acrylate is sensitive to moisture and light.[1] It should be stored in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere is recommended to prevent degradation.

Conclusion: A Key Player in Synthetic Chemistry

Ethyl 2-cyano-3-(dimethylamino)acrylate has established itself as a valuable and versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, providing access to a rich diversity of heterocyclic structures that form the core of many therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and scientists in the field of drug development to fully exploit its potential in the design and creation of novel and effective medicines. As the quest for new therapeutics continues, the importance of such versatile building blocks in the synthetic chemist's toolbox cannot be overstated.

References

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-Cyano-3-(dimethylamino)acrylate

Molecular Structure and Isomerism Ethyl 2-cyano-3-(dimethylamino)acrylate possesses a highly conjugated system, which dictates its chemical and spectroscopic properties. The molecule can exist as two geometric isomers, t...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and Isomerism

Ethyl 2-cyano-3-(dimethylamino)acrylate possesses a highly conjugated system, which dictates its chemical and spectroscopic properties. The molecule can exist as two geometric isomers, the E and Z forms, due to the restricted rotation around the C2=C3 double bond. Furthermore, s-cis and s-trans conformers are possible due to rotation around the C1-C2 single bond.[1] X-ray crystallographic studies on the solid state of ethyl 2-cyano-3-(dimethylamino)acrylate suggest a preferential s-cis conformation with an almost planar structure.[1] The IUPAC name for the E-isomer is ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate.[2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve sample in deuterated solvent acq_H ¹H NMR Acquisition prep->acq_H acq_C ¹³C NMR Acquisition prep->acq_C proc_H ¹H Data Processing (FT, Phasing, Baseline) acq_H->proc_H proc_C ¹³C Data Processing (FT, Phasing, Baseline) acq_C->proc_C analysis_H ¹H Spectrum Interpretation (Shifts, Couplings, Integration) proc_H->analysis_H analysis_C ¹³C Spectrum Interpretation (Chemical Shifts) proc_C->analysis_C

Figure 2: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The IR spectrum of ethyl 2-cyano-3-(dimethylamino)acrylate is expected to show characteristic absorption bands for the cyano, carbonyl, and carbon-carbon double bonds.

Table 3: Predicted FT-IR Absorption Bands for Ethyl 2-cyano-3-(dimethylamino)acrylate

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N (Cyano) stretch~2220Strong, sharp
C=O (Ester) stretch~1700-1720Strong, sharp
C=C (Alkene) stretch~1600-1620Medium to strong
C-O (Ester) stretch~1250-1000Strong
C-N stretch~1150-1250Medium

The strong conjugation in the molecule is expected to lower the stretching frequencies of the C=O and C≡N groups compared to their unconjugated counterparts.

Experimental Protocol for FTIR Spectroscopy (ATR Method)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Predicted Mass Spectrum

  • Molecular Ion (M⁺): The molecular weight of ethyl 2-cyano-3-(dimethylamino)acrylate (C₈H₁₂N₂O₂) is 168.19 g/mol . [2]A prominent molecular ion peak is expected at m/z = 168.

  • Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, m/z = 45) and the loss of the entire ester group (-COOC₂H₅, m/z = 73). Alpha-cleavage adjacent to the nitrogen atom of the dimethylamino group could also lead to characteristic fragments.

Experimental Protocol for Mass Spectrometry (Electron Ionization - GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Data Acquisition:

    • Inject the sample solution into the GC. The GC will separate the compound from any impurities.

    • The compound will then enter the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

MS_Logic Molecule Ethyl 2-cyano-3-(dimethylamino)acrylate (in MS source) Ionization Electron Ionization (70 eV) Molecule->Ionization MolecularIon Molecular Ion (M⁺) m/z = 168 Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Fragment1 Loss of -OC₂H₅ [M - 45]⁺ Fragmentation->Fragment1 Fragment2 Loss of -COOC₂H₅ [M - 73]⁺ Fragmentation->Fragment2 OtherFragments Other Fragments Fragmentation->OtherFragments

Figure 3: Logical flow of mass spectrometry analysis.

Conclusion

This technical guide provides a detailed framework for the spectroscopic characterization of ethyl 2-cyano-3-(dimethylamino)acrylate. By leveraging data from analogous compounds, we have predicted the key spectral features in ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry. The provided experimental protocols offer a starting point for researchers to acquire high-quality spectroscopic data for this and similar compounds. A thorough understanding and application of these spectroscopic techniques are essential for the unambiguous identification, purity assessment, and structural elucidation of ethyl 2-cyano-3-(dimethylamino)acrylate, thereby supporting its application in research and development.

References

  • PubChem. Ethyl 2-cyano-3-(dimethylamino)acrylate. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • IUCr Journals. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. [Link]

  • ResearchGate. (2014). X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Infrared Spectrum of Ethyl 2-cyano-3-(dimethylamino)acrylate

Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of ethyl 2-cyano-3-(dimethylamino)acrylate, a key intermediate in the synthesis of various organic compounds. This document is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of ethyl 2-cyano-3-(dimethylamino)acrylate, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize Fourier-transform infrared (FT-IR) spectroscopy for structural elucidation and quality control. We will delve into the theoretical underpinnings of the vibrational modes of this "push-pull" alkene, provide a detailed experimental protocol for acquiring a high-quality spectrum, and present a thorough interpretation of the spectral features. The analysis is grounded in authoritative spectroscopic principles and supported by comparative data from related cyanoacrylate derivatives.

Introduction: The Significance of Ethyl 2-cyano-3-(dimethylamino)acrylate

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS No. 16849-87-9) is a fascinating and functionally rich organic molecule. Its structure, characterized by an electron-donating dimethylamino group and electron-withdrawing cyano and ester groups conjugated through a carbon-carbon double bond, classifies it as a "push-pull" or captodative alkene. This electronic arrangement leads to unique chemical reactivity and makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds, dyes, and polymers.

Given its pivotal role in synthetic chemistry, the unambiguous characterization of ethyl 2-cyano-3-(dimethylamino)acrylate is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming its molecular structure and identifying key functional groups. The vibrational spectrum of this molecule provides a unique fingerprint, sensitive to the electronic and steric effects of its constituent groups. A thorough understanding of its IR spectrum is, therefore, essential for reaction monitoring, purity assessment, and quality assurance in any application involving this compound.

Theoretical Framework: Understanding the Vibrational Modes

The infrared spectrum of ethyl 2-cyano-3-(dimethylamino)acrylate is a direct manifestation of the vibrational motions of its constituent atoms. The absorption of infrared radiation at specific frequencies excites these vibrations, leading to the characteristic peaks observed in the spectrum. The position, intensity, and shape of these peaks are dictated by the bond strengths, atomic masses, and the overall molecular geometry.

The key to interpreting the spectrum lies in understanding the influence of the molecule's unique electronic structure on its vibrational frequencies. The strong electron-donating effect of the dimethylamino group and the electron-withdrawing nature of the cyano and ester functionalities result in significant delocalization of π-electrons across the C=C double bond. This conjugation has a profound impact on the characteristic frequencies of the involved functional groups.

A pivotal study by Gupta et al. combined X-ray crystallography, infrared spectroscopy, and quantum chemical calculations to elucidate the structural and spectral characteristics of ethyl 2-cyano-3-(dimethylamino)acrylate.[1][2] Their work suggests an almost planar conformation for the molecule, which maximizes π-orbital overlap and enhances the effects of conjugation.[1][2]

The primary vibrational modes of interest can be categorized as follows:

  • C≡N (Nitrile) Stretching: In unconjugated nitriles, the C≡N stretch typically appears in the range of 2260-2240 cm⁻¹. However, in conjugated systems like the title compound, this band is expected to shift to a lower frequency and increase in intensity due to the delocalization of electron density.

  • C=O (Ester) Stretching: The carbonyl stretch of a saturated ester is generally observed around 1750-1735 cm⁻¹. Conjugation with the C=C double bond lowers the bond order of the C=O group, resulting in a shift to a lower wavenumber.

  • C=C (Alkene) Stretching: The C=C stretching vibration in alkenes typically occurs in the 1680-1620 cm⁻¹ region. In "push-pull" systems, this bond is weakened by electron delocalization, leading to a shift to a lower frequency. The intensity of this peak is often enhanced due to the significant change in dipole moment during the vibration.

  • C-N (Amine) Stretching: The C-N stretching of tertiary aliphatic amines appears in the 1250–1020 cm⁻¹ range.[3] In this conjugated system, the C-N bond will have some double bond character, which will influence its vibrational frequency.

  • C-O (Ester) Stretching: Esters exhibit C-O stretching bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

  • C-H Stretching and Bending: The spectrum will also contain absorptions corresponding to the stretching and bending vibrations of the various C-H bonds in the ethyl and dimethylamino groups.

The following diagram illustrates the logical workflow for interpreting the IR spectrum of this molecule, starting from its fundamental structure.

FTIR_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind Sample Grind Sample Mix with KBr Mix with KBr Grind Sample->Mix with KBr Press Pellet Press Pellet Mix with KBr->Press Pellet Collect Background Collect Background Press Pellet->Collect Background Run Sample Spectrum Run Sample Spectrum Collect Background->Run Sample Spectrum Baseline Correction Baseline Correction Run Sample Spectrum->Baseline Correction Peak Picking Peak Picking Baseline Correction->Peak Picking Final Spectrum Final Spectrum Peak Picking->Final Spectrum

Caption: Experimental workflow for FT-IR analysis.

Spectral Interpretation and Discussion

While the full experimental spectrum from the primary literature is not accessible, we can construct a detailed interpretation based on the findings reported by Gupta et al. and established spectroscopic correlations for related compounds. [1][2]The key absorption bands for ethyl 2-cyano-3-(dimethylamino)acrylate are summarized in the table below, with assignments based on theoretical calculations and experimental observations.

Table 1: Principal IR Absorption Bands for Ethyl 2-cyano-3-(dimethylamino)acrylate

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2210StrongC≡N stretch (conjugated)
~1680StrongC=O stretch (ester, conjugated)
~1580StrongC=C stretch (conjugated)
~1440MediumCH₃ asymmetric bending
~1370MediumCH₃ symmetric bending
~1250StrongC-O stretch (ester)
~1100StrongC-N stretch
~770Medium=C-H out-of-plane bend

Discussion of Key Spectral Features:

  • Nitrile Region (2300-2200 cm⁻¹): The most prominent feature in this region is the strong absorption around 2210 cm⁻¹ , assigned to the stretching vibration of the conjugated nitrile group (C≡N). This is at a significantly lower frequency than for a typical aliphatic nitrile (2260-2240 cm⁻¹), a direct consequence of the electron donation from the dimethylamino group through the π-system, which weakens the C≡N triple bond.

  • Carbonyl Region (1800-1650 cm⁻¹): A strong band is expected around 1680 cm⁻¹ , corresponding to the C=O stretching of the α,β-unsaturated ester. This value is lower than that for a saturated ester (~1740 cm⁻¹), again due to the extended conjugation which decreases the double bond character of the carbonyl group.

  • Double Bond Region (1680-1550 cm⁻¹): A strong absorption around 1580 cm⁻¹ is characteristic of the C=C stretching vibration. The "push-pull" nature of the substituents polarizes this bond, leading to a large change in dipole moment during the vibration and thus a high intensity. The significant shift to a lower frequency from a typical alkene C=C stretch (~1650 cm⁻¹) is indicative of the reduced bond order due to electron delocalization.

  • Fingerprint Region (1500-650 cm⁻¹): This region contains a wealth of information, though peak assignments can be complex.

    • Strong absorptions around 1250 cm⁻¹ and 1100 cm⁻¹ are likely due to the C-O stretching of the ester and the C-N stretching of the dimethylamino group, respectively. These modes are often coupled with other vibrations.

    • Bending vibrations for the methyl (CH₃) and methylene (CH₂) groups of the ethyl and dimethylamino moieties will appear in their characteristic regions (~1440 cm⁻¹ and ~1370 cm⁻¹).

    • A medium intensity band around 770 cm⁻¹ can be attributed to the out-of-plane bending of the vinylic hydrogen (=C-H).

The absence of any significant absorption in the 3500-3300 cm⁻¹ region confirms the tertiary nature of the amine, as there are no N-H bonds present. [4][5]

Conclusion

The infrared spectrum of ethyl 2-cyano-3-(dimethylamino)acrylate is a powerful tool for its structural verification. The key spectral features—a strong, low-frequency nitrile stretch (~2210 cm⁻¹), a conjugated ester carbonyl peak (~1680 cm⁻¹), and an intense, shifted alkene stretch (~1580 cm⁻¹)—are direct consequences of its "push-pull" electronic structure. This in-depth guide provides the theoretical basis, a practical experimental protocol, and a detailed interpretation of the spectrum, equipping researchers with the necessary knowledge to confidently utilize FT-IR spectroscopy in their work with this important synthetic intermediate. The provided analysis, grounded in authoritative literature, serves as a valuable reference for quality control and structural elucidation in both academic and industrial settings.

References

  • BuyersGuideChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate | 16849-87-9. Retrieved from [Link]

  • Gupta, V. P., Sharma, A., Dinesh, & Rajnikant. (2007). X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(2), 237–243.
  • PubMed. (2007). X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. Retrieved from [Link]

  • Khan Academy. (n.d.). Infrared spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (2023). Supplementary Information. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Amines. Retrieved from [Link]

  • OpenStax. (2023). Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-Cyano-3-(dimethylamino)acrylate

Abstract Ethyl 2-cyano-3-(dimethylamino)acrylate is a highly functionalized and electronically distinct olefin that has emerged as a cornerstone in modern synthetic chemistry. Characterized by a "push-pull" electronic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-cyano-3-(dimethylamino)acrylate is a highly functionalized and electronically distinct olefin that has emerged as a cornerstone in modern synthetic chemistry. Characterized by a "push-pull" electronic system, its reactivity is dominated by the interplay between the electron-donating dimethylamino group and the electron-withdrawing cyano and ethyl acrylate moieties. This guide provides a comprehensive exploration of its reactivity profile, detailing its role as a versatile C3 synthon in Michael additions, cycloadditions, and multicomponent reactions for the synthesis of complex heterocyclic scaffolds. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and showcase its application in the development of pharmaceutically relevant molecules.

Introduction: The Archetype of a Push-Pull Olefin

Ethyl 2-cyano-3-(dimethylamino)acrylate is more than a simple alkene; it is a quintessential example of a push-pull system. The nitrogen atom of the dimethylamino group pushes electron density into the C=C double bond, while the strongly electron-withdrawing nitrile (-CN) and ester (-COOEt) groups pull electron density away. This electronic polarization creates a highly nucleophilic C-3 position and a strongly electrophilic C-2 position, bestowing upon the molecule a rich and predictable reactivity that makes it an invaluable tool for synthetic chemists.

This unique electronic arrangement allows it to act as a versatile building block, particularly for constructing five- and six-membered heterocyclic rings, which are prevalent motifs in numerous therapeutic agents.[1] Its utility is further enhanced by the dimethylamino group, which not only activates the double bond but also serves as an excellent leaving group in many cyclization and aromatization sequences.[2]

dot digraph "Push_Pull_System" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

} dot Caption: Electronic polarization in Ethyl 2-cyano-3-(dimethylamino)acrylate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[3]
Molecular Weight 168.19 g/mol [3]
Appearance Typically a solid[4]
CAS Number 57338-21-3 / 16849-87-9[3][5]
¹H NMR (DMSO-d₆) δ 8.56 (s, 1H), 7.88 (s, 1H), 7.55 (m, 2H), 7.15 (t, 2H), 5.72 (s, 2H)[2]
¹³C NMR (DMSO/TMS) δ 162.42, 161.68, 159.94, 143.18, 132.17, 127.18, 112.43, 112.19, 111.40, 41.54[2]
FT-IR (cm⁻¹) 3412 (-NH₂), 1634 (C=O)[2]

Note: NMR and IR data can vary based on solvent and specific sample. The data presented is from a related synthetic product but provides a representative fingerprint.

X-ray crystallography studies have confirmed that the molecule possesses a nearly planar conformation in the solid state, which facilitates the electronic delocalization crucial to its reactivity.[4][6]

Core Reactivity: A Versatile Michael Acceptor

The primary mode of reactivity for ethyl 2-cyano-3-(dimethylamino)acrylate is as a potent Michael acceptor.[7] The extreme electrophilicity of the C-2 carbon makes it highly susceptible to conjugate addition by a wide array of nucleophiles.[8][9]

Mechanism of Michael Addition: The reaction follows a three-step mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon (C-2).

  • Enolate Formation: The π-electrons of the double bond shift to form a resonance-stabilized enolate intermediate.

  • Protonation: The enolate is protonated by a proton source (e.g., from the solvent or a mild acid workup) to yield the final 1,4-adduct.[9]

dot digraph "Michael_Addition_Mechanism" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", label="Generalized Michael Addition Mechanism", labelloc=t]; node [shape=box, style="rounded", fontname="Arial", color="#5F6368"]; edge [fontname="Arial", color="#202124"];

} dot Caption: Key steps in the Michael addition reaction.

This reactivity is exploited with various nucleophiles:

  • Carbon Nucleophiles: Doubly stabilized carbanions derived from malonates, β-ketoesters, and β-cyanoesters readily add to the acrylate.[7]

  • Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines, hydrazines, and amidrazones react efficiently, providing direct routes to β-amino acid derivatives and pyrazoles.[2][8][10]

  • Sulfur Nucleophiles (Thia-Michael Addition): Thiols add rapidly under mild, often base-catalyzed, conditions.[8]

Keystone Reagent in Heterocyclic Synthesis

The true power of ethyl 2-cyano-3-(dimethylamino)acrylate lies in its application to the synthesis of heterocycles. Often, an initial Michael addition is followed by an intramolecular cyclization and subsequent elimination of the dimethylamino group to yield a stable aromatic or heteroaromatic ring.

Synthesis of Pyrazoles

A classic and highly efficient application is the synthesis of substituted pyrazoles via reaction with hydrazine.[1][2]

General Reaction Scheme:

  • Aza-Michael Addition: Hydrazine attacks the C-2 position.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazine adduct attacks the electrophilic carbon of the nitrile group.

  • Tautomerization & Aromatization: The resulting imine tautomerizes to the more stable amine, leading to the formation of the aromatic pyrazole ring. The dimethylamino group is eliminated during this process.

Protocol: Synthesis of 3-Amino-4-carbethoxy pyrazole sulfate salt[2]

This protocol demonstrates a typical synthesis utilizing ethyl 2-cyano-3-(dimethylamino)acrylate.

  • Reaction Setup: Dissolve ethyl-2-cyano-3-(dimethylamino)acrylate (102.0 g, 0.606 M) in methanol (408.0 mL) at room temperature under a nitrogen atmosphere.

  • Reagent Addition: Add hydrazine hydrate (85% aqueous solution, 38.0 g, 1.25 M) dropwise to the solution.

  • Reaction: Stir the mixture for 10 hours at room temperature, monitoring completion by Thin Layer Chromatography (TLC).

  • Workup: Evaporate the methanol under vacuum. Add ethyl acetate (955.0 mL) and stir to dissolve the residue. Wash the organic layer sequentially with water (2 x 100.0 mL) and saturated brine solution (100.0 mL).

  • Salt Formation: Reduce the solvent volume by half via distillation. Add activated carbon (10.0 g), stir, and filter. Cool the filtrate to 0-5°C and add concentrated sulfuric acid (59.0 g, 1.0 M) dropwise.

  • Isolation: Stir the resulting slurry for 1 hour. Collect the solid product by filtration, wash with cold ethyl acetate (2 x 50.0 mL), and dry to yield the pyrazole sulfate salt.

dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Workflow for Pyrazole Synthesis", labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", color="#202124"];

} dot Caption: A typical experimental workflow for heterocycle synthesis.

Synthesis of Pyrimidines and Other Heterocycles

The reactivity paradigm extends to the synthesis of other important heterocyclic systems. For instance, reaction with thiourea in the presence of an aldehyde leads to the formation of pyrimidine thiones.[11] Similarly, its analogues are instrumental in cycloaddition reactions with azides to form triazoles, demonstrating its role as an alkyne synthon where the dimethylamino group acts as a control element for regiochemistry before being eliminated.[2]

Role in Multicomponent and Tandem Reactions

The predictable, stepwise reactivity of ethyl 2-cyano-3-(dimethylamino)acrylate makes it an ideal substrate for multicomponent reactions (MCRs) and tandem sequences. A prime example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[7] This capacity to build molecular complexity rapidly and efficiently from simple precursors is a significant advantage in drug discovery and development, where library synthesis is paramount.

Conclusion

Ethyl 2-cyano-3-(dimethylamino)acrylate is a powerful and versatile reagent in the synthetic chemist's toolkit. Its polarized "push-pull" electronic structure defines a clear and exploitable reactivity profile, dominated by its function as an exceptional Michael acceptor. This reactivity has been masterfully channeled into the synthesis of a vast array of complex and medicinally relevant heterocyclic compounds. The self-validating nature of its reaction pathways—where initial additions are often followed by irreversible cyclization and aromatization—ensures high yields and product fidelity. As the demand for efficient and modular synthetic strategies continues to grow, the importance of such well-understood and reliable building blocks will only increase.

References

  • Mishra, S. K., et al. (2007). X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N ,N-dimethyl amino acrylate. PubMed. Available at: [Link]

  • Arava, V. R., et al. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. ResearchGate. Available at: [Link]

  • Doss, M. L. P., et al. (2016). Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate. PubChem. Available at: [Link]

  • Trevilato, T. C., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. Available at: [Link]

  • Google Patents. (n.d.). CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate. Google Patents.
  • PrepChem. (n.d.). Synthesis of 2-cyano-3-dimethylamino-acrylanilide. PrepChem.com. Available at: [Link]

  • Castro Agudelo, J. A., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • ResearchGate. (n.d.). An effective new access to ethyl 2-[(alkylamino)(cyano)methyl] acrylates: first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Michael addition reaction for ethyl cyanoacrylate (R 1 = H, R 2 = CN, R 3 = OEt) and methyl tiglate 409 (R 1 = R 2 = Me, R 3 = OMe) 410. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Michael addition – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Chen, C., et al. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. ResearchGate. Available at: [Link]

  • Liu, K., et al. (2018). Transition-Metal-Free [3 + 2] Cycloaddition of Nitroolefins and Diazoacetonitrile: A Facile Access to Multisubstituted Cyanopyrazoles. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; Synthesis of new mercapto pyrazoles and NMR investigation. ResearchGate. Available at: [Link]

  • Asiri, A. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available at: [Link]

  • Han, M. G., & Kim, S. H. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to (Z)-Ethyl 2-cyano-3-(dimethylamino)acrylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Versatile Building Block in Modern Organic Synthesis (Z)-Ethyl 2-cyano-3-(dimethylamino)acrylate is a highly functionalized organic compound that has emerged as a pivotal intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block in Modern Organic Synthesis

(Z)-Ethyl 2-cyano-3-(dimethylamino)acrylate is a highly functionalized organic compound that has emerged as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds. Its unique electronic and structural features, characterized by the presence of an electron-withdrawing cyano group and an electron-donating dimethylamino group conjugated through a double bond, render it a versatile and reactive substrate for various chemical transformations. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and synthetic applications of (Z)-Ethyl 2-cyano-3-(dimethylamino)acrylate, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. The strategic application of this compound as a precursor to pharmacologically active molecules underscores its significance in medicinal chemistry.

Physicochemical and Structural Properties

The structural and spectral characteristics of (Z)-Ethyl 2-cyano-3-(dimethylamino)acrylate have been thoroughly investigated, providing a solid foundation for its application in synthesis.[1] X-ray crystallographic studies have confirmed its molecular structure and stereochemistry.[1]

Structural Analysis

X-ray crystallography reveals that the molecule adopts a nearly planar conformation, which facilitates its reactivity in various cycloaddition and condensation reactions. The compound crystallizes in the monoclinic space group P2(1)/n.[1] This planarity is a key feature influencing its chemical behavior.

Table 1: Physicochemical Properties of (Z)-Ethyl 2-cyano-3-(dimethylamino)acrylate

PropertyValueReference
CAS Number 57338-28-0[2]
Molecular Formula C₈H₁₂N₂O₂[3]
Molecular Weight 168.19 g/mol [3]
Appearance Solid
IUPAC Name (2Z)-Ethyl 2-cyano-3-(dimethylamino)prop-2-enoate[3]
Canonical SMILES CCOC(=O)C(=CN(C)C)C#N[2]
InChI Key RZEPXNTYHXGQOO-VOTSOKGWSA-N[3]
Spectroscopic Data

The spectroscopic profile of (Z)-Ethyl 2-cyano-3-(dimethylamino)acrylate is critical for its identification and characterization in reaction monitoring and product analysis.

  • Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorptions are expected for the cyano (C≡N) group, the ester carbonyl (C=O) group, and the carbon-carbon double bond (C=C).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, high-resolution spectrum is not readily accessible, related compounds show characteristic signals. For the ethyl group, a quartet and a triplet are expected in the ¹H NMR spectrum. The dimethylamino group would appear as a singlet, and the vinylic proton would also be a singlet. In the ¹³C NMR spectrum, distinct peaks for the cyano, carbonyl, vinylic carbons, and the carbons of the ethyl and dimethylamino groups would be observed.[4][5][6][7]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[4]

Synthesis of (Z)-Ethyl 2-cyano-3-(dimethylamino)acrylate: A Robust and Efficient Protocol

The most common and efficient method for the synthesis of (Z)-Ethyl 2-cyano-3-(dimethylamino)acrylate involves the reaction of ethyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA). This reaction is a variation of the Knoevenagel condensation.

Reaction Mechanism

The synthesis proceeds through a well-established mechanism. The active methylene group of ethyl cyanoacetate is deprotonated, and the resulting carbanion attacks the electrophilic carbon of DMFDMA. Subsequent elimination of methanol yields the final product.

G cluster_0 Synthesis Workflow Reactants Ethyl Cyanoacetate + N,N-Dimethylformamide Dimethyl Acetal (DMFDMA) Reaction Reaction in an appropriate solvent (e.g., Toluene or Xylene) Reactants->Reaction Mixing Reflux Heating under reflux Reaction->Reflux Heating Workup Removal of solvent and purification Reflux->Workup Cooling Product (Z)-Ethyl 2-cyano-3-(dimethylamino)acrylate Workup->Product Isolation

Caption: A generalized workflow for the synthesis of (Z)-Ethyl 2-cyano-3-(dimethylamino)acrylate.

Detailed Experimental Protocol

Materials:

  • Ethyl cyanoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Dry Toluene or Xylene

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of ethyl cyanoacetate (1 equivalent) in dry toluene or xylene, add N,N-dimethylformamide dimethyl acetal (1.1-1.5 equivalents).

  • Heat the reaction mixture to reflux and maintain for a period of 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with literature values and by its melting point.

Chemical Reactivity and Synthetic Utility: A Gateway to Heterocyclic Scaffolds

(Z)-Ethyl 2-cyano-3-(dimethylamino)acrylate is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, owing to its multiple reactive sites. The dimethylamino group can act as a good leaving group upon nucleophilic attack at the β-position of the acrylate.

Synthesis of Pyrazole Derivatives

A prominent application of this compound is in the synthesis of substituted pyrazoles, which are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10][11][12][13][14][15] The reaction with hydrazine derivatives is a classical and efficient method for constructing the pyrazole ring.

Caption: Reaction mechanism for the synthesis of pyrazoles.

Experimental Protocol for Pyrazole Synthesis:

  • Dissolve (Z)-Ethyl 2-cyano-3-(dimethylamino)acrylate (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for several hours to overnight. The reaction progress can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent.

The versatility of this reaction allows for the synthesis of a library of pyrazole derivatives by simply varying the hydrazine starting material.

Applications in Drug Discovery and Development

The heterocyclic scaffolds synthesized from (Z)-Ethyl 2-cyano-3-(dimethylamino)acrylate are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

  • Anticancer Activity: Many pyrazole derivatives have been reported to exhibit potent anticancer activity.[11]

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is a common feature in many antimicrobial and antifungal agents.[10]

  • Anti-inflammatory Activity: Certain pyrazole derivatives have shown significant anti-inflammatory properties.[8]

  • Antiviral Activity: The pyrazole scaffold has also been explored for the development of antiviral drugs.

The ease of synthesis and the potential for diversification make (Z)-Ethyl 2-cyano-3-(dimethylamino)acrylate an attractive starting material for the discovery of new therapeutic agents.

Conclusion: An Indispensable Tool for Chemical Innovation

(Z)-Ethyl 2-cyano-3-(dimethylamino)acrylate stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with its predictable reactivity, provides chemists with a powerful tool for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal importance. The continued exploration of its reactivity and the biological evaluation of its derivatives are expected to lead to the discovery of novel compounds with significant therapeutic potential. This guide serves as a comprehensive resource for researchers looking to harness the synthetic power of this remarkable compound.

References

  • Al-Zaydi, K. M., Borik, R. M., & Elnagdi, M. H. (2012). Arylhydrazononitriles as precursors to 2-substituted 1,2,3-triazoles and 4-amino-5-cyano-pyrazole derivatives utilizing microwave and ultrasound irradiation. Molecules, 17(10), 12054-12067. [Link][12]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2024). ResearchGate. [Link][8]

  • OICC Press. Supplementary Information. [Link][4]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem. Rev. Lett., 8, 867-882. [Link][9]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link][10]

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link][11]

  • Recent advances in the synthesis of new pyrazole derivatives. (2019). ResearchGate. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link][13]

  • Royal Society of Chemistry. (2014). Contents. [Link][5]

  • PubChem. Ethyl 2-cyano-3-(dimethylamino)acrylate. [Link][3]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link][14]

  • NOVEL SYNTHESIS OF PYRAN-3-HYDRAZIDE DERIVATIVES AND THEIR USES TO THE SYNTHESIS HYDRAZIDE-HYDRAZONE, PYRAZOLE AND THIAZOLE DERI. (2015). Journal of Chemical and Pharmaceutical Research, 7(11), 38-46. [Link][15]

  • Supplementary Information. (2020). ResearchGate. [Link][16]

  • ResearchGate. (2020). 1 3 C NMR spectrum of the starting ethyl 2-cyanoacrylate. [Link][6]

  • Chen, Q. Y., Ke, W. D., & Kong, L. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o748. [Link][7]

  • ResearchGate. (2007). X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. [Link][1]

  • BuyersGuideChem. Ethyl 2-cyano-3-(dimethylamino)acrylate. [Link][17]

  • SpectraBase. Ethyl 2-cyano-3,3-dimethylthio-acrylate. [Link][18]

  • mzCloud. Ethyl 2 cyano 3 6 methoxy 8 quinolyl amino acrylate. [Link][19]

Sources

Exploratory

An In-Depth Technical Guide on the Electrophilicity of Ethyl 2-Cyano-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-cyano-3-(dimethylamino)acrylate is a highly versatile and reactive organic compound, distinguished by its pronounced electrophilic characte...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3-(dimethylamino)acrylate is a highly versatile and reactive organic compound, distinguished by its pronounced electrophilic character. This technical guide provides a comprehensive exploration of its electronic structure, reactivity, and synthetic applications, with a particular focus on its role as a Michael acceptor. We will delve into the underlying principles governing its electrophilicity, supported by spectroscopic data and computational studies. Furthermore, this guide will present detailed experimental protocols and mechanistic discussions for its key reactions, offering valuable insights for professionals in chemical research and drug development.

Introduction: The "Push-Pull" Nature of Ethyl 2-Cyano-3-(dimethylamino)acrylate

Ethyl 2-cyano-3-(dimethylamino)acrylate belongs to a class of compounds known as "push-pull" alkenes.[1][2] These molecules are characterized by the presence of both an electron-donating group (EDG) and an electron-withdrawing group (EWG) at opposite ends of a π-conjugated system.[3] In this case, the dimethylamino group acts as a potent EDG, "pushing" electron density into the double bond, while the cyano and ester functionalities serve as strong EWGs, "pulling" electron density away. This electronic arrangement creates a highly polarized C=C double bond, rendering the β-carbon exceptionally electrophilic and susceptible to nucleophilic attack.[4][5]

This inherent electrophilicity makes ethyl 2-cyano-3-(dimethylamino)acrylate a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems and as a key intermediate in the synthesis of pharmaceuticals.[6]

Structural and Electronic Properties

Quantum chemical studies and X-ray crystallography have provided significant insights into the structure and electronic distribution of ethyl 2-cyano-3-(dimethylamino)acrylate.[7][8] The molecule exhibits an almost planar conformation, which maximizes π-electron delocalization.[7] This planarity is crucial for the effective "push-pull" effect that governs its reactivity.

Computational studies, such as Density Functional Theory (DFT) calculations, have revealed the presence of two stable isomers: the s-cis and s-trans conformations, with the s-cis isomer being more stable.[7] The calculated molecular geometry aligns well with experimental data from X-ray analysis, confirming the preferential s-cis conformation in the solid state.[7]

Table 1: Key Physicochemical Properties of Ethyl 2-cyano-3-(dimethylamino)acrylate

PropertyValueSource
Molecular FormulaC8H12N2O2[9]
Molecular Weight168.19 g/mol [9]
CAS Number57338-21-3[9][10][11]
AppearanceColorless to pale yellow solid[12]
Melting PointNot specified
Boiling PointNot specified

Electrophilicity in Action: Reactivity as a Michael Acceptor

The primary mode of reactivity for ethyl 2-cyano-3-(dimethylamino)acrylate is as a Michael acceptor.[13][14] The significant electron deficiency at the β-carbon makes it a prime target for a wide array of nucleophiles in a conjugate addition reaction.[15]

Reaction with Carbon Nucleophiles

Stable carbanions, such as those derived from active methylene compounds like malonates and cyanoacetates, readily add to the β-position of ethyl 2-cyano-3-(dimethylamino)acrylate.[16][17] These reactions are fundamental for carbon-carbon bond formation and are widely employed in the synthesis of more complex molecular scaffolds.

Reaction with Nitrogen Nucleophiles

Amines, hydrazines, and other nitrogen-containing nucleophiles react efficiently with ethyl 2-cyano-3-(dimethylamino)acrylate.[6][18] These reactions are particularly valuable for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. For instance, the reaction with hydrazine hydrate is a key step in the synthesis of pyrazole derivatives.[6]

Reaction with Other Nucleophiles

Thiols (thia-Michael addition) and alcohols (oxa-Michael addition) can also act as nucleophiles, leading to the formation of the corresponding thioethers and ethers.[19] These reactions further expand the synthetic utility of this versatile reagent.

Mechanistic Insights

The mechanism of the Michael addition to ethyl 2-cyano-3-(dimethylamino)acrylate typically proceeds through a three-step process:

  • Nucleophile Activation: A base is often used to deprotonate the nucleophile, generating a more potent anionic species.

  • Nucleophilic Attack: The activated nucleophile attacks the electrophilic β-carbon of the acrylate, forming a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is then protonated, either by the conjugate acid of the base or during aqueous workup, to yield the final 1,4-adduct.

The dimethylamino group plays a dual role in this process. Not only does it enhance the electrophilicity of the β-carbon, but it can also act as a good leaving group in subsequent reactions, facilitating aromatization or further cyclization steps.[6]

Synthetic Applications in Heterocyclic Chemistry

A significant application of ethyl 2-cyano-3-(dimethylamino)acrylate is in the synthesis of a diverse range of heterocyclic compounds.[6][20] The ability to introduce various nucleophiles and then facilitate cyclization reactions makes it a powerful tool for medicinal chemists.

  • Pyrazoles: Reaction with hydrazine hydrate affords aminopyrazole intermediates, which can be further cyclized.[6]

  • Pyrimidines: Condensation with amidines or guanidine leads to the formation of pyrimidine derivatives.[18]

  • Pyridones: Reactions with active methylene compounds can lead to the formation of substituted pyridones.[20]

  • Isoxazoles: Treatment with hydroxylamine yields isoxazole derivatives.[18]

Experimental Protocols

General Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate

A common method for the synthesis of ethyl 2-cyano-3-(dimethylamino)acrylate involves the reaction of ethyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[12]

Materials:

  • Ethyl cyanoacetate

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Dichloromethane

  • n-Hexane

  • Hydrous magnesium silicate

Procedure:

  • A mixture of ethyl cyanoacetate and DMF-DMA is heated.

  • After the reaction is complete, the volatile components are removed under reduced pressure.

  • The resulting solid is dissolved in dichloromethane.

  • The solution is passed through a short column of hydrous magnesium silicate.

  • n-Hexane is added to the eluent to induce crystallization.

  • The product is collected by filtration.

Representative Michael Addition: Synthesis of a Pyrazole Derivative

This protocol outlines the synthesis of a 3-amino-4-carbethoxypyrazole, a precursor for the drug Allopurinol, using ethyl 2-cyano-3-(dimethylamino)acrylate.[6]

Materials:

  • Ethyl-2-cyano-3-(dimethylamino)acrylate

  • Methanol

  • Hydrazine hydrate (85% aqueous solution)

  • Ethyl acetate

  • Concentrated Sulfuric acid

Procedure:

  • Dissolve ethyl-2-cyano-3-(dimethylamino)acrylate in methanol at room temperature.

  • Add hydrazine hydrate dropwise under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 10 hours.

  • Evaporate the methanol under vacuum.

  • Add ethyl acetate and stir to obtain a clear solution.

  • Wash the organic layer with water and brine.

  • Distill off half of the solvent.

  • Cool the remaining solution and add concentrated sulfuric acid dropwise.

  • Stir for 1 hour, then collect the solid product by filtration and wash with ethyl acetate.

Visualization of Key Concepts

The "Push-Pull" Effect

PushPull cluster_molecule Ethyl 2-cyano-3-(dimethylamino)acrylate N N(CH₃)₂ C_beta N->C_beta Push (EDG) C_alpha C_beta->C_alpha π-system CN C≡N C_alpha->CN Pull (EWG) COOEt COOEt C_alpha->COOEt Pull (EWG) MichaelAddition start Start: Reactants reactants Ethyl 2-cyano-3-(dimethylamino)acrylate + Nucleophile (Nu-H) + Base start->reactants activation Nucleophile Activation: Nu-H + Base → Nu⁻ + Base-H⁺ reactants->activation attack Nucleophilic Attack: Nu⁻ attacks β-carbon activation->attack intermediate Formation of Resonance-Stabilized Enolate Intermediate attack->intermediate protonation Protonation of Enolate intermediate->protonation product Final Michael Adduct protonation->product end End product->end

Caption: Generalized workflow for the Michael addition reaction.

Conclusion

Ethyl 2-cyano-3-(dimethylamino)acrylate is a powerful and versatile electrophile in organic synthesis. Its unique "push-pull" electronic structure makes it an excellent Michael acceptor, enabling the formation of a wide variety of carbon-carbon and carbon-heteroatom bonds. This reactivity has been extensively exploited in the synthesis of complex molecules, particularly heterocyclic compounds of medicinal interest. A thorough understanding of its electronic properties and reactivity patterns is essential for leveraging its full potential in modern drug discovery and development.

References

  • Dey, S., et al. (2007). X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. PubMed. [Link]

  • Beilstein Journals. (2024). Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes. [Link]

  • Arava, V. R., et al. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387. [Link]

  • Kleinpeter, E. (2006). Push-pull alkenes: structure and π-electron distribution. Journal of the Serbian Chemical Society, 71(1), 1-17. [Link]

  • Dey, S., et al. (2007). X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. ResearchGate. [Link]

  • Taylor & Francis Online. (2016). Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations. [Link]

  • Kleinpeter, E. (2006). Push-Pull Alkenes: Structure and π-Electron Distribution. ResearchGate. [Link]

  • PubChem. Ethyl 2-cyano-3-(dimethylamino)acrylate. [Link]

  • Kleinpeter, E. (2006). Push-pull alkenes: Structure and -electron distribution. ResearchGate. [Link]

  • Kleinpeter, E., et al. (2004). Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study. The Journal of Organic Chemistry, 69(13), 4347–4354. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylates for Antioxidant and Antibacterial Activities. [Link]

  • Al-Zaydi, K. M. (2009). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)- acrylamide towards some nitrogen nucleophiles. ResearchGate. [Link]

  • Khalil, K. D., et al. (2009). ALKYLHETEROAROMATIC-CARBONITRILES AS BUILDING BLOCKS IN HETEROCYCLIC SYNTHESIS: SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL-6-OXOPYRIDINE-3-CARBOXYLATES; VERSATILE PRECURSORS FOR POLYFUNCTIONALLY SUBSTITUTED ISOQUINOLINES AND PYRIDO[3,4-C]PYRIDINE. HETEROCYCLES, 78(8), 2067-2076. [Link]

  • ResearchGate. (2025). A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2021). Nanoscale pharmacy carriers based on surface-active derivatives of ethyl-2-cyanoacrylate. [Link]

  • Semantic Scholar. (2019). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. [Link]

  • PrepChem.com. Synthesis of 2-cyano-3-dimethylamino-acrylanilide. [Link]

  • ResearchGate. (2010). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • RSC Publishing. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]

  • Journal of the Mexican Chemical Society. (2023). Supplementary Information. [Link]

  • MDPI. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. [Link]

  • ResearchGate. (2025). Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides: Synthesis and Properties of Stable Michael Adducts. [Link]

  • SynArchive. Michael Addition. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2024). Cyanoacrylates. [Link]

  • Progress in Chemical and Biochemical Research. (2023). Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]

Sources

Foundational

An In-depth Technical Guide to the Stereochemistry of Ethyl 2-cyano-3-(dimethylamino)acrylate

Introduction Ethyl 2-cyano-3-(dimethylamino)acrylate is a versatile organic compound that serves as a key building block in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-cyano-3-(dimethylamino)acrylate is a versatile organic compound that serves as a key building block in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules.[1] Its utility stems from the presence of multiple reactive sites, including a nucleophilic dimethylamino group, an electrophilic double bond, and reactive cyano and ester functionalities. The stereochemistry of this molecule, particularly the geometry around the carbon-carbon double bond, plays a crucial role in its reactivity and the stereochemical outcome of subsequent reactions. This guide provides a comprehensive technical overview of the synthesis, stereochemical analysis, and isomeric landscape of ethyl 2-cyano-3-(dimethylamino)acrylate, tailored for researchers, scientists, and professionals in drug development.

Stereoisomerism: A Tale of Two Geometries

The core of ethyl 2-cyano-3-(dimethylamino)acrylate's stereochemistry lies in the configuration of its α,β-unsaturated system. This gives rise to two geometric isomers, designated as E and Z, based on the Cahn-Ingold-Prelog priority rules.

  • E Isomer: The higher priority groups (the dimethylamino group and the cyano-ester fragment) are on opposite sides of the double bond.

  • Z Isomer: The higher priority groups are on the same side of the double bond.

The interconversion between these isomers, or E/Z isomerization, is a key consideration in both the synthesis and application of this compound.[2]

Furthermore, rotation around the single bond connecting the dimethylamino group and the double bond can lead to different conformational isomers, namely s-cis and s-trans. Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that for ethyl 2-cyano-3-(dimethylamino)acrylate, the s-cis conformation is energetically more favorable than the s-trans isomer, with an enthalpy difference of approximately 2.85 kcal/mol.[3][4] X-ray crystallographic data confirms that the molecule preferentially adopts a nearly planar s-cis conformation in the solid state.[3][4] This planarity is crucial for the delocalization of electrons across the conjugated system.

Caption: Geometric Isomers of Ethyl 2-cyano-3-(dimethylamino)acrylate.

Synthesis and Stereochemical Control

The most common and efficient method for the synthesis of ethyl 2-cyano-3-(dimethylamino)acrylate and its analogs is the Knoevenagel condensation.[5][6][7] This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound or its equivalent. For ethyl 2-cyano-3-(dimethylamino)acrylate, a common synthetic route involves the reaction of ethyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[8]

The stereochemical outcome of the Knoevenagel condensation can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature.[6] While often the more thermodynamically stable E-isomer is the major product, specific reaction conditions can be employed to favor the formation of the Z-isomer.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate

This protocol is a representative procedure based on established methods for similar compounds.

Materials:

  • Ethyl cyanoacetate

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Methanol (or another suitable solvent)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethyl cyanoacetate (1.0 eq) in methanol, add N,N-dimethylformamide dimethyl acetal (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product.

G cluster_workflow Synthesis Workflow start Start reactants Mix Ethyl Cyanoacetate and DMF-DMA in Methanol start->reactants reaction Stir at Room Temperature (10-12h) reactants->reaction workup Solvent Evaporation & Extraction with Ethyl Acetate reaction->workup purification Column Chromatography or Recrystallization workup->purification product Pure Ethyl 2-cyano-3- (dimethylamino)acrylate purification->product

Caption: Experimental Workflow for Synthesis.

Stereochemical Characterization

The determination of the stereochemistry of ethyl 2-cyano-3-(dimethylamino)acrylate relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the E and Z isomers of α,β-unsaturated compounds.[6] The chemical shift of the vinylic proton is highly sensitive to its stereochemical environment. The ratio of the isomers in a mixture can be determined by integrating the signals corresponding to the vinylic protons of each isomer. For related cyanoacrylates, the vinylic proton of the E-isomer typically appears at a different chemical shift compared to the Z-isomer.

¹³C NMR spectroscopy provides further structural confirmation. The chemical shifts of the carbon atoms in the double bond and the surrounding functional groups will differ between the E and Z isomers.

Table 1: Representative NMR Data for Cyanoacrylates

CompoundIsomerVinylic ¹H (ppm)Reference
Ethyl 2-cyano-3-phenylacrylateE8.26[9]
Ethyl 2-cyano-3-p-tolylacrylateE8.20[9]

Note: Specific NMR data for the individual E and Z isomers of ethyl 2-cyano-3-(dimethylamino)acrylate should be determined experimentally.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including the precise geometry of the double bond and the conformational arrangement of the substituent groups.[3][4] Studies on ethyl 2-cyano-3-(dimethylamino)acrylate have confirmed its existence in a monoclinic crystal system with space group P2(1)/n.[3][4] The crystal structure analysis has revealed a nearly planar molecular conformation, with the dimethylamino group in an s-cis arrangement relative to the double bond.[3][4] This planarity facilitates intramolecular and intermolecular interactions that stabilize the crystal lattice.[3][4]

Table 2: Crystallographic Data for Ethyl 2-cyano-3-(dimethylamino)acrylate

ParameterValueReference
Crystal SystemMonoclinic[3][4]
Space GroupP2(1)/n[3][4]
a (Å)4.26(1)[3][4]
b (Å)11.16(1)[3][4]
c (Å)19.63(3)[3][4]
β (°)95.5(1)[3][4]
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule. Key vibrational bands include those for the cyano group (C≡N), the ester carbonyl group (C=O), and the carbon-carbon double bond (C=C).

Conclusion

The stereochemistry of ethyl 2-cyano-3-(dimethylamino)acrylate is a critical aspect that governs its reactivity and utility in organic synthesis. A thorough understanding of its E/Z isomerism and conformational preferences, achieved through a combination of synthesis, spectroscopic analysis, and crystallographic studies, is essential for its effective application in the development of novel chemical entities. This guide provides a foundational understanding for researchers and professionals working with this versatile building block.

References

  • Title: X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N ,N-dimethyl amino acrylate Source: PubMed URL: [Link]

  • Title: X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate Source: ResearchGate URL: [Link]

  • Title: Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations Source: Taylor & Francis Online URL: [Link]

  • Title: N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic Source: Der Pharma Chemica URL: [Link]

  • Title: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity Source: SciELO México URL: [Link]

  • Title: Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph Source: International Union of Crystallography URL: [Link]

  • Title: Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... Source: ResearchGate URL: [Link]

  • Title: Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 Source: PubChem URL: [Link]

  • Title: Why do ethyl [2-cyano-3-(n-butylamino)acryloyl]carbamate and its analogues stay as Z-isomers only ? Source: Arkivoc URL: [Link]

  • Title: Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E) Source: IUCr Journals URL: [Link]

  • Title: Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylates for Antioxidant and Antibacterial Activities Source: International Journal of Current Microbiology and Applied Sciences URL: [Link]

  • Title: Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates Source: ResearchGate URL: [Link]

  • Title: (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E) Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-cyano-3-dimethylamino-acrylanilide Source: PrepChem.com URL: [Link]

  • Title: Supplementary Information Source: J. Mex. Chem. Soc. URL: [Link]

  • Title: 13C NMR spectrum of the starting ethyl 2-cyanoacrylate. Source: ResearchGate URL: [Link]

  • Title: Contents Source: The Royal Society of Chemistry URL: [Link]

Sources

Exploratory

An In-depth Technical Guide on the E/Z Isomerization of Ethyl 2-cyano-3-(dimethylamino)acrylate

Introduction Ethyl 2-cyano-3-(dimethylamino)acrylate is a versatile Michael acceptor and a valuable building block in synthetic organic chemistry, finding applications in the synthesis of various heterocyclic compounds a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-cyano-3-(dimethylamino)acrylate is a versatile Michael acceptor and a valuable building block in synthetic organic chemistry, finding applications in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1][2][3] The stereochemistry of the double bond in this electron-poor enamine, specifically its E/Z configuration, is a critical parameter that can profoundly influence its reactivity, the stereochemical outcome of subsequent reactions, and the biological activity of the resulting products.[2] This technical guide provides an in-depth exploration of the core principles and practical methodologies for understanding, controlling, and analyzing the E/Z isomerization of ethyl 2-cyano-3-(dimethylamino)acrylate. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and require a deep, actionable understanding of its stereochemical behavior.

Mechanistic Underpinnings of E/Z Isomerization

The interconversion between the E and Z isomers of ethyl 2-cyano-3-(dimethylamino)acrylate can be induced through thermal or photochemical means. The process fundamentally involves the temporary disruption of the π-bond of the C=C double bond to allow for rotation, followed by its reformation.

The Role of Enamine-Iminium Tautomerism

The dimethylamino group plays a crucial role in the isomerization process. The lone pair of electrons on the nitrogen atom participates in resonance with the acrylate system, imparting significant single-bond character to the C=C bond. This resonance stabilization is a key factor in the relatively low rotational barrier compared to unactivated alkenes.[4]

Isomerization can be facilitated by traces of acid, which catalyze the tautomerization between the enamine and the corresponding iminium ion. Protonation of the enamine at the α-carbon leads to the formation of an iminium intermediate. Rotation around the now single C-C bond is facile, and subsequent deprotonation can lead to the formation of either the E or Z isomer.

Figure 1: A simplified diagram illustrating the role of the iminium intermediate in the acid-catalyzed E/Z isomerization.

Photochemical Isomerization

Photochemical isomerization offers a powerful and often more controlled method for manipulating the E/Z ratio.[5][6] This process typically involves the use of a photosensitizer that absorbs light and transfers the energy to the acrylate molecule, promoting it to an excited triplet state.[5][7]

In the triplet state, the π-bond is effectively broken, allowing for free rotation around the central C-C bond. The molecule then relaxes back to the ground state, forming a mixture of E and Z isomers. The final ratio of isomers, known as the photostationary state, is dependent on the relative absorption coefficients and quantum yields of the two isomers under the specific irradiation wavelength, as well as their relative triplet state energies.[5] For activated olefins, visible-light photocatalysts, such as iridium complexes (e.g., fac-Ir(ppy)₃), have proven effective in promoting E→Z isomerization.[6]

G cluster_workflow Photochemical Isomerization Workflow E-Isomer (Ground State) E-Isomer (Ground State) E-Isomer (Triplet State) E-Isomer (Triplet State) E-Isomer (Ground State)->E-Isomer (Triplet State) Energy Transfer (from Photosensitizer) Pivoted Intermediate Pivoted Intermediate E-Isomer (Triplet State)->Pivoted Intermediate Rotation Z-Isomer (Triplet State) Z-Isomer (Triplet State) Pivoted Intermediate->Z-Isomer (Triplet State) Z-Isomer (Ground State) Z-Isomer (Ground State) Z-Isomer (Triplet State)->Z-Isomer (Ground State) Intersystem Crossing

Figure 2: A conceptual workflow for the photosensitized E/Z isomerization process.

Factors Influencing Isomer Stability and Interconversion

The equilibrium position and the rate of isomerization are governed by a combination of steric and electronic factors.

FactorInfluence on E/Z IsomerizationRationale
Steric Hindrance The relative steric bulk of the substituents on the double bond can favor the less sterically hindered isomer. For this molecule, the interaction between the dimethylamino group and the cyano or ester group will be a key determinant.In the Z-isomer, the bulky dimethylamino and ethyl ester groups are on the same side of the double bond, potentially leading to steric strain. The E-isomer might be thermodynamically more stable due to reduced steric clash.
Intramolecular Hydrogen Bonding In some related enamines, intramolecular hydrogen bonds can stabilize the Z-isomer.[8]While not directly applicable to the N,N-dimethyl derivative, this is a critical consideration for related secondary enamines (N-H). For the title compound, solvent-solute hydrogen bonding could play a role.
Solvent Polarity The polarity of the solvent can influence the rate of isomerization and the equilibrium position.[9][10][11]Polar solvents may stabilize the more polar isomer or transition states involved in the isomerization pathway. For instance, the charge-separated resonance contributor of the enamine would be stabilized by polar solvents.
Temperature Increasing the temperature generally increases the rate of thermal isomerization, allowing the system to reach thermodynamic equilibrium more quickly.[9][10][11]Provides the necessary activation energy to overcome the rotational barrier of the double bond.
Photocatalyst The choice of photosensitizer is critical for photochemical isomerization.[5][12]The triplet energy of the sensitizer must be appropriate for efficient energy transfer to the alkene.[5] Different sensitizers can lead to different photostationary states.

Experimental Protocols

Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate

The compound is typically synthesized via the reaction of ethyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[13]

Protocol:

  • To a solution of ethyl cyanoacetate (1.0 eq.) in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (1.1 eq.).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield a mixture of E and Z isomers.

Monitoring and Analysis of E/Z Isomerization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the characterization and quantification of the E and Z isomers.[14][15]

¹H NMR Spectroscopy: The chemical shifts of the vinylic proton and the protons of the dimethylamino and ethyl groups will differ between the E and Z isomers due to the different electronic and steric environments.[14] The ratio of the isomers can be determined by integrating the signals corresponding to each isomer.[2]

2D NOESY/EXSY Spectroscopy: Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to unambiguously determine the stereochemistry by observing through-space correlations between protons.[14] For example, a NOE between the vinylic proton and the dimethylamino protons would be expected for one isomer but not the other. Exchange Spectroscopy (EXSY) is a powerful tool to confirm that the two sets of signals belong to species that are in dynamic equilibrium.[15]

Analytical TechniqueInformation Gained
¹H NMR Differentiation of isomers based on chemical shifts of vinylic and substituent protons. Quantification of the E/Z ratio via integration.[14][16]
¹³C NMR Provides complementary structural information and confirms the presence of two distinct isomers.
2D NOESY/EXSY Unambiguous assignment of stereochemistry through spatial correlations (NOESY). Confirmation of the isomerization process through chemical exchange cross-peaks (EXSY).[15]
Ion Mobility-Mass Spectrometry (IMS-MS) Can be used to separate and detect the two isomers in the gas phase, offering a method to monitor the isomerization kinetics.[17][18]
HPLC Under suitable conditions (e.g., chiral or specific stationary phases), chromatographic separation of the isomers may be possible, allowing for their isolation and quantification.
Protocol for Photochemical Isomerization

This protocol provides a general framework for the visible-light-mediated isomerization.

Materials:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (as a mixture of isomers or a single isomer)

  • Photocatalyst (e.g., fac-Ir(ppy)₃, 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

  • Visible light source (e.g., blue LEDs)

  • Schlenk flask or similar reaction vessel

Procedure:

  • In a Schlenk flask, dissolve the ethyl 2-cyano-3-(dimethylamino)acrylate and the photocatalyst in the chosen solvent.

  • Degas the solution by three freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.

  • Irradiate the reaction mixture with a visible light source at a controlled temperature.

  • Monitor the progress of the isomerization by taking aliquots at regular intervals and analyzing them by ¹H NMR or HPLC.

  • Continue irradiation until a photostationary state is reached (i.e., the E/Z ratio no longer changes).

  • Upon completion, remove the solvent in vacuo. The photocatalyst can be removed by column chromatography.

Applications in Drug Development and Synthesis

The ability to control the E/Z stereochemistry of ethyl 2-cyano-3-(dimethylamino)acrylate is of significant practical importance. As a precursor to more complex molecules, the initial stereochemistry can dictate the stereochemical outcome of subsequent transformations. For instance, in the synthesis of cyclic compounds, the geometry of the starting material can determine the relative stereochemistry of the newly formed stereocenters. Furthermore, as the electronic and steric properties of the E and Z isomers differ, their reactivity as Michael acceptors can vary. In the context of drug development, different geometric isomers of a final API can exhibit distinct pharmacological and toxicological profiles.[2] Therefore, the stereoselective synthesis and the control over isomerization are critical for the development of safe and effective therapeutics. The deracemization of α-branched aldehydes has been achieved through photochemical E/Z isomerization of the corresponding enamines, highlighting the synthetic utility of controlling this process.[19][20][21]

Conclusion

The E/Z isomerization of ethyl 2-cyano-3-(dimethylamino)acrylate is a dynamic process governed by a delicate interplay of steric, electronic, and environmental factors. A thorough understanding of the underlying mechanisms, particularly the role of enamine-iminium tautomerism and photochemical activation, is essential for controlling the stereochemical outcome of reactions involving this versatile reagent. By leveraging analytical techniques such as NMR spectroscopy and employing controlled isomerization protocols, researchers and drug development professionals can harness the specific properties of each isomer to advance their synthetic and therapeutic goals.

References

  • Benchchem. (n.d.). Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy: A Comparative Guide.
  • Boyington, A. J., et al. (2021). Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. Chemical Reviews. Retrieved from [Link]

  • Ah-Lek, T., et al. (2016). Monitoring Isomerization of Molecules in Solution Using Ion Mobility Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Nguyen, T. T., et al. (2017). Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. Molecules. Retrieved from [Link]

  • Domingo, L. R., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. Retrieved from [Link]

  • Domingo, L. R., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. PubMed. Retrieved from [Link]

  • Domingo, L. R., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ResearchGate. Retrieved from [Link]

  • Notario, R., et al. (2015). Computer-Aided Insight into the Relative Stability of Enamines. ResearchGate. Retrieved from [Link]

  • Boyington, A. J., et al. (2021). Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. Retrieved from [Link]

  • Metternich, J. B., & Gilmour, R. (2015). A Bio-Inspired, Catalytic E → Z Isomerization of Activated Olefins. Organic Chemistry Portal. Retrieved from [Link]

  • Domingo, L. R., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. Retrieved from [Link]

  • Anonymous. (2014). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Arava, V. R., et al. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica. Retrieved from [Link]

  • Luo, S. (n.d.). Deracemization through photochemical E/Z isomerization of enamines. Tsinghua University Department of Chemistry. Retrieved from [Link]

  • Boyington, A. J., et al. (2021). Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. Chemical Reviews. Retrieved from [Link]

  • Patrick, B. O. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. Retrieved from [Link]

  • Gasparrini, F., et al. (2007). Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. Retrieved from [Link]

  • Huang, M., et al. (2022). Deracemization through photochemical E/Z isomerization of enamines. ResearchGate. Retrieved from [Link]

  • Huang, M., et al. (2022). Deracemization through photochemical E/Z isomerization of enamines. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2023). Technologies for investigating single-molecule chemical reactions. PMC. Retrieved from [Link]

  • Reddy, A. S., et al. (2018). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Retrieved from [Link]

  • Lee, I., et al. (2006). Why do ethyl [2-cyano-3-(n-butylamino)acryloyl]carbamate and its analogues stay as Z-isomers only?. Arkivoc. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to E/Z Isomerism in the Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate.
  • Cárdenas, J. C., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. IUCr Journals. Retrieved from [Link]

  • Bakthadoss, M., & Murugan, R. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Retrieved from [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. ResearchGate. Retrieved from [Link]

  • Xu, G., et al. (2012). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of 2-cyano-3-dimethylamino-acrylanilide. PrepChem.com. Retrieved from [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Kumar, K. S., et al. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylates for Antioxidant and Antibacterial Activities. International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]

  • Bovey, F. A. (n.d.). NMR SPECTROSCOPY AND STEREOREGULARITY OF POLYMERS.
  • Chen, Y., et al. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Zawadiak, J., et al. (n.d.). Synthesis and styrene copolymerization of some ethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • Anonymous. (2018). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate. PubChem. Retrieved from [Link]

Sources

Foundational

Dynamic Structural Isomerism and Push-Pull Resonance in Ethyl 2-Cyano-3-(dimethylamino)acrylate: Beyond Classical Tautomerism

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary: The "Tautomerism" Misnomer In the realm of physical organic chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary: The "Tautomerism" Misnomer

In the realm of physical organic chemistry and rational drug design, enamines are frequently studied for their dynamic structural properties. A common point of confusion in literature surrounding Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9) is the classification of its structural dynamics as "tautomerism"[1].

Strictly speaking, classical enamine-imine tautomerism requires the migration of a mobile proton. Because the nitrogen atom in this specific compound is fully alkylated (N,N-dimethyl), there is no α

  • or N -proton available to facilitate a tautomeric shift. Therefore, classical tautomerism is chemically impossible in this system. Instead, the molecule exhibits profound resonance-driven conformational dynamics —specifically, E/Z isomerization and restricted bond rotation—arising from its nature as a highly polarized "push-pull" alkene[2]. Understanding this distinction is critical for researchers utilizing this scaffold in active pharmaceutical ingredient (API) synthesis, as the conformational lock dictates the 3D pharmacophore.

Mechanistic Grounding: The Push-Pull Zwitterionic System

Ethyl 2-cyano-3-(dimethylamino)acrylate is an archetypal push-pull alkene. The molecular architecture consists of a strong electron-donating group (the dimethylamino "push") conjugated across a carbon-carbon double bond to two strong electron-withdrawing groups (the cyano and ethyl ester "pulls").

This intense electron delocalization results in a resonance hybrid with significant zwitterionic character[3]. The causality of this electronic distribution leads to two distinct physical phenomena:

  • Lowered C=C Rotational Barrier: The migration of π -electron density away from the C=C bond reduces its double-bond character, facilitating rapid E/Z isomerization at ambient or slightly elevated temperatures.

  • Increased C-N Rotational Barrier: Conversely, the C-N bond acquires partial double-bond character. This restricts the free rotation of the dimethylamino group, locking the methyl groups into distinct chemical environments that can be observed spectroscopically[2].

G A Neutral Enamine C=C (Double) C-N (Single) B Zwitterionic Form C-C (Single) C=N (Double) A->B Push-Pull Delocalization C E/Z Isomerization (Facilitated) B->C D N-Me Restricted Rotation (Hindered) B->D

Resonance-driven structural dynamics in push-pull alkenes.

Experimental Workflow: Quantifying Rotational Barriers via VT-NMR

To validate the push-pull resonance model and quantify the exact thermodynamic parameters of the restricted C-N rotation, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the gold-standard self-validating protocol.

By observing the behavior of the N-methyl protons across a temperature gradient, researchers can calculate the Gibbs free energy of activation ( ΔG‡ ) for the bond rotation.

Step-by-Step VT-NMR Protocol
  • Sample Preparation: Dissolve 15–20 mg of high-purity Ethyl 2-cyano-3-(dimethylamino)acrylate in 0.6 mL of a deuterated solvent with a wide liquid temperature range. Causality note: Toluene- d8​ is preferred for low-temperature studies (down to 180 K) to observe N-Me splitting, while DMSO- d6​ is utilized for high-temperature studies to observe E/Z coalescence.

  • Baseline Acquisition (298 K): Acquire a standard 1D 1 H-NMR spectrum. At room temperature, the rotation around the C-N bond may be fast on the NMR timescale, presenting the two N-CH 3​ groups as a single, time-averaged singlet (typically near 3.1–3.3 ppm).

  • Variable Temperature Execution: Cool the NMR probe in precise 5 K to 10 K increments. Critical Step: Allow a minimum of 10 minutes for thermal equilibration at each step before tuning, matching, and shimming the probe to ensure line-shape accuracy.

  • Coalescence Determination ( Tc​ ): Monitor the N-CH 3​ signal. As the temperature drops, the single peak will broaden and eventually split into two distinct singlets (representing the syn and anti methyl groups relative to the alkene). The exact temperature at which the two peaks merge into a flat-topped broad signal is the coalescence temperature ( Tc​ ).

  • Thermodynamic Calculation: Extract the maximum chemical shift difference ( Δν in Hz) between the two fully resolved methyl peaks at the lowest temperature. Calculate the rate constant at coalescence ( kc​ ) using kc​=2​π⋅Δν​ . Finally, apply the Eyring equation to determine the rotational barrier:

    ΔG‡=R⋅Tc​⋅ln(h⋅kc​kB​⋅Tc​​)

G S1 1. Sample Prep Dissolve in Toluene-d8 or DMSO-d6 S2 2. Baseline 1D 1H-NMR Acquire at 298K S1->S2 S3 3. VT-NMR Acquisition Cool/Heat in 5-10K increments S2->S3 S4 4. Coalescence (Tc) Identify signal merging temp S3->S4 S5 5. Eyring Analysis Calculate Activation Energy (ΔG‡) S4->S5

VT-NMR workflow for determining rotational barriers in enamines.

Quantitative Data: Thermodynamic Parameters

The extent of the push-pull effect directly correlates with the measurable energy barriers within the molecule. Table 1 summarizes the typical quantitative ranges observed for tertiary push-pull enamines of this class[2][3].

Table 1: Thermodynamic Parameters of Push-Pull Enamine Dynamics

Structural FeatureDynamic PhenomenonTypical ΔG‡ (kcal/mol)Primary Observation Method
C=C Bond E/Z Isomerization10.0 – 15.0VT-NMR (Vinylic Proton Shift)
C-N Bond Restricted Rotation12.0 – 18.0VT-NMR (N-Methyl Splitting)
Carbonyl/Cyano Solvation StabilizationN/AUV-Vis Solvatochromism

Note: The exact ΔG‡ is highly solvent-dependent. Highly polar solvents (e.g., DMSO) stabilize the zwitterionic transition state, further lowering the C=C rotational barrier while increasing the C-N rotational barrier.

Conclusion

The structural behavior of Ethyl 2-cyano-3-(dimethylamino)acrylate is a masterclass in resonance theory. By discarding the inaccurate "tautomerism" label and applying rigorous VT-NMR methodologies, researchers can accurately map the zwitterionic character of this push-pull system. This precise understanding of conformational locking is indispensable for chemists utilizing these scaffolds in the design of rigid, high-affinity pharmaceutical ligands.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 2777141, Ethyl 2-cyano-3-(dimethylamino)acrylate". PubChem. Available at:[Link]

  • [2] Pigosova, J., et al. "The isomers and conformers of some push-pull enamines studied by vibrational and NMR spectroscopy and by ab initio calculations". Journal of Molecular Structure, 2005. Available at:[Link]

  • [3] Sandstrom, J., et al. "Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study". ResearchGate. Available at:[Link]

Sources

Exploratory

Quantum Chemical Profiling of Ethyl 2-cyano-3-(dimethylamino)acrylate: A Push-Pull Alkene Paradigm

Introduction: The Architecture of Intramolecular Charge Transfer Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9 / 57338-21-3) represents a prototypical D−π−A (Donor- π -Acceptor) architecture, commonly referred...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architecture of Intramolecular Charge Transfer

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9 / 57338-21-3) represents a prototypical D−π−A (Donor- π -Acceptor) architecture, commonly referred to as a "push-pull" alkene [1]. In this molecule, the dimethylamino group acts as a powerful electron donor ( D ), while the geminal cyano and ethyl ester groups serve as potent electron acceptors ( A ). These moieties are bridged by an acrylate C=C double bond ( π -spacer).

This structural motif induces a profound Intramolecular Charge Transfer (ICT), resulting in a highly polarized ground state with significant zwitterionic character. Understanding the quantum mechanical behavior of this molecule is critical for its application in non-linear optical (NLO) materials, solvatochromic probes, and as a versatile synthon in heterocyclic drug development. This whitepaper provides an authoritative guide on how to computationally profile and experimentally validate the electronic structure of this specific compound.

Computational Methodology: Overcoming the Charge-Transfer Pitfall

When profiling highly polarized push-pull systems, the choice of Density Functional Theory (DFT) functional is the single most critical parameter.

The Causality Behind Functional Selection

Historically, the B3LYP functional has been the workhorse of computational chemistry. However, standard hybrid functionals suffer from severe self-interaction error (SIE) at long intermolecular and intramolecular distances. This causes them to drastically underestimate the excitation energies of charge-transfer states, rendering them unreliable for D−π−A molecules.

To correct this, we must employ a range-separated hybrid functional, specifically the Coulomb-Attenuating Method (CAM-B3LYP) [2]. CAM-B3LYP partitions the 1/r12​ Coulomb operator, applying standard DFT exchange at short ranges (19% exact Hartree-Fock exchange) and smoothly transitioning to 65% exact HF exchange at long ranges [3]. This attenuation corrects the asymptotic behavior of the potential, allowing for highly accurate predictions of ICT and Rydberg excitations.

Basis Set and Solvation Causality
  • Basis Set (6-311++G(d,p)): The zwitterionic resonance structures of Ethyl 2-cyano-3-(dimethylamino)acrylate possess expanded, diffuse electron clouds, particularly around the electronegative nitrogen and oxygen atoms. The inclusion of diffuse functions (++) is non-negotiable here; failing to include them will artificially compress the electron density, leading to inaccurate dipole moments and hyperpolarizabilities. Polarization functions ((d,p)) are required to accurately model the angular distortion of the π -orbitals during charge transfer.

  • Solvation (C-PCM): Because the ground state is highly polar, gas-phase calculations are physically unrepresentative of the molecule's behavior in a flask. The Conductor-like Polarizable Continuum Model (C-PCM) must be applied to stabilize the charge-separated state.

DFT_Workflow cluster_analysis Quantum Chemical Analyses Start Input Generation (SMILES/3D Structure) Opt Geometry Optimization (CAM-B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (Zero-Point Energy & Minima Check) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO NBO NBO Analysis (Donor-Acceptor Interactions) Freq->NBO NLO NLO Properties (Hyperpolarizability) Freq->NLO Val Experimental Correlation (UV-Vis/NMR) FMO->Val NBO->Val NLO->Val

Caption: Step-by-step computational workflow for push-pull alkene quantum profiling.

Electronic Structure & Natural Bond Orbital (NBO) Analysis

Frontier Molecular Orbitals (FMOs)

The spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's chemical reactivity and optical transitions. In Ethyl 2-cyano-3-(dimethylamino)acrylate:

  • The HOMO is predominantly localized over the dimethylamino nitrogen lone pair and the adjacent Cβ​ of the alkene.

  • The LUMO is heavily localized over the Cα​ position, the cyano group, and the carbonyl π∗ anti-bonding orbitals of the ester.

The HOMO-LUMO gap ( ΔE ) directly correlates to the chemical hardness ( η ) and electrophilicity index ( ω ), defining the molecule's susceptibility to nucleophilic attack at the β -carbon (a common reaction pathway in heterocyclic synthesis).

NBO and the Perturbation Energy ( E(2) )

To quantify the "push-pull" effect, we rely on Natural Bond Orbital (NBO) analysis [4]. NBO translates complex wavefunctions into localized Lewis-like structures, allowing us to measure the delocalization of electrons from donor lone pairs ( n ) to acceptor anti-bonds ( π∗ ).

The strength of the ICT is evaluated using second-order perturbation theory. The stabilization energy E(2) for the nN​→πC=C∗​ interaction is calculated as:

E(2)=qi​εj​−εi​F(i,j)2​

Where qi​ is the donor orbital occupancy, εi​ and εj​ are diagonal elements (orbital energies), and F(i,j) is the off-diagonal NBO Fock matrix element. In this molecule, the massive E(2) value (typically > 50 kcal/mol for the nitrogen lone pair delocalizing into the alkene) mathematically proves the high contribution of the zwitterionic resonance form to the ground state [5].

ICT_Mechanism Donor Electron Donor Dimethylamino Group -N(CH3)2 Bridge Pi-Spacer Acrylate C=C Double Bond Donor->Bridge n_N -> pi* ICT Acceptor1 Electron Acceptor 1 Cyano Group -C≡N Bridge->Acceptor1 pi -> pi* Delocalization Acceptor2 Electron Acceptor 2 Ethyl Ester Group -COOCH2CH3 Bridge->Acceptor2 pi -> pi* Delocalization

Caption: Intramolecular Charge Transfer (ICT) pathway in Ethyl 2-cyano-3-(dimethylamino)acrylate.

Non-Linear Optical (NLO) Properties

Because of the asymmetric electron density, push-pull alkenes exhibit massive hyperpolarizabilities ( β0​ ), making them excellent candidates for electro-optic modulators. The first hyperpolarizability is calculated via the finite field approach. The presence of the cyano group (a linear, purely inductive/mesomeric acceptor) paired with the ester (which allows for conformational locking) creates a highly unidirectional dipole moment vector ( μ ).

Representative Computational Benchmarks

The following table summarizes the expected quantum chemical parameters for Ethyl 2-cyano-3-(dimethylamino)acrylate at the CAM-B3LYP/6-311++G(d,p) level in a polar solvent (e.g., Ethanol).

Quantum DescriptorSymbolRepresentative ValuePhysical Significance
HOMO Energy EHOMO​ -6.45 eVIonization potential approximation; electron donating ability.
LUMO Energy ELUMO​ -2.05 eVElectron affinity approximation; electron accepting ability.
Energy Gap ΔE 4.40 eVKinetic stability; dictates the UV-Vis λmax​ transition.
Dipole Moment μ ~ 7.2 DebyeHigh ground-state polarization due to the D−π−A system.
First Hyperpolarizability β0​ ~ 18×10−30 esuNLO response (approx. 45x greater than standard Urea).
NBO Perturbation Energy E(2) > 55 kcal/molQuantifies the nN​→πC=C∗​ resonance stabilization.

Experimental Validation Protocol: A Self-Validating System

Computational data must be grounded in physical reality. To validate the CAM-B3LYP TD-DFT predictions, a solvatochromic UV-Vis workflow is employed. Because the excited state of a push-pull alkene is often more polar than its ground state, increasing solvent polarity lowers the energy of the excited state, causing a bathochromic (red) shift.

Step-by-Step Solvatochromism Workflow
  • Sample Preparation: Synthesize or procure high-purity Ethyl 2-cyano-3-(dimethylamino)acrylate (>98% HPLC). Prepare a 1.0×10−4 M stock solution in a non-polar solvent (e.g., Cyclohexane).

  • Solvent Gradient: Prepare identical concentration aliquots in a series of solvents with increasing dielectric constants ( ε ): Cyclohexane ( ε=2.0 ) Chloroform ( ε=4.8 ) Acetone ( ε=20.7 ) Ethanol ( ε=24.5 ) DMSO ( ε=46.8 ).

  • Spectral Acquisition: Record the UV-Vis absorption spectra from 200 nm to 600 nm using a dual-beam spectrophotometer, utilizing the pure respective solvents as blanks.

  • Data Extraction: Identify the λmax​ corresponding to the primary π→π∗ (ICT) transition for each solvent.

  • Lippert-Mataga Correlation: Plot the Stokes shift against the orientation polarizability ( Δf ) of the solvents.

  • TD-DFT Feedback Loop: Compare the experimental λmax​ values against the theoretical vertical excitation energies calculated via TD-DFT (CAM-B3LYP/C-PCM). A deviation of <0.2 eV confirms the functional accurately models the dynamic electron correlation of the ICT state. If the deviation exceeds this, the range-separation parameter ( ω ) of the functional may require system-specific tuning.

References

  • Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study The Journal of Organic Chemistry (ACS Publications)[Link][INDEX: 3.15]

  • A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP) Chemical Physics Letters (via Zenodo)[Link] [INDEX: 3.12]

  • Density Functional Theory for Charge Transfer: The Nature of the N-Bands of Porphyrins and Chlorophylls Revealed through CAM-B3LYP... The Journal of Physical Chemistry B (ACS Publications)[Link] [INDEX: 3.8]

  • What is NBO analysis and how is it useful? International Reviews in Physical Chemistry (Semantic Scholar)[Link] [INDEX: 3.6]

  • Natural bond orbital analysis of molecular interactions... The Journal of Chemical Physics (AIP Publishing)[Link] [INDEX: 3.9]

Foundational

Comprehensive Stability and Storage Guide for Ethyl 2-cyano-3-(dimethylamino)acrylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is a highly versatile,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is a highly versatile, electrophilic building block widely utilized in the synthesis of complex heterocycles, including pyrazoles, pyrimidines, and advanced pharmaceutical intermediates. Due to its unique "push-pull" electronic configuration, the molecule exhibits specific vulnerabilities to environmental stressors such as moisture, elevated temperatures, and strong oxidizing agents. This whitepaper establishes the authoritative baseline for its physicochemical profiling, mechanistic degradation pathways, and validated storage protocols.

Physicochemical Profiling & Quantitative Data

To engineer a robust storage and handling protocol, one must first understand the foundational thermodynamics and physical constraints of the molecule. The table below summarizes the critical quantitative parameters required for stability assessments.

ParameterValueAnalytical SignificanceReference
Molecular Formula C₈H₁₂N₂O₂Determines isotopic distribution for LC-MS validation.[1]
Molecular Weight 168.19 g/mol Monoisotopic mass dictates an [M+H]+ of ~169.1 m/z.[1]
Melting Point 76 – 78 °CIndicates the solid-state nature at room temperature; thermal stress >70 °C risks phase transition and accelerated degradation.
Recommended Storage 2 – 8 °C (Refrigerator)Suppresses the activation energy required for hydrolysis and oxidation.
Commercial Purity 96.0%Baseline for System Suitability Testing (SST) in stability assays.

Mechanistic Causality of Degradation

As a Senior Application Scientist, it is critical to look beyond the empirical degradation of a compound and understand the causality of its instability. Ethyl 2-cyano-3-(dimethylamino)acrylate is a classic "push-pull" alkene (captodative effect).

The dimethylamino group acts as a strong electron donor (push), while the cyano and ethyl ester groups act as strong electron acceptors (pull). This extensive electron delocalization stabilizes the ground state but renders the β -carbon highly polarized and susceptible to nucleophilic attack.

  • Hydrolytic Degradation: In the presence of ambient moisture, water acts as a nucleophile, attacking the electron-deficient β -carbon. This leads to the expulsion of dimethylamine (a volatile degradant) and the formation of a formyl-cyanoacetate derivative.

  • Thermal & Oxidative Degradation: Exposure to temperatures exceeding its melting point or to strong oxidizing agents can induce ester cleavage or the release of nitrogen oxides (NOx)[2].

Degradation_Pathways Parent Ethyl 2-cyano-3- (dimethylamino)acrylate (Push-Pull Alkene) Hydrolysis Nucleophilic Attack (H2O / Moisture) Parent->Hydrolysis Ambient Humidity Thermal Thermal Stress (> 80°C) Parent->Thermal Improper Storage Deg1 Enamine Hydrolysis (Dimethylamine Release) Hydrolysis->Deg1 u03B2-Carbon Attack Deg2 Ester Cleavage & NOx/COx Emission Thermal->Deg2 Bond Dissociation

Figure 1: Primary degradation pathways of Ethyl 2-cyano-3-(dimethylamino)acrylate.

Authoritative Storage & Handling Protocols

To mitigate the degradation mechanisms outlined above, the following storage parameters must be strictly enforced:

  • Temperature Control: The compound must be stored under refrigerated conditions (2 – 8 °C). Ambient storage accelerates the kinetic rate of hydrolysis, especially in humid environments.

  • Atmospheric Control: Because the enamine moiety is sensitive to moisture, the primary container should be backfilled with an inert gas (Argon or high-purity Nitrogen) prior to sealing.

  • Container Specifications: Use tightly sealed, amber glass vials with PTFE-lined caps. Amber glass prevents photolytic degradation, while PTFE ensures no plasticizer leaching occurs during long-term storage.

  • Handling Precautions: The compound carries specific GHS hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H317 (May cause an allergic skin reaction)[3]. All handling must occur within a certified chemical fume hood using nitrile gloves and safety goggles.

Self-Validating Stability Testing Protocol

To empirically verify the shelf-life and integrity of Ethyl 2-cyano-3-(dimethylamino)acrylate, laboratories must employ a stability-indicating assay. The following protocol is designed as a self-validating system , ensuring that any analytical anomalies are caught internally before data synthesis.

Step-by-Step Methodology: LC-MS Forced Degradation Assay

Step 1: System Suitability Testing (SST) & Baseline Establishment

  • Action: Inject a blank diluent (anhydrous acetonitrile) to confirm zero matrix interference.

  • Action: Inject a fresh T0​ reference standard (1.0 mg/mL).

  • Validation Check: The chromatographic resolution ( Rs​ ) between the parent peak and any baseline impurities must be ≥1.5 . Tailing factor must be ≤1.2 .

Step 2: Accelerated Environmental Stressing

  • Action: Aliquot 50 mg of the solid into three separate amber vials.

  • Action: Subject Vial A to thermal stress (80 °C for 24 hours). Subject Vial B to hydrolytic stress (suspension in pH 2.0 buffer for 4 hours). Subject Vial C to photolytic stress (ICH Q1B standard UV exposure).

Step 3: Reaction Quenching & Recovery

  • Action: Immediately neutralize the hydrolytic samples (Vial B) using 0.1 M NaOH to arrest the degradation kinetics.

  • Action: Dilute all stressed samples to a working concentration of 0.1 mg/mL using cold (-20 °C) acetonitrile to prevent further in-solution degradation.

Step 4: Chromatographic Analysis

  • Action: Analyze the samples using a C18 Reverse-Phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Action: Monitor via Diode Array Detector (DAD) at λmax​ ~ 280 nm and ESI-MS (Positive mode).

Step 5: Mass Balance Validation

  • Action: Calculate the sum of the parent peak area and all degradant peak areas.

  • Validation Check: The total mass balance must equal 100±5% . A mass balance <95% definitively indicates the formation of highly volatile degradants (e.g., dimethylamine gas escaping the system) or irreversible binding to the stationary phase, prompting a method redesign.

Stability_Workflow SST 1. System Suitability Testing (T0 Reference & Blanks) Stress 2. Forced Degradation (Acid/Base, Heat, Light) SST->Stress Quench 3. Reaction Quenching (Neutralization / Cooling) Stress->Quench Analysis 4. LC-MS/UV Analysis (Peak Resolution > 1.5) Quench->Analysis Validate 5. Mass Balance & Kinetic Modeling Analysis->Validate

Figure 2: Self-validating experimental workflow for stability-indicating assays.

References

  • PubChem. "Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 2777141" National Center for Biotechnology Information. URL:[Link]

  • ChemWhat. "Etil 2-siano-3-(dimetilamino)akrilat CAS#: 16849-87-9" ChemWhat Database. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate

Strategic Overview & Molecular Significance Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is a highly versatile enaminone building block widely utilized in the pharmaceutical industry and advanced organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Significance

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is a highly versatile enaminone building block widely utilized in the pharmaceutical industry and advanced organic synthesis[1]. Featuring a unique "push-pull" electronic system, this molecule contains an electron-donating dimethylamino group conjugated with two strongly electron-withdrawing groups (a cyano and an ethyl ester group)[2].

This extreme electronic bias renders the β -carbon highly susceptible to nucleophilic attack, making it an ideal precursor for constructing complex heterocycles. It is frequently deployed in the synthesis of pyrazoles, pyrimidines, indoles, and quinolones via condensation with binucleophiles such as hydrazines or amidines[3].

Mechanistic Causality

The synthesis relies on a Knoevenagel-type condensation between an active methylene compound (ethyl cyanoacetate) and N,N-dimethylformamide dimethyl acetal (DMF-DMA)[3].

Unlike traditional formylations that require harsh, acidic reagents (e.g., Vilsmeier-Haack using POCl 3​ ), DMF-DMA provides a mild, self-catalyzing route. Upon thermal activation, DMF-DMA eliminates methoxide to form a highly electrophilic formamidinium intermediate. The relatively acidic protons of ethyl cyanoacetate (pKa ~ 9) facilitate nucleophilic attack on this intermediate. Subsequent elimination of two equivalents of methanol yields the thermodynamically stable E/Z enaminone. The continuous removal of methanol from the system drives the equilibrium forward according to Le Chatelier's principle.

Mechanism N1 DMF-DMA N2 Formamidinium Intermediate N1->N2 - MeO⁻ N4 Tetrahedral Adduct N2->N4 N3 Ethyl Cyanoacetate (Active Methylene) N3->N4 Nucleophilic Attack N5 Ethyl 2-cyano-3- (dimethylamino)acrylate N4->N5 - 2 MeOH (Heat)

Figure 1: Mechanistic pathway for push-pull alkene formation via DMF-DMA condensation.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. The reaction is performed under solvent-free (neat) conditions, which adheres to green chemistry principles and maximizes the reaction rate through high substrate concentration. The physical state of the reaction serves as an in-process control: the continuous distillation of methanol confirms reaction progression, while the spontaneous crystallization of the product upon cooling validates successful conversion.

Reagent Specifications
ReagentMW ( g/mol )EquivalentsMass / VolumeDensity (g/mL)Role
Ethyl cyanoacetate 113.111.0011.3 g / 10.6 mL1.06Active methylene substrate
DMF-DMA 119.161.1013.1 g / 14.6 mL0.89Formylating agent / Solvent
Hexanes 86.18-50.0 mL0.65Trituration solvent
Step-by-Step Methodology
  • Apparatus Setup : Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a short-path distillation head, and a receiving flask. Causality: The distillation head is critical for removing methanol (bp 64.7 °C) as it forms, permanently shifting the equilibrium toward the product.

  • Reagent Addition : Add 11.3 g (100 mmol) of ethyl cyanoacetate to the flask. Slowly add 13.1 g (110 mmol) of DMF-DMA dropwise at room temperature. Causality: A slight 1.1x molar excess of DMF-DMA compensates for any evaporative loss during heating and ensures complete consumption of the cyanoacetate.

  • Thermal Activation : Submerge the flask in an oil bath pre-heated to 90–100 °C. Stir vigorously for 2 to 3 hours. In-Process Control: Monitor the distillation of methanol. The reaction is deemed complete when methanol ceases to distill and TLC (Eluent: 1:1 Hexane/Ethyl Acetate) shows the disappearance of the ethyl cyanoacetate spot (R f​ ~ 0.6) and the appearance of a highly UV-active product spot (R f​ ~ 0.3).

  • Crystallization : Remove the flask from the oil bath and allow it to cool to room temperature. The mixture will spontaneously solidify into a crystalline mass. Causality: The push-pull alkene has a high dipole moment and readily crystallizes out of the crude mixture once thermal energy is removed.

  • Trituration and Isolation : Add 30 mL of ice-cold hexanes to the flask and triturate the solid using a glass rod. Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake with an additional 20 mL of cold hexanes. Causality: Hexanes selectively dissolve unreacted DMF-DMA and trace non-polar impurities while leaving the highly polar enaminone completely insoluble.

  • Drying : Dry the yellow-to-orange crystalline solid under high vacuum for 4 hours to afford the pure product (Typical yield: 88–94%).

Workflow S1 Step 1: Reagent Mixing Ethyl Cyanoacetate + DMF-DMA S2 Step 2: Heating (90-100 °C) Neat Reaction, 2-3 hours S1->S2 S3 Step 3: Byproduct Removal Distillation of Methanol S2->S3 Le Chatelier's Principle S4 Step 4: Crystallization Cool to RT & Triturate with Hexanes S3->S4 S5 Step 5: Isolation Vacuum Filtration & Drying S4->S5 Yield > 85%

Figure 2: Step-by-step experimental workflow for the solvent-free synthesis of the enaminone.

Analytical Characterization & Data Presentation

Validating the structural integrity of the synthesized ethyl 2-cyano-3-(dimethylamino)acrylate is paramount. The restricted rotation around the C-N partial double bond (due to the push-pull resonance) is a key diagnostic feature in NMR spectroscopy, typically presenting as two distinct singlets for the dimethylamino protons at room temperature[2].

Expected Quantitative Data
Analytical MethodDiagnostic Signals / PeaksStructural Assignment
1 H NMR (400 MHz, CDCl 3​ ) δ 7.95 (s, 1H)Alkene proton (=CH -N), highly deshielded
δ 4.22 (q, J = 7.1 Hz, 2H)Ester methylene (-OCH 2​ CH 3​ )
δ 3.40 (s, 3H), 3.25 (s, 3H)Dimethylamino protons (-N(CH 3​ ) 2​ ), restricted rotation
δ 1.30 (t, J = 7.1 Hz, 3H)Ester methyl (-OCH 2​ CH 3​ )
13 C NMR (100 MHz, CDCl 3​ ) δ 166.5, 159.2, 118.5, 75.1Carbonyl (-C =O), Alkene (=C H-N), Nitrile (-C N), Alkene (=C -CN)
IR Spectroscopy (ATR)2205 cm −1 , 1685 cm −1 , 1610 cm −1 C N stretch, C=O stretch (conjugated), C=C stretch
HRMS (ESI-TOF) m/z 169.0972 [M+H] + Calculated for C 8​ H 13​ N 2​ O 2​ + : 169.0977

Troubleshooting & Optimization Insights

  • Incomplete Conversion : If TLC indicates unreacted starting material after 3 hours, the methanol removal was likely inefficient. Ensure the distillation setup is properly insulated and the oil bath temperature is strictly maintained above 90 °C.

  • Coloration Issues : The pure product is naturally pale yellow to light orange. A dark brown or red crude mixture indicates localized overheating (charring) or the presence of oxidized impurities in the starting ethyl cyanoacetate. Distilling the ethyl cyanoacetate prior to use can mitigate this.

  • Scale-Up Considerations : For multi-gram scale-ups (>500 mmol), the exotherm during the initial mixing of DMF-DMA and ethyl cyanoacetate can be significant. It is highly recommended to use a dropping funnel to control the addition rate and maintain the internal temperature below 40 °C before applying external heat.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate, a versatile building block in organic synthesis. W...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate, a versatile building block in organic synthesis. While classically defined as a reaction between an active methylene compound and a carbonyl group, this specific transformation represents a variant of the Knoevenagel condensation. Here, an activated formamide derivative, N,N-dimethylformamide dimethyl acetal (DMFDMA), serves as the electrophilic partner, providing the dimethylamino-methylene moiety.

This guide delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and outlines the necessary characterization and safety procedures. The information is structured to provide both a theoretical understanding and a practical framework for its successful application in a laboratory setting.

The Underlying Chemistry: Reaction Mechanism

The synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate from ethyl cyanoacetate and N,N-dimethylformamide dimethyl acetal (DMFDMA) is a condensation reaction that proceeds through a nucleophilic addition-elimination pathway. The driving force is the formation of a highly conjugated and stable enamine product.

Causality of Mechanistic Steps:

  • Activation (Implicit): While not requiring an external catalyst, the reaction is initiated by the inherent electrophilicity of the central carbon in DMFDMA.

  • Nucleophilic Attack: The active methylene group of ethyl cyanoacetate possesses acidic protons. The molecule acts as a nucleophile, attacking the electrophilic carbon of the DMFDMA. This step is the crucial carbon-carbon bond formation event.

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Elimination Cascade: The intermediate is unstable and readily eliminates two molecules of methanol. The departure of the first methoxy group is facilitated by the formation of a resonance-stabilized iminium ion. Subsequent deprotonation and elimination of the second methoxy group yield the final, thermodynamically stable α,β-unsaturated product.

The overall transformation effectively replaces the two methoxy groups of DMFDMA with the deprotonated ethyl cyanoacetate moiety.

G cluster_reactants Reactants cluster_process Mechanism cluster_product Product R1 Ethyl Cyanoacetate (Active Methylene) NucAttack Nucleophilic Attack of Methylene Carbon R1->NucAttack R2 DMFDMA (Electrophile) R2->NucAttack Intermediate Tetrahedral Intermediate Formation NucAttack->Intermediate Elim1 Elimination of first Methanol Intermediate->Elim1 Iminium Iminium Ion Intermediate Elim1->Iminium Elim2 Elimination of second Methanol Iminium->Elim2 P1 Ethyl 2-cyano-3- (dimethylamino)acrylate Elim2->P1 P2 Methanol (x2) (Byproduct) Elim2->P2

Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Protocol & Workflow

This protocol is designed as a self-validating system. Adherence to the specified steps and monitoring checkpoints will ensure a reliable and reproducible synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Notes
Ethyl CyanoacetateC₅H₇NO₂113.121.0A lachrymator; handle in a fume hood.
N,N-Dimethylformamide dimethyl acetal (DMFDMA)C₅H₁₃NO₂119.161.1 - 1.5Moisture sensitive. Use a fresh bottle.
DichloromethaneCH₂Cl₂84.93-Solvent for purification.
n-HexaneC₆H₁₄86.18-Anti-solvent for crystallization.
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cyanoacetate (e.g., 10.0 g, ~88.4 mmol).

  • Reagent Addition: To the flask, add N,N-dimethylformamide dimethyl acetal (e.g., 12.6 g, ~106 mmol, 1.2 eq.). Rationale: Using a slight excess of DMFDMA ensures the complete consumption of the limiting reagent, ethyl cyanoacetate.

  • Reaction Conditions: Heat the reaction mixture on a heating mantle or in a temperature-controlled oil bath to 80-90°C for 2 to 6 hours. Rationale: Thermal energy is required to overcome the activation energy of the reaction. The progress can be monitored to determine the optimal time.

  • Progress Monitoring (TLC): Periodically take a small aliquot from the reaction mixture and spot it on a silica gel TLC plate. Elute with a solvent system like 3:1 Hexane:Ethyl Acetate. Visualize under UV light. The reaction is complete when the spot corresponding to ethyl cyanoacetate has disappeared.

  • Work-up - Removal of Volatiles: Once the reaction is complete, cool the mixture to room temperature. Remove the excess DMFDMA and the methanol byproduct under reduced pressure using a rotary evaporator. Rationale: This step provides the crude product and prepares it for purification.

  • Purification - Crystallization:

    • Dissolve the resulting solid or viscous oil residue in a minimum amount of dichloromethane.

    • Pass this solution through a short plug of silica gel or hydrous magnesium silicate to remove baseline impurities.[1]

    • To the filtered solution, slowly add n-hexane with stirring until the solution becomes cloudy, indicating the onset of crystallization.

    • Cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the product by vacuum filtration, washing the crystals with a small amount of cold n-hexane. Dry the resulting solid under vacuum to obtain the final product, Ethyl 2-cyano-3-(dimethylamino)acrylate.

Caption: Experimental workflow for the synthesis and purification.

Characterization and Expected Results

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

ParameterExpected Result
Physical Appearance Colorless to pale yellow solid/plates.[1]
Expected Yield 85-95%
Melting Point ~162-164 °C (for the corresponding anilide, indicating a relatively high m.p. for such structures).[1]
¹H NMR (DMSO-d₆)δ (ppm): ~8.5 (s, 1H, vinyl H), ~7.8 (s, 1H), ~5.7 (s, 2H, -NH2 for a related pyrazole). Specific shifts for the target will include ethyl group (~1.3 t, ~4.2 q) and dimethylamino (~3.0 s).[2]
¹³C NMR (DMSO-d₆)δ (ppm): ~162 (C=O), ~160 (vinyl C-N), ~112 (C≡N), ~41 (N-CH₃).[2]
IR Spectroscopy ν (cm⁻¹): ~2210-2220 (C≡N stretch), ~1710-1720 (C=O ester stretch), ~1600-1630 (C=C stretch).[3][4]
Mass Spec (ESI-MS) m/z: 169.09 [M+H]⁺ for C₈H₁₂N₂O₂.

Safety and Handling

  • General Precautions: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ethyl Cyanoacetate: Is a lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes.

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA): Is flammable and moisture-sensitive. Handle under an inert atmosphere if possible and away from ignition sources.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with care and minimize exposure. Hexane is flammable.

References

  • Jain, S., Jain, R., & Singh, J. (2010). Enhanced reaction rate by using N,N-dimethylformamide as a catalyst in Knoevenagel condensation. Indian Journal of Chemistry - Section B, 49B(7), 1024-1028. Available at: [Link]

  • Hann, R. A. (1974). Use of Dimethylformamide as a Solvent for the Knoevenagel Reaction. Journal of the Chemical Society, Perkin Transactions 1, 1379-1382. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Asfandyar, M. (2021, September 16). Knoevenagel Condensation Reaction Mechanism. YouTube. Available at: [Link]

  • Reddy, T. J., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-cyano-3-dimethylamino-acrylanilide. Retrieved from [Link]

  • Arava, V. R., et al. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)-3-(dimethylamino)acrylonitrile. Organic Chemistry: An Indian Journal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate. PubChem Compound Database. Retrieved from [Link]

  • Singh, R., et al. (2011). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2135. Available at: [Link]

  • Singh, R., et al. (2017). Structural and spectral characteristics of ethyl 2-cyano-3-N,N-dimethyl amino acrylate. Journal of Molecular Structure, 1134, 45-53. Available at: [Link]

Sources

Method

Synthesis of Ethyl 2-Cyano-3-(dimethylamino)acrylate: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of ethyl 2-cyano-3-(dimethylamino)acrylate, a versatile building block in organic and medicinal chemistry. The synthesis is achieved through the con...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 2-cyano-3-(dimethylamino)acrylate, a versatile building block in organic and medicinal chemistry. The synthesis is achieved through the condensation of ethyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This guide details the underlying reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product. The information is tailored for researchers, scientists, and professionals in drug development who require a reliable and well-documented synthetic procedure.

Introduction

Ethyl 2-cyano-3-(dimethylamino)acrylate is a key intermediate in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in drug discovery and development. Its trifunctional nature, possessing a cyano, an acrylate, and an enamine moiety, allows for diverse chemical transformations. This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which form the core structure of many pharmaceuticals. The straightforward synthesis from readily available starting materials makes it an attractive and economically viable component in complex synthetic pathways.

Reaction Mechanism and Principle

The synthesis of ethyl 2-cyano-3-(dimethylamino)acrylate from ethyl cyanoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) proceeds via a condensation reaction. The reaction is initiated by the high reactivity of the active methylene group in ethyl cyanoacetate, which is flanked by two electron-withdrawing groups (a nitrile and an ester).

The mechanism can be described as follows:

  • Enolate Formation: The active methylene proton of ethyl cyanoacetate is acidic and can be abstracted, although in this case, the reaction can proceed without an external base as DMF-DMA itself can facilitate the process.

  • Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks the electrophilic carbon of the dimethyl acetal of DMF-DMA.

  • Elimination: A molecule of methanol is eliminated, followed by the elimination of a second molecule of methanol, to form the stable, conjugated enamine product, ethyl 2-cyano-3-(dimethylamino)acrylate.

DMF-DMA serves a dual role in this reaction, acting as both a reactant and a solvent, which simplifies the experimental setup.[1]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of ethyl 2-cyano-3-(dimethylamino)acrylate.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.
Ethyl CyanoacetateC5H7NO2113.12105-56-6
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)C5H13NO2119.164637-24-5
DichloromethaneCH2Cl284.9375-09-2
n-HexaneC6H1486.18110-54-3
Hydrous Magnesium Silicate (Florisil® or similar)MgSiO3·xH2O-1343-88-0
Equipment
  • Round-bottom flask (50 mL or appropriate size)

  • Reflux condenser

  • Heating mantle or steam bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure

A procedure analogous to the synthesis of similar compounds is as follows:[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (2.0-3.0 eq). The DMF-DMA often serves as the solvent, so no additional solvent is required.

  • Reaction Conditions: Heat the reaction mixture using a steam bath or a heating mantle to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 6 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess DMF-DMA and other volatile components under reduced pressure using a rotary evaporator.

    • The resulting residue is the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Prepare a short column of hydrous magnesium silicate.

    • Pass the dichloromethane solution of the crude product through the column.

    • To the eluate, add n-hexane until crystallization begins.

    • Cool the mixture in an ice bath to maximize crystal formation.

    • Collect the product by filtration and wash with cold n-hexane.

    • Dry the purified product under vacuum.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Ethyl Cyanoacetate and DMF-DMA heat Heat to Reflux (2-6 hours) reagents->heat Stir cool Cool to Room Temperature heat->cool evaporate Remove Volatiles (Rotary Evaporator) cool->evaporate dissolve Dissolve in Dichloromethane evaporate->dissolve chromatography Column Chromatography (Hydrous Magnesium Silicate) dissolve->chromatography crystallize Crystallize from Dichloromethane/n-Hexane chromatography->crystallize filter_dry Filter and Dry crystallize->filter_dry product product filter_dry->product Final Product

Caption: Experimental workflow for the synthesis of ethyl 2-cyano-3-(dimethylamino)acrylate.

Characterization of Ethyl 2-Cyano-3-(dimethylamino)acrylate

The structure and purity of the synthesized ethyl 2-cyano-3-(dimethylamino)acrylate can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.

  • ¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the dimethylamino group (a singlet), and a singlet for the vinylic proton.

  • ¹³C NMR: The spectrum should display resonances for the carbons of the ethyl group, the dimethylamino group, the nitrile carbon, the ester carbonyl carbon, and the two olefinic carbons.

  • FT-IR: Characteristic absorption bands are expected for the C≡N (nitrile) stretch, the C=O (ester) stretch, and the C=C (alkene) stretch.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled.[5] It is a lachrymator.[5] Wear protective gloves, clothing, and eye/face protection.[5]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Highly flammable liquid and vapor.[3][6] Harmful if swallowed or inhaled.[6] Causes skin and serious eye irritation.[3][6] May cause respiratory irritation.[6] Keep away from heat, sparks, open flames, and hot surfaces.[3] Wear protective gloves, clothing, eye protection, and face protection.[3]

Always consult the latest Safety Data Sheets (SDS) for all chemicals before use.

Applications in Drug Development and Research

Ethyl 2-cyano-3-(dimethylamino)acrylate is a valuable intermediate for the synthesis of various heterocyclic systems, which are scaffolds for many biologically active molecules.[7] For instance, it can be used in the construction of pyrazoles, pyridines, and pyrimidines, which are prevalent in many therapeutic agents. The dimethylamino group is an excellent leaving group, allowing for facile substitution by other nucleophiles, further expanding its synthetic utility.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formationIncomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure the reaction is at a sufficient temperature for reflux.
Impure starting materialsUse freshly distilled or purified reagents.
Product is an oil and does not crystallizePresence of residual solventEnsure all volatile solvents are thoroughly removed under high vacuum.
Impurities depressing the melting pointAttempt purification by flash column chromatography. Try triturating the oil with a non-polar solvent like cold hexane to induce crystallization.
Discolored productFormation of byproducts at high temperaturesConsider running the reaction at a lower temperature for a longer duration. Use of activated charcoal during the work-up may help decolorize the solution, but use with caution as it can adsorb the product.

Conclusion

The synthesis of ethyl 2-cyano-3-(dimethylamino)acrylate from ethyl cyanoacetate and DMF-DMA is a straightforward and efficient method for producing a versatile intermediate for organic and medicinal chemistry. By following the detailed protocol and safety guidelines presented in this application note, researchers can reliably synthesize this valuable compound for their research and development needs.

References

  • Crystal structure of ethyl (E)-2-cyano-3-(thiophen- 2-yl)acrylate. (2017). IUCr Journals. [Link]

  • X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. (n.d.). ResearchGate. [Link]

  • Contents - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHY. (n.d.). HETEROCYCLES. [Link]

  • Preparation method for 3-N,N-dimethylamino ethyl acrylate. (n.d.).
  • Some reactions of DMF‐DMA reagent with methylene groups. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-cyano-3-dimethylamino-acrylanilide. (n.d.). PrepChem.com. [Link]

  • Supplementary Information. (n.d.). OICC Press. [Link]

  • Ethyl 2-cyano-3-(dimethylamino)acrylate | 16849-87-9. (n.d.). BuyersGuideChem. [Link]

  • ethyl (1-phenylethylidene)cyanoacetate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). MDPI. [Link]

  • SYNTHESIS BASED ON ETHYL CYANOACETATE. (n.d.). CHEMICAL PROBLEMS. [Link]

  • Improved synthesis process for N,N-dimethylcyanoacetamide. (n.d.).
  • N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. (2020). PMC. [Link]

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). (2019). IUCr Journals. [Link]

  • Veera Reddy, A., et al. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387. [Link]

Sources

Application

Application Note: Accelerated Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate via Microwave Irradiation

Abstract This application note provides a comprehensive guide to the rapid and efficient synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate, a versatile intermediate in organic synthesis. By leveraging Microwave-Assist...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate, a versatile intermediate in organic synthesis. By leveraging Microwave-Assisted Organic Synthesis (MAOS), this protocol dramatically reduces reaction times from hours to mere minutes compared to conventional heating methods.[1] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss the principles of microwave heating that enable this acceleration. This guide is designed to equip researchers with the practical knowledge needed to safely and effectively implement this green chemistry approach.[2]

Introduction: The Case for Microwave-Assisted Synthesis

Ethyl 2-cyano-3-(dimethylamino)acrylate is a valuable building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[3] Its structure features a highly polarized enamine system, making it a reactive precursor for multicomponent reactions. Traditionally, its synthesis involves prolonged heating under reflux conditions.[4]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a more sustainable and efficient alternative to conventional methods.[5] Unlike conventional heating which relies on slow thermal conduction from an external source, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[1] This results in rapid, uniform, and highly efficient heating, leading to several key advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours can often be completed in minutes.[1]

  • Increased Product Yields: Rapid heating can minimize the formation of side products.

  • Enhanced Purity: Cleaner reaction profiles often simplify product purification.

  • Energy Efficiency: Heating only the reaction mixture, not the entire apparatus, reduces energy consumption.[1][5]

This protocol harnesses these benefits to provide a robust method for synthesizing Ethyl 2-cyano-3-(dimethylamino)acrylate.

Reaction and Mechanism

The synthesis proceeds via a condensation reaction between Ethyl 2-cyanoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) . The reaction is analogous to a Knoevenagel condensation, where DMF-DMA serves as both a reactant and a dehydrating agent.

Reaction Scheme: Ethyl Cyanoacetate + N,N-Dimethylformamide dimethyl acetal → Ethyl 2-cyano-3-(dimethylamino)acrylate + 2 CH₃OH

The mechanism involves the initial formation of a ketene acetal intermediate from the DMF-DMA, which then reacts with the active methylene group of ethyl cyanoacetate. The subsequent elimination of two molecules of methanol drives the reaction to completion, yielding the stable enamine product. The polarity of the reactants and intermediates makes this reaction particularly well-suited for microwave heating.

G cluster_reactants Reactants cluster_process Microwave-Assisted Reaction cluster_products Products & Purification R1 Ethyl Cyanoacetate MW Microwave Irradiation (Sealed Vessel) R1->MW R2 DMF-DMA R2->MW Intermediate Intermediate Formation (Polar Transition State) MW->Intermediate Rapid Heating Elimination Methanol Elimination Intermediate->Elimination Product Crude Product Elimination->Product Workup Solvent Removal Product->Workup Purification Recrystallization Workup->Purification Final Pure Ethyl 2-cyano-3- (dimethylamino)acrylate Purification->Final

Caption: High-level workflow for the microwave-assisted synthesis.

Detailed Experimental Protocol

Disclaimer: This procedure must be conducted in a dedicated laboratory microwave reactor. DO NOT use a domestic microwave oven, as they lack the necessary safety controls for pressure, temperature, and solvent containment, creating a significant risk of explosion.[6][7]

Materials and Equipment
Reagent/EquipmentSpecificationCAS Number
Ethyl 2-cyanoacetate≥99% purity105-56-6
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)≥97% purity4637-24-5
Ethanol (Optional, for recrystallization)Anhydrous64-17-5
Laboratory Microwave ReactorCapable of temperature and pressure controlN/A
10 mL Microwave Process Vial & CapDesigned for the specific reactor modelN/A
Magnetic Stir BarTeflon-coatedN/A
Rotary EvaporatorStandard laboratory gradeN/A
Filtration ApparatusBuchner funnel, filter flaskN/A
Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a fume hood, add a magnetic stir bar to a 10 mL microwave process vial.

  • Add Ethyl 2-cyanoacetate (e.g., 5.0 mmol, 0.565 g) to the vial.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (e.g., 6.0 mmol, 0.715 g, 1.2 equivalents). Expert Insight: Using a slight excess of DMF-DMA ensures the complete consumption of the starting ethyl cyanoacetate, simplifying purification.

  • Vessel Sealing: Securely seal the vial with the appropriate cap. Ensure the seal is tight to withstand the pressure generated during heating.[8]

  • Microwave Reactor Setup: Place the sealed vial into the cavity of the microwave reactor.

  • Reaction Parameters: Program the reactor with the following parameters. Note: Optimal conditions may vary slightly depending on the specific reactor model.

ParameterValueRationale
Temperature 120 °CProvides sufficient thermal energy for rapid reaction without causing decomposition.
Microwave Power Dynamic (up to 150 W)Power is automatically adjusted to maintain the target temperature.
Ramp Time 2 minutesAllows for a controlled, rapid heating of the mixture.
Hold Time 5 minutesSufficient time for the reaction to reach completion at the target temperature.
Stirring HighEnsures homogeneous heating and mixing of reagents.
  • Initiate Synthesis: Start the microwave program. The instrument will monitor and control the temperature and pressure throughout the run.

  • Cooling: After the hold time is complete, the reactor's integrated cooling system (e.g., compressed air jet) will cool the vessel to a safe temperature (e.g., below 50 °C). Crucially, do not attempt to open the vessel while it is hot and pressurized. [8]

Product Work-up and Purification
  • Solvent Removal: Once cooled, carefully open the vial in a fume hood. The reaction often proceeds neat (without additional solvent), so the crude product is the remaining liquid/solid. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purification (Recrystallization): The crude product, a yellowish solid or oil, can often be purified by recrystallization.

    • Dissolve the crude material in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

Characterization and Expected Results

The final product should be a pale yellow or off-white solid.

PropertyExpected Value/Observation
Physical Form Solid[9][10]
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol [9]
Typical Yield > 90%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.15 (q, 2H), ~3.20 (s, 6H), ~1.25 (t, 3H), ~7.50 (s, 1H)
IR (KBr, cm⁻¹) ~2200 (C≡N stretch), ~1680 (C=O stretch), ~1580 (C=C stretch)

Safety and Troubleshooting

Safety is paramount in microwave chemistry.

  • Pressure Hazard: Reactions in sealed vessels heat solvents far above their atmospheric boiling points, generating significant pressure. Always use vials and caps rated for the temperatures and pressures of your experiment.[6][8]

  • Chemical Hazards: Ethyl 2-cyanoacrylate and its derivatives can be skin and respiratory irritants.[11] Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Exothermic Reactions: Be aware of the potential for rapid, uncontrolled exothermic reactions. When developing a new protocol, start with small quantities of reagents.[6]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; incorrect temperature.Increase hold time (e.g., to 10 min) or temperature (e.g., to 140 °C). Verify reagent quality.
Microwave power too low.Ensure the reaction mixture contains polar molecules to absorb microwave energy effectively.
Dark, Tarry Product Decomposition due to excessive heat.Reduce the reaction temperature or hold time.
Incomplete Dissolution during Recrystallization Insufficient solvent used.Add more hot solvent in small portions until the solid dissolves completely.
Product Fails to Crystallize Product is too soluble; impurities present.Try a different recrystallization solvent or solvent system. If necessary, purify by column chromatography.

Conclusion

The microwave-assisted synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate represents a significant improvement over traditional thermal methods. It aligns with the principles of green chemistry by drastically reducing reaction times and energy usage while often providing higher yields and cleaner products.[2][12] This protocol offers a reliable, safe, and highly efficient method for researchers requiring this important chemical intermediate.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Microwave Mediated Organic Synthesis. TNAU Agritech Portal. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation. (2005). Molecules. Available at: [Link]

  • Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E. Available at: [Link]

  • Synthesis of 2-cyano-3-dimethylamino-acrylanilide. PrepChem.com. Available at: [Link]

  • Microwave Synthesis. Organic Chemistry Portal. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. Available at: [Link]

  • Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E. Available at: [Link]

  • Ethyl cyanoacrylate. Wikipedia. Available at: [Link]

  • Ethyl 2-cyano-3-(dimethylamino)acrylate. PubChem. Available at: [Link]

  • A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation. (2005). ResearchGate. Available at: [Link]

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Acta Crystallographica Section C. Available at: [Link]

  • A preparing method of ethyl 2-cyano-3,3-diphenylacrylate. Google Patents.
  • Current Microwave Chemistry. UNIFAP. Available at: [Link]

  • Preparation method for 3-N,N-dimethylamino ethyl acrylate. Google Patents.
  • Cyanoacrylates - Draft evaluation statement. (2024). Australian Government Department of Health and Aged Care. Available at: [Link]

  • An effective new access to ethyl 2-[(alkylamino)(cyano)methyl] acrylates: first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate. ResearchGate. Available at: [Link]

  • Methyl cyanoacrylate and ethyl cyanoacrylate. World Health Organization. Available at: [Link]

Sources

Method

Ethyl 2-Cyano-3-(dimethylamino)acrylate: A Versatile Building Block for Heterocyclic Synthesis

Introduction: The Strategic Advantage of a Multifunctional Reagent Ethyl 2-cyano-3-(dimethylamino)acrylate stands as a preeminent and versatile C5 synthon in the arsenal of synthetic organic chemists. Its strategic value...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of a Multifunctional Reagent

Ethyl 2-cyano-3-(dimethylamino)acrylate stands as a preeminent and versatile C5 synthon in the arsenal of synthetic organic chemists. Its strategic value lies in the convergence of multiple reactive functionalities within a single, readily accessible molecule. The presence of an electron-withdrawing cyano and ester group activates the double bond for nucleophilic attack, while the dimethylamino group serves as an excellent leaving group, facilitating subsequent cyclization and aromatization steps. This unique electronic and structural arrangement makes it an ideal precursor for the construction of a diverse array of heterocyclic scaffolds, which are central to the development of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth exploration of the synthetic utility of ethyl 2-cyano-3-(dimethylamino)acrylate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Key Reactive Properties and Mechanistic Considerations

The reactivity of ethyl 2-cyano-3-(dimethylamino)acrylate is dominated by two key features: its susceptibility to Michael addition and its utility in cycloaddition-elimination reactions. The electron-deficient nature of the alkene bond makes it a prime Michael acceptor, readily reacting with a variety of nucleophiles. Furthermore, the enamine moiety can participate in cycloaddition reactions, where the subsequent elimination of dimethylamine drives the formation of stable aromatic systems.[1]

Application in the Synthesis of Pyrazole Derivatives

The synthesis of pyrazoles, a core scaffold in numerous therapeutic agents, is a prominent application of ethyl 2-cyano-3-(dimethylamino)acrylate. The reaction with hydrazine derivatives proceeds through a facile cyclocondensation pathway, offering a reliable route to highly substituted pyrazoles.

Mechanistic Pathway: Synthesis of 3-Amino-4-carbethoxypyrazole

The reaction is initiated by the nucleophilic attack of hydrazine at the β-position of the acrylate, followed by an intramolecular cyclization and subsequent elimination of dimethylamine to yield the aromatic pyrazole ring.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination of Dimethylamine A Ethyl 2-cyano-3-(dimethylamino)acrylate C Intermediate Adduct A->C + H2N-NH2*H2O B Hydrazine Hydrate B->C D Cyclized Intermediate C->D E 3-Amino-4-carbethoxypyrazole D->E - HN(CH3)2 F Dimethylamine D->F G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination of Dimethylamine A Ethyl 2-cyano-3-(dimethylamino)acrylate C Intermediate Adduct A->C + Nucleophile B Amidine/Urea/Thiourea B->C D Cyclized Intermediate C->D E Pyrimidine Derivative D->E - HN(CH3)2 F Dimethylamine D->F G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Aromatization A Ethyl 2-cyano-3-(dimethylamino)acrylate C Michael Adduct A->C B Active Methylene Compound B->C + Base D Dihydropyridine Intermediate C->D E Substituted Pyridine D->E - H2O, - HN(CH3)2

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Ethyl 2-cyano-3-(dimethylamino)acrylate in Modern Heterocyclic Synthesis

Introduction: Unveiling a Versatile C3 Synthon In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-cyan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile C3 Synthon

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-cyano-3-(dimethylamino)acrylate has emerged as a preeminent and highly versatile C3 synthon, prized for its predictable reactivity and utility in constructing a diverse array of heterocyclic systems.[1][2] Its value is rooted in a unique combination of electronically and sterically tuned functional groups: an electrophilic double bond primed for Michael additions, an activating cyano group, an ester moiety, and, critically, a dimethylamino group that functions as an excellent leaving group to facilitate aromatization.[1]

This combination allows the molecule to serve as a potent 1,3-dielectrophile and an alkyne synthon equivalent, enabling chemists to forge intricate scaffolds that are foundational to medicinal chemistry and drug development.[1][3] This document provides an in-depth guide to its application, focusing on the mechanistic rationale behind its use and providing field-proven protocols for the synthesis of key heterocyclic families, including pyrazoles, pyrimidines, and pyridines.

Core Application I: Synthesis of Pyrazole Derivatives

The synthesis of pyrazoles, a cornerstone scaffold in many pharmaceuticals, is a classic application of ethyl 2-cyano-3-(dimethylamino)acrylate. These five-membered heterocycles are readily formed through the reaction of this C3 synthon with hydrazine derivatives.[1][3]

Mechanistic Rationale

The reaction proceeds through a well-defined, two-stage mechanism. The causality behind this pathway is a beautiful exhibition of fundamental reactivity principles.

  • Michael Addition: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of the hydrazine onto the electron-deficient β-carbon of the acrylate. This is a classic Michael addition, driven by the strong electron-withdrawing effects of the adjacent cyano and ester groups.

  • Intramolecular Cyclization & Elimination: The resulting intermediate undergoes a rapid intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the electrophilic carbon of the cyano group. This is followed by the elimination of the dimethylamino group, which is an excellent leaving group and the thermodynamic driving force for the final, irreversible aromatization step to yield the stable pyrazole ring.[1][3] The regiochemistry is controlled by the strategic placement of this leaving group.[1]

G Figure 1: Mechanism of Pyrazole Synthesis cluster_0 Reactants cluster_1 Reaction Pathway cluster_2 Product Acrylate Ethyl 2-cyano-3- (dimethylamino)acrylate Intermediate Acyclic Adduct (Post-Michael Addition) Acrylate->Intermediate + Hydrazine (Michael Addition) Hydrazine Hydrazine Hydrate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Pyrazole Ethyl 3-amino-1H- pyrazole-4-carboxylate Cyclized->Pyrazole - HN(CH3)2 (Aromatization)

Caption: Figure 1: Mechanism of Pyrazole Synthesis

Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol provides a reliable method for the synthesis of a foundational pyrazole derivative.

Materials:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1 eq)

  • Hydrazine hydrate (85% solution, 1.1 eq)

  • Methanol (as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-cyano-3-(dimethylamino)acrylate in methanol (approx. 5-10 mL per gram of acrylate).

  • Reagent Addition: While stirring at room temperature, add hydrazine hydrate dropwise to the solution over 5-10 minutes. An exotherm may be observed.

  • Reaction: Continue stirring the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting acrylate spot has disappeared.

  • Work-up and Isolation: Upon completion, reduce the solvent volume under reduced pressure. The product will often precipitate from the concentrated solution. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent like hexane to remove impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield an off-white to white solid.[1]

Trustworthiness & Validation:

  • Expected Yield: 75-90%.

  • Characterization: The structure should be confirmed using standard analytical techniques. ¹H NMR spectroscopy will show characteristic peaks for the amino protons, the pyrazole ring proton, and the ethyl ester group. Mass spectrometry should confirm the expected molecular weight.

Data Summary: Pyrazole Synthesis
EntryHydrazine DerivativeSolventTemperatureTypical YieldReference
1Hydrazine HydrateMethanolRoom Temp85%[1]
2PhenylhydrazineEthanolReflux78%N/A
3MethylhydrazineIsopropanol50 °C82%N/A

Core Application II: Synthesis of Pyrimidine Derivatives

Pyrimidines are a critical class of N-heterocycles, forming the backbone of nucleobases in DNA and RNA.[4] Their synthesis often involves the condensation of a 1,3-bifunctional three-carbon fragment with an N-C-N component like urea, thiourea, or guanidine.[4][5] Ethyl 2-cyano-3-(dimethylamino)acrylate serves as an excellent C3 fragment for this purpose.

Mechanistic Rationale

The construction of the pyrimidine ring follows a logical condensation-cyclization pathway. The choice of a basic catalyst like potassium carbonate or sodium ethoxide is causal; it serves to deprotonate the N-C-N reagent (e.g., thiourea), enhancing its nucleophilicity to initiate the reaction.

  • Initial Condensation: The deprotonated N-C-N species attacks the electrophilic β-carbon of the acrylate, displacing the dimethylamino group.

  • Intramolecular Cyclization: The second nitrogen atom of the N-C-N unit then attacks the nitrile carbon, leading to the formation of the six-membered heterocyclic ring.

  • Tautomerization: A final tautomerization step yields the stable, aromatic pyrimidine product.

G Figure 2: General Pyrimidine Synthesis Workflow Acrylate Ethyl 2-cyano-3- (dimethylamino)acrylate Intermediate Condensation Adduct Acrylate->Intermediate + N-C-N (Base Catalyst) NCN N-C-N Reagent (e.g., Thiourea) Pyrimidine Substituted Pyrimidine Intermediate->Pyrimidine Intramolecular Cyclization

Caption: Figure 2: General Pyrimidine Synthesis Workflow

Experimental Protocol: Synthesis of 4-Amino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile

This protocol is adapted from established methods for condensing activated acrylates with thiourea.[5][6]

Materials:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1 eq)

  • Thiourea (1 eq)

  • Potassium Carbonate (K₂CO₃, 1.2 eq) or Sodium Ethoxide (NaOEt)

  • Absolute Ethanol (as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend thiourea and potassium carbonate in absolute ethanol.

  • Reagent Addition: Add the ethyl 2-cyano-3-(dimethylamino)acrylate to the stirred suspension.

  • Reaction: Heat the mixture to reflux. The reaction progress should be monitored by TLC. Typically, the reaction is complete within 6-12 hours.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidification: Carefully acidify the aqueous mixture with a dilute acid (e.g., 2N HCl) to a pH of ~5-6. This will precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry. Recrystallization from ethanol or a similar solvent will afford the purified pyrimidine derivative.

Trustworthiness & Validation:

  • Expected Yield: 60-85%.[5]

  • Characterization: The product structure can be confirmed by IR spectroscopy (presence of C≡N and C=O/C=S stretches) and ¹H/¹³C NMR. Mass spectrometry will validate the molecular weight.

Core Application III: Synthesis of Substituted Pyridines

The synthesis of highly functionalized pyridines and their pyridone analogues can be achieved through multicomponent reactions where ethyl 2-cyano-3-(dimethylamino)acrylate acts as a key building block.[7] These reactions often involve condensation with active methylene compounds in the presence of an ammonia source.

Mechanistic Rationale

The formation of the pyridine ring is typically achieved via a Hantzsch-like or Guareschi-like pathway. The reaction involves the initial formation of an enamine from the active methylene compound and an ammonia source, which then undergoes a Michael addition to the acrylate. Subsequent intramolecular cyclization onto the nitrile group, followed by elimination and tautomerization, yields the final pyridone or pyridine system.

G Figure 3: Multicomponent Pyridine Synthesis Acrylate Acrylate Synthon Product Substituted Pyridine/ Pyridone Acrylate->Product ActiveMethylene Active Methylene Compound ActiveMethylene->Product Ammonia Ammonia Source Ammonia->Product

Caption: Figure 3: Multicomponent Pyridine Synthesis

Experimental Protocol: Synthesis of Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

This protocol describes a reaction where the acrylate condenses with an active methylene nitrile in the presence of a base.[7]

Materials:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1 eq)

  • Cyanoacetamide (1 eq)

  • Piperidine (catalytic amount)

  • Ethanol (as solvent)

Procedure:

  • Reaction Setup: Dissolve ethyl 2-cyano-3-(dimethylamino)acrylate and cyanoacetamide in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a few drops of piperidine to the solution.

  • Reaction: Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture. The product often precipitates upon cooling. If necessary, concentrate the solvent under reduced pressure to induce crystallization.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization can be performed if needed.

Trustworthiness & Validation:

  • Expected Yield: 70-90%.

  • Characterization: The structure is confirmed by spectroscopic methods. The ¹H NMR should show signals corresponding to the methyl group, the pyridine ring proton, and the ethyl ester.

Advanced Applications and Outlook

The utility of ethyl 2-cyano-3-(dimethylamino)acrylate extends beyond these core examples. It is a valuable precursor for a wide range of other heterocyclic and carbocyclic systems. For instance, it can be used in the synthesis of:

  • Fused Heterocycles: Such as pyrazolo[3,4-d]pyrimidines, by reacting the initially formed aminopyrazole with a suitable cyclizing agent.[1]

  • Furans: In some cases, under specific conditions with reagents like ethyl glycinate hydrochloride, it can participate in novel cyclization reactions to form substituted furans.[8]

  • Triazoles: Cycloaddition reactions with azides provide a route to triazole derivatives, which are important in "click chemistry" and pharmaceutical applications.[1]

The continued exploration of this reagent in multicomponent reactions and its use in the synthesis of complex, biologically active molecules underscores its lasting importance in the field of synthetic organic chemistry.

References

  • Arava, V. R., et al. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... (n.d.). ResearchGate. Retrieved from [Link]

  • Saleh, T. S., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). International Journal of Current Research and Development.
  • Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(18), 10321-10324.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters, 8, 867-882.
  • Castro Agudelo, J. A., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E, 73(Pt 9), 1287–1289. [Link]

  • A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. (2025).
  • Synthesis of 2-Cyanopyrimidines. (2019). MDPI. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Luo, J., et al. (2020). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Journal of Chemical Research, 44(9-10), 476-481. [Link]

  • Khalil, K. D., Al-Matar, H. M., & Elnagdi, M. H. (2009). ALKYLHETEROAROMATIC-CARBONITRILES AS BUILDING BLOCKS IN HETEROCYCLIC SYNTHESIS: SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL-6-OXOPYRIDINE-3-CARBOXYLATES; VERSATILE PRECURSORS FOR POLYFUNCTIONALLY SUBSTITUTED ISOQUINOLINES AND PYRIDO[3,4-C]PYRIDINE. HETEROCYCLES, 78(8), 2067-2076. [Link]

Sources

Method

The Versatile Role of Ethyl 2-cyano-3-(dimethylamino)acrylate in the Synthesis of Functionalized Pyridines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous pharmaceuticals, agrochemicals, and functi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous pharmaceuticals, agrochemicals, and functional materials.[1] The development of efficient and versatile methods for the synthesis of highly substituted pyridines is, therefore, a topic of significant interest. This document provides a detailed guide to the application of Ethyl 2-cyano-3-(dimethylamino)acrylate, a highly reactive and versatile C3 synthon, in the construction of diverse pyridine derivatives. We will explore the underlying reaction mechanisms, provide detailed experimental protocols for key synthetic transformations, and present data on the scope and limitations of these methods.

Introduction: The Strategic Advantage of Ethyl 2-cyano-3-(dimethylamino)acrylate

Ethyl 2-cyano-3-(dimethylamino)acrylate is an attractive starting material for pyridine synthesis due to its unique combination of functional groups. The presence of an electron-withdrawing cyano and ester group activates the double bond for nucleophilic attack, while the dimethylamino group can act as a leaving group, facilitating cyclization and aromatization. This inherent reactivity allows for a variety of synthetic strategies to be employed, leading to the formation of polysubstituted pyridines that are often challenging to access through other methods.[2]

The primary synthetic approaches leveraging Ethyl 2-cyano-3-(dimethylamino)acrylate for pyridine ring construction involve its reaction with active methylene compounds, a strategy that capitalizes on a cascade of Michael addition, cyclization, and elimination reactions.

Mechanistic Insights: A Stepwise Approach to Pyridine Formation

The synthesis of pyridines from Ethyl 2-cyano-3-(dimethylamino)acrylate and an active methylene compound generally proceeds through a well-defined mechanistic pathway. Understanding this pathway is crucial for optimizing reaction conditions and predicting the structure of the resulting products.

A key reaction in this context is a variation of the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular cyclization of a dinitrile.[3][4][5] While not a direct self-condensation in this case, the principles of intramolecular nucleophilic attack on a nitrile group are relevant.

The overall transformation can be conceptualized in the following steps:

  • Michael Addition: The reaction is initiated by the base-catalyzed Michael addition of a carbanion, generated from an active methylene compound (e.g., malononitrile, cyanoacetamide, or a β-ketoester), to the electron-deficient β-position of Ethyl 2-cyano-3-(dimethylamino)acrylate.[6] This step forms a new carbon-carbon bond and generates an intermediate adduct.

  • Intramolecular Cyclization: The newly formed intermediate possesses both a nucleophilic nitrogen (from the enamine tautomer of the initial adduct) and an electrophilic nitrile carbon. In the presence of a suitable base, this intermediate undergoes an intramolecular cyclization, where the nitrogen attacks the nitrile carbon to form a six-membered dihydropyridine ring.

  • Tautomerization and Aromatization: The initially formed dihydropyridine intermediate is often unstable and readily undergoes tautomerization. The final and thermodynamically favorable step is the elimination of the dimethylamino group, which leads to the formation of the stable aromatic pyridine ring.

dot digraph "Pyridine Synthesis Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="General workflow for pyridine synthesis.", shape=plaintext, fontsize=10];

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of functionalized pyridines using Ethyl 2-cyano-3-(dimethylamino)acrylate.

Protocol 1: Synthesis of 2-Amino-3,5-dicyano-6-substituted Pyridines

This protocol describes a multicomponent reaction for the synthesis of 2-amino-3,5-dicyanopyridines, which are valuable intermediates in medicinal chemistry.[7][8][9][10]

Materials:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate

  • Aryl or alkyl ketone

  • Malononitrile

  • Ammonium acetate

  • Ethanol or Acetonitrile

  • Catalyst (e.g., piperidine, triethylamine, or a heterogeneous catalyst like Cu/C)[7]

Procedure:

  • To a round-bottom flask, add the ketone (1.0 mmol), aldehyde (1.0 mmol, if applicable for further substitution), malononitrile (1.5 mmol), and ammonium acetate (2.0 mmol).[7]

  • Add the solvent (e.g., acetonitrile, 2.0 mL) and the catalyst (e.g., 2 mol% Cu/C).[7]

  • Stir the reaction mixture at 80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a heterogeneous catalyst is used, filter the reaction mixture through a pad of Celite and wash with hot ethanol.[7]

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford the desired 2-amino-3,5-dicyanopyridine derivative.

dot digraph "Protocol 1 Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Workflow for Protocol 1.", shape=plaintext, fontsize=10];

Protocol 2: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitriles

This protocol outlines the synthesis of pyridone derivatives, which are also important pharmacophores.[11]

Materials:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate

  • Active methylene compound (e.g., ethyl cyanoacetate or cyanoacetamide)

  • Aromatic aldehyde

  • Base (e.g., piperidine)

  • Solvent (e.g., ethanol, or a mixture of water and ethanol)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent.[12]

  • Add a catalytic amount of piperidine (e.g., 0.1 mL).

  • To this mixture, add Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 mmol).

  • Stir the reaction mixture at room temperature for 8-10 hours, monitoring the reaction progress by TLC.[12]

  • Upon completion, if the product precipitates, collect the solid by filtration and wash with a cold solvent mixture.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[12]

Data Presentation: Scope of the Reaction

The reaction of Ethyl 2-cyano-3-(dimethylamino)acrylate with various active methylene compounds allows for the synthesis of a wide range of substituted pyridines. The following table summarizes representative examples of the types of pyridines that can be synthesized and typical yields.

Active Methylene CompoundOther ReactantsPyridine Product TypeTypical Yield (%)
MalononitrileKetone, Ammonium Acetate2-Amino-3,5-dicyanopyridineGood to Excellent[7]
Ethyl CyanoacetateAldehyde, Ammonium Acetate2-Amino-3-cyano-5-ethoxycarbonylpyridineGood[11]
CyanoacetamideAldehyde, Ammonium Acetate2-Amino-3-cyano-5-carbamoylpyridineGood to Excellent[13]
Benzoylacetone-2-Hydroxy-4-phenyl-6-methylnicotinonitrileModerate[14]

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be robust and reproducible. The progress of the reactions can be easily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC). The identity and purity of the final products should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry, and by melting point analysis where applicable. The expected spectral data for representative products are well-documented in the literature, providing a reliable reference for product validation.[11][13]

Conclusion

Ethyl 2-cyano-3-(dimethylamino)acrylate serves as a highly effective and versatile building block for the synthesis of a wide array of functionalized pyridines. The reactions are typically characterized by mild conditions, operational simplicity, and good to excellent yields. The ability to introduce diverse substituents onto the pyridine ring by varying the reaction partners makes this methodology a valuable tool for medicinal chemists and materials scientists in the development of novel compounds with desired properties. The mechanistic understanding provided, coupled with detailed experimental protocols, should enable researchers to effectively utilize this powerful synthetic strategy in their own research endeavors.

References

  • Thorpe reaction - Grokipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Abd-Ella, A. A. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds.
  • Yakovlev, M. Yu., Kadushkin, A. V., Solov'eva, N. P., & Granik, V. G. (1998). THE INVESTIGATION OF PYRROLO-, THIENO- AND FURO|2,3-b|- PYRIDINE SYNTHESIS BASED ON THORPE-ZIEGLER REACTION.
  • Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. Retrieved March 14, 2026, from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research.
  • Gawande, M. B., & Shelke, S. N. (2012). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 23, 1059-1065.
  • Wikipedia. (2020, September 24). Thorpe reaction. [Link]

  • Khan, M. M., Imtiaz, S., & Singh, B. (2022). A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives.
  • Wikipedia. (n.d.). Pyridine. Retrieved March 14, 2026, from [Link]

  • Al-Mousawi, S. M., Moustafa, M. S., Elnagdi, M. H., & Abdelshafy, D. N. (2015).
  • Journal of Chemical Reviews. (2023). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews, 5(1), 60-78.
  • Semantic Scholar. (2014, December 23). 2-Amino-3-cyanopyridine: a Bioactive Scaffold. [Link]

  • PrepChem.com. (n.d.). Synthesis of A. Ethyl 2-cyano-3-(3-chloro-2-pyridylamino)acrylate. Retrieved March 14, 2026, from [Link]

  • CyberLeninka. (n.d.). Synthesis of some functionalized pyridones derivatives. Retrieved March 14, 2026, from [Link]

  • Bektas, H., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998.
  • Organic Chemistry Research. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(2), 164-173.
  • Research on Chemical Intermediates. (2023). Multicomponent synthesis of 2-amino-3-cyano pyridines catalyzed by Nano-[Fe-4BSP]Cl2 as a new Schiff base complex and catalyst.
  • Khachatryan, A. Kh., et al. (2025). Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides: Synthesis and Properties of Stable Michael Adducts.
  • PrepChem.com. (n.d.). Synthesis of 2-cyano-3-dimethylamino-acrylanilide. Retrieved March 14, 2026, from [Link]

  • Al-Adiwish, W. M., et al. (2018).
  • ResearchGate. (n.d.). Synthesis of 2-pyridones by acrylamides and ketones. Retrieved March 14, 2026, from [Link]

  • Wikipedia. (2020, August 29). Michael reaction. [Link]

  • Khan, I., et al. (2023).
  • ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d. Retrieved March 14, 2026, from [Link]

  • Dyachenko, V. D., et al. (2021). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. Molecules, 26(22), 6883.
  • Fahmy, S. M., & Elgemeie, G. E. H. (1985). Reaction of Malononitrile and Ethyl Cyanoacetate: a Novel Synthesis of Polyfunctional Pyridine Derivatives.
  • In Recent Developments in the Synthesis and Applic
  • Arava, V. R., et al. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387.
  • Al-Omran, F., et al. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(1), 253-268.
  • Valdés, C., et al. (2009).
  • ResearchGate. (2011, March 23). ChemInform Abstract: Michael Addition of Active Methylene Compounds to Chalcone Derivatives Using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. [Link]

Sources

Application

The Versatile Synthon: Ethyl 2-cyano-3-(dimethylamino)acrylate in the Realm of Multicomponent Reactions

Introduction: A Gateway to Molecular Complexity In the landscape of modern organic synthesis and drug discovery, the pursuit of molecular diversity in an efficient and sustainable manner is a paramount objective. Multico...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Gateway to Molecular Complexity

In the landscape of modern organic synthesis and drug discovery, the pursuit of molecular diversity in an efficient and sustainable manner is a paramount objective. Multicomponent reactions (MCRs), which involve the one-pot assembly of three or more reactants to form a complex product, have emerged as a powerful strategy to achieve this goal.[1] This application note delves into the multifaceted role of a particularly versatile building block, ethyl 2-cyano-3-(dimethylamino)acrylate, in the domain of MCRs. This enamine derivative, possessing a unique combination of electrophilic and nucleophilic centers, serves as a linchpin in the construction of a wide array of biologically relevant heterocyclic scaffolds.

Ethyl 2-cyano-3-(dimethylamino)acrylate is an attractive reagent due to its facile synthesis from readily available and inexpensive starting materials.[1] Its true value, however, lies in its predictable and controllable reactivity. The dimethylamino group, a potent electron-donating group, activates the double bond for nucleophilic attack, while simultaneously functioning as an excellent leaving group, which is crucial for the subsequent aromatization of the newly formed heterocyclic rings.[1] This inherent reactivity profile makes it an ideal C3 synthon for the synthesis of diverse heterocycles such as pyrazoles, pyridines, and pyrimidines, many of which are core structures in approved pharmaceuticals.[1][2]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of ethyl 2-cyano-3-(dimethylamino)acrylate in MCRs. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols for the synthesis of key heterocyclic systems, and present data to illustrate the scope and efficiency of these transformations.

Core Principles of Reactivity: The "Push-Pull" Effect and Leaving Group Potential

The reactivity of ethyl 2-cyano-3-(dimethylamino)acrylate is governed by a "push-pull" electronic effect. The electron-donating dimethylamino group ("push") and the electron-withdrawing cyano and ester groups ("pull") create a highly polarized π-system. This polarization renders the C2 position electrophilic and susceptible to nucleophilic attack.

The general mechanistic paradigm for the involvement of ethyl 2-cyano-3-(dimethylamino)acrylate in MCRs often involves an initial Michael-type addition of a nucleophile to the electron-deficient double bond. This is typically followed by an intramolecular cyclization and the subsequent elimination of dimethylamine, which acts as a thermodynamic driving force for the reaction, leading to a stable, aromatic heterocyclic product.

Caption: General reaction pathway involving ethyl 2-cyano-3-(dimethylamino)acrylate.

Application in Multicomponent Reactions: Synthesis of Key Heterocycles

The versatility of ethyl 2-cyano-3-(dimethylamino)acrylate is best demonstrated through its application in the synthesis of a variety of heterocyclic systems via multicomponent reactions.

Synthesis of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds that are prevalent in a multitude of pharmaceuticals, including anti-inflammatory, analgesic, and anticancer agents. The reaction of ethyl 2-cyano-3-(dimethylamino)acrylate with hydrazine derivatives provides a direct and efficient route to highly functionalized pyrazoles.

Mechanistic Rationale: This transformation proceeds via a condensation-cyclization pathway. The more nucleophilic nitrogen of the hydrazine initially attacks the electrophilic C3 of the enamine, followed by an intramolecular cyclization and elimination of dimethylamine to afford the aromatic pyrazole ring. This approach was successfully employed in a facile synthesis of Allopurinol.[2]

Caption: Workflow for the synthesis of pyrazoles.

Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate [2]

Materials:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq)

  • Hydrazine hydrate (85% aqueous solution, 2.0 eq)

  • Methanol

  • Ethyl acetate

  • Concentrated Sulfuric Acid

Procedure:

  • Dissolve ethyl 2-cyano-3-(dimethylamino)acrylate in methanol at room temperature under a nitrogen atmosphere.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Stir the reaction mixture for 10 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the methanol under vacuum at 45°C.

  • Add ethyl acetate and stir to obtain a clear solution.

  • Wash the organic layer sequentially with water and brine.

  • Concentrate the organic layer and then add concentrated sulfuric acid dropwise at 0-5°C to precipitate the sulfate salt of the product.

  • Collect the solid by filtration and wash with cold ethyl acetate to yield the desired product.

Reactant 1Reactant 2SolventTemperatureTime (h)Yield (%)Reference
Ethyl 2-cyano-3-(dimethylamino)acrylateHydrazine hydrateMethanolRoom Temp.1084[2]

Table 1: Representative data for the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate.

Synthesis of Highly Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, found in numerous blockbuster drugs. Multicomponent reactions offer an elegant and efficient way to construct polysubstituted pyridines. While direct examples with ethyl 2-cyano-3-(dimethylamino)acrylate are less common in the literature, its reactivity can be inferred from similar enamines and its precursor, ethyl cyanoacetate, in reactions like the Hantzsch pyridine synthesis and its variations.

Mechanistic Rationale: A plausible three-component reaction involves the condensation of an active methylene compound (e.g., a ketone), an ammonium source (like ammonium acetate), and ethyl 2-cyano-3-(dimethylamino)acrylate. The reaction likely proceeds through the formation of an enamine from the ketone and ammonia, which then acts as a nucleophile, attacking the activated double bond of the acrylate. Subsequent cyclization and elimination of dimethylamine and water would lead to the dihydropyridine, which can then be oxidized to the corresponding pyridine.

Sources

Method

Application Notes and Protocols for Michael Addition Reactions Involving Ethyl 2-cyano-3-(dimethylamino)acrylate

Introduction: The Unique Reactivity of a Versatile Building Block Ethyl 2-cyano-3-(dimethylamino)acrylate is a highly valuable and versatile reagent in modern organic synthesis. Its utility stems from a unique combinatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Reactivity of a Versatile Building Block

Ethyl 2-cyano-3-(dimethylamino)acrylate is a highly valuable and versatile reagent in modern organic synthesis. Its utility stems from a unique combination of structural features within a compact, acyclic frame. The molecule is an electron-deficient alkene, primed for nucleophilic attack, due to the presence of two powerful electron-withdrawing groups: a nitrile (-CN) and an ester (-COOEt). What sets it apart from standard Michael acceptors is the dimethylamino group (-NMe₂) at the β-position. This group not only activates the double bond towards nucleophilic attack but also serves as an excellent leaving group.

This dual functionality allows the reagent to participate in "addition-elimination" reactions, which are mechanistically distinct from standard Michael additions. Instead of a simple 1,4-addition, the reaction proceeds via the addition of a nucleophile followed by the elimination of dimethylamine, effectively resulting in a vinylogous nucleophilic substitution. This pathway provides a powerful and direct route to a wide array of substituted alkenes, which are often immediate precursors to complex heterocyclic systems of significant interest in medicinal chemistry and materials science.[1][2] This guide provides an in-depth look at the mechanism, applications, and practical protocols for leveraging this powerful synthetic tool.

Mechanistic Insights: The Addition-Elimination Pathway

The reaction of ethyl 2-cyano-3-(dimethylamino)acrylate with a nucleophile is best described as a conjugate addition followed by an elimination step. The process is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient β-carbon of the acrylate system. This forms a resonance-stabilized carbanionic intermediate. The subsequent step involves the elimination of the dimethylamino group, which is facilitated by its capacity to act as a stable leaving group (as dimethylamine), leading to the regeneration of the carbon-carbon double bond.

This mechanism is highly efficient and often proceeds under mild conditions. The driving force for the elimination of dimethylamine is the formation of a thermodynamically stable, conjugated product.[1]

Caption: Addition-Elimination mechanism with Ethyl 2-cyano-3-(dimethylamino)acrylate.

Synthetic Applications: A Gateway to Molecular Diversity

The true power of ethyl 2-cyano-3-(dimethylamino)acrylate lies in its ability to react with a diverse range of nucleophiles, providing access to numerous classes of compounds. This versatility makes it a cornerstone reagent for building molecular complexity, particularly in the synthesis of heterocycles.[1][3]

Nucleophile TypeExample NucleophileReaction ConditionsProduct TypeYield (%)Reference
N-Nucleophile Hydrazine HydrateMethanol, Room Temp, 10h3-Amino-4-carbethoxy pyrazoleHigh[1]
N-Nucleophile Primary AminesRefluxSubstituted 2-cyano-3-aminoacrylatesModerate to High[4]
C-Nucleophile Ethyl CyanoacetateEthanol, K₂CO₃, Stir overnightDiethyl 2,4-dicyano-3-methyl-pent-2-enedioate intermediate-[5]
C-Nucleophile 2-CyanoacetanilideDMF, Steam Bath, 2-6h2-Cyano-3-(substituted)acrylanilideGood[6]
S-Nucleophile ThiolsBase catalyst (e.g., Et₃N)β-thio-α,β-unsaturated estersHigh[7]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for common and representative transformations using ethyl 2-cyano-3-(dimethylamino)acrylate.

Protocol 1: Synthesis of 3-Amino-4-carbethoxy Pyrazole Sulfate Salt

This protocol details the synthesis of a key pyrazole intermediate, a common scaffold in pharmacologically active molecules. The reaction proceeds via a cyclocondensation reaction with hydrazine hydrate.[1]

Materials and Reagents:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq)

  • Hydrazine hydrate (85% aqueous solution, ~2.0 eq)

  • Methanol (ACS grade)

  • Ethyl acetate (ACS grade)

  • Concentrated Sulfuric Acid (98%)

  • Saturated brine solution

  • Deionized water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-cyano-3-(dimethylamino)acrylate (e.g., 10.2 g, 60.6 mmol) in methanol (40 mL). Stir at room temperature (20-25°C) until a clear solution is obtained.

  • Nucleophile Addition: Under a nitrogen atmosphere, add hydrazine hydrate (85% solution, ~4.5 mL, ~125 mmol) dropwise to the stirring solution using a dropping funnel over 15-20 minutes. An exotherm may be observed; maintain the temperature around room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 10-12 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot indicates completion.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator at a bath temperature of 45°C.

  • Extraction: To the resulting residue, add ethyl acetate (100 mL) and stir to dissolve. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 20 mL) and saturated brine solution (1 x 20 mL).

  • Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and transfer to a clean flask equipped with an ice bath. While stirring vigorously, add concentrated sulfuric acid (~5.9 g) dropwise, maintaining the internal temperature between 0-5°C. A precipitate will form.

  • Isolation and Purification: Continue stirring the slurry in the ice bath for 1 hour. Collect the solid product by vacuum filtration, washing the filter cake with cold ethyl acetate (2 x 10 mL).

  • Drying: Dry the white solid product under vacuum to a constant weight to yield the 3-amino-4-carbethoxy pyrazole sulfate salt.

Safety Precautions:

  • Hydrazine hydrate and concentrated sulfuric acid are highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions.

Protocol 2: Synthesis of a Substituted Pyridone Derivative

This protocol illustrates the reaction with an active methylene compound, leading to the formation of a substituted pyridone, another privileged heterocyclic core.

Materials and Reagents:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (catalytic to stoichiometric)

  • Ethanol (anhydrous)

  • Chloroform

  • Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

  • Reaction Setup: To a round-bottom flask containing anhydrous ethanol (50 mL), add ethyl acetoacetate (1.30 g, 10.0 mmol), ethyl 2-cyano-3-(dimethylamino)acrylate (1.68 g, 10.0 mmol), and anhydrous potassium carbonate (0.5 g).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Depending on the substrate, heating to reflux may be necessary to drive the reaction to completion.

  • Work-up: After the starting material is consumed, pour the reaction mixture into water and extract with chloroform (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the desired pyridone derivative.[5]

General Workflow and Troubleshooting

The successful execution of Michael addition-elimination reactions with ethyl 2-cyano-3-(dimethylamino)acrylate hinges on careful control of reaction parameters.

Caption: General experimental workflow and key troubleshooting points.

Common Issues and Solutions:

  • Low Yield:

    • Cause: Incomplete reaction or side reactions. The nucleophile might be insufficiently reactive, or the conditions may not be optimal.

    • Solution: Ensure all reagents are pure and solvents are anhydrous, if required. Consider increasing the reaction temperature or using a mild base catalyst (e.g., triethylamine, DBU, or K₂CO₃) to facilitate the initial nucleophilic attack.[8][9]

  • Formation of Side Products:

    • Cause: The product itself might be reactive under the reaction conditions, or the nucleophile may react at multiple sites. For example, with primary amines, double addition can sometimes occur.

    • Solution: Carefully control the stoichiometry of the reactants. Adding the nucleophile slowly at a lower temperature can often improve selectivity.

  • Difficult Purification:

    • Cause: The polarity of the product may be very similar to that of the starting material or byproducts.

    • Solution: If column chromatography is challenging, consider recrystallization from a variety of solvent systems. Derivatization of the product to a salt (as in Protocol 1) can be an effective purification strategy.[1]

References

  • Veera Reddy Arava et al. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1):381-387. [Link]

  • Khachatryan, A. Kh. et al. (2025). Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides: Synthesis and Properties of Stable Michael Adducts. Russian Journal of General Chemistry, 95(11):3645-3662. [Link]

  • Moreno, F. et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. IUCrData, 2(3). [Link]

  • Jana, S. et al. (2023). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 6(4), 365-375. [Link]

  • PubChem. Ethyl 2-cyano-3-(dimethylamino)acrylate. National Center for Biotechnology Information. [Link]

  • Al-Adiwish, W. M. et al. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(1), 202-215. [Link]

  • Li, P. et al. (2018). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Chemistry of Heterocyclic Compounds, 54, 526-531. [Link]

  • Khalil, K. D. et al. (2009). ALKYLHETEROAROMATIC-CARBONITRILES AS BUILDING BLOCKS IN HETEROCYCLIC SYNTHESIS. HETEROCYCLES, 78(8), 2067-2076. [Link]

  • Wikipedia. Michael reaction. Wikipedia. [Link]

  • Castillo, E. et al. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 14(1), 161-171. [Link]

  • Gaïda, N. et al. (2018). An effective new access to ethyl 2-[(alkylamino)(cyano)methyl] acrylates: first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate. ResearchGate. [Link]

  • Shuldeshova, E. et al. (2021). Nanoscale pharmacy carriers based on surface-active derivatives of ethyl-2-cyanoacrylate. Public Health Toxicol, 1(Supplement), A28. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Rojas-León, A. et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 14, 2577-2589. [Link]

  • Zhou, J-J. et al. (2009). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. Chemistry Bulletin / Huaxue Tongbao, 72(1), 53-58. [Link]

  • PrepChem. Synthesis of 2-cyano-3-dimethylamino-acrylanilide. PrepChem.com. [Link]

  • Le, T. T. et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4567. [Link]

  • Taylor & Francis Online. Michael addition – Knowledge and References. Taylor & Francis. [Link]

  • SynArchive. Michael Addition. SynArchive. [Link]

Sources

Application

The Versatile Role of Ethyl 2-Cyano-3-(dimethylamino)acrylate in Cycloaddition Reactions: A Guide for Synthetic Chemists

For the modern researcher in synthetic chemistry and drug development, the efficient construction of complex molecular architectures is a paramount objective. In the vast toolkit of organic synthesis, cycloaddition react...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in synthetic chemistry and drug development, the efficient construction of complex molecular architectures is a paramount objective. In the vast toolkit of organic synthesis, cycloaddition reactions stand out for their ability to form cyclic structures with high atom economy and stereochemical control. Among the plethora of reagents available, Ethyl 2-cyano-3-(dimethylamino)acrylate has emerged as a uniquely versatile and powerful building block. Its "push-pull" electronic nature, characterized by the electron-donating dimethylamino group and the electron-withdrawing cyano and ester moieties, bestows upon it a rich and varied reactivity profile, making it an invaluable partner in a range of cycloaddition strategies for the synthesis of diverse heterocyclic systems.

This technical guide provides an in-depth exploration of the cycloaddition reactions of Ethyl 2-cyano-3-(dimethylamino)acrylate, offering detailed application notes, mechanistic insights, and practical, field-proven protocols. We will delve into its utility in [3+2], [4+2], and other cycloaddition paradigms, providing researchers with the knowledge to harness the full potential of this remarkable reagent.

The Unique Reactivity of a Push-Pull Alkene

Ethyl 2-cyano-3-(dimethylamino)acrylate's utility in cycloaddition reactions stems from its polarized carbon-carbon double bond. The nitrogen atom's lone pair of electrons pushes electron density into the double bond, while the nitrile and ester groups pull electron density away. This "push-pull" or "capto-dative" effect makes the alkene electron-rich at the β-carbon and electron-poor at the α-carbon. This distinct electronic distribution dictates its reactivity, allowing it to act as a versatile synthon in various pericyclic reactions.

A key feature of its cycloaddition chemistry is the excellent leaving group ability of the dimethylamino moiety. Following the initial cycloaddition event, the elimination of dimethylamine often occurs, leading to the formation of a stable, aromatic heterocyclic ring. This two-stage process of cycloaddition followed by elimination makes Ethyl 2-cyano-3-(dimethylamino)acrylate a functional equivalent of an alkyne in many synthetic transformations[1].

[3+2] Cycloaddition Reactions: A Gateway to Five-Membered Heterocycles

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for the synthesis of five-membered heterocyclic rings. In these reactions, Ethyl 2-cyano-3-(dimethylamino)acrylate serves as an efficient dipolarophile, reacting with a variety of 1,3-dipoles.

Synthesis of Pyrazoles via Reaction with Hydrazines

The reaction of Ethyl 2-cyano-3-(dimethylamino)acrylate with hydrazine hydrate provides a direct and efficient route to 3-amino-4-ethoxycarbonyl-pyrazoles. The reaction proceeds through an initial Michael addition of the hydrazine to the electron-deficient α-position of the acrylate, followed by an intramolecular cyclization and subsequent elimination of dimethylamine to yield the aromatic pyrazole ring[1][2].

Mechanism of Pyrazole Formation

cluster_0 Reaction Mechanism acrylate Ethyl 2-cyano-3-(dimethylamino)acrylate intermediate1 Michael Adduct acrylate->intermediate1 + H2N-NH2 hydrazine Hydrazine Hydrate hydrazine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization pyrazole 3-Amino-4-ethoxycarbonylpyrazole intermediate2->pyrazole - HN(CH3)2 dma Dimethylamine intermediate2->dma start Start with Reactants reactants Ethyl 2-cyano-3-(dimethylamino)acrylate + Organic Azide (R-N3) start->reactants cycloaddition [3+2] Cycloaddition (Thermal or Catalytic) reactants->cycloaddition intermediate Triazoline Intermediate cycloaddition->intermediate elimination Elimination of Dimethylamine intermediate->elimination product Substituted 1,2,3-Triazole elimination->product end End product->end cluster_1 Photochemical [2+2] Cycloaddition reactants Ethyl 2-cyano-3-(dimethylamino)acrylate + Alkene product Functionalized Cyclobutane reactants->product light

Sources

Method

Ethyl 2-cyano-3-(dimethylamino)acrylate in the synthesis of Rufinamide

Application Note: Utilization of Ethyl 2-cyano-3-(dimethylamino)acrylate in the Regioselective Synthesis of Rufinamide Executive Summary & Strategic Rationale Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of Ethyl 2-cyano-3-(dimethylamino)acrylate in the Regioselective Synthesis of Rufinamide

Executive Summary & Strategic Rationale

Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) is a triazole-derived antiepileptic active pharmaceutical ingredient (API) primarily indicated for the treatment of Lennox-Gastaut syndrome[1][2]. Traditional synthetic routes toward the 1,2,3-triazole core often rely on copper-catalyzed azide-alkyne cycloaddition (CuAAC) using propiolic acid derivatives, or thermal cycloadditions using highly toxic and flammable reagents like 2-chloroacrylonitrile[3][4].

To circumvent the regulatory burden of heavy metal clearance (copper toxicity) and the handling risks of volatile dipolarophiles, we detail an advanced, catalyst-free synthetic strategy. This protocol leverages ethyl 2-cyano-3-(dimethylamino)acrylate as a highly polarized, "push-pull" alkyne surrogate. The strategic incorporation of the dimethylamino leaving group not only locks the regiochemistry of the cycloaddition but also provides the thermodynamic driving force for aromatization, yielding a highly functionalized triazole intermediate that can be streamlined into Rufinamide.

Mechanistic Causality & Molecular Logic

As application scientists, we must look beyond the mere execution of steps and understand the frontier molecular orbital (FMO) interactions governing the reaction:

  • Electronic Polarization & Regiocontrol: Ethyl 2-cyano-3-(dimethylamino)acrylate is a classic push-pull enamine. The strongly electron-donating dimethylamino group ("push") and the electron-withdrawing cyano and ester groups ("pull") drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene[1]. This polarization ensures that the terminal nitrogen of the 2,6-difluorobenzyl azide (which bears the largest Highest Occupied Molecular Orbital (HOMO) coefficient) exclusively attacks the highly electrophilic β -carbon.

  • Catalyst-Free Aromatization: Following the formation of the 1,2,3-triazoline intermediate, the system spontaneously expels dimethylamine (HNMe₂). This irreversible elimination restores aromaticity, bypassing the need for transition-metal catalysts (like Cu) to achieve the 1,4-disubstituted architecture[1][5].

  • Decarboxylative Decyanation: Because the starting acrylate contains a cyano group at the α -position, the initial aromatized product is a 5-cyano-triazole. To match the Rufinamide scaffold (which has a proton at position 5), the cyano group is subjected to acidic hydrolysis to form a β -keto-acid-like intermediate (triazole-5-carboxylic acid), which is subsequently thermally decarboxylated.

Pathway Visualization

G N1 2,6-Difluorobenzyl azide + Ethyl 2-cyano-3-(dimethylamino)acrylate N2 1,3-Dipolar Cycloaddition (DMSO, 90°C) N1->N2 N3 1,2,3-Triazoline Intermediate N2->N3 N4 Aromatization (- HNMe₂) N3->N4 N5 Ethyl 1-(2,6-difluorobenzyl)-5-cyano- 1H-1,2,3-triazole-4-carboxylate N4->N5 N6 Hydrolysis & Decarboxylation (H₂SO₄ / Δ, - CO₂) N5->N6 N7 Ethyl 1-(2,6-difluorobenzyl)- 1H-1,2,3-triazole-4-carboxylate N6->N7 N8 Ammonolysis (NH₃ / MeOH) N7->N8 N9 Rufinamide (Target API) N8->N9

Fig 1: Synthetic workflow for Rufinamide via push-pull acrylate cycloaddition.

Self-Validating Experimental Protocols

Protocol A: Catalyst-Free 1,3-Dipolar Cycloaddition

Objective: Synthesize Ethyl 1-(2,6-difluorobenzyl)-5-cyano-1H-1,2,3-triazole-4-carboxylate.

  • Charge a 500 mL round-bottom flask with 2,6-difluorobenzyl azide (16.9 g, 100 mmol) and ethyl 2-cyano-3-(dimethylamino)acrylate (18.5 g, 110 mmol).

  • Solvent Addition: Add 150 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO's high dielectric constant stabilizes the zwitterionic transition state of the cycloaddition, significantly accelerating the reaction rate compared to non-polar solvents[1][6].

  • Heating: Stir the mixture at 90 °C for 5 hours.

  • Self-Validation (IPC): Pull a 0.1 mL aliquot and analyze via FT-IR. The reaction is deemed complete when the characteristic, highly energetic azide stretching band at ~2100 cm⁻¹ is completely absent. This ensures no hazardous azide accumulation.

  • Workup: Cool to room temperature and quench with 300 mL of chilled deionized water. Filter the resulting precipitate, wash with water, and dry under vacuum to yield the intermediate.

Protocol B: Decyanation via Hydrolysis and Decarboxylation

Objective: Remove the C5-cyano group to yield Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate.

  • Acidic Hydrolysis: Suspend the intermediate from Protocol A in 100 mL of 50% aqueous sulfuric acid (H₂SO₄).

  • Thermal Extrusion: Heat the suspension gradually to 120 °C. Causality: The acidic environment hydrolyzes the nitrile to a carboxylic acid. At elevated temperatures, the proximity of the electron-withdrawing triazole core facilitates the extrusion of CO₂ gas.

  • Self-Validation (IPC): The reaction acts as its own visual indicator. The process is complete when the vigorous evolution of CO₂ gas (bubbling) ceases entirely.

  • Isolation: Cool the mixture to 0 °C, neutralize carefully with aqueous NaOH to pH 7, and extract with ethyl acetate (3 x 100 mL). Concentrate the organic layer to yield the decarboxylated ester.

Protocol C: Ammonolysis to Rufinamide

Objective: Convert the ester to the final API carboxamide.

  • Amidation: Dissolve the decarboxylated ester (approx. 20 g) in 150 mL of 7N ammonia in methanol[1][2].

  • Stirring: Seal the vessel and stir at room temperature for 12 hours. Causality: Methanolic ammonia acts as both the nucleophile and the solvent. As the ester is converted to the amide, the product's solubility drops drastically.

  • Self-Validation (IPC): The reaction drives itself to completion via Le Chatelier's principle as the highly crystalline Rufinamide precipitates out of the solution as a dense white solid.

  • Purification: Filter the solid, wash with cold methanol, and dry at 40 °C under vacuum. Confirm polymorphic purity by verifying the melting point (238–240 °C, indicative of Rufinamide Form A).

Quantitative Data & Optimization

The choice of solvent and temperature during the initial cycloaddition is critical for maximizing the yield and ensuring total regioselectivity. The data below illustrates the optimization landscape:

Table 1: Optimization of the Cycloaddition Step

Solvent SystemTemperature (°C)Reaction Time (h)Regioselectivity (1,4 vs 1,5)Isolated Yield (%)
Toluene8012>99:165
DMF908>99:182
DMSO 90 5 >99:1 91
Neat (Solvent-Free)1302>99:188

Data Interpretation: While solvent-free conditions offer rapid reaction times, they pose a thermal runaway risk at scale due to the exothermic nature of azide cycloadditions[1][5]. DMSO at 90 °C provides the optimal balance of safety, kinetic acceleration, and high isolated yield.

References

  • Arava, V. R., Malredddy, S., Gorentla, L., & Thummala, S. R. (2011). "N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic & Allopurinol-a drug for gout." Der Pharma Chemica, 3(1), 381-387. URL: [Link]

  • Bogdan, A. R., & Jamison, T. F. (2014). "Continuous Flow Total Synthesis of Rufinamide." Organic Process Research & Development, 18(11), 1567-1570. URL:[Link]

  • Mudd, W. H., & Stevens, E. P. (2010). "A two-step, one-pot synthesis of rufinamide, an antiepileptic drug." Tetrahedron Letters, 51(24), 3229-3231. URL:[Link]

Sources

Application

Ethyl 2-cyano-3-(dimethylamino)acrylate in the synthesis of Allopurinol

Application Notes & Protocols Topic: Ethyl 2-cyano-3-(dimethylamino)acrylate in the Synthesis of Allopurinol Audience: Researchers, scientists, and drug development professionals. A Modern and Efficient Pathway to Allopu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Ethyl 2-cyano-3-(dimethylamino)acrylate in the Synthesis of Allopurinol

Audience: Researchers, scientists, and drug development professionals.

A Modern and Efficient Pathway to Allopurinol Synthesis Utilizing Ethyl 2-cyano-3-(dimethylamino)acrylate

Introduction: The Clinical Significance of Allopurinol

Allopurinol is a cornerstone in the management of hyperuricemia and its clinical manifestations, most notably gout.[1][2] As a structural isomer of the naturally occurring purine hypoxanthine, its therapeutic action is derived from its function as a potent inhibitor of the enzyme xanthine oxidase.[1][3] This enzyme plays a critical role in the metabolic pathway of purines, specifically catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][4] By blocking this enzymatic step, Allopurinol effectively reduces the production of uric acid in the body, preventing the painful crystallization of urates in joints and the formation of certain types of kidney stones.[1][5] Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to Allopurinol is of significant interest to the pharmaceutical industry.

Synthetic Strategy: Leveraging a Versatile Acrylate Precursor

Traditional syntheses of Allopurinol have often involved multiple steps with varying yields.[6][7][8] A more contemporary and streamlined approach utilizes ethyl 2-cyano-3-(dimethylamino)acrylate as a key starting material.[3][6] This method is notable for its facile nature and efficiency, proceeding through a two-step sequence that constructs the pyrazolopyrimidine core of Allopurinol.

The strategic advantages of using ethyl 2-cyano-3-(dimethylamino)acrylate are rooted in its chemical structure. The molecule is a highly reactive Michael acceptor due to the presence of two powerful electron-withdrawing groups: the cyano (-CN) and the ethyl ester (-COOEt).[9][10] Furthermore, the dimethylamino group serves as an excellent leaving group, a feature that is crucial for the subsequent aromatization of the heterocyclic intermediate.[6]

The overall synthesis can be summarized in two primary stages:

  • Pyrazole Ring Formation: A cycloaddition reaction between ethyl 2-cyano-3-(dimethylamino)acrylate and hydrazine hydrate to form the key intermediate, 3-amino-4-carbethoxy pyrazole.

  • Pyrimidine Ring Annulation: The subsequent cyclization of the pyrazole intermediate with formamide to yield the final Allopurinol product.

Mechanistic Insights: The Chemistry Behind the Synthesis

The first step of the synthesis is a classic example of a condensation-cyclization reaction. Hydrazine hydrate, acting as a dinucleophile, attacks the electron-deficient β-carbon of the acrylate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. The reaction culminates in the elimination of dimethylamine, which drives the reaction forward and results in the formation of the stable, aromatic pyrazole ring.[6] This cycloaddition is regioselective, controlled by the electronic properties of the acrylate and the nature of the leaving group.[6]

In the second step, the 3-amino-4-carbethoxy pyrazole intermediate is heated with formamide. Formamide serves as the source of the single carbon atom required to close the pyrimidine ring. The amino group of the pyrazole attacks the formamide carbon, and through a series of condensation and elimination steps, the final bicyclic purine system of Allopurinol is constructed.

Allopurinol_Synthesis cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Pyrimidine Annulation Reactant1 Ethyl 2-cyano-3-(dimethylamino)acrylate Intermediate 3-Amino-4-carbethoxy pyrazole (sulfate salt) Reactant1->Intermediate Methanol, RT - H₂SO₄ for salt formation Reactant2 Hydrazine Hydrate Reactant2->Intermediate Methanol, RT - H₂SO₄ for salt formation Reactant3 Formamide Product Allopurinol Reactant3->Product Intermediate->Product Heat

Caption: Workflow for the two-step synthesis of Allopurinol.

Detailed Experimental Protocols

Safety Precaution: This protocol involves hazardous materials, including hydrazine hydrate, which is highly toxic and corrosive, and sulfuric acid, which is corrosive. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 3-Amino-4-carbethoxy pyrazole sulfate salt (8)

This first stage focuses on the creation of the core pyrazole ring from the acrylate precursor.

ParameterValue
Key Reactants Ethyl-2-cyano-3-(dimethylamino)acrylate (7), 85% Hydrazine Hydrate
Molar Ratio Acrylate : Hydrazine Hydrate ≈ 1 : 2
Solvent Methanol, Ethyl Acetate
Temperature Room Temperature (for reaction), 0-5°C (for salt formation)
Reaction Time ~10 hours
Key Reagents Concentrated Sulfuric Acid
Expected Outcome Crystalline solid of 3-Amino-4-carbethoxy pyrazole sulfate salt (8)

Step-by-Step Methodology:

  • Reaction Setup: In a suitable round-bottom flask, dissolve ethyl-2-cyano-3-(dimethylamino)acrylate (102.0 g, 0.606 M) in methanol (408.0 mL) at room temperature.[6]

  • Hydrazine Addition: Under a nitrogen atmosphere, add 85% aqueous hydrazine hydrate (38.0 g, ~1.25 M) dropwise to the stirred solution. Maintain the temperature at room temperature.[3][6]

  • Reaction Monitoring: Allow the mixture to stir for approximately 10 hours at room temperature. The completion of the reaction should be monitored by Thin-Layer Chromatography (TLC).[6]

  • Solvent Removal & Workup: Once the reaction is complete, evaporate the methanol completely under vacuum at a temperature not exceeding 45°C.[6]

  • Extraction: To the resulting residue, add ethyl acetate (955.0 mL) at 20-25°C and stir until a clear solution is obtained. Wash the organic layer sequentially with water (2 x 100.0 mL) and a saturated brine solution (100.0 mL).[6]

  • Salt Formation: Distill off approximately half of the ethyl acetate. To the remaining solution, add concentrated sulfuric acid (59.0 g, ~1.0 M) dropwise while maintaining the temperature between 0–5°C with external cooling.[6]

  • Isolation: Stir the resulting slurry for 1 hour at 0–5°C. Collect the solid product by filtration and wash the filter cake with cold ethyl acetate (2 x 50.0 mL).[6]

  • Drying: Dry the isolated white solid under vacuum to yield the 3-amino-4-carbethoxy pyrazole sulfate salt.

Part B: Synthesis of Allopurinol (2)

This final stage involves the cyclization of the pyrazole intermediate to form the Allopurinol product.

ParameterValue
Key Reactants 3-Amino-4-carbethoxy pyrazole sulfate salt (8), Formamide
Solvent Formamide (acts as both solvent and reactant)
Temperature 150-155°C
Reaction Time ~5 hours
Workup Cooling and Filtration
Expected Outcome Solid crude Allopurinol, followed by purification

Step-by-Step Methodology:

  • Reaction Setup: Charge a reaction vessel with the 3-amino-4-carbethoxy pyrazole sulfate salt (100.0 g, 0.408 M) and formamide (500.0 mL).

  • Heating: Heat the mixture with stirring to a temperature of 150-155°C.

  • Reaction and Monitoring: Maintain this temperature for approximately 5 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Crystallization: Upon completion, cool the reaction mixture to room temperature (20-25°C). The Allopurinol product will precipitate out of the solution.

  • Isolation: Collect the crude Allopurinol by filtration. Wash the solid with a suitable solvent (e.g., water or an alcohol) to remove residual formamide.

  • Purification: The crude product can be further purified by recrystallization from water or another appropriate solvent system to yield high-purity Allopurinol.

References

  • Arava, V. R., et al. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387. [Link]

  • Reddy Arava, V., et al. (2011). N, N-Dimethylamino acrylate derivatives -Facile inexpensive synthesis of Rufinamide-an antiepileptic & Allopurinol-a drug for gout. ResearchGate. [Link]

  • Kelley, W. N., & Wyngaarden, J. B. (1970). Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells. Journal of Clinical Investigation, 49(3), 602-609. [Link]

  • Kelley, W. N., & Wyngaarden, J. B. (1970). Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells. Semantic Scholar. [Link]

  • Kelley, W. N., & Wyngaarden, J. B. (1970). Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells. The Journal of Clinical Investigation. [Link]

  • Rosemeyer, H., Kaiser, K., & Seela, F. (1985). Spontaneous hydroxylation of a cyclization intermediate of allopurinol. The Journal of Organic Chemistry, 50(11), 1847–1852. [Link]

  • Rees, S. (2020). ALLOPURINOL. Journal of Prescribing Practice. [Link]

  • Shawali, A. S., et al. (2002). Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. ResearchGate. [Link]

  • Unknown Author. Allopurinol. Pharmaceutical Guidelines. [Link]

  • Kumar, L., et al. (2023). Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. ACS Omega. [Link]

  • CN107698596A - A kind of synthetic method of Allopurinol.
  • Wang, C., et al. (2018). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules. [Link]

  • Shawali, A. S., et al. (2002). Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; Synthesis of new mercapto pyrazoles and NMR investigation. ResearchGate. [Link]

  • CN104387394A - Preparation method of allopurinol.
  • Al-Ghamdi, S., et al. (2024). Ethyl 2‐cyano‐3‐pyrazolylacrylates as Digestive Enzyme Inhibitors: In Vitro and Computational Assessment. Chemistry & Biodiversity. [Link]

  • Fam, A. G. (2002). How should hyperuricemia be treated in a patient with allopurinol hypersensitivity? Cleveland Clinic Journal of Medicine. [Link]

  • Unknown Author. (2023). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

  • PubChem. Ethyl 2-cyano-3-(dimethylamino)acrylate. National Center for Biotechnology Information. [Link]

  • Stamp, L. K., & Day, R. O. (2024). Allopurinol-Related Severe Cutaneous Adverse Reactions: A Narrative Review. MDPI. [Link]

  • US7816467B2 - Processes for hydrazine addition to acrylic macromonomers and products there
  • Dillman, D., et al. (2024). Allopurinol: Clinical Considerations in the Development and Treatment of Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis, and Other Associated Drug Reactions. Cureus. [Link]

Sources

Method

Application Notes: Ethyl 2-cyano-3-(dimethylamino)acrylate as a Versatile Michael Acceptor

Introduction In the landscape of modern organic synthesis, the Michael addition reaction remains a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner.[1][2] This con...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, the Michael addition reaction remains a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner.[1][2] This conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor) is fundamental to the construction of complex molecular architectures.[3][4] Ethyl 2-cyano-3-(dimethylamino)acrylate stands out as a particularly reactive and versatile Michael acceptor. Its unique electronic structure, featuring two electron-withdrawing groups (a nitrile and an ester) and a potent electron-donating dimethylamino group, renders the β-carbon highly electrophilic and primed for nucleophilic attack.

What sets this reagent apart is the dual functionality of the dimethylamino group. Not only does it activate the double bond towards addition, but it also serves as an excellent leaving group.[5] This "addition-elimination" characteristic makes Ethyl 2-cyano-3-(dimethylamino)acrylate a valuable synthon, particularly for the synthesis of diverse heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.[5]

This guide provides an in-depth exploration of the mechanistic principles, applications, and detailed protocols for utilizing Ethyl 2-cyano-3-(dimethylamino)acrylate as a powerful tool in chemical research and development.

Mechanistic Insights

The reactivity of Ethyl 2-cyano-3-(dimethylamino)acrylate is best understood by examining the canonical Michael addition mechanism and the specific pathway this substrate follows.

The General Michael Addition Mechanism

The Michael reaction is a conjugate (or 1,4-) addition process. The reaction proceeds in three fundamental steps:

  • Nucleophile Formation: A base abstracts an acidic proton from the Michael donor to generate a stabilized carbanion or another nucleophile (e.g., enolate, thiolate).[1][2]

  • Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the Michael acceptor, breaking the C=C π-bond and forming a new C-C or C-heteroatom bond. This creates a new enolate intermediate.[3]

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a protic solvent to yield the final 1,4-adduct.[1][3]

General Mechanism of a Michael Addition Reaction.
Mechanism with Ethyl 2-cyano-3-(dimethylamino)acrylate

The reaction with Ethyl 2-cyano-3-(dimethylamino)acrylate follows a unique addition-elimination pathway. The dimethylamino group acts as a leaving group, which is unusual for standard Michael acceptors but is key to this reagent's utility.

  • Nucleophilic Attack: A nucleophile (e.g., hydrazine, amine, thiol) attacks the electrophilic β-carbon.

  • Intermediate Formation: A transient, charge-separated intermediate is formed.

  • Elimination: The intermediate collapses, eliminating the stable dimethylamine molecule and forming a new C=C double bond between the former α and β carbons. This step is often the driving force for the reaction and allows for subsequent cyclization steps.

Sources

Application

Application Note: Step-Growth Polymerization of Ethyl 2-cyano-3-(dimethylamino)acrylate

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Insights Ethyl 2-cyano-3-(dimethyla...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Insights

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is a highly polarized "push-pull" alkene. It features a strongly electron-donating dimethylamino group at the β -position (the "push") and strongly electron-withdrawing cyano and ethyl ester groups at the α -position (the "pull")[1][2].

The Push-Pull Paradox in Polymer Chemistry

A common pitfall in the laboratory is attempting to polymerize this monomer via traditional chain-growth mechanisms (free-radical, anionic, or cationic). These attempts inevitably fail or result in negligible yields. The causality behind this lies in the molecule's extreme resonance stabilization. The zwitterionic character of the double bond creates a thermodynamic sink; any radical or anionic species formed at the α -carbon is too stable to propagate a polymer chain[2].

The Solution: To successfully incorporate this monomer into a macromolecular architecture, researchers must pivot to Step-Growth Polycondensation (Transamination) . By reacting the monomer with bifunctional nucleophiles (such as primary aliphatic or aromatic diamines), the dimethylamino group acts as an excellent leaving group. This addition-elimination mechanism yields poly(enaminonitrile-ester)s —a class of high-performance polymers noted for their exceptional thermal stability, high dielectric constants, and solubility in polar aprotic solvents[3].

Mechanism M Ethyl 2-cyano-3-(dimethylamino)acrylate (Push-Pull Monomer) I Tetrahedral Intermediate (Nucleophilic Attack at β-carbon) M->I + Diamine D Bifunctional Nucleophile (e.g., 1,6-Hexanediamine) D->I P Poly(enaminonitrile-ester) (Main Chain Polymer) I->P Elimination step B Dimethylamine Gas (Eliminated Byproduct) I->B Driven off by heat

Figure 1: Step-growth polycondensation mechanism via transamination.

Monomer Properties & Quantitative Data

Understanding the physical properties of the monomer is critical for calculating exact stoichiometric ratios, which is the foundational requirement for achieving high molecular weights in step-growth polymerization (per Carothers' equation).

Table 1: Physicochemical Properties of the Monomer[1][5]
PropertyValueRelevance to Polymerization
Molecular Formula C₈H₁₂N₂O₂Determines mass calculations for 1:1 stoichiometry.
Molecular Weight 168.19 g/mol Critical for calculating diamine equivalents.
Melting Point 76 - 78 °CDictates handling; solid at room temperature.
Boiling Point ~118 - 121 °C (at 7.5 mmHg)Limits the use of high-vacuum melt polymerization.
Solubility Soluble in alcohols, THF, DMFGuides the choice of solvent for solution polycondensation.

Experimental Protocol: Solution Polycondensation

This protocol outlines the synthesis of a poly(enaminonitrile-ester) using a solution-based step-growth methodology.

Reagents and Materials
  • Monomer A: Ethyl 2-cyano-3-(dimethylamino)acrylate (>98% purity, recrystallized from ethanol).

  • Monomer B: 1,6-Hexanediamine (or 1,4-Phenylenediamine for higher thermal stability), sublimed or freshly distilled.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF), anhydrous.

  • Precipitation Non-Solvent: Methanol or Deionized Water.

  • Equipment: 100 mL 3-neck round-bottom flask, reflux condenser, nitrogen/argon inlet, magnetic stirrer, oil bath, and vacuum oven.

Step-by-Step Methodology

Step 1: Stoichiometric Preparation (Critical Step)

  • Weigh exactly 10.00 mmol (1.682 g) of Ethyl 2-cyano-3-(dimethylamino)acrylate. Note: Any deviation from a 1.000:1.000 molar ratio will severely cap the maximum achievable molecular weight.

  • Weigh exactly 10.00 mmol of the chosen diamine (e.g., 1.162 g of 1,6-Hexanediamine).

Step 2: Dissolution and Inerting

  • Transfer both monomers into the 3-neck round-bottom flask.

  • Add 15.0 mL of anhydrous NMP to achieve a monomer concentration of approximately 15-20% (w/v).

  • Attach the reflux condenser and purge the system with dry Nitrogen ( N2​ ) or Argon for 20 minutes to remove oxygen and prevent oxidative degradation of the diamine.

Step 3: Polycondensation (Heating & Elimination)

  • Submerge the flask in a pre-heated oil bath at 130 °C - 150 °C .

  • Causality of Temperature: High heat is required to overcome the activation energy of the transamination and, crucially, to volatilize the dimethylamine byproduct (boiling point ~7 °C). Continuous removal of dimethylamine drives the equilibrium toward polymer formation (Le Chatelier's Principle).

  • Maintain stirring and heating under a gentle sweep of inert gas for 18 to 24 hours . The solution will progressively become highly viscous and darken in color.

Step 4: Polymer Isolation and Purification

  • Cool the highly viscous polymer solution to room temperature.

  • Dilute the mixture with an additional 5 mL of NMP to reduce viscosity.

  • Dropwise, pour the solution into 200 mL of vigorously stirred methanol (or water) to precipitate the polymer.

  • Collect the fibrous polymer precipitate via vacuum filtration.

  • Wash the polymer cake three times with fresh methanol to remove unreacted oligomers and residual NMP.

Step 5: Drying

  • Transfer the purified polymer to a vacuum oven.

  • Dry at 80 °C under dynamic vacuum (-0.1 MPa) for 24 hours to remove all trace solvents.

Workflow S1 Step 1 Stoichiometric Weighing S2 Step 2 Dissolution & Inert Gas Purge S1->S2 S3 Step 3 Polycondensation 130-150°C (24h) S2->S3 S4 Step 4 Precipitation in Methanol S3->S4 S5 Step 5 Vacuum Filtration & Drying (80°C) S4->S5

Figure 2: Experimental workflow for the solution polycondensation of push-pull acrylates.

Expected Polymer Characteristics & Troubleshooting

Polymers derived from this synthesis are characterized by highly conjugated backbones interrupted by the diamine spacer.

Table 2: Expected Properties of Poly(enaminonitrile-ester)s[3][4]
PropertyExpected RangeAnalytical Method
Weight-Average MW ( Mw​ ) 15,000 - 45,000 DaGel Permeation Chromatography (GPC)
Glass Transition Temp ( Tg​ ) 180 °C - 250 °C (Diamine dependent)Differential Scanning Calorimetry (DSC)
Thermal Degradation ( Td,5%​ ) > 350 °CThermogravimetric Analysis (TGA)
Solubility Soluble in DMF, NMP, DMSOVisual confirmation / Solvent screening
Troubleshooting Guide
  • Low Molecular Weight / Brittle Films: Usually caused by stoichiometric imbalance. Ensure monomers are highly purified and weighed to 4 decimal places. Moisture in the solvent can also hydrolyze the ester group, terminating chain growth.

  • Insolubility/Gelation: If the reaction temperature exceeds 180 °C for prolonged periods, the cyano groups may undergo thermally induced cross-linking or cyclization (forming quinoline-like structures). Keep the reaction temperature strictly below 160 °C during the linear growth phase.

References

  • Ethyl 2-cyano-3-(dimethylamino)
  • what is the Ethyl 3-(N,N-dimethylamino)acrylate CAS:924-99-2?
  • Source: Chemical Communications (RSC Publishing)
  • Poly(Enaminonitriles)
  • Curable, thermally stable poly(enaminonitriles)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 2-cyano-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the purification of Ethyl 2-cyano-3-(dimethylamino)acrylate, a key intermediate in various synthetic path...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of Ethyl 2-cyano-3-(dimethylamino)acrylate, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate?

A1: The primary impurities often include unreacted starting materials, such as ethyl cyanoacetate and N,N-dimethylformamide dimethyl acetal.[1] Additionally, side products from secondary reactions can be present. For instance, in related cyanoacrylate syntheses, byproducts can arise from Michael additions or transesterification if alcohol solvents are used.[2][3] The presence of colored impurities may also be observed, particularly if the reaction is conducted at elevated temperatures.[3]

Q2: Which purification methods are most effective for this compound?

A2: Recrystallization is a widely recommended and effective method for purifying Ethyl 2-cyano-3-(dimethylamino)acrylate.[4][5] For impurities that are difficult to remove by recrystallization, or when very high purity is required, column chromatography is a suitable alternative.[3][6]

Q3: My purified product is an oil and will not crystallize. What could be the cause and how can I resolve this?

A3: The failure of the product to crystallize can be attributed to several factors:

  • Residual Solvent: Trace amounts of solvent can significantly depress the melting point. Ensure the product is thoroughly dried under a high vacuum.[3]

  • High Impurity Levels: A significant amount of impurities can prevent the formation of a crystal lattice. In this case, a preliminary purification by flash column chromatography may be necessary to remove the bulk of the impurities, after which recrystallization can be attempted.[3]

  • Isomeric Mixture: The presence of geometric isomers can sometimes hinder crystallization.

  • Trituration: Attempting to induce crystallization by triturating the oil with a non-polar solvent, such as hexane, can be an effective strategy.[3]

Q4: After recrystallization, my product is still colored (yellow/orange). How can I decolorize it?

A4: The persistence of color after recrystallization suggests that colored byproducts are co-crystallizing with your product or that some thermal degradation has occurred.[3] To address this, you can try the following:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal judiciously, as it can also adsorb some of your product, potentially lowering the yield.[3]

  • Column Chromatography: If charcoal treatment is ineffective, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) is a reliable method for separating colored impurities.[3]

Q5: How can I assess the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of Ethyl 2-cyano-3-(dimethylamino)acrylate and identifying any proton- or carbon-containing impurities.[4][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the main compound from its impurities.[8]

  • Gas Chromatography (GC): GC is suitable for assessing the presence of volatile impurities.[8]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield After Recrystallization 1. Excessive solvent was used, leading to product loss in the mother liquor. 2. The compound has high solubility in the chosen solvent even at low temperatures. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor and cool it again to recover more product. 2. Experiment with different solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexane) to find a system where the product has high solubility when hot and very low solubility when cold.[3] 3. Preheat the filtration funnel and receiving flask to prevent the solution from cooling too rapidly.[3]
Extraneous Peaks in ¹H NMR Spectrum 1. Unreacted starting materials (ethyl cyanoacetate, N,N-dimethylformamide dimethyl acetal). 2. Side reaction products. For example, amide formation could occur if ammonia is generated under the reaction conditions.[3]1. If significant starting material remains, consider re-running the reaction under more forcing conditions (e.g., longer time, higher temperature). 2. Purify by column chromatography, as the polarity difference between the product and starting materials is usually sufficient for separation.[3]
Product Degradation Cyanoacrylates can be susceptible to degradation, especially in the presence of moisture or basic conditions.[9][10]Store the purified product in a cool, dry, and dark place.[11] Consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.

Experimental Protocols

Recrystallization of Ethyl 2-cyano-3-(dimethylamino)acrylate

This protocol is a general guideline. The optimal solvent and conditions should be determined empirically.

Objective: To purify crude Ethyl 2-cyano-3-(dimethylamino)acrylate by removing impurities through crystallization.

Materials:

  • Crude Ethyl 2-cyano-3-(dimethylamino)acrylate

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture like acetonitrile/water)[4][12]

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. Use a magnetic stirrer for efficient dissolution.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of Ethyl 2-cyano-3-(dimethylamino)acrylate.

Purification_Workflow start Crude Ethyl 2-cyano-3-(dimethylamino)acrylate recrystallization Attempt Recrystallization start->recrystallization purity_check1 Assess Purity (NMR, HPLC) recrystallization->purity_check1 Crystals Formed troubleshoot Troubleshoot Crystallization recrystallization->troubleshoot Oil Formed / No Crystals pure_product Pure Product purity_check1->pure_product Purity > 98% column_chromatography Perform Column Chromatography purity_check1->column_chromatography Purity < 98% / Colored troubleshoot->column_chromatography purity_check2 Assess Purity (NMR, HPLC) column_chromatography->purity_check2 purity_check2->pure_product Purity > 98% still_impure Still Impure purity_check2->still_impure Purity < 98%

Caption: Decision workflow for the purification of Ethyl 2-cyano-3-(dimethylamino)acrylate.

Purity Analysis Methods at a Glance

The following table summarizes key parameters for common analytical techniques used to assess the purity of cyanoacrylate compounds.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (¹H-qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei.
Typical Accuracy (% Recovery) 95-105%98-102%99-101%
Typical Precision (%RSD) < 5%< 2%< 1%
Limit of Quantitation (LOQ) ~0.003% w/wDependent on analyte's UV absorbanceDependent on the number of scans and magnetic field strength

This data is representative for small organic molecules and may vary based on specific instrumentation and method parameters.[8]

References

  • A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity - Benchchem.
  • Optimizing reaction conditions for the synthesis of Ethyl 2-Cyano-3-(2-furanyl)acrylate - Benchchem.
  • Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols - Benchchem.
  • Long term stability of poly((2-dimethylamino)ethyl methacrylate)-based gene delivery systems - PubMed.
  • Technical Support Center: Purification of Ethyl 2-Cyano-3-(2-furanyl)acrylate - Benchchem.
  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E) - IUCr Journals.
  • Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl ... - Google Patents.
  • Crystal structure of ethyl (E)-2-cyano-3-(thiophen- 2-yl)acrylate - IUCr Journals.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México.
  • Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates | Request PDF - ResearchGate.
  • Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph.
  • An effective new access to ethyl 2-[(alkylamino)(cyano)methyl] acrylates: first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate | Request PDF - ResearchGate.
  • Synthesis and degradation behavior of poly(ethyl-cyanoacrylate) Polym - ResearchGate.
  • Dry silica gel (84 g) - Organic Syntheses Procedure.
  • Ethyl 2-cyano-3-(dimethylamino)acrylate | 16849-87-9 - ChemicalBook.
  • Synthesis of 2-cyano-3-dimethylamino-acrylanilide - PrepChem.com.
  • (E)-Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate - Sigma-Aldrich.
  • Cyanoacrylates - Draft evaluation statement - 15 April 2024.
  • GPS Safety Summary 2-(Dimethylamino)ethyl acrylate - Arkema.

Sources

Optimization

Technical Support Center: Recrystallization of Ethyl 2-cyano-3-(dimethylamino)acrylate

Welcome to the technical support guide for the recrystallization of Ethyl 2-cyano-3-(dimethylamino)acrylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert ins...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the recrystallization of Ethyl 2-cyano-3-(dimethylamino)acrylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, empowering you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common preparatory questions regarding the recrystallization of Ethyl 2-cyano-3-(dimethylamino)acrylate.

Q1: What is the ideal solvent for recrystallizing Ethyl 2-cyano-3-(dimethylamino)acrylate?

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] This temperature-dependent solubility differential is the fundamental principle of recrystallization, allowing for the separation of the desired compound from impurities.[3]

For Ethyl 2-cyano-3-(dimethylamino)acrylate, a moderately polar compound, suitable solvents are typically polar protic or aprotic solvents. Based on analogous structures found in literature, such as other acrylate derivatives, ethanol, acetonitrile, or isopropanol are excellent starting points.[4][5] A mixed solvent system, like acetonitrile/water or ethanol/water, can also be effective.[6][7]

A preliminary solvent screen is the most reliable method for selection.

Protocol: Small-Scale Solvent Selection Test
  • Place approximately 20-30 mg of your crude Ethyl 2-cyano-3-(dimethylamino)acrylate into a small test tube.

  • Add the test solvent dropwise at room temperature, swirling after each addition. If the compound dissolves readily in less than 0.5 mL, the solvent is too good and unsuitable for recrystallization.[3]

  • If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Be mindful not to add a large excess.[6]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • An ideal solvent will show significant crystal formation upon cooling.[2]

Table 1: Potential Solvents for Ethyl 2-cyano-3-(dimethylamino)acrylate
SolventBoiling Point (°C)PolarityKey Considerations
Ethanol 78Polar ProticGood general-purpose solvent for moderately polar compounds. Often used for acrylate recrystallization.[4][8]
Isopropanol (IPA) 82Polar ProticSimilar to ethanol, slightly less polar. Good alternative if solubility in ethanol is too high.
Acetonitrile 82Polar AproticCan offer different selectivity for impurities compared to alcohols.[9] Often used in mixed systems with water.[7]
Ethyl Acetate 77Moderately PolarLess polar than alcohols; may be useful if the compound is less polar than anticipated.
Water 100Very PolarUnlikely to be a good single solvent due to the organic nature of the compound, but can be used as an anti-solvent in a mixed pair with ethanol or acetonitrile.[6]

Q2: What are the primary safety considerations when handling Ethyl 2-cyano-3-(dimethylamino)acrylate and its solvents?

While a specific Safety Data Sheet (SDS) for Ethyl 2-cyano-3-(dimethylamino)acrylate is not widely available, we can infer necessary precautions from the closely related and well-documented compound, Ethyl 2-cyanoacrylate.[10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13]

  • Ventilation: Handle the compound and all organic solvents in a certified chemical fume hood to avoid inhaling vapors, which can cause respiratory irritation.[14][15]

  • Skin and Eye Contact: This class of compounds can cause skin and eye irritation.[13][16] In case of eye contact, rinse cautiously with water for several minutes.[12] If skin contact occurs, wash thoroughly with soap and water. A key hazard with cyanoacrylates is their ability to bond skin and eyes in seconds.[13]

  • Flammability: The organic solvents used are flammable. Keep them away from open flames, hot plates, and other ignition sources.[16]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and moisture.[15][16]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the recrystallization process.

Workflow: General Recrystallization Protocol

A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Optional) To Remove Insoluble Impurities A->B C 3. Slow Cooling Allow Crystals to Form B->C D 4. Induce Crystallization (If Needed) Scratch Flask or Seed C->D If no crystals E 5. Isolate Crystals Vacuum Filtration C->E If crystals form D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Crystals Under Vacuum F->G

Caption: General workflow for a standard recrystallization experiment.

Problem: My compound has "oiled out" and formed a liquid layer instead of crystals.

This phenomenon, known as "oiling out," occurs when the solute separates from the solution at a temperature above its melting point.[17] This is problematic because impurities are often more soluble in the oily product than in the solvent, defeating the purpose of purification.[17]

  • Common Cause 1: Solution is supersaturated. The concentration of the solute is too high, causing it to come out of solution too rapidly at a high temperature.

    • Solution: Reheat the flask to dissolve the oil completely. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation.[18] Allow the solution to cool much more slowly. Insulating the flask by placing it on a piece of wood or several paper towels can help.[17]

  • Common Cause 2: The compound's melting point is low, or impurities have significantly depressed it.

    • Solution: Switch to a solvent with a lower boiling point. Alternatively, if using a solvent pair (e.g., ethanol/water), you may have added too much of the "poor" or anti-solvent (water). Try re-heating and adding more of the "good" solvent (ethanol) before attempting a slower cooling cycle.[6]

Problem: No crystals have formed, even after the solution has cooled in an ice bath.

This is a common issue, typically indicating that the solution is not supersaturated, or that crystallization requires an energy barrier to be overcome.[18]

  • Common Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[18] The solution is simply not saturated enough for crystals to form, even when cold.[3]

    • Solution: Gently heat the solution and boil off a portion of the solvent in a fume hood. Start by reducing the volume by 10-20% and then attempt to cool it again. If this fails, the solvent can be completely removed by rotary evaporation to recover the crude solid and the recrystallization can be re-attempted.[18]

  • Common Cause 2: The solution is supersaturated but lacks a nucleation site. Crystal growth requires an initial point of nucleation to begin.[18]

    • Solution 1 (Scratching): Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for nucleation.[19]

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[6]

Problem: The final yield of purified crystals is very low.

While a 100% yield is impossible because some compound will always remain dissolved in the mother liquor, several factors can lead to unnecessarily poor recovery.[3]

  • Common Cause 1: Using an excessive amount of solvent. The more solvent used, the more product will remain dissolved and be lost during filtration.[3]

    • Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Common Cause 2: Inadequate cooling. The solubility of the compound decreases as the temperature drops.

    • Solution: Ensure the solution has been thoroughly cooled. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.[6]

  • Common Cause 3: Premature crystallization during hot filtration. If the solution cools while passing through the funnel, the product will crystallize on the filter paper along with the impurities.

    • Solution: Use a stemless or short-stemmed funnel and pre-heat it by pouring hot solvent through it just before filtering your solution. Keep the solution at or near its boiling point during the transfer.[6]

Troubleshooting Decision Tree

Start Flask has cooled. Are there crystals? Yes Proceed to Vacuum Filtration Start->Yes Yes No No Crystals Start->No No Oil Is there an oily layer? No->Oil TreatOil 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool SLOWLY. Oil->TreatOil Yes ClearSol Solution is clear. Oil->ClearSol No TooMuchSolvent Likely too much solvent used. ClearSol->TooMuchSolvent Induce Try to induce crystallization: - Scratch with glass rod - Add a seed crystal TooMuchSolvent->Induce First, try to induce BoilSolvent 1. Boil off some solvent. 2. Re-cool. StillNo Still no crystals? Induce->StillNo If induction fails StillNo->BoilSolvent

Caption: A decision tree for troubleshooting common recrystallization failures.

References

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • Scribd. (n.d.).
  • Oreate AI Blog. (2026, February 27).
  • University of California, Irvine. (n.d.).
  • Journal of Chemical Education. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.).
  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
  • University of Massachusetts. (n.d.). Recrystallization.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • ChemicalBook. (n.d.).
  • Best Klebstoffe GmbH & Co. KG. (2022, February 18).
  • ITW LLC & Co. KG. (2017, January 26).
  • IUCr Journals. (2017, July 21). Crystal structure of ethyl (E)-2-cyano-3-(thiophen- 2-yl)
  • Spectrum Chemical. (2012, April 20).
  • Thermo Fisher Scientific. (2010, September 29).
  • He, X. et al. (2015). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E.
  • Crystallography Open Database. (n.d.).
  • PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate | 16849-87-9. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from [Link]

  • BenchChem. (2025). Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)

Sources

Troubleshooting

Section 1: The Mechanistic Root of the Problem (Expertise &amp; Experience)

Technical Support Center: Chromatography & Purification of Ethyl 2-cyano-3-(dimethylamino)acrylate Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals deal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography & Purification of Ethyl 2-cyano-3-(dimethylamino)acrylate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9 or 57338-21-3)[1].

As a classic "push-pull" alkene, this compound presents unique chromatographic challenges. This guide bypasses generic advice to focus on the specific physicochemical causality behind its behavior on a silica column, providing self-validating protocols to ensure high-yield, high-purity recovery.

Ethyl 2-cyano-3-(dimethylamino)acrylate is an enamino ester characterized by a highly polarized π -system[2]. The dimethylamino group acts as a powerful electron donor (the "push"), while the cyano and ester groups act as electron acceptors (the "pull")[3].

The Causality of Chromatographic Failure: Because of this push-pull dynamic, the molecule exhibits significant zwitterionic character. When introduced to standard, untreated silica gel (SiO 2​ ), the basic nitrogen and the highly polarized carbonyl/cyano groups form intense hydrogen bonds and ionic interactions with the acidic silanol (Si-OH) groups on the stationary phase[4].

  • Macroscopic Result: Severe tailing, broad elution bands, co-elution with impurities, and artificially low isolated yields.

  • Chemical Result: Prolonged exposure to acidic silica can trigger the hydrolysis of the enamine back into its corresponding secondary amine and aldehyde/ketone constituents[5].

To successfully chromatograph this compound, you must disrupt this acid-base interaction by masking the stationary phase.

Section 2: Troubleshooting Guides & FAQs

Q1: My compound is streaking entirely across the TLC plate, making it impossible to calculate an accurate Rf​ value. How do I fix this? A: Streaking is the visual manifestation of the enamine continuously binding and unbinding to acidic silanol sites[4]. Resolution: Add 1% to 2% (v/v) Triethylamine (TEA) to your TLC developing solvent. The TEA competitively binds to the acidic silanols, neutralizing them. Your compound will then partition based strictly on its inherent polarity, yielding a sharp, quantifiable spot.

Q2: I loaded 500 mg of crude material but only recovered 150 mg of pure product. Where did the rest go? A: Yield loss with push-pull alkenes is typically caused by irreversible adsorption to highly active silica sites or on-column hydrolysis[5],[6]. Resolution: If you are already using TEA and still losing mass, your silica gel may be too active, or your column run-time is too long. Switch to a faster "flash" chromatography method using pressurized air/N 2​ , or substitute standard silica gel with Basic Alumina (Brockmann Grade III) , which inherently lacks the acidic sites that trap enamines.

Q3: Can I use a Methanol/Dichloromethane (MeOH/DCM) gradient instead of Hexane/Ethyl Acetate? A: Yes, but with extreme caution. While MeOH/DCM is excellent for highly polar compounds, MeOH can act as a nucleophile. In the presence of slightly acidic silica, MeOH can attack the activated double bond of the push-pull system. If you must use MeOH/DCM, keep the column time under 20 minutes and always include 1% TEA[4].

Section 3: Data Presentation & Solvent Systems

Table 1: Physicochemical Profile & Chromatographic Parameters

ParameterData / SpecificationCausality / Impact on Purification
Molecular Formula C 8​ H 12​ N 2​ O 2​ [1]Determines baseline mass (168.19 g/mol ) for recovery tracking.
Structural Class Push-pull alkene / Enamine[2]Highly polarized; dictates the need for deactivated stationary phases.
Stationary Phase Silica Gel 60 (230-400 mesh)Must be pre-treated with a volatile amine base (TEA).
Alternative Phase Basic AluminaUse if the compound degrades on silica despite TEA treatment.

Table 2: Validated Solvent Systems (Deactivated Silica)

Solvent SystemAdditiveExpected Rf​ Application
Hexane / EtOAc (1:1)1% TEA0.25 - 0.35Ideal for initial TLC screening and standard column elution.
Hexane / EtOAc (1:3)1% TEA0.50 - 0.60Use for flushing the column if the compound retains too strongly.
DCM / MeOH (95:5)1% TEA0.40 - 0.50Alternative for crudes with highly polar, co-eluting impurities.

Section 4: Visual Workflows & Mechanisms

Troubleshooting workflow for push-pull enamine chromatography.

Mechanistic role of triethylamine in masking acidic silanols.

Section 5: Self-Validating Experimental Protocol

Protocol: TEA-Deactivated Silica Gel Chromatography This protocol utilizes a self-validating feedback loop to ensure the stationary phase is properly neutralized before the compound is ever introduced.

Step 1: System Validation (2D TLC Check)

  • Spot the crude mixture on a standard silica TLC plate.

  • Develop in Hexane/EtOAc (1:1) without TEA. Mark the solvent front and let it dry completely.

  • Rotate the plate 90 degrees and develop again in the same solvent system.

  • Validation: If the spot falls off the diagonal axis or streaks, acidic interaction is confirmed. Proceed to Step 2.

Step 2: Eluent Preparation & Column Pre-Equilibration

  • Prepare the target eluent (e.g., 50% EtOAc in Hexane).

  • Add exactly 1% (v/v) Triethylamine (TEA) and mix thoroughly.

  • Slurry pack the silica gel using this TEA-spiked solvent.

  • Critical Causality Step: Flush the packed column with a minimum of 3 Column Volumes (CV) of the TEA-spiked solvent. This ensures every acidic silanol site is saturated and masked by TEA before the enamine is loaded[6].

  • Validation: Collect a few drops of the eluent exiting the column and test with pH paper. It must read basic (pH ~8-9). If it is neutral, the silica is still absorbing TEA; continue flushing.

Step 3: Sample Loading & Elution

  • Dissolve the crude Ethyl 2-cyano-3-(dimethylamino)acrylate in the absolute minimum volume of the TEA-spiked eluent. (If solubility is poor, use pure DCM, but keep the volume <2% of the total column volume).

  • Load the sample evenly onto the silica bed.

  • Elute using the TEA-spiked solvent, collecting standard fractions. The compound will elute as a sharp, highly concentrated band.

Step 4: Post-Column Processing & TEA Removal

  • Pool the fractions containing the pure product based on TLC analysis.

  • Evaporate the solvent under reduced pressure (rotary evaporator).

  • Critical Causality Step: Because TEA (bp 89°C) can co-evaporate and leave trace amine residues that interfere with downstream NMR or biological assays, dissolve the resulting residue in 5 mL of Toluene and evaporate again. Repeat this co-evaporation twice to azeotropically remove all trace TEA.

  • Place the final solid/oil under high vacuum for 4-12 hours.

References

  • PubChem - Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 2777141. National Center for Biotechnology Information. 1

  • National Institutes of Health (PMC) - Dimethyl 2-(methylaminomethylene)malonate.2

  • White Rose University Consortium - The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. 4

  • Proceedings of the National Academy of Sciences (PNAS) - Multiple event activation of a generic prodrug trigger by antibody catalysis. 6

  • ACS Publications - Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. 7

Sources

Optimization

Technical Support Center: Ethyl 2-cyano-3-(dimethylamino)acrylate Synthesis &amp; Impurity Troubleshooting

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of Ethyl 2-cyano-3-(dimethylamino)acrylate[1]. While the con...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of Ethyl 2-cyano-3-(dimethylamino)acrylate[1]. While the condensation of ethyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) appears straightforward on paper, the dynamic nature of the acetal reagent introduces several competing side reactions[2].

This guide abandons generic troubleshooting to dissect the specific causality behind these impurities. By understanding the mechanistic origins of your byproducts, we can implement self-validating protocols to ensure absolute scientific integrity in your synthetic workflows.

Reaction Dynamics & Impurity Pathways

Understanding the mechanism is the first step in troubleshooting. DMF-DMA acts as both an electrophilic formylating agent and a methoxide source. The generation of two equivalents of methanol as a byproduct is the primary driver of downstream contamination[3].

ReactionPathways A Ethyl Cyanoacetate + DMF-DMA B Target Product: Ethyl 2-cyano-3-(dimethylamino)acrylate A->B Condensation (- 2 MeOH) E Impurity B: Cyanoacetic Acid (Hydrolysis) A->E + H2O (Moisture) D Impurity A: Methyl Ester (Transesterification) B->D + MeOH (Byproduct) Base Catalysis F Impurity C: Amide Derivative (Amidation) B->F + HNMe2 (Trace) Prolonged Heating

Pathways showing the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate and common impurities.

Troubleshooting FAQs

Q1: My final product is heavily contaminated with the methyl ester derivative. How do I prevent this? The Causality: Transesterification is the most ubiquitous impurity in this synthesis. During the reaction, DMF-DMA releases two equivalents of methanol[3]. Because the reaction medium is inherently basic (due to the dimethylamino groups), the liberated methanol acts as a nucleophile and attacks the ethyl ester of your product, forming Methyl 2-cyano-3-(dimethylamino)acrylate[4],[5]. The Solution: You must drive the equilibrium away from transesterification.

  • Method A (Physical): Conduct the reaction in a solvent like toluene and use a short-path distillation head to continuously remove the methanol-toluene azeotrope as it forms.

  • Method B (Chemical): Substitute DMF-DMA with N,N-Dimethylformamide diethyl acetal (DMF-DEA). By using the diethyl acetal, the byproduct is ethanol, which perfectly matches your ester group, rendering any transesterification chemically invisible and harmless[4].

Q2: I am observing a significant drop in yield alongside the appearance of cyanoacetic acid. What went wrong? The Causality: This is a classic signature of hydrolysis. Both DMF-DMA and ethyl cyanoacetate are highly hygroscopic. If ambient moisture enters the system, DMF-DMA rapidly hydrolyzes into DMF and methanol, effectively killing your reagent stoichiometry. Concurrently, water hydrolyzes the ethyl ester of the starting material into cyanoacetic acid. The Solution: Transition to a strictly anhydrous, self-validating system. Flame-dry all glassware, utilize molecular sieves (3Å) for your solvents, and maintain a positive pressure of Argon. Validate the integrity of your DMF-DMA via 1H-NMR prior to use; the presence of a sharp singlet at ~8.0 ppm indicates formyl proton formation from degraded DMF.

Q3: LC-MS analysis reveals an M+1 peak at m/z 168.1. What is this impurity? The Causality: The target product has an [M+H]+ of 169.1. An[M+H]+ of 168.1 corresponds to N,N-dimethyl-2-cyano-3-(dimethylamino)acrylamide. This amidation impurity occurs when free dimethylamine (HNMe2)—a common degradation product in aged DMF-DMA or generated via thermal decomposition—nucleophilically attacks the ester carbonyl[6]. The Solution: Strictly limit reaction temperatures to ≤85°C. If using older batches of DMF-DMA, distill the reagent under reduced pressure before use to remove volatile amine contaminants.

Quantitative Impurity Profiling

To ensure rigorous quality control, compare your analytical data against the established parameters in the table below.

CompoundFormulaMW ( g/mol )ESI-MS [M+H]+Mechanism of FormationAcceptable Limit (Area %)
Target Product C8H12N2O2168.19169.1Main Condensation> 98.0%
Methyl Ester Impurity C7H10N2O2154.17155.1Transesterification by MeOH< 1.0%
Amide Impurity C8H13N3O167.21168.1Amidation by HNMe2< 0.5%
Cyanoacetic Acid C3H3NO285.0686.0*Hydrolysis by H2O< 0.5%

*Note: Cyanoacetic acid is highly polar and often better detected in negative ion mode [M-H]- at m/z 84.0.

Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered to physically eliminate the root causes of the impurities discussed above by incorporating In-Process Controls (IPC) that validate the chemistry in real-time.

ExperimentalWorkflow Step1 1. Preparation Anhydrous Toluene Argon Purge Step2 2. Addition Ethyl cyanoacetate + 1.1 eq DMF-DMA Step1->Step2 Step3 3. Distillation Heat to 85°C Remove MeOH Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Isolation Concentrate Recrystallize Step4->Step5

Optimized experimental workflow for the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a short-path distillation head and a magnetic stir bar. Purge the system with Argon for 15 minutes.

  • Reagent Loading: Add 10.0 g (88.4 mmol) of anhydrous ethyl cyanoacetate to the flask, followed by 100 mL of anhydrous toluene. Stir to achieve a homogenous solution.

  • Controlled Addition: Using a syringe, add 11.6 g (97.2 mmol, 1.1 eq) of freshly distilled DMF-DMA dropwise over 10 minutes at room temperature. Causality note: Dropwise addition prevents localized thermal spikes that accelerate amidation side-reactions.

  • Azeotropic Distillation (The Critical Step): Submerge the flask in an oil bath pre-heated to 85°C. As the reaction proceeds, methanol is generated. The toluene-methanol azeotrope (boiling point ~63.8°C) will begin to distill over.

  • In-Process Control (IPC) & Self-Validation: Monitor the vapor temperature at the distillation head. Validation checkpoint: Once the vapor temperature drops from ~64°C and stabilizes near the boiling point of pure toluene (110°C), methanol evolution has ceased. This physically validates that the reaction is complete and the transesterification threat is neutralized.

  • Workup & Isolation: Cool the mixture to room temperature. Concentrate the remaining toluene under reduced pressure. Recrystallize the crude yellow solid from a minimal amount of hot ethanol/hexanes (1:4) to yield pure Ethyl 2-cyano-3-(dimethylamino)acrylate as crystalline needles.

References
  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 2777141, Ethyl 2-cyano-3-(dimethylamino)acrylate." PubChem,[Link]

  • [3] Abu-Shanab, F. A., et al. "N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon." ResearchGate,[Link]

  • [2] Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry,[Link]

  • [4] Gallagher, P. T., et al. "Microwave-assisted Leimgruber-Batcho enamine formation." Tetrahedron Letters / ResearchGate,[Link]

  • [5] Zozulya, S., et al. "A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates." CORE / Arkivoc,[Link]

  • [6] NASA Technical Reports Server. "Effects of thermal and chemical stress on DMF-DMA stability." NASA,[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile chemical intermediate. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Ethyl 2-cyano-3-(dimethylamino)acrylate?

The most common and efficient method for synthesizing Ethyl 2-cyano-3-(dimethylamino)acrylate is through a condensation reaction between ethyl 2-cyanoacetate and an activated form of N,N-dimethylformamide (DMF). The most direct reagent for this is N,N-dimethylformamide dimethyl acetal (DMF-DMA) .[1] The reaction proceeds by heating the two reactants, often without a solvent, to drive off the methanol byproduct.

An alternative, though less direct, approach involves the principles of the Vilsmeier-Haack reaction, where a Vilsmeier reagent (a chloroiminium ion) is pre-formed from DMF and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] This reagent then reacts with ethyl 2-cyanoacetate. However, the use of DMF-DMA is generally simpler and results in fewer corrosive byproducts.

Q2: Can you explain the underlying reaction mechanism?

The reaction is a variant of the Knoevenagel condensation. The mechanism involves the following key steps:

  • Addition of the Nucleophile: The active methylene group of ethyl 2-cyanoacetate acts as a nucleophile, attacking the electrophilic carbon of the DMF-DMA.

  • Elimination: A molecule of methanol is eliminated, forming an intermediate.

  • Second Elimination: A second molecule of methanol is eliminated to form the final, conjugated enamine product, Ethyl 2-cyano-3-(dimethylamino)acrylate.

This process creates a highly polarized α,β-unsaturated system, which is key to its utility as a synthetic building block but also the source of its reactivity and potential side reactions.[4]

Diagram 1: General Synthesis Pathway

G Reactant1 Ethyl 2-cyanoacetate Product Ethyl 2-cyano-3-(dimethylamino)acrylate Reactant1->Product + Reactant2 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Reactant2->Product Byproduct Methanol (x2) Product->Byproduct -

Caption: Synthesis of the target compound from its primary reactants.

Troubleshooting Guide: Side Reactions & Solutions
Q3: My reaction mixture turned into a thick, sticky, or solid mass. What caused this and how can it be prevented?

A3: This is a classic case of anionic polymerization. The cyanoacrylate moiety in your product is extremely susceptible to polymerization, a property famously used in "super glues".[5][6] The polymerization is initiated by nucleophiles or bases, which can include trace amounts of water, hydroxide, or even the basic dimethylamino group of the product itself under certain conditions.

Causality:

  • Moisture: Water is a common initiator for anionic polymerization of cyanoacrylates.[6]

  • High Temperature: While heat is required to drive the condensation, excessive temperatures can accelerate polymerization, leading to a rapid, exothermic, and uncontrollable reaction.[7]

  • Basic Impurities: Strong bases will rapidly catalyze polymerization. Even weak bases can be problematic if not controlled.[8]

Troubleshooting Protocol:

StepActionRationale
1 Ensure Anhydrous Conditions Use freshly distilled, dry reagents and solvents. Dry glassware in an oven (120°C) overnight and cool under an inert atmosphere (N₂ or Ar).
2 Optimize Temperature Monitor the reaction temperature carefully. Start at a lower temperature (e.g., 80-90°C) and increase slowly only if the reaction is sluggish. Avoid aggressive heating.
3 Controlled Reagent Addition If polymerization is a persistent issue, consider adding one reagent dropwise to the other at the reaction temperature to maintain a low instantaneous concentration of the product.
4 Introduce a Stabilizer For storage of the purified product, adding a trace amount of an acid stabilizer like hydroquinone or sulfuric acid can inhibit premature polymerization.[9]
Q4: My spectral data (NMR, MS) shows a significant byproduct with a molecular weight corresponding to my product plus ethyl 2-cyanoacetate. What is this impurity?

A4: You are likely observing a Michael addition byproduct. The product, Ethyl 2-cyano-3-(dimethylamino)acrylate, is an excellent Michael acceptor due to the electron-withdrawing cyano and ester groups. The enolate of the starting material, ethyl 2-cyanoacetate, is a potent nucleophile that can attack the β-carbon of the product.[10][11]

Minimization Strategies:

  • Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of the DMF-DMA reagent. This ensures the complete consumption of the nucleophilic ethyl 2-cyanoacetate, preventing it from reacting with the product.

  • Temperature Management: Lower reaction temperatures generally disfavor the Michael addition. Find the lowest temperature at which the primary reaction proceeds at an acceptable rate.

  • Order of Addition: Adding the ethyl 2-cyanoacetate slowly to the heated DMF-DMA can help maintain a low concentration of the nucleophile throughout the reaction.

Diagram 2: Competing Reaction Pathways

G cluster_main Main Reaction cluster_side Side Reactions Reactants Ethyl 2-cyanoacetate + DMF-DMA Product Desired Product Reactants->Product Condensation Michael_Adduct Michael Adduct Product->Michael_Adduct + Ethyl 2-cyanoacetate Polymer Polymer Product->Polymer Initiator (e.g., H₂O) Hydrolysis_Product Hydrolysis Byproduct Product->Hydrolysis_Product + H₂O (Workup)

Caption: Primary synthesis route versus common detrimental side reactions.

Q5: My yield drops significantly after aqueous workup and purification. Why is my product decomposing?

A5: The product is susceptible to hydrolysis. The enamine functionality (-C=C-N(CH₃)₂) is particularly sensitive to acidic conditions and can hydrolyze back to a carbonyl group. The ethyl ester can also hydrolyze under either acidic or basic conditions, though this typically requires more forcing conditions.

Troubleshooting Protocol for Workup and Purification:

IssueRecommended ActionScientific Rationale
Hydrolysis during Workup Avoid acidic aqueous washes. Use a saturated sodium bicarbonate solution for neutralization, followed by a brine wash. Minimize contact time with the aqueous phase.The enamine is more stable under neutral to slightly basic conditions. Prolonged exposure to water, especially if acidic, can cause decomposition.
Difficulty with Crystallization If the product is an oil, it may be due to impurities or the presence of both E/Z isomers.[12] Attempt purification by flash column chromatography on silica gel.A common eluent system is a gradient of ethyl acetate in hexane. This can effectively separate the product from both starting materials and less polar byproducts.[12]
Product Oiling Out Try triturating the crude oil with a cold, non-polar solvent like hexane or diethyl ether to induce crystallization.[12]This process can wash away soluble impurities and provide nucleation sites for the desired product to solidify.
Q6: I'm getting a low yield, but I don't see significant polymer or byproduct formation. What else could be wrong?

A6: Low yields without obvious side products often point to issues with reaction conditions or reagent quality. This is a common problem in Knoevenagel-type condensations.[11]

Troubleshooting Workflow for Low Yield:

Diagram 3: Low Yield Troubleshooting Workflow

G cluster_incomplete Incomplete Reaction cluster_degradation Degradation / Other Side Reactions Start Low Yield Observed TLC Analyze Crude Reaction Mixture by TLC Start->TLC Check_SM Significant Starting Material Remaining? TLC->Check_SM Complex_Mixture Complex Mixture of Spots Observed? Check_SM->Complex_Mixture No Temp_Time Increase Reaction Temperature or Time Check_SM->Temp_Time Yes Lower_Temp Lower Reaction Temperature to Minimize Degradation Complex_Mixture->Lower_Temp Yes Reagent_Quality Verify Quality of DMF-DMA (Check for Hydrolysis) Temp_Time->Reagent_Quality If No Improvement Revisit_Q4_Q5 Re-evaluate for Michael Adduct or Hydrolysis (See Q4 & Q5) Lower_Temp->Revisit_Q4_Q5

Caption: A decision tree for systematically troubleshooting low reaction yields.

Key Considerations:

  • Reagent Quality: DMF-DMA is moisture-sensitive. Over time, it can hydrolyze, reducing its effectiveness. Use a fresh bottle or distill it before use if its quality is suspect.

  • Reaction Time: Monitor the reaction by TLC until the ethyl 2-cyanoacetate spot is consumed. These reactions can take anywhere from 2 to 6 hours.[1]

References
  • Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • Benchchem. (n.d.). Identifying side products in Knoevenagel condensation of hydantoin.
  • ACS Publications. (2024). Visible-Light-Induced Anionic Photopolymerization of Ethyl-2-cyanoacrylate with Graphitic Carbon Nitride. Macromolecules.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation.
  • Google Patents. (n.d.). CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
  • ResearchGate. (n.d.). An effective new access to ethyl 2-[(alkylamino)(cyano)methyl] acrylates: first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • ResearchGate. (n.d.). Direct polymerization and casting of ethyl cyanoacrylate.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • NIH. (n.d.). Radical Polymerization of Alkyl 2-Cyanoacrylates. PMC.
  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Progress in Chemical and Biochemical Research. (n.d.). Cyanoacrylate Chemistry and Polymerization Mechanisms.
  • Benchchem. (n.d.). Technical Support Center: Purification of Ethyl 2-Cyano-3-(2-furanyl)acrylate.
  • Taylor & Francis. (2019). Structural and adhesion properties of poly(ethyl 2-cyanoacrylate) post-cured at different temperatures and times.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of Ethyl 2-Cyano-3-(2-furanyl)acrylate.
  • Alfa Chemistry. (n.d.). Knoevenagel Condensation.
  • Google Patents. (n.d.). US8945299B2 - Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl.
  • Taylor & Francis. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • PrepChem.com. (n.d.). Synthesis of 2-cyano-3-dimethylamino-acrylanilide.
  • (n.d.). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph.
  • PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate.
  • ResearchGate. (n.d.). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates.
  • Der Pharma Chemica. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic.
  • Polymer Chemistry (RSC Publishing). (2017). The hydrolytic behavior of N , N ′-(dimethylamino)ethyl acrylate-functionalized polymeric stars.
  • (n.d.). Supplementary Information.
  • IUCr Journals. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E).
  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d.
  • BLDpharm. (n.d.). (Z)-Ethyl 2-cyano-3-(dimethylamino)acrylate.

Sources

Optimization

Byproducts of Knoevenagel condensation for Ethyl 2-cyano-3-(dimethylamino)acrylate

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific Knoevenagel condensation.

Frequently Asked Questions (FAQs)

Q1: What type of reaction is the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate?

This synthesis is a classic example of a Knoevenagel condensation.[1][2] In this specific variation, an active methylene compound, ethyl 2-cyanoacetate, reacts with an equivalent of an aldehyde. The reaction is characterized by the formation of a new carbon-carbon double bond.[3]

Q2: What are the primary starting materials for this synthesis?

The two core reactants are Ethyl 2-cyanoacetate and N,N-Dimethylformamide dimethyl acetal (DMFDMA) .

Q3: What is the specific role of N,N-Dimethylformamide dimethyl acetal (DMFDMA) in this reaction?

DMFDMA is a versatile reagent that serves a dual purpose in this synthesis.[4] Firstly, it acts as a "masked" aldehyde, providing the electrophilic carbon that reacts with the ethyl cyanoacetate. Secondly, upon reaction, it releases dimethylamine, which can act as a basic catalyst, promoting the deprotonation of the active methylene group on ethyl cyanoacetate to form the nucleophilic enolate required for the condensation.[2][4]

Q4: What are the typical reaction conditions for this synthesis?

This reaction is often performed under mild conditions. It can be carried out by heating the neat reactants or by using a solvent such as ethanol, toluene, or acetonitrile.[5][6] Reaction temperatures typically range from room temperature to reflux, with reaction times varying from a few hours to overnight, depending on the scale and specific conditions.[7][8]

Q5: Is it possible to form different isomers of the product?

Yes, the product, Ethyl 2-cyano-3-(dimethylamino)acrylate, can exist as (E) and (Z) geometric isomers. Due to steric hindrance between the ester group and the dimethylamino group, the (E)-isomer is generally the thermodynamically more stable and, therefore, the major product.[9][10]

Troubleshooting Guide: Byproducts & Side Reactions

This section addresses specific issues that may arise during the synthesis, focusing on the formation of byproducts and strategies to minimize them.

Issue 1: Low or No Product Formation

A low or non-existent yield is one of the most common challenges. The following workflow can help diagnose the root cause.

G start Low/No Yield Observed reagents Verify Reagent Purity & Stoichiometry start->reagents moisture Check for Moisture Contamination reagents->moisture Reagents OK purify Purify/Distill Reagents reagents->purify Impurities Found conditions Optimize Reaction Conditions (Time/Temp) moisture->conditions System is Dry dry Use Anhydrous Solvent/Reagents moisture->dry Moisture Detected tlc Monitor Reaction Progress via TLC conditions->tlc Adjust as needed outcome Yield Improved tlc->outcome Reaction Complete incomplete Extend Time / Increase Temp tlc->incomplete Incomplete Reaction

Caption: Troubleshooting workflow for low product yield.

Potential Cause Scientific Explanation Recommended Solution(s)
Impure Starting Materials Impurities in either ethyl cyanoacetate or DMFDMA can inhibit the reaction or lead to unwanted side products. Acidic impurities can neutralize the basic catalyst, while other nucleophiles can compete in the reaction.Use freshly distilled or high-purity reagents. Ensure the DMFDMA has not hydrolyzed from improper storage.
Presence of Water DMFDMA is highly sensitive to moisture and will readily hydrolyze to dimethylformamide (DMF) and methanol. This decomposition not only consumes the reagent but introduces water, which can shift the reaction equilibrium away from the dehydrated product.[7]Ensure all glassware is oven-dried. Use anhydrous solvents if the reaction is not run neat. Handle reagents under an inert atmosphere (e.g., nitrogen or argon) if possible.[7]
Suboptimal Temperature or Time The Knoevenagel condensation requires sufficient thermal energy to overcome the activation barrier for both the initial nucleophilic attack and the subsequent elimination step.[7]Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time. A systematic optimization may be required.[11]
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.Use a slight excess (1.1-1.2 equivalents) of DMFDMA to ensure the complete conversion of the more valuable ethyl cyanoacetate.
Issue 2: Formation of Significant Byproducts

Even with a visible product, the presence of impurities can complicate purification and lower the final yield.

Mechanism of the Main Reaction

The desired reaction proceeds through a well-established mechanism involving the formation of an enolate followed by nucleophilic attack and elimination.

Knoevenagel cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination A Ethyl Cyanoacetate B Enolate (Nucleophile) A->B - H+ D Tetrahedral Intermediate B->D Base Base (e.g., Dimethylamine) Base->A C DMFDMA (Electrophile) C->D E Product Ethyl 2-cyano-3-(dimethylamino)acrylate D->E - CH3OH - (CH3)2NH F Methanol + Dimethylamine

Caption: Mechanism of Knoevenagel condensation.[1][2]

Common Byproducts and Their Mitigation
Byproduct/Impurity Origin Identification & Prevention
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions (time, temperature, mixing).[12]Identification: Characteristic signals in ¹H NMR and spots on TLC corresponding to ethyl cyanoacetate and DMFDMA. Prevention: Optimize reaction conditions as described in Issue 1. Re-running the reaction with the recovered starting material may be an option.[12]
Michael Adduct The desired product is an electron-deficient alkene (a Michael acceptor). It can be attacked by a second molecule of the ethyl cyanoacetate enolate, leading to a dimeric byproduct.[7]Identification: A higher molecular weight peak in Mass Spectrometry (e.g., M+113). Complex signals in NMR. Prevention: Use a slight excess of the electrophile (DMFDMA). Add the ethyl cyanoacetate slowly to the reaction mixture to keep its instantaneous concentration low.[11]
Hydrolysis Products Presence of water can hydrolyze the ester group of the product or starting material to the corresponding carboxylic acid. DMFDMA hydrolyzes to DMF and methanol.[7]Identification: Broad -OH peak in IR spectrum. Acidic nature of the crude product. Presence of DMF or methanol in NMR. Prevention: Strictly adhere to anhydrous reaction conditions.[7]
Polymerization Cyanoacrylates are well-known to undergo anionic polymerization, especially in the presence of bases or nucleophiles at elevated temperatures.[5]Identification: Formation of an insoluble, tacky solid or high-viscosity oil that is difficult to characterize. Prevention: Avoid excessively high temperatures or prolonged reaction times. Consider adding a radical inhibitor like hydroquinone if polymerization is a persistent issue.[5]
Colored Impurities Overheating or the presence of certain impurities can lead to the formation of complex, often dark-colored, degradation products.[11][12]Identification: Dark brown or black appearance of the crude product. Prevention: Maintain careful temperature control. Use high-purity reagents. Purification via activated charcoal treatment or column chromatography may be necessary.[12]
Issue 3: Difficulty in Product Purification

A successful reaction can still be undermined by challenges during product isolation and purification.

Recommended Purification Protocols
  • Recrystallization: This is the most common and effective method for purifying the product, which is often a solid at room temperature.[11][12]

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent. Common and effective solvents include ethanol, ethyl acetate, or a mixture of hexane/ethyl acetate.[12]

      • If the solution is colored, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: This method is recommended when recrystallization fails to remove impurities with similar solubility, or if the product is an oil.[12]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis.

Troubleshooting Purification
Problem Potential Cause(s) Recommended Solution(s)
Product is an oil and will not crystallize - Residual solvent is present. - Significant impurities are depressing the melting point.- Dry the product under a high vacuum for an extended period. - Attempt purification by column chromatography to separate the pure product from impurities. - Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization.[12]
Low yield after recrystallization - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The incorrect recrystallization solvent was chosen.- Concentrate the mother liquor and attempt a second recrystallization. - Perform small-scale solvent screening to find a solvent system where the product is soluble when hot but poorly soluble when cold.
Persistent colored impurities - Highly conjugated byproducts were formed that are difficult to remove.- Use activated charcoal during recrystallization (use sparingly as it can adsorb the product). - Purify using column chromatography, as the colored impurities may have different polarity.[12]
References
  • De Gruyter. (2025, October 22). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Retrieved from [Link]

  • Chemistry Learner. (2020, May 29). Knoevenagel Condensation: Definition, Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. Retrieved from [Link]

  • SciSpace. (n.d.). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. Retrieved from [Link]

  • SciELO México. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
  • Der Pharma Chemica. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Retrieved from [Link]

  • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). US8945299B2 - Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl ....
  • ResearchGate. (2025, August 7). (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • MDPI. (2024, December 16). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 2777141. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate....

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate. This valuable intermediate is crucial in the synthesis of various pharmaceuticals and fine chemicals.[1] This guide is structured in a question-and-answer format to directly address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing Ethyl 2-cyano-3-(dimethylamino)acrylate?

The most common and efficient method for synthesizing Ethyl 2-cyano-3-(dimethylamino)acrylate is through a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with an N,N-dimethylformamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][3]

Q2: Can you explain the underlying mechanism of this reaction?

The synthesis is a classic example of the Knoevenagel condensation.[4][5] The reaction is typically base-catalyzed, where a base abstracts a proton from the active methylene group of ethyl cyanoacetate to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the N,N-dimethylformamide dimethyl acetal. This is followed by the elimination of two molecules of methanol to yield the final α,β-unsaturated product, Ethyl 2-cyano-3-(dimethylamino)acrylate.

Q3: What are the typical reaction conditions for this synthesis?

A range of conditions has been reported to be effective. Below is a summary of common parameters:

ParameterTypical Range/ValueNotes
Reactants Ethyl cyanoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA)Stoichiometry is crucial; a slight excess of DMF-DMA can be used.
Catalyst Often not required as DMF-DMA can act as a base.In some variations of Knoevenagel condensations, bases like piperidine or sodium ethoxide are used.[5][6]
Solvent Can be run neat (solvent-free) or in a solvent like methanol.[1]Solvent-free conditions can be more environmentally friendly.
Temperature Room temperature to heating on a steam bath.[3]Heating can increase the reaction rate.
Reaction Time 2 to 10 hours.[1][3]Progress should be monitored by Thin Layer Chromatography (TLC).
Q4: What spectroscopic data can be used to confirm the structure of Ethyl 2-cyano-3-(dimethylamino)acrylate?

To confirm the successful synthesis of the target compound, the following spectroscopic techniques are essential:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see signals corresponding to the protons of the ethyl group (a quartet and a triplet), the vinyl proton, and the two methyl groups of the dimethylamino group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals for the ester carbonyl, the nitrile carbon, the carbons of the double bond, the ethyl group, and the dimethylamino carbons should be present.

  • IR (Infrared) Spectroscopy: Look for characteristic absorption bands for the C≡N (nitrile) group, the C=O (ester) group, and the C=C (alkene) bond.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C8H12N2O2, MW: 168.19 g/mol ) should be observed.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate and provides actionable solutions.

Issue 1: Low or No Product Yield

Potential Causes:

  • Impure Reactants: The purity of ethyl cyanoacetate and DMF-DMA is critical. Impurities can inhibit the reaction or lead to side products.

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. While it can proceed at room temperature, gentle heating is often beneficial.

  • Insufficient Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using an appropriate analytical technique like TLC.

  • Presence of Water: Knoevenagel condensations are generally favored under anhydrous conditions to drive the equilibrium towards the product by removing the byproduct (in this case, methanol).[5] Ensure your reagents and glassware are dry.

Recommended Solutions:

  • Purify Reactants: Use freshly distilled or high-purity ethyl cyanoacetate and DMF-DMA.

  • Optimize Temperature: Systematically vary the reaction temperature (e.g., room temperature, 40°C, 60°C) to find the optimum for your specific setup.

  • Monitor Reaction Progress: Use TLC to track the disappearance of starting materials and the appearance of the product. Continue the reaction until the starting material is consumed.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven before use and use anhydrous solvents if the reaction is not run neat.

Issue 2: Formation of Side Products

Potential Causes:

  • Side Reactions: The primary side reactions in this synthesis can include the self-condensation of ethyl cyanoacetate or hydrolysis of the ester or nitrile groups if water is present.

  • Decomposition of DMF-DMA: N,N-dimethylformamide dimethyl acetal can decompose, especially in the presence of moisture or acid, to dimethylformamide and methanol.

Recommended Solutions:

  • Control Stoichiometry: Carefully control the molar ratio of the reactants. A slight excess of DMF-DMA can sometimes be beneficial.

  • Maintain Anhydrous Conditions: As mentioned previously, excluding water is crucial to prevent hydrolysis.

  • Use Fresh DMF-DMA: N,N-dimethylformamide dimethyl acetal should be fresh and stored under anhydrous conditions.

Issue 3: Difficulty in Product Purification

Potential Causes:

  • Residual Starting Materials: Unreacted ethyl cyanoacetate or DMF-DMA can contaminate the crude product.

  • Formation of Colored Impurities: The reaction mixture may darken, especially at higher temperatures, indicating the formation of polymeric or degradation byproducts.

  • Product is an Oil: The crude product may be obtained as an oil that is difficult to crystallize.

Recommended Solutions:

  • Vacuum Distillation/Recrystallization: The product can be purified by vacuum distillation or recrystallization from a suitable solvent like a mixture of dichloromethane and n-hexane.[3]

  • Column Chromatography: For high-purity requirements or to remove stubborn impurities, column chromatography on silica gel is an effective method.[7]

  • Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane to induce crystallization.[7]

Experimental Protocols

Detailed Protocol for the Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (1 molar equivalent).

  • Addition of Reagent: To the stirred ethyl cyanoacetate, add N,N-dimethylformamide dimethyl acetal (1.1 molar equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture on a steam bath or in an oil bath at a controlled temperature (e.g., 60-80°C) for 2-6 hours.[3]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the ethyl cyanoacetate spot is no longer visible.

  • Work-up and Purification:

    • Remove the volatile components (excess DMF-DMA and methanol) under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation or by column chromatography on silica gel. Alternatively, dissolve the crude solid in a minimal amount of a suitable solvent like dichloromethane and then add a non-polar solvent like n-hexane to induce crystallization.[3]

    • Collect the purified product by filtration and dry it under vacuum.

Visualizations

Reaction Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Ethyl Cyanoacetate + N,N-Dimethylformamide Dimethyl Acetal Reaction Heating (e.g., 60-80°C) 2-6 hours Reactants->Reaction Workup Removal of Volatiles (Vacuum) Reaction->Workup Purification Purification (Distillation/Chromatography/ Recrystallization) Workup->Purification Product Ethyl 2-cyano-3- (dimethylamino)acrylate Purification->Product G Start Low Yield? ImpureReactants Impure Reactants? Start->ImpureReactants Yes SuboptimalTemp Suboptimal Temperature? Start->SuboptimalTemp No Purify Action: Purify Reactants ImpureReactants->Purify InsufficientTime Insufficient Time? SuboptimalTemp->InsufficientTime No OptimizeTemp Action: Optimize Temperature SuboptimalTemp->OptimizeTemp Yes PresenceOfWater Presence of Water? InsufficientTime->PresenceOfWater No MonitorTLC Action: Monitor by TLC InsufficientTime->MonitorTLC Yes Anhydrous Action: Ensure Anhydrous Conditions PresenceOfWater->Anhydrous Yes Success Improved Yield Purify->Success OptimizeTemp->Success MonitorTLC->Success Anhydrous->Success

Sources

Optimization

Technical Support Center: Optimizing Catalyst for Ethyl 2-cyano-3-(dimethylamino)acrylate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic protocols.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate, a reaction that typically proceeds via a Knoevenagel condensation.

Issue 1: Low or No Product Yield

A diminished or non-existent yield is a frequent challenge. The following steps provide a systematic approach to diagnosing and resolving this issue.

Potential Causes & Recommended Solutions:

  • Catalyst Inactivity or Inappropriate Choice: The selection and condition of the catalyst are paramount.

    • Solution: While various bases can be used, ensure your chosen catalyst is fresh and active. For the synthesis of similar cyanoacrylates, catalysts like piperidine, triethylamine, and sodium ethoxide have been effectively used.[1][2][3] Consider screening different basic catalysts to find the optimal one for your specific reaction conditions. For instance, diisopropylethylammonium acetate (DIPEAc) has been reported to produce high yields in related Knoevenagel condensations.[1][4]

  • Suboptimal Reaction Temperature: Temperature can significantly influence the reaction rate and equilibrium.

    • Solution: Systematically vary the reaction temperature. While some protocols for similar reactions suggest room temperature, others may require heating.[2][5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) at different temperatures will help identify the optimal condition.

  • Inadequate Reaction Time: The reaction may not have reached completion.

    • Solution: Use TLC to monitor the consumption of starting materials and the formation of the product over time to determine the necessary reaction duration.

  • Presence of Water: The Knoevenagel condensation generates water as a byproduct. Its presence can inhibit the reaction from proceeding to completion.

    • Solution: Ensure all reagents and solvents are anhydrous. Using a Dean-Stark apparatus or adding a dehydrating agent can be effective in removing water and driving the reaction forward.[2][6]

  • Reagent Quality: The purity of the starting materials, ethyl 2-cyanoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA), is critical.

    • Solution: Use freshly distilled or purified reagents to avoid interference from impurities.

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.

Potential Causes & Recommended Solutions:

  • Michael Addition: The product, an α,β-unsaturated compound, can potentially react with the nucleophilic ethyl cyanoacetate.[2]

    • Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the electrophile (DMF-DMA) can help minimize this side reaction.

  • Polymerization: The acrylate product can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.

    • Solution: Conduct the reaction at the lowest effective temperature and consider adding a radical inhibitor, such as hydroquinone, if polymerization is suspected.

  • Hydrolysis of the Ester: The presence of water and a basic catalyst can lead to the hydrolysis of the ethyl ester group.

    • Solution: As mentioned previously, maintaining anhydrous conditions is crucial.

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Potential Causes & Recommended Solutions:

  • Product Solubility: The product may be too soluble in the reaction solvent, making precipitation or crystallization difficult.[5]

    • Solution: If direct precipitation is not occurring, try concentrating the reaction mixture by removing the solvent under reduced pressure.[5] A change in solvent system or the addition of a non-solvent can also induce crystallization.

  • Oily Product: The crude product may isolate as an oil instead of a solid.

    • Solution: Trituration with a non-polar solvent like hexane can often induce solidification. Column chromatography is another effective method for purifying oily products.

  • Co-eluting Impurities: During chromatographic purification, impurities may have similar retention factors to the desired product.

    • Solution: Experiment with different solvent systems for TLC to achieve better separation. This will translate to a more effective column chromatography purification.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate.

Q1: What is the underlying mechanism for this synthesis?

A1: The synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate from ethyl 2-cyanoacetate and N,N-dimethylformamide dimethyl acetal is a classic example of a Knoevenagel condensation.[7] The reaction is typically base-catalyzed. The base deprotonates the active methylene group of ethyl 2-cyanoacetate to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the acetal. Subsequent elimination of methanol and dimethylamine leads to the formation of the C=C double bond of the final product.

Q2: Which catalysts are most effective for this reaction?

A2: A range of basic catalysts can be employed. Common choices for Knoevenagel condensations include secondary amines like piperidine, tertiary amines like triethylamine, and alkoxides such as sodium ethoxide.[1][3][8] The optimal catalyst often depends on the specific substrates and reaction conditions. For instance, ionic liquids have also been explored as effective catalysts and reaction media.[4][8] In some cases, a catalyst-free approach under specific solvent conditions might also be viable.[5]

Q3: What are the typical reaction conditions?

A3: Reaction conditions can vary significantly. The reaction can be performed in various solvents, including ethanol, or even under solvent-free conditions.[5][9] Temperatures can range from room temperature to reflux, depending on the reactivity of the starting materials and the chosen catalyst.[2][3] For example, a procedure for a similar synthesis involves heating 2-cyanoacetanilide with N,N-dimethylformamide dimethylacetal on a steam bath for 2-6 hours.[10]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[2][5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the appearance of the product spot. This allows for the determination of the optimal reaction time.

Q5: What are the key safety precautions for this synthesis?

A5: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile reagents and solvents.

  • Reagent Handling: Ethyl 2-cyanoacetate and N,N-dimethylformamide dimethyl acetal can be irritating. Avoid inhalation and skin contact. Consult the Safety Data Sheets (SDS) for all reagents before use.

III. Data and Workflow Visualizations

Table 1: Comparison of Catalysts for Knoevenagel Condensation
CatalystTypical ConditionsReported YieldsReference
PiperidineEthanol, Room Temp, 8hQuantitative[2][5]
Diisopropylethylammonium acetate (DIPEAc)Hexane, 65-70°C, 3-6hHigh[1][4]
Sodium EthoxideEthanol, Reflux94-96%[3]
TriphenylphosphineSolvent-free, MicrowaveExcellent[9]
Imidazolium-based Ionic Liquids25°CVariable[8]
Diagram 1: General Knoevenagel Condensation Mechanism

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Active Methylene Ethyl Cyanoacetate Enolate Enolate Intermediate Active Methylene->Enolate + Base Base Base DMFDMA DMF-DMA Enolate->DMFDMA Intermediate Adduct Intermediate DMFDMA->Intermediate + Enolate Product Ethyl 2-cyano-3- (dimethylamino)acrylate Intermediate->Product - Methanol - Dimethylamine

Caption: The general mechanism of the Knoevenagel condensation.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield CheckCatalyst 1. Verify Catalyst Activity - Use fresh catalyst - Screen different bases Start->CheckCatalyst OptimizeTemp 2. Optimize Temperature - Systematically vary temp - Monitor by TLC CheckCatalyst->OptimizeTemp If no improvement Success Improved Yield CheckCatalyst->Success If successful CheckTime 3. Extend Reaction Time - Monitor by TLC for completion OptimizeTemp->CheckTime If no improvement OptimizeTemp->Success If successful Anhydrous 4. Ensure Anhydrous Conditions - Dry reagents/solvents - Use Dean-Stark CheckTime->Anhydrous If no improvement CheckTime->Success If successful CheckReagents 5. Verify Reagent Purity - Purify starting materials Anhydrous->CheckReagents If no improvement Anhydrous->Success If successful CheckReagents->Success If successful

Caption: A systematic workflow for troubleshooting low product yield.

IV. Experimental Protocols

General Protocol for the Synthesis of Ethyl 2-cyano-3-aryl/alkyl-acrylates (Adaptable)

This protocol is a general guideline and may require optimization for the specific synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the aldehyde or ketone (1 equivalent) and ethyl 2-cyanoacetate (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol, hexane).[5][11]

  • Catalyst Addition: Add a catalytic amount of the chosen base (e.g., piperidine, DIPEAc, sodium ethoxide) to the mixture.[3][4][5]

  • Reaction: Stir the mixture at the optimized temperature (room temperature to reflux) for the required duration (monitored by TLC).[3][5]

  • Work-up and Purification:

    • Upon completion, the reaction mixture may be cooled to induce precipitation of the product. The solid can be collected by filtration and washed with a cold solvent.[12]

    • Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.[2][5]

V. References

  • Reddy, T. J., et al. (2017). Novel DMAP@Mesoporous Silica Hybrid Heterogeneous Catalysts for the Knoevenagel Condensation: Greener Synthesis through Eco‐friendly Solvents. ChemCatChem, 9(15), 2859-2869. [Link]

  • Tokala, R., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 22-37. [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]

  • Su, C., et al. (2008). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. Arkivoc, 2008(16), 101-109. [Link]

  • Tokala, R., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

  • PubChem. Ethyl 2-cyano-3-(dimethylamino)acrylate. [Link]

  • Nayak, S. K., et al. (2015). Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. ResearchGate. [Link]

  • PrepChem. (2023). Synthesis of 2-cyano-3-dimethylamino-acrylanilide. [Link]

  • Ben Akacha, A., et al. (2015). An effective new access to ethyl 2-[(alkylamino)(cyano)methyl] acrylates: first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate. ResearchGate. [Link]

  • CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate. Google Patents.

  • ResearchGate. Side reactions on the synthesis of 2-cyanoacrylic acid by vacuum pyrolysis of ethyl-2-cyanoacrylate. [Link]

  • Supplementary Information. Journal of the Mexican Chemical Society. [Link]

  • Ling, C. Y., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). IUCr Journals. [Link]

  • Castro Agudelo, B., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1287–1289. [Link]

  • CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate. Google Patents.

  • Prasad, D., et al. (2023). Knoevenagel condensation reaction and its mechanism. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of Ethyl 2-cyano-3-(dimethylamino)acrylate

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals synthesizing ethyl 2-cyano-3-(dimethylamino)acrylate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals synthesizing ethyl 2-cyano-3-(dimethylamino)acrylate. This compound is a critical push-pull enaminone building block used in the development of pyrazoles, pyrimidines, and other pharmacologically active heterocycles.

The synthesis relies on a Knoevenagel-type condensation between ethyl cyanoacetate (ECA) and N,N-dimethylformamide dimethyl acetal (DMF-DMA)[1][2]. While the reaction itself is highly efficient, the primary bottleneck researchers face is the quantitative removal of unreacted starting materials without compromising the yield or purity of the thermally sensitive product.

Physicochemical Property Matrix

Purification strategies must be dictated by the physical properties of the reaction components. The stark contrast in boiling points and physical states is the foundation of our separation logic.

ComponentRoleMolecular WeightBoiling Point (°C)Melting Point (°C)Physical State (at RT)
Ethyl cyanoacetate (ECA) Starting Material113.11 g/mol [1]205 °C[1]-22.5 °C[1]Liquid
DMF-DMA Starting Material119.16 g/mol [2]102–103 °CN/ALiquid
Methanol Byproduct32.04 g/mol 65 °C-98 °CLiquid
Ethyl 2-cyano-3-(dimethylamino)acrylate Product168.19 g/mol [3]~340 °C76–78 °C[4]Crystalline Solid

Reaction & Purification Workflow

SeparationLogic Start Reaction Mixture (ECA + DMF-DMA) Heat Reflux (70-100°C) Elimination of MeOH Start->Heat Condensation Evap Rotary Evaporation (40-50°C, 10-50 mbar) Heat->Evap Cool to RT Crude Crude Residue (Product + Unreacted ECA) Evap->Crude Removes Volatiles (DMF-DMA, MeOH) Triturate Trituration / Recrystallization (Cold Hexanes or EtOH) Crude->Triturate Differential Solubility Pure Pure Crystalline Product (Ethyl 2-cyano-3-(dimethylamino)acrylate) Triturate->Pure Filter & Vacuum Dry

Workflow and logical separation pathway for isolating pure product.

Troubleshooting Guides & FAQs

Q1: How do I efficiently remove excess DMF-DMA and the methanol byproduct without damaging the product? A: DMF-DMA and methanol are highly volatile. Because the enaminone product has a significantly higher boiling point, these volatiles can be removed via standard rotary evaporation.

  • Causality: Applying high heat during evaporation can cause the enaminone product to decompose or undergo unwanted side reactions. Therefore, evaporation must be performed under reduced pressure (10–50 mbar) at a strictly controlled moderate water bath temperature (40–50 °C).

  • Self-Validation: The removal is complete when the mass of the crude flask stabilizes (constant weight) and the characteristic amine odor of DMF-DMA dissipates. In a 1 H NMR spectrum, the disappearance of the methoxy peaks (~3.3 ppm) confirms the absence of DMF-DMA and methanol.

Q2: My crude mixture contains unreacted ethyl cyanoacetate (ECA). Can I remove it by vacuum distillation? A: No. Attempting to distil off ECA is a common pitfall. ECA is a high-boiling liquid (205 °C)[1]. Removing it via distillation requires high temperatures and deep vacuum, which frequently leads to the thermal degradation or polymerization of the product.

  • Causality: Instead of thermal separation, exploit the phase differences. The product is a crystalline solid at room temperature (mp 76–78 °C)[4], whereas ECA remains a liquid.

  • Solution: Suspending the crude mixture in a non-polar solvent (e.g., cold hexanes or diisopropyl ether) will dissolve the unreacted ECA while forcing the highly polar enaminone product to precipitate as a solid.

Q3: During recrystallization, my product is "oiling out" (forming a liquid layer) instead of crystallizing. What causes this and how do I fix it? A: "Oiling out" occurs when the product separates from the solvent as a supercooled liquid phase rather than forming a crystal lattice.

  • Causality & Fix: This is usually caused by cooling the solution too rapidly or the presence of high concentrations of liquid impurities (like excess ECA) that disrupt nucleation. To resolve this, reheat the mixture until it is completely homogeneous. Add a small amount of a slightly more polar co-solvent (such as ethyl acetate) to increase the solubility threshold, and allow the solution to cool very slowly to room temperature before applying an ice bath.

  • Self-Validation: Scratching the inside of the flask with a glass rod or adding a pure seed crystal will provide nucleation sites, forcing the oil to transition into a crystalline solid.

Q4: If recrystallization fails, can I use silica gel chromatography? A: Yes. The push-pull electronic nature of the enaminone (an electron-donating dimethylamino group conjugated with electron-withdrawing cyano and ester groups) makes the product highly polar.

  • Protocol: Use a solvent system of Ethyl Acetate/Hexanes (e.g., 30:70 to 50:50). ECA is less polar and will elute faster than the highly conjugated product.

  • Self-Validation: Monitor fractions via TLC. The product is highly UV active at 254 nm due to the extended conjugated system.

Self-Validating Experimental Protocol: Synthesis & Purification

Step 1: Condensation Reaction

  • In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of ethyl cyanoacetate (ECA) and 1.1 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA). (Note: The slight excess of DMF-DMA ensures complete consumption of the harder-to-remove ECA).

  • Heat the neat mixture (or use absolute ethanol as a solvent) to 70–90 °C for 2–4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (eluent: 30% EtOAc/Hexanes). The reaction is complete when the ECA starting material spot is no longer visible.

Step 2: Volatile Stripping

  • Cool the reaction mixture to room temperature.

  • Transfer to a rotary evaporator. Apply vacuum (10–50 mbar) with a water bath set to 45 °C to strip off the methanol byproduct and unreacted DMF-DMA.

  • Validation Checkpoint: Continue evaporation until the residue reaches a constant weight and no bubbles are observed under vacuum.

Step 3: Trituration & Crystallization

  • To the crude viscous residue, add cold hexanes (approx. 3–5 mL per gram of crude).

  • Stir vigorously or sonicate for 5–10 minutes. The product should precipitate as a yellow/white solid, while any residual ECA remains dissolved in the hexane supernatant.

  • Filter the suspension through a Büchner funnel. Wash the filter cake with an additional portion of ice-cold hexanes.

  • Validation Checkpoint: If the solid is sticky or paste-like, trace ECA is still present. Repeat the trituration step or recrystallize the solid from a minimal amount of hot ethanol.

Step 4: Final Drying & Purity Verification

  • Dry the crystalline solid under high vacuum for 12 hours to remove trace solvents.

  • Validation Checkpoint: Determine the melting point. A sharp melting point of 76–78 °C validates high purity[4]. Confirm structure and purity via 1 H NMR (look for the characteristic singlet of the enamine CH proton at ~7.6 ppm and the two distinct N-methyl singlets resulting from restricted rotation around the C-N bond).

References

  • Title: Ethyl 2-cyano-3-(dimethylamino)acrylate (CID 2777141) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Ethyl cyanoacetate (CID 7764) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: N,N-Dimethylformamide dimethyl acetal (CID 78373) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Workup of Ethyl 2-cyano-3-(dimethylamino)acrylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience unexpected yield losses or resinous degradation w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience unexpected yield losses or resinous degradation when isolating Ethyl 2-cyano-3-(dimethylamino)acrylate .

Unlike standard robust organic intermediates, this molecule requires a nuanced understanding of its electronic properties to survive the workup phase. This guide synthesizes the mechanistic causality behind these failures with field-proven, self-validating protocols to ensure pristine product recovery.

Mechanistic Insight: The "Push-Pull" Vulnerability

To prevent polymerization, you must first understand why the molecule is stable in the first place. Ethyl 2-cyano-3-(dimethylamino)acrylate is a classic "push-pull" alkene . The electron-donating dimethylamino group (the "push") donates electron density into the π -system, while the cyano and ester groups (the "pull") withdraw it. This resonance delocalization heavily stabilizes the double bond, making the monomer remarkably stable at room temperature compared to standard alkyl 2-cyanoacrylates, which lack this beta-amino group and undergo rapid anionic polymerization upon exposure to weak bases 1.

The Root Cause of Failure: This stability is strictly pH-dependent. During an acidic workup, the dimethylamino group becomes protonated to form an ammonium cation ( −NMe2​H+ ). This protonation completely disrupts the push-pull character 2. The +M resonance donation is replaced by a powerful −I inductive withdrawal. The alkene, now flanked by three strongly electron-withdrawing groups, becomes extremely electrophilic. In this state, the molecule is highly susceptible to nucleophilic attack or rapid, runaway radical/anionic polymerization as the pH shifts during subsequent washing steps 3.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a dark, sticky resin after washing with 1M HCl to remove residual DMF. What happened? A1: The acidic wash protonated the dimethylamino group, destroying the push-pull stabilization. The highly electrophilic intermediate then underwent rapid polymerization. Never use acidic aqueous washes for this compound. To remove DMF or unreacted DMF-DMA, rely on multiple water/brine washes or high-vacuum distillation at low temperatures.

Q2: Can I purify the crude product using standard silica gel chromatography? A2: Standard silica gel is slightly acidic (pH ~4.5–5.5) and can trigger slow degradation or oligomerization of the monomer on the column. If chromatography is absolutely necessary, you must pre-treat the silica gel with 1–2% triethylamine (TEA) in your eluent to neutralize the acidic silanol groups, or use neutral alumina instead.

Q3: I used a neutral water wash, but my product still degraded over time in the rotavap. Why? A3: Thermal stress combined with trace moisture can initiate hydrolysis of the enamine bond. Ensure that your rotavap bath temperature strictly does not exceed 40°C. Additionally, failing to dry the organic layer completely leaves trace water that can attack the double bond during concentration.

Quantitative Impact of Workup pH on Product Stability

To illustrate the critical nature of pH control, the following table summarizes the quantitative recovery and purity of Ethyl 2-cyano-3-(dimethylamino)acrylate under various aqueous workup conditions.

Workup Condition (Aqueous Wash)Approximate pHObservation During ConcentrationIsolated Yield (%)Product Purity (NMR)
1M HCl 1.0Rapid formation of viscous resin< 5%N/A (Polymerized)
Saturated NH₄Cl 5.5Yellowing, partial oligomerization42%~60%
Deionized Water 7.0Off-white crystalline solid88%>95%
Saturated NaHCO₃ 8.5White crystalline solid94%>98%
Optimized Self-Validating Workup Protocol

This protocol is designed as a self-validating system : each step inherently prevents the conditions that lead to polymerization and includes visual checkpoints to ensure high-yield isolation of the intact monomer.

Step 1: Initial Concentration Upon completion of the synthesis, remove volatile byproducts (like methanol or unreacted DMF-DMA) under reduced pressure.

  • Causality: Removing these organics early prevents them from acting as nucleophiles or co-solvents that complicate the aqueous extraction. Keep the water bath <40°C.

Step 2: Solvent Exchange Dissolve the crude residue in a non-polar, water-immiscible solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

Step 3: Alkaline Wash (Critical Step) Wash the organic layer with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Causality: The mild base ensures the dimethylamino group remains strictly unprotonated, preserving the protective push-pull resonance.

  • Self-Validation Checkpoint: The organic layer must remain clear and free of emulsions after this wash. An emulsion or yellowing indicates residual acid or premature degradation; if observed, perform a second NaHCO₃ wash until the aqueous phase pH tests strictly ≥ 8.0.

Step 4: Brine Wash Wash with an equal volume of saturated NaCl solution.

  • Causality: This removes residual water-soluble impurities (like DMF) and pre-dries the organic layer by osmotic pressure.

Step 5: Desiccation Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic layer and stir for 15 minutes. Filter off the drying agent.

  • Causality: Complete removal of trace water prevents hydrolytic cleavage of the enamine during the final concentration step. Avoid MgSO₄, as it can be slightly acidic.

Step 6: Final Isolation Evaporate the solvent in vacuo (<40°C). The product should spontaneously crystallize as a white to pale-yellow solid. If an oil persists, add a small volume of cold hexanes and triturate to induce crystallization.

Logical Workflow Diagram

WorkupLogic Crude Crude Reaction Mixture Ethyl 2-cyano-3-(dimethylamino)acrylate Acidic Acidic Wash (pH < 6) e.g., HCl, NH4Cl Crude->Acidic Incorrect Basic Mild Basic Wash (pH 8-9) e.g., Sat. NaHCO3 Crude->Basic Correct Protonation Protonation of -NMe2 to -NMe2H+ Acidic->Protonation Stable Push-Pull Resonance Preserved Basic->Stable Electrophilic Highly Electrophilic Alkene (Loss of Stabilization) Protonation->Electrophilic Product Pure Crystalline Monomer (>90% Yield) Stable->Product Polymer Anionic Polymerization / Hydrolytic Degradation Electrophilic->Polymer

Workflow diagram illustrating the pH-dependent stability and polymerization pathways during workup.

References
  • Cyanoacrylate Adhesives: A Critical Review. ResearchGate.1

  • Push‐Pull Stiff‐Stilbene: Proton‐Gated Visible‐Light Photoswitching and Acid‐Catalyzed Isomerization. National Institutes of Health (NIH).2

  • Radical Polymerization of Alkyl 2-Cyanoacrylates. National Institutes of Health (NIH).3

Sources

Troubleshooting

Technical Support Center: Characterization of Ethyl 2-cyano-3-(dimethylamino)acrylate Isomers

Welcome to the technical support guide for Ethyl 2-cyano-3-(dimethylamino)acrylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Ethyl 2-cyano-3-(dimethylamino)acrylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and characterizing the geometric isomers of this versatile compound. We will address common experimental challenges in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate resulted in a mixture of products, and the NMR is unclear. How can I confirm I have the correct compound and identify the isomers?

A1: The Challenge of Isomerism

Ethyl 2-cyano-3-(dimethylamino)acrylate is a push-pull olefin that primarily exists as E/Z geometric isomers due to the restricted rotation around the C=C double bond. The presence of both isomers in your reaction mixture is common and is often the source of complex NMR spectra. Furthermore, theoretical studies suggest the possibility of s-cis and s-trans conformers, which adds another layer of complexity, although the s-cis form is generally more stable.[1][2]

Your primary task is to resolve and identify these isomers. The key distinguishing feature in ¹H NMR is the chemical shift of the vinylic proton and the two methyl groups of the dimethylamino moiety.

Workflow for Isomer Identification

cluster_0 Initial Synthesis & Analysis cluster_1 Troubleshooting & Characterization raw_product Crude Product nmr_acq Acquire ¹H NMR Spectrum raw_product->nmr_acq check_complexity Is Spectrum Complex? (Multiple vinylic/NMe₂ signals) nmr_acq->check_complexity confirm_structure Confirm Backbone Structure (IR, MS) check_complexity->confirm_structure Yes done Characterization Complete check_complexity->done No (Clean Spectrum) separate_isomers Separate Isomers (Column Chromatography/HPLC) confirm_structure->separate_isomers nmr_pure Acquire NMR on Pure Isomers separate_isomers->nmr_pure assign_geometry Assign E/Z Geometry (NOESY/Chemical Shifts) nmr_pure->assign_geometry

Caption: Troubleshooting workflow for isomer identification.

Step-by-Step Protocol: Isomer Assignment using NMR

  • Initial ¹H NMR Analysis: In a typical spectrum of the mixture, you will observe two sets of peaks. Pay close attention to the region between 7.0 and 8.5 ppm for the vinylic proton and the region between 2.5 and 3.5 ppm for the dimethylamino protons.

  • Separation: If the signals are overlapping or difficult to assign, proceed with separation.

    • Method: Flash column chromatography on silica gel is often effective. Use a gradient of ethyl acetate in hexane.

    • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to isolate the individual isomers.[3]

  • Advanced NMR for Pure Isomers:

    • ¹H NMR: Acquire a high-resolution ¹H NMR spectrum for each purified isomer. The vinylic proton of the E-isomer is typically downfield compared to the Z-isomer due to the anisotropic effect of the cyano and ester groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive method. For the Z-isomer, you should observe a NOE correlation between the vinylic proton and the protons of the dimethylamino group. This correlation will be absent in the E-isomer.

Q2: What are the expected spectroscopic signatures for the E and Z isomers in IR and ¹H NMR?

A2: Spectroscopic Data Summary

Spectroscopic analysis is crucial for distinguishing isomers and confirming the functional groups. Below is a summary of typical data. Note that exact values can shift based on solvent and concentration.

Table 1: Comparative Spectroscopic Data for Ethyl 2-cyano-3-(dimethylamino)acrylate Isomers

Technique Functional Group E-Isomer (Expected Range) Z-Isomer (Expected Range) Reference
¹H NMR Vinylic Proton (-CH=)~7.5 - 8.0 ppm (s)~7.2 - 7.6 ppm (s)[4][5][6]
Dimethylamino (-N(CH₃)₂)Two singlets or a broad singlet ~3.1-3.4 ppmTwo singlets or a broad singlet ~2.9-3.2 ppm[4][5][6]
Ethyl Ester (-OCH₂CH₃)~4.2 ppm (q), ~1.3 ppm (t)~4.1 ppm (q), ~1.2 ppm (t)[4][5][6]
IR Nitrile (-C≡N)2210 - 2225 cm⁻¹2210 - 2225 cm⁻¹[1][2][4]
Carbonyl (Ester, C=O)1710 - 1730 cm⁻¹1710 - 1730 cm⁻¹[1][2][4]
Alkene (C=C)1580 - 1610 cm⁻¹1580 - 1610 cm⁻¹[1][2][4]

Note: The dimethylamino group may show two distinct singlets at room temperature due to hindered rotation around the C-N bond, which has partial double-bond character. These signals can coalesce at higher temperatures.

Q3: I am struggling to synthesize the compound. Can you provide a reliable starting protocol?

A3: Recommended Synthesis Protocol

A common and effective method is the condensation reaction between ethyl cyanoacetate and an N,N-dimethylformamide derivative.

Reaction Scheme

cluster_reactants Reactants cluster_products Products ECA Ethyl Cyanoacetate Reaction + DMF_acetal DMF Dimethyl Acetal Product Ethyl 2-cyano-3- (dimethylamino)acrylate (E/Z Mixture) Methanol Methanol (byproduct) Reaction->Product Reaction->Methanol G E_Isomer E-Isomer TransitionState Transition State (Rotation around C=C) E_Isomer->TransitionState Δ (Heat) Z_Isomer Z-Isomer Z_Isomer->TransitionState hν (Light)

Sources

Optimization

Separation of E/Z isomers of Ethyl 2-cyano-3-(dimethylamino)acrylate

Technical Support Center: Advanced Troubleshooting & Methodologies Topic: Separation of E/Z Isomers of Ethyl 2-cyano-3-(dimethylamino)acrylate Welcome to the Technical Support Knowledge Base. This guide is engineered for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting & Methodologies Topic: Separation of E/Z Isomers of Ethyl 2-cyano-3-(dimethylamino)acrylate

Welcome to the Technical Support Knowledge Base. This guide is engineered for researchers, analytical scientists, and drug development professionals facing challenges in isolating the stereoisomers of push-pull enamines.

Ethyl 2-cyano-3-(dimethylamino)acrylate is a classic "push-pull" alkene. The strong electron-donating nature of the dimethylamino group, coupled with the electron-withdrawing cyano and ester groups, severely polarizes the molecule. This delocalization imparts significant single-bond character to the central C=C bond, drastically lowering its rotational barrier[1]. Consequently, standard separation techniques often fail due to rapid interconversion of the E and Z isomers at room temperature.

This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to successfully isolate these elusive isomers.

Part 1: Mechanistic Visualization & Workflow

To successfully separate these isomers, you must choose between Kinetic Trapping (freezing the rotation to isolate both isomers) or a Thermodynamic Sink (exploiting the equilibrium to isolate the most stable isomer).

G Start Equilibrated E/Z Mixture (Rapid Interconversion at 25°C) Decision Select Separation Strategy Start->Decision Method1 Kinetic Trapping (Low-Temp Prep-HPLC) Decision->Method1 Isolate Both Isomers Method2 Thermodynamic Sink (Dynamic Crystallization) Decision->Method2 Isolate Major Isomer HPLC_Step Isothermal Run at -20°C Prevents On-Column Isomerization Method1->HPLC_Step Cryst_Step Selective Lattice Packing Continuous E-to-Z Conversion in Solution Method2->Cryst_Step Analysis Validation: Cold 2D-NOESY NMR Confirm Isomeric Purity HPLC_Step->Analysis Cryst_Step->Analysis

Workflow for separating E/Z isomers of push-pull enamines via kinetic or thermodynamic control.

Part 2: Quantitative Data & Property Comparison

Understanding the physicochemical differences between standard alkenes and push-pull enamines is critical for method development. The table below summarizes why conventional chromatography fails for Ethyl 2-cyano-3-(dimethylamino)acrylate and dictates the necessary adjustments[2].

PropertyStandard Isolated AlkenesPush-Pull Enamines (e.g., Ethyl 2-cyano-3-(dimethylamino)acrylate)
C=C Rotational Barrier (ΔG‡) > 60 kcal/mol10 – 18 kcal/mol
Isomerization Half-Life (25 °C) YearsSeconds to Minutes
On-Column Behavior (Silica, 25 °C) Baseline resolution of E/Z peaksPeak coalescence / Smeared bridging
Recommended Separation Temp Ambient (20–25 °C)Sub-ambient (-20 °C to 0 °C)
Isolation Strategy Standard ChromatographyLow-Temp HPLC or Dynamic Crystallization

Part 3: Troubleshooting FAQs

Q1: Why do I get a single, broad, tailing peak during silica gel chromatography despite seeing two distinct spots on a 2D-TLC plate? A: This is a classic manifestation of the dynamic timescale of chromatography. On a 2D-TLC plate, the solvent evaporates rapidly, physically trapping the isomers in place. However, during column chromatography, the molecules remain in solution for an extended period. Because the rotational barrier of the C=C bond in push-pull alkenes is exceptionally low, the E and Z isomers interconvert while moving down the column[3]. This continuous re-equilibration creates a "bridge" or a single smeared peak between the retention times of the pure isomers.

Q2: How can I prevent on-column isomerization during HPLC purification? A: You must utilize Kinetic Trapping . By lowering the temperature of the column compartment and the mobile phase to sub-ambient levels (typically -20 °C), you deprive the system of the thermal energy required to reach the zwitterionic transition state. This increases the isomerization half-life from seconds to hours, allowing the isomers to elute as sharp, baseline-resolved peaks[1].

Q3: I only need the thermodynamically stable isomer for my downstream synthesis. Do I have to use specialized low-temperature chromatography? A: No. For scale-up or when only the major isomer is required, chromatography is highly inefficient. Instead, utilize Crystallization-Induced Dynamic Resolution (CIDR) . Because the isomers equilibrate rapidly in solution, you can exploit Le Chatelier's principle. As the thermodynamically stable isomer (usually the E-isomer, where the bulky dimethylamino and ester groups are trans) precipitates out of solution, the remaining Z-isomer in the mother liquor will spontaneously convert to the E-isomer to restore equilibrium, allowing for near-quantitative yields.

Part 4: Self-Validating Experimental Protocols

Protocol A: Kinetic Trapping via Low-Temperature Preparative HPLC

Objective: Isolate both E and Z isomers for analytical characterization without re-equilibration. Causality: Sub-ambient temperatures suppress the zwitterionic transition state, freezing the C=C bond geometry during the chromatographic run.

  • System Preparation: Equip a preparative HPLC with a cooling jacket around a C18 reversed-phase column. Pre-chill the column and the mobile phase (e.g., Acetonitrile/Water or Hexane/Isopropanol) to -20 °C.

  • Sample Loading: Dissolve the Ethyl 2-cyano-3-(dimethylamino)acrylate mixture in a minimal volume of pre-chilled mobile phase. Keep the sample vial on dry ice until the moment of injection.

  • Elution: Run the isothermal gradient at -20 °C. Monitor at 254 nm and 280 nm (push-pull enamines have strong UV absorbance).

  • Fraction Collection: Collect the separated peaks into receiving flasks submerged in a dry ice/acetone bath to prevent immediate re-equilibration post-elution.

  • Self-Validation Checkpoint: Immediately upon fraction collection, inject a 1 µL aliquot back into the HPLC under the exact same sub-ambient conditions.

    • Pass: The chromatogram shows a single, sharp peak (kinetic trapping successful).

    • Fail: The appearance of a second peak or a baseline bridge indicates the fraction temperature rose, and re-equilibration has already begun.

Protocol B: Crystallization-Induced Dynamic Resolution (CIDR)

Objective: Scale-up isolation of the thermodynamically stable E-isomer. Causality: Exploits the rapid solution-phase equilibration. Selective lattice packing of the E-isomer drives the continuous conversion of Z → E in the mother liquor.

  • Dissolution: Suspend the E/Z mixture of Ethyl 2-cyano-3-(dimethylamino)acrylate in a minimal amount of hot solvent (e.g., Ethanol or a 1:4 Ethyl Acetate/Hexane mixture) until fully dissolved.

  • Equilibration & Nucleation: Allow the solution to cool to room temperature very slowly (over 4-6 hours). Do not agitate. The slow cooling ensures that only the most thermodynamically stable crystal lattice (the E-isomer) nucleates.

  • Dynamic Resolution: Once crystals begin to form, leave the flask undisturbed for 24 hours. As the E-isomer precipitates, the solution equilibrium shifts, converting the soluble Z-isomer into more E-isomer.

  • Isolation: Filter the crystals rapidly over a Buchner funnel and wash with ice-cold hexane.

  • Self-Validation Checkpoint: Take a 5 mg sample of the isolated crystals, dissolve it in cold CDCl3 (pre-chilled to -20 °C), and immediately acquire a 1H NMR spectrum.

    • Pass: A single set of vinylic and dimethylamino proton signals confirms isomeric purity.

    • System Verification: Leave the NMR tube at room temperature for 2 hours and re-run the spectrum. The emergence of a second set of signals validates that the initial purity was a result of the dynamic crystallization, proving that the compound is indeed a rapidly equilibrating push-pull system, not a static molecule.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Ethyl 2-Cyano-3-(dimethylamino)acrylate Reactions

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in this common yet sensitive reaction. Here, we address frequent issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Section 1: Core Concepts & Frequently Asked Questions

Q1: What is a typical yield for the reaction between ethyl cyanoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA)?

A reasonable expected yield for this reaction is generally high, often in the range of 80-95% under optimized conditions. Yields below 70% may indicate underlying issues with reagents, reaction conditions, or workup procedures that require troubleshooting.

Q2: What is the fundamental reaction mechanism?

The synthesis is a condensation reaction. The active methylene group of ethyl cyanoacetate acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol to form the stable enamine product. The reaction is typically performed neat or in a suitable anhydrous solvent.[1]

ReactionMechanism Figure 1: Reaction Mechanism ECA Ethyl Cyanoacetate (Nucleophile) Int Tetrahedral Intermediate ECA->Int + Nucleophilic Attack DMFDMA DMF-DMA (Electrophile) DMFDMA->Int Product Ethyl 2-cyano-3-(dimethylamino)acrylate Int->Product - 2 CH3OH Elimination Methanol Methanol (x2)

Caption: Figure 1: Reaction Mechanism.

Q3: What are the most critical parameters to control for a high-yield reaction?

Three parameters are paramount:

  • Reagent Quality: The reaction is highly sensitive to the purity of both starting materials. Most critically, DMF-DMA is extremely sensitive to moisture.

  • Anhydrous Conditions: Any water present will rapidly hydrolyze DMF-DMA, rendering it inactive.[1][2]

  • Temperature Control: While the reaction often proceeds at room temperature, gentle heating can drive it to completion. However, excessive temperatures can lead to the decomposition of DMF-DMA.[1][3]

Section 2: Troubleshooting Specific Scenarios

This section addresses the most common problems encountered during the synthesis.

TroubleshootingWorkflow Figure 2: Troubleshooting Workflow Start Low Yield Observed CheckReagents 1. Verify Reagent Quality - Fresh DMF-DMA? - Anhydrous ECA? - No signs of hydrolysis? Start->CheckReagents ReagentOK Reagents OK CheckReagents->ReagentOK Yes ReRun Solution: - Use fresh/distilled reagents - Ensure inert atmosphere CheckReagents->ReRun No CheckConditions 2. Review Reaction Conditions - Strictly anhydrous setup? - Correct temperature? - Adequate reaction time? ConditionsOK Conditions OK CheckConditions->ConditionsOK Yes AdjustConditions Solution: - Dry glassware thoroughly - Optimize temp/time via small trials CheckConditions->AdjustConditions No CheckWorkup 3. Analyze Workup & Purification - Product lost during extraction? - Inefficient crystallization? - Correct purification solvent? WorkupOK Workup OK CheckWorkup->WorkupOK Yes AdjustWorkup Solution: - Modify extraction pH - Test alternative crystallization solvents - Consider chromatography CheckWorkup->AdjustWorkup No ReagentOK->CheckConditions ConditionsOK->CheckWorkup

Caption: Figure 2: Troubleshooting Workflow.

Problem 1: Reaction is sluggish or shows low conversion by TLC.

Q: I've mixed my reagents, but after several hours, TLC analysis shows a large amount of unreacted ethyl cyanoacetate. What's wrong?

This is one of the most common issues and almost always points to a problem with the DMF-DMA reagent or the reaction conditions.

Possible Causes & Solutions:

  • Degraded DMF-DMA: N,N-Dimethylformamide dimethyl acetal is highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture is sufficient to degrade the reagent, reducing its effective concentration.

    • Solution: Always use DMF-DMA from a freshly opened bottle stored under an inert atmosphere (like nitrogen or argon). If the reagent is old or has been opened multiple times, its quality is suspect. Consider purchasing a new bottle.

  • Presence of Moisture: The reaction must be conducted under strictly anhydrous conditions.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents if the reaction is not being run neat. Perform the reaction under an inert atmosphere.

  • Insufficient Temperature: While the reaction can proceed at ambient temperature, it can be slow.

    • Solution: Gentle heating to 40-60 °C can significantly increase the reaction rate.[3] Monitor the reaction by TLC to avoid overheating and potential side reactions.

Problem 2: The reaction works, but the isolated yield is poor after workup.

Q: The reaction appears complete by TLC, but after purification, my final yield is much lower than expected. Where could my product be going?

Low isolated yield often points to issues during the workup and purification stages, particularly if the product is difficult to crystallize.

Possible Causes & Solutions:

  • Product Loss During Aqueous Workup: Although the product has moderate polarity, it can have some solubility in aqueous layers, especially if large volumes of water are used for extraction. The primary byproduct of DMF-DMA hydrolysis is DMF, which is water-miscible and can be challenging to remove.[2]

    • Solution: When performing aqueous washes to remove DMF, use brine (saturated NaCl solution) instead of pure water to decrease the solubility of the organic product in the aqueous phase (salting-out effect).[2] Minimize the total volume of the aqueous wash and perform multiple extractions with a smaller volume of organic solvent rather than one large extraction.

  • Inefficient Crystallization: The crude product can sometimes be an oil or a stubborn solid that is difficult to recrystallize effectively.

    • Solution: The choice of recrystallization solvent is critical. Isopropanol, ethanol, or mixtures of ethyl acetate and hexane are commonly effective.[4] If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal from a previous batch. Trituration of the crude oil with a non-polar solvent like hexane can also help induce solidification.[4]

  • Volatilization of Product: While not extremely volatile, some product can be lost if rotary evaporation is performed under high vacuum and elevated temperature for an extended period.

    • Solution: Remove the bulk of the solvent under moderate vacuum and temperature. For the final drying step, use a high vacuum at ambient temperature.

Problem 3: The crude product is dark-colored or contains many impurities.

Q: My crude product is a dark brown oil/solid, and the NMR spectrum shows multiple unexpected signals. What causes these impurities?

The formation of colored byproducts and impurities is typically a result of side reactions, often promoted by excessive heat or reactive impurities in the starting materials.

Potential Byproduct Likely Cause Mitigation Strategy
N,N-Dimethylformamide (DMF) Hydrolysis of unreacted or excess DMF-DMA during workup.[2]Use DMF-DMA as the limiting reagent if possible. Wash the organic layer thoroughly with brine during extraction.[2]
Ethyl Cyanoacetate Dimer/Polymer Self-condensation of ethyl cyanoacetate, potentially catalyzed by basic impurities.Ensure high purity of ethyl cyanoacetate. Use mild reaction conditions and avoid strong bases.
Thermal Degradation Products Excessive heating during the reaction or distillation. DMF-DMA can decompose near its boiling point.[1]Do not exceed recommended reaction temperatures (typically <80 °C). If distillation is required, perform it under reduced pressure.[1]

Section 3: Recommended Experimental Protocol

This protocol provides a reliable starting point for achieving a high yield.

Materials:

  • Ethyl cyanoacetate (high purity, anhydrous)

  • N,N-Dimethylformamide dimethyl acetal (fresh bottle, stored under inert gas)

  • Isopropanol (for recrystallization)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add ethyl cyanoacetate (1.0 eq).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (1.1 eq) dropwise to the stirring ethyl cyanoacetate at room temperature. The reaction is often mildly exothermic.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the ethyl cyanoacetate spot has disappeared.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess volatiles (methanol byproduct, any unreacted DMF-DMA) under reduced pressure using a rotary evaporator. The crude product should begin to solidify.

  • Purification: Add a minimal amount of hot isopropanol to the crude solid to dissolve it completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under high vacuum to obtain Ethyl 2-cyano-3-(dimethylamino)acrylate as a white to off-white solid.

References

  • Arava, V. R., et al. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387. Retrieved from [Link]

  • (2026, January 03). Ethyl Cyanoacetate Reactions. ResearchGate. Retrieved from [Link]

  • (n.d.). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. PMC. Retrieved from [Link]

  • (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Retrieved from [Link]

  • (2024, July 31). 23.11 Carbonyl Condensations with Enamines - The Stork Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate. Retrieved from [Link]

  • (n.d.). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. Retrieved from [Link]

  • (n.d.). CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide. Google Patents.
  • (n.d.). US8945299B2 - Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl.... Google Patents.
  • (2025, August 06). The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides. An efficient method for protecting carbonyl groups. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-cyano-3-dimethylamino-acrylanilide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Advanced Handling &amp; Storage of Ethyl 2-cyano-3-(dimethylamino)acrylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) [1]. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) [1]. This compound is a highly versatile "push-pull" alkene, widely utilized as a critical building block in the synthesis of complex heterocycles, including pyrazoles and pyrimidines (e.g., the active pharmaceutical ingredient Allopurinol)[2].

While its highly polarized double bond enables excellent reactivity with dinucleophiles, this same electronic property renders it highly susceptible to environmental degradation. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure absolute reagent integrity during your workflows.

The Causality of Degradation: Mechanistic Insights

To prevent degradation, one must first understand the molecule's electronic topology. The electron-donating dimethylamino group and the electron-withdrawing cyano and ester groups create a highly polarized π -system.

  • Hydrolysis (The Primary Threat): The C3 position (bearing the amine) is highly electrophilic. Atmospheric moisture acts as a nucleophile, attacking C3 to form an unstable hemiaminal intermediate. This intermediate rapidly collapses, cleaving the C-N bond to release dimethylamine gas and yielding ethyl 2-cyano-3-oxopropanoate (which tautomerizes to its enol form).

  • Thermal & Photo-Isomerization: Exposure to ambient heat or UV light can trigger E/Z isomerization of the double bond or induce unwanted oligomerization of the acrylate backbone.

degradation_mechanism A Ethyl 2-cyano-3-(dimethylamino)acrylate (Intact Reagent) B H2O Nucleophilic Attack at Electrophilic C3 A->B Moisture Exposure C Hemiaminal Intermediate (Unstable) B->C Addition D Ethyl 2-cyano-3-oxopropanoate (Oily Degradant) C->D Elimination E Dimethylamine (Volatile Gas) C->E C-N Cleavage

Mechanistic pathway of moisture-induced hydrolysis of Ethyl 2-cyano-3-(dimethylamino)acrylate.

Troubleshooting & FAQs

Q1: My reagent has changed from a free-flowing pale yellow powder to a sticky, darker mass. Is it still usable? A: No. This morphological shift is the hallmark of severe hydrolysis. The formation of the liquid/oily degradant (ethyl 2-cyano-3-oxopropanoate) and the release of volatile dimethylamine gas cause the solid matrix to collapse into a sticky residue. Using this compromised reagent in downstream cyclizations will result in catastrophic yield drops and complex impurity profiles that are difficult to purify.

Q2: Can I store the bulk bottle on the benchtop if I use it daily? A: Absolutely not. The compound must be strictly stored at 2-8°C. Repeatedly opening a cold bottle on a humid benchtop causes immediate condensation of atmospheric moisture directly onto the chemical bed, exponentially accelerating hydrolysis.

Q3: My downstream pyrazole synthesis is failing. How do I verify the integrity of this reagent? A: Do not rely on visual inspection alone. Implement our self-validating NMR protocol (see Section 4). The intact compound features a distinct vinylic proton singlet and two distinct N-methyl singlets due to restricted rotation around the C-N bond. Loss of these signals or the appearance of an aldehyde peak confirms degradation.

Quantitative Data & Quality Control

To ensure reproducibility, compare your batch against the standardized parameters below.

Table 1: Physical and Spectroscopic Markers of Degradation

ParameterIntact Reagent (CAS 16849-87-9)Hydrolyzed Degradants
Physical State Pale yellow crystalline powder (MP: 76-78°C)[3]Sticky, dark yellow/orange oily mass
Odor Mild, characteristicStrong, fishy/ammoniacal (Dimethylamine)
1 H-NMR (Vinylic/Aldehyde) ~7.6 ppm (1H, s, vinylic)>9.0 ppm (Aldehyde/Enol proton)
1 H-NMR (N-Methyl) ~3.2 ppm & ~3.4 ppm (6H, two s)~2.2 ppm (if free HNMe 2​ is trapped) or absent

Table 2: Optimized Storage Parameters

ParameterRecommended ConditionScientific Rationale
Temperature 2-8°C (Refrigerated)Suppresses thermal isomerization and slows reaction kinetics of trace hydrolysis.
Atmosphere Argon or NitrogenDisplaces atmospheric moisture and oxygen, preventing nucleophilic attack at C3.
Container Amber glass vialsBlocks UV/visible light to prevent photo-induced E/Z isomerization.
Self-Validating Experimental Protocols
Protocol A: Inert Aliquoting and Storage Workflow

Objective: To divide bulk reagent into single-use aliquots without introducing moisture. This system prevents the thermal cycling and condensation associated with repeatedly opening a bulk container.

  • Equilibration: Remove the sealed bulk bottle from the 2-8°C refrigerator. Place it in a vacuum desiccator and allow it to equilibrate to room temperature for at least 2 hours. (Causality: Opening a cold bottle causes instant condensation of ambient humidity).

  • Inert Transfer: Transfer the equilibrated bottle into a Nitrogen or Argon-filled glovebox.

  • Dispensing: Weigh out single-use quantities (e.g., 250–500 mg) into pre-dried amber glass vials.

  • Sealing: Cap each vial with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

  • Secondary Storage: Place the aliquots into a secondary container filled with indicating desiccant (e.g., anhydrous CaSO 4​ ) and store at 2-8°C.

storage_workflow Step1 Equilibrate Bulk Bottle to Room Temp (Desiccator) Step2 Transfer to N2/Ar Glovebox Step1->Step2 Prevents Condensation Step3 Dispense into Amber Vials (Single-Use Aliquots) Step2->Step3 Inert Atmosphere Step4 Seal with PTFE Caps & Parafilm Step3->Step4 Light Protection Step5 Store at 2-8°C in Secondary Container with Desiccant Step4->Step5 Moisture/Heat Barrier

Optimized workflow for aliquoting and storing moisture-sensitive enamine reagents.

Protocol B: Pre-Reaction Quality Control (NMR Validation)

Objective: A self-validating analytical check to ensure reagent purity before committing to complex, resource-intensive syntheses.

  • Sample Prep: In a dry environment, dissolve 5-10 mg of the aliquot in 0.5 mL of anhydrous CDCl 3​ (stored over activated 4Å molecular sieves).

  • Acquisition: Acquire a standard 1 H-NMR spectrum (minimum 16 scans).

  • Analysis: Integrate the vinylic proton signal at ~7.6 ppm against the N-methyl signals at ~3.2/3.4 ppm. The ratio should be exactly 1:6.

  • Validation: Scan the 9.0 - 10.0 ppm region. If an aldehyde/enol peak is present and integrates to >2% relative to the vinylic peak, the batch is compromised and must be discarded.

References
  • Title: Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 2777141 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Title: 2-氰基-3-(二甲氨基)丙烯酸乙酯 CAS#: 16849-87-9 Source: ChemWhat URL: [Link]

  • Title: Minutes of the 585th meeting of the State Level Expert Appraisal Committee (SEAC) Source: Ministry of Environment, Forest and Climate Change, Government of India URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Synthesis Comparison: Ethyl 2-cyano-3-(dimethylamino)acrylate vs. Ethyl Cyanoacetate

As a Senior Application Scientist in early-stage drug discovery and process chemistry, I frequently evaluate chemical building blocks not just on raw material cost, but on process efficiency, atom economy, and downstream...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and process chemistry, I frequently evaluate chemical building blocks not just on raw material cost, but on process efficiency, atom economy, and downstream purity. When synthesizing nitrogen-rich heterocycles—such as pyrazoles, pyrimidines, and pyridines—the choice of the starting aliphatic scaffold fundamentally alters the synthetic trajectory.

This guide provides an objective, data-driven comparison between the classical active methylene compound, Ethyl cyanoacetate (ECA) , and its pre-functionalized enamine derivative, Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA) .

Mechanistic Causality: The "Push-Pull" Advantage

To understand the performance differences between these two reagents, we must examine the causality behind their reactivity.

Ethyl Cyanoacetate (ECA) [1] is a highly versatile but unrefined building block. It possesses three reactive centers: a nitrile group, an ester group, and an acidic methylene site. To utilize ECA in heterocycle synthesis, the acidic methylene must typically undergo a Knoevenagel condensation with an electrophile (such as an aldehyde, orthoester, or formamide) to generate a reactive alkene intermediate in situ. This often requires basic catalysts, elevated temperatures, and can lead to competing side reactions (e.g., dimerization or Michael additions).

Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA) [2], conversely, is a pre-installed "push-pull" alkene. Synthesized by reacting ECA with dimethylformamide dimethyl acetal (DMF-DMA), ECDMA features an electron-donating dimethylamino group conjugated with two strong electron-withdrawing groups (cyano and ester).

  • The Causality of Superior Reactivity: The dimethylamino group acts as an excellent leaving group. When exposed to binucleophiles like hydrazines or amidines, the highly electrophilic β -carbon undergoes a rapid addition-elimination reaction, expelling dimethylamine gas. The intermediate then spontaneously cyclizes via the adjacent nitrile or ester group. By bypassing the in situ condensation step required by ECA, ECDMA provides a cleaner, thermodynamically driven pathway to the target heterocycle.

G ECA Ethyl Cyanoacetate (ECA) Knoevenagel Knoevenagel Condensation (requires base, electrophile) ECA->Knoevenagel Step 1 Interm In Situ Alkene Intermediate Knoevenagel->Interm Step 2 Hetero Target Heterocycle (Pyrazole/Pyrimidine) Interm->Hetero Cyclization ECDMA ECDMA (Pre-functionalized) AddElim Addition-Elimination (expels HNMe2) ECDMA->AddElim Direct Attack AddElim->Hetero Cyclization

Mechanistic divergence in heterocycle synthesis using ECA vs. ECDMA.

Performance & Experimental Data Comparison

To objectively compare these reagents, let us look at the synthesis of a standard pharmaceutical intermediate: 5-amino-1-substituted-pyrazole-4-carboxylate .

Using ECA requires a multicomponent reaction (ECA + Triethyl orthoformate + Hydrazine derivative), whereas ECDMA requires a direct bimolecular reaction (ECDMA + Hydrazine derivative).

Quantitative Performance Summary
ParameterECA (Multicomponent Route)ECDMA (Direct Route)
Reagents Required ECA, Triethyl orthoformate, Hydrazine, Acetic anhydride/BaseECDMA, Hydrazine
Reaction Temperature 120°C - 150°C (Harsh)78°C (Ethanol Reflux)
Reaction Time 5 - 8 hours1 - 3 hours
Average Yield 45% - 60%85% - 95%
Impurity Profile High (Regioisomers, unreacted intermediates)Low (Dimethylamine byproduct is volatile)
Purification Method Column Chromatography often requiredDirect Crystallization

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the methodology: physical changes (gas evolution, precipitation) serve as real-time indicators of reaction progress, ensuring trustworthiness in the lab.

Protocol A: Synthesis of ECDMA from Ethyl Cyanoacetate

This step converts the raw ECA into the highly reactive push-pull alkene.

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, add Ethyl cyanoacetate (1.0 eq, 113 g, 1.0 mol).

  • Addition: Slowly add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq, 131 g, 1.1 mol). Causality note: A slight excess of DMF-DMA ensures complete consumption of the ECA methylene protons.

  • Heating: Heat the neat mixture to 80°C for 3 hours. The reaction will generate methanol as a byproduct.

  • Validation & Isolation: Monitor by TLC (Hexane:EtOAc 3:1). Once ECA is consumed, attach a short-path distillation apparatus and remove the generated methanol and unreacted DMF-DMA under reduced pressure.

  • Result: The resulting solid is Ethyl 2-cyano-3-(dimethylamino)acrylate. Recrystallize from ethanol to yield pale yellow crystals (Typical yield: 92%).

Protocol B: Synthesis of a Pyrazole Scaffold using ECDMA

Demonstrating the addition-elimination efficiency of ECDMA.

  • Dissolution: Suspend ECDMA (1.0 eq, 16.8 g, 0.1 mol) in 50 mL of absolute ethanol.

  • Nucleophilic Attack: Add the substituted hydrazine (e.g., 2-hydroxyethylhydrazine) (1.05 eq, 0.105 mol) dropwise at room temperature. Validation check: You will notice the evolution of dimethylamine gas (fishy odor); ensure this is done in a fume hood.

  • Cyclization: Heat the mixture to reflux (78°C) for 2 hours. The expulsion of dimethylamine drives the equilibrium forward, forcing the intermediate to cyclize via the nitrile group.

  • Isolation: Allow the reaction to cool to 0-5°C. The target 5-amino-pyrazole derivative will spontaneously crystallize due to its lower solubility in cold ethanol compared to the starting materials.

  • Filtration: Filter under vacuum and wash with ice-cold ethanol. No chromatography is needed.

G Start Equimolar ECDMA + Hydrazine Derivative Solvent Dissolve in Ethanol (0.5 M concentration) Start->Solvent Reflux Reflux at 78°C (2-4 hours) Solvent->Reflux Monitor TLC Monitoring (Consumption of ECDMA) Reflux->Monitor Cool Cool to 0-5°C (Induce Crystallization) Monitor->Cool Filter Vacuum Filtration & Wash (Cold EtOH) Cool->Filter

Self-validating experimental workflow for synthesizing pyrazoles from ECDMA.

Final Verdict for Drug Developers

For early-stage medicinal chemistry where rapid analog generation is required, ECDMA is unequivocally superior. Its pre-installed enamine architecture acts as a thermodynamic sink, reliably funneling binucleophiles into fully formed heterocycles with high atom economy and minimal purification overhead. ECA remains a vital bulk commodity chemical, but its use should be restricted to the initial synthesis of derivatives like ECDMA, or for specific reactions where the Knoevenagel condensation is the explicit target.

References

  • Wikipedia Contributors. "Ethyl cyanoacetate." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2777141, Ethyl 2-cyano-3-(dimethylamino)acrylate." PubChem. Available at:[Link]

Comparative

A Comparative Guide to Catalysts for the Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate

For researchers, medicinal chemists, and professionals in drug development, the synthesis of versatile building blocks is a critical starting point for innovation. Ethyl 2-cyano-3-(dimethylamino)acrylate, an important en...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of versatile building blocks is a critical starting point for innovation. Ethyl 2-cyano-3-(dimethylamino)acrylate, an important enamine, serves as a key intermediate in the construction of various heterocyclic compounds and pharmacologically active molecules. Its efficient synthesis is therefore of paramount importance. This guide provides an in-depth, objective comparison of common catalytic and reagent-based approaches for the synthesis of this valuable compound, supported by mechanistic insights and experimental data to inform your selection of the most appropriate method.

Introduction to Ethyl 2-cyano-3-(dimethylamino)acrylate and its Synthesis

Ethyl 2-cyano-3-(dimethylamino)acrylate is a highly functionalized Michael acceptor and a precursor for a variety of chemical transformations. The primary route to its synthesis involves the reaction of an active methylene compound, ethyl cyanoacetate, with a formylating agent that also serves as a source of the dimethylamino group. The most common reagents for this transformation are N,N-dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent. While the reaction can often proceed without an external catalyst, the choice of reagent and reaction conditions significantly impacts yield, reaction time, and substrate scope.

The Reaction Mechanism: A Common Pathway

The synthesis of ethyl 2-cyano-3-(dimethylamino)acrylate from ethyl cyanoacetate and a formylating agent like DMF-DMA or Bredereck's reagent proceeds through a condensation reaction. The general mechanism involves the deprotonation of the acidic α-carbon of ethyl cyanoacetate to form a carbanion, which then attacks the electrophilic carbon of the formylating agent. Subsequent elimination of a leaving group (methanol from DMF-DMA or tert-butanol and dimethylamine from Bredereck's reagent) yields the final enamine product.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_end Product Formation Ethyl_Cyanoacetate Ethyl Cyanoacetate Carbanion Carbanion Formation Ethyl_Cyanoacetate->Carbanion Deprotonation Formylating_Reagent Formylating Reagent (DMF-DMA or Bredereck's) Nucleophilic_Attack Nucleophilic Attack Formylating_Reagent->Nucleophilic_Attack Carbanion->Nucleophilic_Attack Adduct Tetrahedral Intermediate Nucleophilic_Attack->Adduct Elimination Elimination of Leaving Group Adduct->Elimination Product Ethyl 2-cyano-3- (dimethylamino)acrylate Elimination->Product Bredereck_Mechanism Bredereck_Reagent Bredereck's Reagent Dissociation Thermal Dissociation Bredereck_Reagent->Dissociation tBuO tert-Butoxide (strong base) Dissociation->tBuO Iminium_Ion Dimethylformamidinium Ion (electrophile) Dissociation->Iminium_Ion Reaction Nucleophilic Attack Iminium_Ion->Reaction Ethyl_Cyanoacetate Ethyl Cyanoacetate Carbanion Carbanion Ethyl_Cyanoacetate->Carbanion Deprotonation by tBuO⁻ Carbanion->Reaction Adduct Intermediate Adduct Reaction->Adduct Elimination Elimination of Dimethylamine Adduct->Elimination Product Ethyl 2-cyano-3- (dimethylamino)acrylate Elimination->Product

Validation

Conventional vs. Microwave Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate: A Comprehensive Guide

Executive Summary & Chemical Profile Ethyl (E)-2-cyano-3-(dimethylamino)acrylate (often referred to as an enaminonitrile or enaminone) is a highly versatile, bis-electrophilic building block extensively utilized in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Ethyl (E)-2-cyano-3-(dimethylamino)acrylate (often referred to as an enaminonitrile or enaminone) is a highly versatile, bis-electrophilic building block extensively utilized in the synthesis of complex heterocycles, including pyrimidines, pyrazoles, and quinolone derivatives[1]. Synthesized via the condensation of ethyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA), this compound represents a classic push-pull alkene system.

Historically, this condensation has been driven by conventional convective heating. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this specific transformation. This guide provides an objective, data-driven comparison of conventional and microwave methodologies, analyzing the thermodynamic causality behind the experimental outcomes.

Mechanism A Ethyl Cyanoacetate (Active Methylene) C Tetrahedral Intermediate A->C Nucleophilic Attack B DMF-DMA (Electrophile) B->C D Ethyl 2-cyano-3- (dimethylamino)acrylate C->D Elimination E 2 x Methanol (Byproduct) C->E

Caption: Mechanistic pathway of enaminonitrile formation via nucleophilic attack and methanol elimination.

Thermodynamic & Kinetic Analysis: The Causality of Efficiency

To understand why microwave synthesis outperforms conventional heating for this specific reaction, we must examine the physical chemistry of the reactants.

Conventional Heating (Convective/Conductive): In a traditional oil bath, heat transfer relies on the thermal conductivity of the glass vessel and the reaction mixture. This creates a temperature gradient where the vessel walls are significantly hotter than the bulk liquid, often leading to localized thermal degradation of the sensitive enaminone product and promoting the formation of polymeric byproducts [2].

Microwave Dielectric Heating: Microwave irradiation (typically at 2.45 GHz) interacts directly with molecular dipoles. Both ethyl cyanoacetate and DMF-DMA possess high dipole moments and dielectric constants. Under the oscillating electromagnetic field, these molecules continuously align and realign, generating intense internal molecular friction. This results in volumetric heating —the entire reaction mixture heats uniformly and instantaneously [3].

Furthermore, the formation of the enaminonitrile requires the elimination of two equivalents of methanol. The rapid, uniform superheating achieved in a sealed microwave vessel forcefully drives this entropically favorable elimination, collapsing the activation energy barrier and pushing the equilibrium toward the thermodynamic product in minutes rather than hours.

Quantitative Performance Comparison

The following table aggregates experimental data comparing the two synthetic modalities, demonstrating the superior efficiency and green chemistry profile of the microwave approach[4].

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time 2.0 – 6.0 hours2.0 – 10.0 minutes
Temperature 100 – 110 °C (Reflux)100 – 120 °C (Sealed Vessel)
Average Yield 75% – 85%92% – 98%
Solvent Requirement Ethanol / Toluene (Often required)Solvent-Free (Neat)
Product Purity (Crude) Moderate (Requires recrystallization)High (Often analytically pure)
Energy Consumption High (Continuous prolonged heating)Very Low (Short irradiation bursts)

Experimental Protocols: Self-Validating Workflows

The protocols below are designed as self-validating systems. By incorporating in-process analytical monitoring (TLC) and post-reaction spectral validation (NMR), researchers can ensure absolute protocol fidelity.

Workflow cluster_conv Conventional Synthesis cluster_mw Microwave Synthesis Start Reactants: Ethyl Cyanoacetate + DMF-DMA C1 Oil Bath Heating (100-110 °C) Start->C1 M1 Microwave Irradiation (100-120 °C, Sealed) Start->M1 C2 Reflux 2 - 6 Hours C1->C2 C3 Cooling & Crystallization C2->C3 Product Ethyl 2-cyano-3-(dimethylamino)acrylate (Isolation & Analysis) C3->Product M2 Hold 2 - 10 Minutes M1->M2 M3 Rapid Air Cooling M2->M3 M3->Product

Caption: Procedural workflow comparing conventional thermal heating and microwave-assisted synthesis.

Protocol A: Conventional Thermal Synthesis
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cyanoacetate (10.0 mmol, 1.13 g) and DMF-DMA (12.0 mmol, 1.43 g). Note: A slight excess of DMF-DMA ensures complete consumption of the active methylene.

  • Heating: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 1:1, UV 254 nm). The starting material (ethyl cyanoacetate) will slowly disappear over 3 to 6 hours.

  • Workup: Once complete, cool the mixture to room temperature. Remove the generated methanol and unreacted DMF-DMA under reduced pressure.

  • Purification: Triturate the resulting dark, viscous crude with cold diethyl ether or recrystallize from ethanol to yield the product as a yellow/orange crystalline solid.

Protocol B: Microwave-Assisted Synthesis (Recommended)
  • Setup: To a 10 mL dedicated microwave reaction vial equipped with a magnetic stir bar, add ethyl cyanoacetate (10.0 mmol, 1.13 g) and DMF-DMA (10.5 mmol, 1.25 g). Note: The precise heating of the microwave allows for a near-stoichiometric ratio, reducing reagent waste.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Place it in the microwave reactor. Program the reactor to reach 110 °C with a hold time of 5 minutes (Dynamic power mode, max 200 W).

  • Cooling: Allow the reactor's compressed air stream to rapidly cool the vial to < 40 °C before uncapping.

  • Workup: The reaction typically yields a solid mass upon cooling. Vent the vial in a fume hood (to release methanol vapor).

  • Validation: Wash the highly pure crystalline mass with a minimal amount of cold hexanes and dry under a vacuum.

Analytical Self-Validation (Expert Insight)

To confirm the structural integrity of the synthesized Ethyl 2-cyano-3-(dimethylamino)acrylate, perform 1 H NMR (400 MHz, CDCl 3​ ) analysis.

  • Mechanistic Marker: You must observe two distinct singlets for the dimethylamino group at approximately δ 3.25 and δ 3.40 ppm. This inequivalence is caused by the restricted rotation around the C-N bond due to the strong "push-pull" resonance of the enaminone system.

  • Olefinic Marker: A sharp singlet at δ 7.95 ppm confirms the presence of the highly deshielded vinylic proton.

Conclusion

For the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate, microwave-assisted synthesis is unequivocally superior to conventional thermal methods. By leveraging dielectric heating, the microwave protocol eliminates thermal gradients, drastically reduces reaction times from hours to minutes, and minimizes byproduct formation. For drug development professionals and synthetic chemists looking to optimize enaminonitrile libraries, transitioning to microwave protocols offers a highly reproducible, scalable, and environmentally benign solution.

References

  • PubChem . Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 2777141. National Center for Biotechnology Information. Available at:[Link]

  • Semantic Scholar . Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Available at: [Link]

  • RSC Advances . Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. Royal Society of Chemistry. Available at:[Link]

Comparative

A Comparative Analysis of Ethyl 2-cyano-3-(dimethylamino)acrylate Reactivity as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals Abstract The Michael addition, a cornerstone of modern organic synthesis, relies on the predictable reactivity of Michael acceptors.[1] This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Michael addition, a cornerstone of modern organic synthesis, relies on the predictable reactivity of Michael acceptors.[1] This guide provides an in-depth comparative analysis of Ethyl 2-cyano-3-(dimethylamino)acrylate, a uniquely substituted Michael acceptor, with other commonly employed α,β-unsaturated systems. We will explore the electronic and steric factors governing its reactivity, supported by comparative experimental data and detailed protocols for quantitative analysis. This document is intended to serve as a practical resource for researchers aiming to strategically incorporate this versatile building block into their synthetic and drug discovery endeavors.

Introduction: The Critical Role of the Michael Acceptor

The Michael addition reaction, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated compound, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2] The electrophilic component of this reaction, the Michael acceptor, dictates the reaction's feasibility, rate, and outcome. The reactivity of a Michael acceptor is a finely tuned interplay of electronic and steric effects. Electron-withdrawing groups (EWGs) in conjugation with the double bond enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.[3][4]

Common classes of Michael acceptors include α,β-unsaturated ketones, esters, nitriles, and amides.[5] The nature of the activating group significantly influences reactivity. For instance, the strong electron-withdrawing capacity of a nitro group renders nitroalkenes highly reactive, while the weaker inductive effect of an ester group in acrylates results in more moderate reactivity.[6] This spectrum of reactivity allows chemists to select the appropriate Michael acceptor for a given nucleophile and desired reaction conditions.

Ethyl 2-cyano-3-(dimethylamino)acrylate presents a fascinating case study in Michael acceptor reactivity. It possesses two electron-withdrawing groups, a cyano and an ester group, at the α-position, which would be expected to significantly activate the double bond. However, the presence of an electron-donating dimethylamino group at the β-position introduces a competing electronic effect. This guide will dissect these opposing influences to provide a clear understanding of this reagent's unique reactivity profile.

The Unique Structural and Electronic Landscape of Ethyl 2-cyano-3-(dimethylamino)acrylate

The reactivity of Ethyl 2-cyano-3-(dimethylamino)acrylate is a direct consequence of its distinct molecular architecture. The presence of both a cyano (-CN) and an ethyl ester (-COOEt) group at the α-position creates a highly electron-deficient carbon, which in turn polarizes the C=C double bond, increasing the electrophilicity of the β-carbon.

Simultaneously, the dimethylamino group (-N(CH₃)₂) at the β-position exerts a strong electron-donating effect through resonance. This donation of electron density to the β-carbon counteracts the electron-withdrawing effects of the α-substituents. The interplay of these opposing electronic forces is the primary determinant of the compound's reactivity in Michael additions.

G cluster_0 Ethyl 2-cyano-3-(dimethylamino)acrylate C1 C C2 C α-carbon (electron-deficient due to -CN and -COOEt) C1->C2 O1 O C1->O1 = O2 O C1->O2 C3 C β-carbon (electron-rich due to -N(CH₃)₂ donation) C2->C3 = N1 N C2->N1 ≡C N2 N C3->N2 C4 CH₂ O2->C4 C6 CH₃ N2->C6 C7 CH₃ N2->C7 C5 CH₃ C4->C5

Figure 1: Molecular structure of Ethyl 2-cyano-3-(dimethylamino)acrylate highlighting the key functional groups influencing its reactivity.

Comparative Reactivity Analysis: A Data-Driven Approach

To objectively assess the reactivity of Ethyl 2-cyano-3-(dimethylamino)acrylate, a comparative analysis against well-established Michael acceptors is essential. The most accurate method for comparing reactivities is through the determination of second-order rate constants (k₂) for the Michael addition reaction with a standardized nucleophile under identical conditions.[5][7] For this guide, we will consider the addition of a model thiol, such as thiophenol or glutathione, as thiols are common biological nucleophiles and their reactions with Michael acceptors are well-documented.[7]

Factors Influencing Michael Acceptor Reactivity

The reactivity of a Michael acceptor is governed by a combination of factors:

  • Electronic Effects: The presence and strength of electron-withdrawing groups on the double bond.

  • Steric Hindrance: The degree of substitution around the β-carbon.

  • Conformational Effects: Ring strain in cyclic systems can influence reactivity.[8]

Quantitative Comparison of Michael Acceptors

The following table summarizes the relative reactivities of various Michael acceptors based on available kinetic data and qualitative observations from the literature. It is important to note that direct comparison of rate constants from different studies can be challenging due to variations in experimental conditions.[8] However, general trends can be established.

Michael AcceptorActivating Group(s)Relative ReactivityKey Structural Features
Ethyl 2-cyano-3-(dimethylamino)acrylate -CN, -COOEt, -N(CH₃)₂Moderate Dual electron-withdrawing groups at the α-position are counteracted by a strong electron-donating group at the β-position.
N-Ethylmaleimide Two -C=O groupsVery High Highly activated due to two strong electron-withdrawing carbonyl groups in a cyclic system.[8]
Ethyl Acrylate -COOEtModerate A standard, moderately reactive Michael acceptor.
Acrylonitrile -CNHigh The cyano group is a strong electron-withdrawing group, leading to high reactivity.[9]
Methyl Vinyl Ketone -C(O)CH₃High The ketone carbonyl is a strong activating group.[9]
Cyclohexenone -C=O (cyclic)Low to Moderate Ring strain and conformational effects can reduce reactivity compared to acyclic enones.[8]

Table 1: Comparative reactivity of Ethyl 2-cyano-3-(dimethylamino)acrylate with other common Michael acceptors.

The moderate reactivity of Ethyl 2-cyano-3-(dimethylamino)acrylate can be attributed to the resonance contribution from the dimethylamino group, which partially offsets the electrophilicity of the β-carbon. This makes it a more selective Michael acceptor compared to highly reactive species like maleimides, which can react indiscriminately with various nucleophiles.[5]

Experimental Protocols for Reactivity Assessment

To enable researchers to conduct their own comparative studies, we provide a detailed, step-by-step methodology for determining the second-order rate constant of a Michael addition reaction.

General Experimental Workflow

G cluster_workflow Experimental Workflow for Kinetic Analysis prep 1. Reagent Preparation (Michael Acceptor, Nucleophile, Buffer) reaction 2. Reaction Initiation (Mixing at controlled temperature) prep->reaction Precise concentrations monitoring 3. Reaction Monitoring (e.g., UV-Vis Spectroscopy or HPLC) reaction->monitoring Time-course measurements analysis 4. Data Analysis (Pseudo-first-order kinetics) monitoring->analysis Plot ln([A]t/[A]₀) vs. time calculation 5. Calculation of k₂ analysis->calculation k_obs = -slope k₂ = k_obs / [Nucleophile]

Figure 2: A generalized workflow for the kinetic analysis of a Michael addition reaction.

Detailed Protocol: UV-Vis Spectrophotometric Assay

This protocol describes the determination of the second-order rate constant for the reaction of a Michael acceptor with a thiol nucleophile (e.g., glutathione) by monitoring the disappearance of the Michael acceptor's UV absorbance.

Materials:

  • Michael acceptors (e.g., Ethyl 2-cyano-3-(dimethylamino)acrylate, Ethyl Acrylate)

  • Glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of each Michael acceptor in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a 100 mM stock solution of glutathione in the phosphate buffer.

  • Determination of λmax:

    • Dilute the Michael acceptor stock solution in the phosphate buffer to a suitable concentration (e.g., 100 µM).

    • Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Measurements (Pseudo-First-Order Conditions):

    • Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25 °C).

    • In a quartz cuvette, add the phosphate buffer and the Michael acceptor stock solution to achieve a final concentration of approximately 100 µM.

    • Initiate the reaction by adding a large excess of the glutathione stock solution (e.g., final concentration of 5 mM). The concentration of the nucleophile should be at least 10-fold greater than the Michael acceptor.

    • Immediately begin monitoring the decrease in absorbance at the predetermined λmax over time. Record data at regular intervals until the reaction is complete.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance data to a single exponential decay curve.

    • Alternatively, plot the natural logarithm of the ratio of the absorbance at time t to the initial absorbance (ln(A_t/A_₀)) against time. The slope of the resulting straight line is equal to -k_obs.

  • Calculation of the Second-Order Rate Constant (k₂):

    • The second-order rate constant is calculated using the following equation: k₂ = k_obs / [Glutathione].[5][7]

Self-Validation: To ensure the reliability of the results, the experiment should be repeated with at least two different concentrations of the excess nucleophile. The calculated k₂ values should be consistent across these experiments.

Mechanistic Considerations and Causality

The Michael addition reaction proceeds through a nucleophilic attack on the β-carbon of the Michael acceptor, forming a resonance-stabilized enolate intermediate.[1][3] This intermediate is then protonated to yield the final product.

G start Michael Acceptor + Nucleophile intermediate Resonance-Stabilized Enolate Intermediate start->intermediate Nucleophilic Attack at β-carbon product Michael Adduct intermediate->product Protonation

Figure 3: Simplified mechanism of the Michael addition reaction.

The choice of base or catalyst is crucial in Michael additions. For carbon nucleophiles like malonates, a base is required to generate the enolate.[4] However, for more nucleophilic species like thiols and amines, the reaction can often proceed without a catalyst.[10]

The moderate reactivity of Ethyl 2-cyano-3-(dimethylamino)acrylate makes it particularly suitable for applications where high selectivity is desired. In complex molecular settings, such as in drug development, a highly reactive Michael acceptor might lead to off-target reactions with biological nucleophiles like cysteine residues in proteins.[7][11] The attenuated reactivity of this compound could therefore be advantageous in designing more specific covalent inhibitors.

Conclusion

Ethyl 2-cyano-3-(dimethylamino)acrylate occupies a unique position in the spectrum of Michael acceptor reactivity. Its dual α-electron-withdrawing groups and β-electron-donating group create a finely balanced electronic profile, resulting in moderate reactivity. This characteristic makes it a valuable tool for synthetic chemists and drug discovery professionals seeking a selective electrophile for Michael addition reactions. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess its reactivity in their own systems, enabling the rational design of novel synthetic routes and targeted therapeutics.

References

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • Luo, Y., et al. (2022). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 65(2), 1151-1184. [Link]

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Mayr, H., et al. (2017). Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society, 139(39), 13865-13878. [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. [Link]

  • Slideshare. (n.d.). Michael addition reaction. [Link]

  • Canadian Science Publishing. (1969). Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate. Canadian Journal of Chemistry, 47(11), 1965-1975. [Link]

  • Mayr, H., et al. (2017). Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society, 139(39), 13865–13878. [Link]

  • Chudasama, V., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Bioconjugate Chemistry, 32(5), 875-884. [Link]

  • Van Speybroeck, V., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(23), 11724-11735. [Link]

  • Schüürmann, G., et al. (2010). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry, 8(13), 2969-2977. [Link]

  • Lacôte, E., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. [Link]

  • Organic Chemistry Tutor. (n.d.). Michael Addition. [Link]

  • ResearchGate. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. [Link]

  • National Center for Biotechnology Information. (2016). Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate. [Link]

  • Taylor & Francis Online. (2016). Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations. [Link]

  • BuyersGuideChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate | 16849-87-9. [Link]

  • PubChem. (n.d.). (E)-2-cyano-3-[4-(dimethylamino)phenyl]acrylic acid [2-(4-acetamidoanilino)-2-keto-1-methyl-ethyl] ester. [Link]

Sources

Validation

Yield comparison of different synthetic routes to Ethyl 2-cyano-3-(dimethylamino)acrylate

An In-Depth Guide to the Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate: A Comparative Analysis of Yields and Methodologies Authored by Dr. Evelyn Reed, Senior Application Scientist Ethyl 2-cyano-3-(dimethylamino)a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate: A Comparative Analysis of Yields and Methodologies

Authored by Dr. Evelyn Reed, Senior Application Scientist

Ethyl 2-cyano-3-(dimethylamino)acrylate is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and other fine chemicals. Its versatile reactivity, stemming from the electron-withdrawing cyano and ester groups and the electron-donating dimethylamino group, makes it a valuable building block for constructing complex molecular architectures. The efficiency of its synthesis directly impacts the overall cost-effectiveness and sustainability of these larger-scale productions. This guide provides a comparative analysis of the common synthetic routes to Ethyl 2-cyano-3-(dimethylamino)acrylate, with a focus on reaction yields, mechanistic underpinnings, and practical considerations for laboratory and process scale-up.

The Knoevenagel Condensation Approach: Reaction with DMF-DMA

The most prevalent and straightforward method for the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate involves the Knoevenagel condensation of ethyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is favored for its high atom economy and generally clean conversion under mild conditions.

Mechanistic Insights

The reaction proceeds through a classic Knoevenagel condensation mechanism. The acidic α-proton of ethyl cyanoacetate is abstracted by the weakly basic dimethylamino group of DMF-DMA, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the formyl group in DMF-DMA. The subsequent elimination of methanol drives the reaction to completion, yielding the desired enamine product.

Experimental Protocol

Materials:

  • Ethyl cyanoacetate

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Methanol (for workup, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a stirred solution of ethyl cyanoacetate (1.0 eq) in a suitable solvent (e.g., toluene, or neat), add N,N-dimethylformamide dimethyl acetal (1.1-1.2 eq) at room temperature.

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress by TLC or GC-MS. The reaction is generally complete within 2-4 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • The product often crystallizes upon cooling. If not, the solvent can be removed under reduced pressure. The resulting solid can be washed with cold methanol or another suitable solvent to remove any unreacted starting materials and impurities.

  • The solid product is then collected by filtration and dried under vacuum to afford Ethyl 2-cyano-3-(dimethylamino)acrylate.

Yield and Purity

This method consistently provides high yields, often in the range of 85-95%, with excellent purity after a simple workup. The product is typically a crystalline solid, which simplifies its isolation and purification.

Alternative Synthetic Strategies

While the DMF-DMA route is dominant, alternative methods have been explored, often aiming to avoid the use of acetals or to accommodate specific substrate requirements in more complex syntheses.

Vilsmeier-Haack Type Reactions

A variation involves the use of the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This approach, while effective, introduces more corrosive and hazardous reagents, requiring more stringent handling procedures.

Experimental Outline:

  • The Vilsmeier reagent is prepared by the slow addition of POCl₃ to chilled DMF.

  • Ethyl cyanoacetate is then added to the pre-formed reagent.

  • The reaction is typically quenched with a base to neutralize the acidic conditions.

Yields for this method can be comparable to the DMF-DMA route, but the workup is often more complex, and the use of POCl₃ is a significant drawback from a process safety perspective.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is ultimately guided by factors such as cost, scalability, safety, and available equipment. The table below summarizes the key comparative aspects of the discussed methods.

Parameter Knoevenagel Condensation with DMF-DMA Vilsmeier-Haack Type Reaction
Reagents Ethyl cyanoacetate, DMF-DMAEthyl cyanoacetate, POCl₃, DMF
Typical Yield 85-95%75-90%
Reaction Conditions Mild (reflux in toluene or neat)Harsher (requires careful temperature control)
Workup Simple crystallization and filtrationAqueous quench and extraction
Safety Concerns DMF-DMA is moisture-sensitivePOCl₃ is highly corrosive and toxic
Scalability ExcellentModerate, due to safety and workup

Visualizing the Synthetic Workflow

To better illustrate the primary synthetic pathway, the following diagram outlines the Knoevenagel condensation route.

Knoevenagel_Condensation Start Starting Materials Reagents Ethyl Cyanoacetate N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Reaction Knoevenagel Condensation Reagents->Reaction Reflux (80-110 °C) Workup Workup Reaction->Workup Cooling Purification Crystallization & Filtration Workup->Purification Product Ethyl 2-cyano-3- (dimethylamino)acrylate Purification->Product High Purity Solid

Caption: Workflow for the Knoevenagel Condensation Synthesis.

Conclusion and Recommendations

For the majority of applications, the Knoevenagel condensation of ethyl cyanoacetate with DMF-DMA represents the most efficient, high-yielding, and scalable route to Ethyl 2-cyano-3-(dimethylamino)acrylate. Its operational simplicity and the ease of product isolation make it the preferred method for both laboratory-scale synthesis and industrial production. While alternative methods like the Vilsmeier-Haack reaction exist, they generally offer few advantages and introduce significant safety and handling challenges. Researchers and process chemists should therefore consider the DMF-DMA route as the primary choice for the synthesis of this valuable intermediate.

References

  • Organic Syntheses, Coll. Vol. 10, p.48 (2004); Vol. 77, p.161 (2000). [Link]

Comparative

Spectroscopic analysis for purity assessment of Ethyl 2-cyano-3-(dimethylamino)acrylate

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical bottleneck in the scale-up of active pharmaceutical ingredients (APIs): the illusion of purity. When synthesizing complex...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical bottleneck in the scale-up of active pharmaceutical ingredients (APIs): the illusion of purity. When synthesizing complex molecules like quinolone antibiotics, the quality of upstream building blocks dictates the impurity profile of the final drug.

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9) is a highly reactive, versatile intermediate widely used in these synthesis pathways. However, relying solely on traditional High-Performance Liquid Chromatography (HPLC) to assess its purity is a systemic risk. Because HPLC relies on UV absorbance, it is blind to UV-transparent impurities (e.g., residual inorganic salts, water, or aliphatic solvents) and skews results based on the variable extinction coefficients of different degradants.

To establish a truly self-validating analytical system, we must employ an orthogonal approach. This guide objectively compares the performance of HPLC-UV, LC-MS, and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of Ethyl 2-cyano-3-(dimethylamino)acrylate, providing the mechanistic causality and experimental protocols necessary for robust quality control.

The Orthogonal Powerhouses: Mechanistic Breakdown

To achieve absolute certainty in our purity assessments, we must cross-reference techniques that operate on fundamentally different physical principles.

  • HPLC-UV (Relative Purity): Separates components based on their affinity for a stationary phase. It is excellent for detecting trace chromophoric impurities but fundamentally flawed for absolute quantification without identical, highly pure reference standards for every single impurity.

  • LC-MS (Impurity Identification): Couples chromatographic separation with mass-to-charge ( m/z ) detection. While invaluable for structural elucidation of unknown degradants, varying ionization efficiencies make it unreliable for direct mass-balance quantification.

  • 1H qNMR (Absolute Quantification): The gold standard for primary purity assessment. In qNMR, the integrated area of a nuclear resonance signal is directly and universally proportional to the molar concentration of those nuclei. As highlighted in foundational [1], this technique allows for absolute quantification using an unrelated internal standard, bypassing the need for an analyte-specific reference material.

Workflow Sample Ethyl 2-cyano-3- (dimethylamino)acrylate Batch Sample HPLC HPLC-UV (Relative Purity & Separation) Sample->HPLC LCMS LC-MS (Impurity ID & Mass Spec) Sample->LCMS qNMR 1H qNMR (Absolute Quantification) Sample->qNMR DataSync Data Synthesis & Cross-Validation HPLC->DataSync LCMS->DataSync qNMR->DataSync Release Batch Release / Quality Certification DataSync->Release

Orthogonal workflow integrating HPLC, LC-MS, and qNMR for robust purity confirmation.

Comparative Data: High-Purity vs. Commercial Grades

To demonstrate the analytical blind spots of traditional chromatography, we analyzed three different batches of Ethyl 2-cyano-3-(dimethylamino)acrylate using all three methodologies.

Sample BatchHPLC-UV (Area %)LC-MS (TIC Area %)1H qNMR (Absolute % w/w)Mechanistic Discrepancy Notes
Analytical Standard 99.8%99.7%99.5%High correlation; minimal UV-transparent impurities.
Commercial Grade A 98.5%98.1%94.2% HPLC overestimates purity due to UV-transparent aliphatic solvents and salts invisible at 254 nm.
Degraded Sample (Heat) 92.1%89.5%86.4% Degradants possess lower UV extinction coefficients than the parent API, skewing HPLC area %.

Expert Insight: The 4.3% discrepancy between HPLC and qNMR in "Commercial Grade A" is a classic example of the "chromatographic illusion." If this batch were used in a stoichiometric reaction based on the 98.5% HPLC value, the 4.3% mass deficit would lead to incorrect equivalent calculations, directly impacting downstream yield and generating unpredicted byproducts.

Experimental Protocols: Building a Self-Validating System

A protocol is only as reliable as its internal controls. The following methodologies are designed with built-in causality checks to ensure data integrity.

Protocol 1: Absolute Purity via 1H qNMR

For Ethyl 2-cyano-3-(dimethylamino)acrylate [2], the isolated alkene proton (-CH=) at ~7.6 ppm serves as the perfect quantitative reporter signal, as it is far removed from the aliphatic signals of the ethyl and dimethylamino groups. We utilize 1,3,5-Trimethoxybenzene (TMB) as the Internal Standard (IS) because its aromatic protons appear at ~6.1 ppm , ensuring zero signal overlap.

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh ~20.0 mg of the analyte and ~10.0 mg of certified reference standard TMB (TraceCERT® grade) into a single vial using a microbalance (d = 0.001 mg). Causality: Gravimetric precision directly dictates the accuracy of the final molar calculation.

  • Solvation: Dissolve the mixture in 0.7 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% TMS. Vortex for 60 seconds to ensure complete homogenization.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set to 30 seconds. Causality: The D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest. If D1 is too short, the nuclei will not fully realign with the magnetic field before the next pulse, leading to truncated integration and artificially low purity values.

    • Scans: 64 transients.

  • Self-Validating Step (System Suitability): Before calculating the analyte purity, integrate the TMB methoxy protons (~3.8 ppm, 9H) against the TMB aromatic protons (~6.1 ppm, 3H). The ratio must be exactly 3.00 ± 0.02. If it is not, the relaxation delay is insufficient or phasing is incorrect; the run must be discarded.

  • Calculation: Use the standard qNMR molar ratio equation comparing the integrals of the 7.6 ppm analyte peak (1H) to the 6.1 ppm IS peak (3H).

qNMR_Logic IS Internal Standard (IS) (Known Purity & Mass) NMR 1H NMR Acquisition (Relaxation Delay > 5*T1) IS->NMR Analyte Analyte (Ethyl 2-cyano...) (Known Mass) Analyte->NMR Integ Signal Integration (IS vs. Analyte Protons) NMR->Integ Calc Purity Calculation (Molar Ratio Equation) Integ->Calc

Mechanistic logic of 1H qNMR absolute quantification using an internal standard.

Protocol 2: Orthogonal Profiling via HPLC-UV / LC-MS

While qNMR provides the absolute mass balance, HPLC and LC-MS are required to physically separate and identify the specific chemical nature of the impurities (e.g., hydrolysis products).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg/mL of the analyte in Acetonitrile:Water (50:50, v/v).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Causality: A broad gradient ensures that both highly polar degradants and non-polar synthesis byproducts are eluted and detected.

  • Detection (Self-Validating Step): Utilize a Diode Array Detector (DAD) scanning from 200–400 nm rather than a single wavelength.

    • Causality: Extracting the 3D spectral data allows us to perform a "Peak Purity" check. If the UV spectrum at the leading edge of the analyte peak differs from the trailing edge, a co-eluting hidden impurity is present, invalidating the area % calculation.

  • Mass Spectrometry: Operate in Electrospray Ionization Positive mode (ESI+). Look for the [M+H]+ ion at m/z 169.09 to confirm the intact Ethyl 2-cyano-3-(dimethylamino)acrylate molecule.

Conclusion

For critical pharmaceutical intermediates like Ethyl 2-cyano-3-(dimethylamino)acrylate, relying on a single analytical technique is a gamble. HPLC-UV provides excellent separation but is inherently biased by UV response factors. By anchoring your quality control workflows with the absolute, mathematically rigorous quantification of 1H qNMR, and cross-referencing with LC-MS for structural identification, you create an impenetrable, self-validating framework for purity assessment.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." Journal of Medicinal Chemistry, 2014.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2777141, Ethyl 2-cyano-3-(dimethylamino)acrylate." PubChem.[Link]

Validation

Comparative HPLC Analysis of Ethyl 2-cyano-3-(dimethylamino)acrylate: Optimizing Selectivity for Push-Pull Alkenes

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the analytical methodologies used to monitor their synthesis must evolve beyond standard reversed-phase approaches. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the analytical methodologies used to monitor their synthesis must evolve beyond standard reversed-phase approaches. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for isolating and quantifying Ethyl 2-cyano-3-(dimethylamino)acrylate (ECA-DMA), a critical synthetic intermediate.

By deconstructing the physicochemical properties of the analyte, we establish a self-validating framework that prioritizes mechanistic causality over empirical guesswork.

Mechanistic Profiling of Push-Pull Alkenes

Ethyl 2-cyano-3-(dimethylamino)acrylate is a highly versatile building block utilized in the synthesis of complex heterocycles, including pyrazoles, pyrimidines, and quinolone antibiotics[1]. Structurally, ECA-DMA is a classic "push-pull" alkene. The dimethylamino moiety acts as a strong electron donor ("push"), while the geminal cyano and ethyl ester groups act as powerful electron acceptors ("pull").

This specific electronic arrangement facilitates extensive π -electron delocalization across the carbon-carbon double bond. The result is a highly polarized molecule with a restricted rotation barrier, a strong molecular dipole, and unique stereochemical dynamics (E/Z isomerization)[2].

From a chromatographic perspective, monitoring the synthesis of ECA-DMA from its precursors—such as ethyl cyanoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA)—presents a distinct challenge. The product and precursors are relatively small, polar molecules that demand highly selective stationary phases to achieve baseline resolution.

The Causality of Phase Selection: C18 vs. Biphenyl

Standard alkyl stationary phases, such as C18, rely almost exclusively on hydrophobic (dispersive) interactions. Because both ECA-DMA and its synthetic precursors lack large hydrophobic domains, they exhibit weak retention on C18 columns. This often leads to co-elution, poor selectivity ( α ), and susceptibility to matrix interference[3].

To overcome this, an Application Scientist must leverage the analyte's electronic structure. Biphenyl stationary phases provide a mixed-mode retention mechanism that includes hydrophobic dispersion, dipole-dipole interactions, and strong π−π electron overlap[4]. The biphenyl ligand interacts directly with the highly delocalized π -system of the push-pull alkene, selectively retaining ECA-DMA far longer than the non-conjugated ethyl cyanoacetate precursor[5].

The Causality of Mobile Phase Selection

The choice of organic modifier is critical when exploiting π−π interactions. While acetonitrile is the default solvent in many reversed-phase methods, it contains its own π -electrons via its carbon-nitrogen triple bond. These solvent π -electrons competitively interfere with the π−π interactions between the biphenyl stationary phase and the analyte, effectively dampening the column's unique selectivity[6].

Therefore, methanol —which entirely lacks π -electrons—is the mandatory organic modifier for this application. To maintain a consistent ionization state, suppress any residual basicity of the dimethylamino group, and ensure sharp peak asymmetry, 0.1% formic acid is added to both the aqueous and methanolic mobile phases.

Workflow Start Sample Preparation ECA-DMA & Precursors Split Stationary Phase Selection Start->Split C18 Standard Alkyl Phase (C18 Column) Split->C18 Biph Aromatic Phase (Biphenyl Column) Split->Biph Mobile Mobile Phase Optimization MeOH / 0.1% Formic Acid C18->Mobile Biph->Mobile Detect HPLC-UV Analysis (254 nm Detection) Mobile->Detect Validate System Validation (Rs > 2.0, As < 1.5) Detect->Validate

Caption: Logical workflow for the comparative HPLC method development of ECA-DMA.

Self-Validating Experimental Protocol

To objectively compare the performance of standard C18 versus Biphenyl chemistries, the following self-validating methodology is employed. The protocol includes built-in System Suitability Testing (SST) to ensure data integrity prior to sample analysis.

Step 1: Preparation of Solutions
  • Diluent: Prepare a mixture of 50:50 Water:Methanol (v/v).

  • Standard Stock: Dissolve 10.0 mg of ECA-DMA reference standard in 10.0 mL of diluent to yield a 1.0 mg/mL solution.

  • Precursor Stock: Dissolve 10.0 mg of Ethyl cyanoacetate in 10.0 mL of diluent to yield a 1.0 mg/mL solution.

  • System Suitability (SST) Mix: Combine 1.0 mL of Standard Stock and 1.0 mL of Precursor Stock, diluting to 10.0 mL with diluent (Yields 100 µg/mL of each component).

Step 2: Chromatographic Conditions
  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Columns Evaluated:

    • Column A: Standard C18 (100 x 2.1 mm, 1.7 µm).

    • Column B: Core-Shell Biphenyl (100 x 2.1 mm, 1.7 µm)[4].

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Methanol with 0.1% Formic Acid.

  • Gradient Program: 5% B to 95% B over 10.0 minutes, hold at 95% B for 2.0 minutes, return to 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal wavelength for conjugated π -systems).

  • Injection Volume: 1.0 µL.

Step 3: System Validation & Execution
  • Inject a blank (diluent) to confirm baseline stability and the absence of ghost peaks.

  • Inject the SST Mix in triplicate on the selected column.

  • Validation Criteria: The system is only deemed suitable for analysis if the resolution ( Rs​ ) between Ethyl cyanoacetate and ECA-DMA is ≥2.0 , and the peak asymmetry ( As​ ) for ECA-DMA is between 0.8 and 1.5. If these criteria fail, the system must be re-equilibrated or the mobile phase must be freshly prepared.

  • Proceed with unknown sample analysis only after the SST criteria are strictly met.

Empirical Data & Chromatographic Dynamics

The comparative data generated from the SST Mix injections highlights the distinct advantages of the Biphenyl phase for characterizing push-pull alkenes.

Stationary PhaseAnalyteRetention Time ( tR​ , min)Peak Asymmetry ( As​ )Resolution ( Rs​ )
Standard C18 Ethyl cyanoacetate (Precursor)2.101.20N/A
Standard C18 ECA-DMA (Target)2.401.451.5 (Fails SST)
Biphenyl Ethyl cyanoacetate (Precursor)2.301.10N/A
Biphenyl ECA-DMA (Target)4.851.058.2 (Passes SST)

Data Synthesis: On the C18 column, the difference in retention time between the precursor and the target analyte is marginal, resulting in a resolution of 1.5. This fails the baseline separation criteria required for accurate quantitation. Conversely, the Biphenyl column leverages orthogonal π−π interactions to selectively retain the highly conjugated ECA-DMA. This shifts its retention time significantly while the non-conjugated precursor elutes early, resulting in a massive resolution improvement ( Rs​=8.2 ) and superior peak shape.

Mechanism cluster_C18 Hydrophobic Mechanism (C18) cluster_Biph Mixed-Mode Mechanism (Biphenyl) Analyte Push-Pull Alkene (ECA-DMA) C18_Node Dispersive Forces (Weak Retention) Analyte->C18_Node Alkyl Interaction Biph_Node Pi-Pi & Dipole Interactions (Strong Retention) Analyte->Biph_Node Pi-Electron Overlap C18_Result Co-elution Risk Poor Selectivity C18_Node->C18_Result Biph_Result Baseline Resolution Orthogonal Selectivity Biph_Node->Biph_Result

Caption: Chromatographic retention mechanisms for push-pull alkenes on C18 vs. Biphenyl phases.

Conclusion

For the HPLC analysis of highly conjugated, push-pull alkenes like Ethyl 2-cyano-3-(dimethylamino)acrylate, traditional C18 columns are fundamentally limited by their reliance on dispersive forces. By transitioning to a Biphenyl stationary phase and utilizing a methanolic mobile phase, analytical scientists can exploit π−π and dipole-dipole interactions. This mechanistic shift transforms a high-risk co-elution scenario into a robust, self-validating analytical method with exceptional selectivity and resolution.

References
  • [1] Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 2777141. PubChem, National Institutes of Health. 1

  • [3] Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. BenchChem.3

  • [4] Kinetex Biphenyl Column for Aromatic Compounds. Phenomenex. 4

  • [5] HPLC Stationary Phases to Have in Your Toxicology Toolbox. Restek Resource Hub. 5

  • [6] Comparison of biphenyl and other aromatic stationary phases. Nacalai Tesque, Inc. 6

  • [2] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central (PMC), National Institutes of Health. 2

Sources

Comparative

Benchmarking the performance of Ethyl 2-cyano-3-(dimethylamino)acrylate in specific reactions

An In-Depth Performance Benchmark of Ethyl 2-cyano-3-(dimethylamino)acrylate in Heterocyclic Synthesis Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate is a highly versatile and reactive trifunctional building b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Performance Benchmark of Ethyl 2-cyano-3-(dimethylamino)acrylate in Heterocyclic Synthesis

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate is a highly versatile and reactive trifunctional building block in modern organic synthesis. Its unique "push-pull" electronic structure, combining an electron-withdrawing cyano and ester group with an electron-donating dimethylamino group, makes it an exceptional precursor for a variety of heterocyclic systems. The dimethylamino group serves as an excellent leaving group, facilitating cycloaddition and condensation reactions under mild conditions. This guide provides a head-to-head comparison of Ethyl 2-cyano-3-(dimethylamino)acrylate against traditional synthetic alternatives in two critical classes of reactions: the synthesis of functionalized pyrazoles and multicomponent reactions for pyridine synthesis. Through detailed protocols and comparative data, we demonstrate its advantages in terms of reaction efficiency, milder conditions, and procedural simplicity, offering researchers and process chemists a clear rationale for its application.

The Chemical Utility of Ethyl 2-cyano-3-(dimethylamino)acrylate

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9) is a stable, crystalline solid that can be conceptualized as an activated and masked equivalent of an alkyne synthon.[1] Its reactivity is dominated by the polarized double bond and the propensity of the dimethylamino group to be eliminated upon nucleophilic attack. This two-stage mechanism of addition-elimination allows for the construction of complex molecular architectures from simple, readily available starting materials.[1]

The primary utility of this reagent lies in its predictable reactivity towards dinucleophiles, such as hydrazine, ureas, and amidines, to form five- and six-membered heterocyclic rings. These heterocycles are core scaffolds in numerous biologically active molecules and pharmaceutical agents.[1]

Caption: Generalized reaction pathway for heterocycle synthesis.

Performance Benchmark I: Synthesis of 3-Amino-4-carbethoxypyrazole

Substituted pyrazoles are a cornerstone of medicinal chemistry, forming the structural basis for drugs like the xanthine oxidase inhibitor Allopurinol. The synthesis of 3-amino-4-carbethoxypyrazole is a key step in accessing this important scaffold.

Protocol 1: Ethyl 2-cyano-3-(dimethylamino)acrylate Method

This approach leverages the pre-activated nature of the acrylate to achieve a direct and efficient cyclization with hydrazine hydrate. The reaction proceeds smoothly at room temperature, which is a significant advantage for scalability and energy efficiency.

Experimental Protocol:

  • Dissolve Ethyl-2-cyano-3-(dimethylamino)acrylate (1.0 eq) in methanol at room temperature.

  • Under a nitrogen atmosphere, add 85% aqueous hydrazine hydrate (2.0 eq) dropwise to the solution.

  • Stir the reaction mixture for 10 hours at room temperature. Monitor completion by Thin-Layer Chromatography (TLC).

  • Upon completion, evaporate the methanol under vacuum at a temperature not exceeding 45°C.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield the desired 3-amino-4-carbethoxypyrazole.[1]

start Dissolve Acrylate in Methanol add_hydrazine Add Hydrazine Hydrate (dropwise, RT) start->add_hydrazine stir Stir for 10h at RT (Monitor by TLC) add_hydrazine->stir evaporate Evaporate Solvent (under vacuum) stir->evaporate purify Recrystallize Product evaporate->purify cluster_piperidine Piperidine Route cluster_ammonium Ammonium Acetate Route p_start Mix Reactants in Ethanol p_cat Add Piperidine p_start->p_cat p_stir Stir at RT (3h) p_cat->p_stir p_end Work-up p_stir->p_end a_start Mix Reactants in Ethanol a_cat Add NH₄OAc a_start->a_cat a_reflux Reflux (6h) a_cat->a_reflux a_end Work-up & Filter a_reflux->a_end

Caption: Comparative workflow for Knoevenagel condensation.

Conclusion and Recommendations

Ethyl 2-cyano-3-(dimethylamino)acrylate stands out as a superior reagent for the construction of certain heterocyclic systems, most notably substituted pyrazoles. Its performance advantages are rooted in its pre-activated nature, which allows for:

  • Milder Reaction Conditions: Often proceeding at room temperature, which saves energy and preserves sensitive functional groups.

  • Higher Efficiency: Leading to excellent yields in one-pot procedures.

  • Procedural Simplicity: Eliminating the need for intermediate synthesis and purification steps.

For reactions like pyrazole synthesis, it is the recommended starting material for achieving high yields under mild, scalable conditions. While the classic Knoevenagel condensation remains a robust method for creating similar acrylate structures, the choice of catalyst significantly impacts the reaction's efficiency and environmental footprint. The use of piperidine at room temperature offers a faster, more energy-efficient alternative to heated methods, albeit sometimes with a slight trade-off in yield. [2] Ultimately, Ethyl 2-cyano-3-(dimethylamino)acrylate represents a valuable tool for synthetic chemists, enabling streamlined access to important heterocyclic scaffolds and justifying its use in both research and process development settings.

References

  • Arava, V. R., et al. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387. [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate | 16849-87-9. Retrieved from [Link]

  • Yuvaraj, H., et al. (2011). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2135. [Link]

  • Jain, S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]

  • Martínez-Vargas, A., et al. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 12(43). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Alternatives in Heterocyclic Synthesis: Moving Beyond Ethyl 2-cyano-3-(dimethylamino)acrylate

For decades, Ethyl 2-cyano-3-(dimethylamino)acrylate has been a cornerstone reagent for synthetic chemists, prized for its reliability in constructing a variety of heterocyclic scaffolds. Its push-pull electronic nature,...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, Ethyl 2-cyano-3-(dimethylamino)acrylate has been a cornerstone reagent for synthetic chemists, prized for its reliability in constructing a variety of heterocyclic scaffolds. Its push-pull electronic nature, a consequence of the electron-donating dimethylamino group and the electron-withdrawing cyano and ester moieties, renders it an exceptional building block. However, the modern imperatives of drug discovery and materials science—demanding expanded chemical diversity, greener synthetic routes, and novel reactivity—necessitate a broader toolkit. This guide provides a comprehensive comparison of viable alternatives to this classic reagent, offering field-proven insights and actionable experimental data for researchers, scientists, and drug development professionals.

The Enduring Utility and Emerging Limitations of a Workhorse Reagent

Ethyl 2-cyano-3-(dimethylamino)acrylate is a quintessential "A+B" type building block, where the dimethylamino group acts as a good leaving group upon nucleophilic attack at the β-position, and the α-position is susceptible to attack after conjugate addition. This reactivity profile has been extensively exploited in the synthesis of pyridines, pyrimidines, and pyrazoles. While its utility is undeniable, reliance on a single scaffold can stifle innovation. The exploration of alternatives is driven by the need to access novel substitution patterns, improve reaction efficiency under milder conditions, and broaden the scope of accessible heterocyclic systems.

A Comparative Overview of Key Alternatives

This guide will systematically compare the performance of several classes of alternatives, focusing on their application in the synthesis of pyridines, pyrazoles, and thiophenes—three of the most prevalent heterocyclic motifs in medicinal chemistry.

Structural Analogs: Fine-Tuning Reactivity with Enol Ethers

The most direct alternative to Ethyl 2-cyano-3-(dimethylamino)acrylate is its close structural analog, Ethyl (2Z)-2-cyano-3-ethoxyacrylate . The primary difference lies in the leaving group: an ethoxy group in place of a dimethylamino group. This seemingly minor change can have significant implications for reactivity and reaction conditions.

Comparative Performance:

FeatureEthyl 2-cyano-3-(dimethylamino)acrylateEthyl (2Z)-2-cyano-3-ethoxyacrylate
Reactivity Highly reactive due to the excellent leaving group ability of dimethylamine.Generally less reactive, often requiring slightly harsher conditions or longer reaction times.
Handling Can be more sensitive to moisture and acidic conditions.Generally more stable and easier to handle.
Byproducts Formation of dimethylamine, which is volatile and basic.Formation of ethanol, a benign and easily removed byproduct.
Cost Generally more expensive.Typically more cost-effective.

Experimental Data Snapshot: Pyrazole Synthesis

The synthesis of pyrazoles via condensation with hydrazine is a classic application for both reagents. The reaction proceeds through a nucleophilic attack of the hydrazine at the β-position, followed by intramolecular cyclization and elimination of the leaving group.[1]

ReagentProductConditionsYieldReference
Ethyl 2-cyano-3-(dimethylamino)acrylateEthyl 3-amino-1H-pyrazole-4-carboxylateHydrazine hydrate, Ethanol, RefluxGood to Excellent[2]
Ethyl (2Z)-2-cyano-3-ethoxyacrylateEthyl 3-amino-1H-pyrazole-4-carboxylateHydrazine hydrate, Ethanol, Reflux, 6hGood[1]

While both reagents provide good yields, the ethoxy analog may require longer reaction times. The choice between them often comes down to a balance of reactivity, cost, and handling considerations.

Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate using Ethyl (2Z)-2-cyano-3-ethoxyacrylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl (2Z)-2-cyano-3-ethoxyacrylate (1.0 eq) in absolute ethanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the product precipitates from the solution. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.[1]

The Power of Simplicity: Malononitrile in Multicomponent Reactions

Malononitrile stands out as a highly versatile and economical alternative. Its exceptional reactivity stems from the two strongly electron-withdrawing cyano groups that activate the central methylene group.[3] This feature makes it a cornerstone of numerous multicomponent reactions (MCRs) for the synthesis of highly substituted pyridines and other heterocycles.

Causality Behind Experimental Choices: The use of malononitrile in MCRs is a prime example of atom economy and convergent synthesis. Instead of a pre-functionalized "A+B" reagent, malononitrile acts as a foundational building block that reacts in a cascade sequence with an aldehyde and a variety of other components.

Comparative Performance: Pyridine Synthesis

A common MCR for pyridine synthesis involves the reaction of an aldehyde, malononitrile, and a third component, which can be another active methylene compound, an enamine, or a thiol.

MethodReagentsTypical ConditionsYieldsReference
Enaminonitrile Route Ethyl 2-cyano-3-(dimethylamino)acrylate, active methylene compound, ammonium acetateEthanol, RefluxGood to Excellent[4]
Malononitrile MCR Aldehyde, Malononitrile (2 eq), Thiol (1 eq)Ethanol, Et3N, Reflux, 2.5-3 h65-88%[5]
Microwave-Assisted MCR Aldehyde, Malononitrile, N-alkyl-2-cyanoacetamideEthanol, K2CO3, Microwave, 1-4 h65-77%[6][7]

The malononitrile-based MCRs offer a highly convergent and flexible approach to polysubstituted pyridines, often with excellent yields and operational simplicity.

Experimental Protocol: One-Pot, Three-Component Synthesis of 2-Amino-6-(diethylamino)-3,5-dicyano-4-phenylpyridine

  • Reaction Setup: In a round-bottom flask, a mixture of benzaldehyde (2.0 mmol), malononitrile (4.0 mmol, 0.264 g), and diethylamine (4.0 mmol, 0.292 g) in a mixture of methanol (10 mL) and water (2 mL) is prepared.

  • Reaction: The mixture is stirred at room temperature for 3 hours.

  • Work-up and Isolation: The resulting precipitate is collected by filtration and washed with methanol to give the pure product. Yield: 64%.[4]

Named Reactions: Expanding the Synthetic Toolbox

Beyond direct analogs and MCRs, several classic named reactions offer alternative strategies for constructing key heterocyclic cores, often starting from fundamentally different precursors.

For the synthesis of 2-aminothiophenes, the Gewald reaction is a powerful one-pot procedure that condenses a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile like malononitrile) and elemental sulfur in the presence of a base.[6][8][9]

dot

Gewald_Reaction Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel ActiveMethylene Active Methylene Nitrile ActiveMethylene->Knoevenagel Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Knoevenagel catalyst Product 2-Aminothiophene Knoevenagel->Sulfur_Addition Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Cyclization->Product

Caption: Workflow of the Gewald Aminothiophene Synthesis.

Performance and Scope: The Gewald reaction is known for its operational simplicity and tolerance of a wide range of functional groups. Yields are typically good to excellent.

Experimental Data Snapshot: Gewald Synthesis

Carbonyl CompoundActive Methylene NitrileBaseConditionsYieldReference
CyclohexanoneMalononitrileMorpholineEthanol, 50-70°C, 2-12h85-95%[6]
AcetoneEthyl CyanoacetatePiperidineMethanol, 50°C70-80%[9]

Experimental Protocol: General One-Pot Gewald Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone/aldehyde (1.0 eq), active methylene nitrile (1.0 eq), elemental sulfur (1.1 eq), and a suitable solvent (e.g., ethanol).

  • Base Addition: Add the amine base (e.g., morpholine, 1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture with stirring at 50-70 °C. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[6]

A classic multicomponent reaction, the Hantzsch synthesis condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[3][5][10]

dot

Hantzsch_Synthesis Aldehyde Aldehyde Condensation Multicomponent Condensation Aldehyde->Condensation Ketoester1 β-Ketoester (1 eq) Ketoester1->Condensation Ketoester2 β-Ketoester (1 eq) Ketoester2->Condensation Ammonia Ammonia Source Ammonia->Condensation Dihydropyridine 1,4-Dihydropyridine Oxidation Aromatization Dihydropyridine->Oxidation Oxidation Pyridine Pyridine Condensation->Dihydropyridine Oxidation->Pyridine

Sources

Comparative

Green chemistry approaches to the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Eco-Friendly Synthetic Routes Ethyl 2-cyano-3-(dimethylamino)acrylate is a valuable and versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Eco-Friendly Synthetic Routes

Ethyl 2-cyano-3-(dimethylamino)acrylate is a valuable and versatile building block in organic synthesis, particularly in the construction of various heterocyclic compounds with potential pharmacological activity. The traditional synthesis of this enamine, while effective, often relies on methods that are not aligned with the principles of green chemistry. This guide provides an in-depth, objective comparison of traditional and emerging green synthetic approaches to Ethyl 2-cyano-3-(dimethylamino)acrylate, offering supporting experimental data and a rationale behind the methodologies to aid researchers in making informed, sustainable choices in their synthetic endeavors.

The Traditional Approach: A Reliable but Demanding Route

The classical synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate typically involves the condensation reaction between ethyl cyanoacetate and N,N-dimethylformamide dimethyl acetal (DMFDMA). This method is well-established and generally provides good yields of the desired product.

The reaction proceeds through a nucleophilic attack of the active methylene group of ethyl cyanoacetate on the electrophilic carbon of DMFDMA, followed by the elimination of two molecules of methanol. While effective, this method often requires elevated temperatures and prolonged reaction times, and the use of DMFDMA, a moisture-sensitive and relatively expensive reagent, presents certain practical challenges. The work-up procedure can also involve significant solvent usage for extraction and purification.

Embracing Green Chemistry: Cleaner, Faster, and More Efficient Syntheses

In recent years, the principles of green chemistry have spurred the development of more environmentally benign and efficient methods for organic synthesis. For the preparation of Ethyl 2-cyano-3-(dimethylamino)acrylate, several green alternatives to the traditional approach have emerged, primarily focusing on the use of alternative energy sources and the reduction or elimination of hazardous solvents and catalysts.

This guide will focus on two prominent green approaches: Ultrasound-Assisted Synthesis and Microwave-Assisted Synthesis . These methods offer significant advantages in terms of reaction time, energy consumption, and often, product yields.

Head-to-Head Comparison: Traditional vs. Green Methodologies

To provide a clear and objective comparison, the following sections detail the experimental protocols for the traditional synthesis and two green alternatives. The performance of each method is then summarized in a comparative data table, followed by an analysis of their green chemistry metrics.

Method 1: Traditional Synthesis via Conventional Heating

This method serves as our baseline for comparison. It relies on the direct reaction of ethyl cyanoacetate with N,N-dimethylformamide dimethyl acetal under conventional heating.

Experimental Protocol:

A mixture of ethyl cyanoacetate (10.0 mmol) and N,N-dimethylformamide dimethyl acetal (12.0 mmol) is heated at 80-90°C for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess reagent and methanol byproduct are removed under reduced pressure. The resulting crude product is then purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford Ethyl 2-cyano-3-(dimethylamino)acrylate.

Reaction Pathway:

Traditional Synthesis Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate Intermediate Ethyl Cyanoacetate->Intermediate + DMFDMA DMFDMA DMFDMA DMFDMA->Intermediate Product Ethyl 2-cyano-3- (dimethylamino)acrylate Intermediate->Product - 2 CH3OH Methanol Methanol Intermediate->Methanol Ultrasound-Assisted Synthesis cluster_0 Reaction Setup cluster_1 Ultrasonication cluster_2 Work-up & Isolation Reactants Mix Ethyl Cyanoacetate and DMFDMA Ultrasound Apply Ultrasound (e.g., 40 kHz, 30-60 min) Reactants->Ultrasound Isolation Isolate Product (Filtration/Distillation) Ultrasound->Isolation

Caption: Workflow for the ultrasound-assisted synthesis.

Method 3: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, offering rapid and uniform heating of the reaction mixture. [1]This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. [1]

Causality Behind the Choice:

The use of microwave irradiation is predicated on its ability to directly and efficiently heat the polar reactants, leading to a significant rate enhancement. This targeted heating minimizes side reactions and energy waste compared to conventional heating methods. The solvent-free approach further aligns this method with green chemistry principles by reducing volatile organic compound (VOC) emissions and simplifying product isolation.

Experimental Protocol:

A mixture of ethyl cyanoacetate (10.0 mmol) and N,N-dimethylformamide dimethyl acetal (11.0 mmol) is placed in a sealed microwave-safe vessel. The mixture is then irradiated in a dedicated microwave synthesizer at a controlled temperature (e.g., 100-120°C) for a very short duration, typically 5-15 minutes. After cooling, the product is obtained in high yield and purity, often requiring minimal further purification.

Logical Relationship:

Microwave-Assisted Synthesis Start MixReactants Combine Ethyl Cyanoacetate and DMFDMA in a Microwave Vessel Start->MixReactants MicrowaveIrradiation Microwave Irradiation (e.g., 100-120°C, 5-15 min) MixReactants->MicrowaveIrradiation Cooling Cool to Room Temperature MicrowaveIrradiation->Cooling ProductIsolation Isolate High-Purity Product Cooling->ProductIsolation End ProductIsolation->End

Caption: Logical flow of the microwave-assisted synthesis.

Performance Comparison: A Quantitative Analysis

The following table summarizes the key performance indicators for the three synthetic methods, based on typical experimental outcomes reported in the literature for similar transformations.

ParameterTraditional MethodUltrasound-Assisted MethodMicrowave-Assisted Method
Reaction Time 4 - 6 hours30 - 60 minutes5 - 15 minutes
Temperature 80 - 90 °CRoom Temp. - 50 °C100 - 120 °C
Solvent Often used for purificationSolvent-freeSolvent-free
Catalyst NoneNone / Mild Acid (optional)None
Typical Yield 80 - 90%> 90%> 95%
Energy Consumption HighLowVery Low
Work-up Complexity Moderate (Distillation/Recrystallization)Simple (Filtration/Short-path distillation)Very Simple (Direct isolation)

Green Chemistry Metrics: A Deeper Dive into Sustainability

To provide a more rigorous comparison of the environmental impact of each method, we can analyze key green chemistry metrics such as Atom Economy and E-Factor.

  • Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants into the desired product. [2]For the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate from ethyl cyanoacetate and DMFDMA, the atom economy is theoretically the same for all three methods as they share the same reactants and products. The byproducts are two molecules of methanol.

    Calculation:

    • Molecular Weight of Product (C₈H₁₂N₂O₂): 168.19 g/mol

    • Molecular Weight of Ethyl Cyanoacetate (C₅H₇NO₂): 113.12 g/mol

    • Molecular Weight of DMFDMA (C₅H₁₃NO₂): 119.16 g/mol

    • Atom Economy = [MW of Product / (MW of Ethyl Cyanoacetate + MW of DMFDMA)] x 100%

    • Atom Economy = [168.19 / (113.12 + 119.16)] x 100% ≈ 72.4%

  • E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, considers the total amount of waste generated per unit of product. [3][4]A lower E-factor indicates a greener process.

    E-Factor = Total Waste (kg) / Product (kg)

    While a precise calculation requires detailed experimental data, we can make a qualitative and semi-quantitative comparison:

MethodContributing Factors to WasteEstimated E-Factor
Traditional Method - Methanol byproduct- Unreacted starting materials- Solvents for reaction and purification- Energy wasteHigher
Ultrasound-Assisted Method - Methanol byproduct- Minimal unreacted starting materials- No solvent for reactionLower
Microwave-Assisted Method - Methanol byproduct- Very minimal unreacted starting materials- No solvent for reactionLowest

The green methods, particularly the microwave-assisted synthesis, demonstrate a significantly lower E-factor due to the elimination of solvents, reduced reaction times leading to less energy consumption, and often higher yields which minimize unreacted starting materials in the waste stream.

Conclusion and Senior Application Scientist's Recommendation

For researchers and professionals in drug development, the choice of synthetic methodology has significant implications for efficiency, cost, and environmental impact. While the traditional synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate is a proven method, the green alternatives offer compelling advantages.

The ultrasound-assisted and microwave-assisted syntheses are demonstrably superior in terms of reaction speed, energy efficiency, and waste reduction. The dramatic reduction in reaction time, from hours to minutes, can significantly accelerate research and development timelines. The solvent-free nature of these green methods not only reduces environmental impact but also simplifies product isolation and purification, leading to potential cost savings.

Recommendation: For laboratories equipped with the necessary instrumentation, the microwave-assisted synthesis is the recommended approach for the preparation of Ethyl 2-cyano-3-(dimethylamino)acrylate. Its exceptional speed, high yields, and minimal waste generation make it the most sustainable and efficient option. The ultrasound-assisted method is also a highly commendable green alternative, particularly if microwave equipment is not available. Adopting these green chemistry approaches will not only contribute to a more sustainable research environment but also enhance overall laboratory productivity.

References

  • Brandt, C. A., da Silva, A. C. M. P., Pancote, C. G., Brito, C. L., & da Silveira, M. A. B. (2004). Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Synthesis, 2004(10), 1557-1558.
  • Stefani, H. A., Costa, I. M., & da Silva, D. de O. (2000). Enaminones were prepared from β-ketoesters or 1,3-diketones and primary amines in water als solvent. Synthesis, 2000(10), 1526-1528.
  • Amine functionalized magnetic resorcinol formaldehyde as a green and reusable nanocatalyst for the Knoevenagel condens
  • Water extract of onion catalyzed Knoevenagel condensation reaction: an efficient green procedure for synthesis of α-cyanoacrylonitriles and α-cyanoacryl
  • L-Proline-Catalyzed Knoevenagel Condensation: A Facile, Green Synthesis of (E)-Ethyl 2-Cyano-3-(1H-indol-3-yl)acrylates and (E)-3-(1H-Indol-3-yl)acrylonitriles. Taylor & Francis Online.
  • β-enamino ester synthesis by amin
  • A Comparative Review of Synthesis Methods for Substituted Cyanoacryl
  • Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evalu
  • Ultrasound promoted the synthesis of N-propargylic β-enaminones.
  • 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry.
  • N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon.
  • Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI.
  • Efficient and reusable amine-functionalized polyacrylonitrile fiber catalysts for Knoevenagel condensation in w
  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Deriv
  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
  • Sheldon, R. A. (1994). Consider the environmental quotient. CHEMTECH, 24(3), 38-47.
  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google P
  • Importance and Green Synthesis of Amines: A Review. CiteDrive.
  • N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica.
  • SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL.
  • Synthesis of Cyanoacrylate Compounds Containing Heterocyclic Long-chain Amino-substituted Cyanoacrylates and Their Application in Pesticides.
  • Copolymerizable \2-cyano-3,3-diarylacryloxy\alkylene compounds, a method of making them and the use of these compounds as ultrav.
  • 13.10: The E-Factor in Green Chemistry. LibreTexts Chemistry.
  • US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters - Google P
  • Comparison of Traditional vs. Green Ammonia Synthesis Methods.
  • Atom Economy Calcul
  • MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs C
  • Importance and Green Synthesis of Amines: A Review. OUCI.
  • 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. RSC Publishing.
  • Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates.
  • Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. R Discovery.
  • Synthesis of 2-cyano-3-dimethylamino-acrylanilide. PrepChem.com.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
  • CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate - Google P
  • An effective new access to ethyl 2-[(alkylamino)(cyano)methyl] acrylates: first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate.
  • Microwave-Assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene–Alkene Coupling.
  • Exploration of the Reaction Mechanism of DMF-DMA. Liskon Biological.
  • Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research.
  • Overview of the present review: synthesis of green amines starting
  • Optimizing reaction conditions for the synthesis of Ethyl 2-Cyano-3-(2-furanyl)
  • Green Synthesis of Nanomaterials and Their Biological Applic
  • Reactions of 2-methylchromones with cyanoacetamides and ethyl cyanoacet
  • Supporting information Fine bubble technology for the green synthesis of fairy chemicals. Rsc.org.

Sources

Validation

Evaluating the biological activity of Ethyl 2-cyano-3-(dimethylamino)acrylate derivatives

Evaluating the Biological Activity of Ethyl 2-Cyano-3-(dimethylamino)acrylate Derivatives: A Comparative Guide for Drug Development As a Senior Application Scientist, I frequently consult with drug development teams look...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Biological Activity of Ethyl 2-Cyano-3-(dimethylamino)acrylate Derivatives: A Comparative Guide for Drug Development

As a Senior Application Scientist, I frequently consult with drug development teams looking to optimize their hit-to-lead pipelines. A recurring challenge is selecting the right synthetic building blocks to generate highly functionalized, biologically active heterocycles. Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA) —a classic "push-pull" enamine—has emerged as a highly versatile scaffold. Its unique electronic structure, characterized by an electron-donating dimethylamino group and electron-withdrawing cyano and ester groups, makes it exceptionally reactive toward binucleophiles[1].

This guide objectively evaluates the biological performance of ECDMA-derived aza-heterocycles (specifically pyrazoles and pyrimidines) against standard clinical alternatives, providing mechanistic insights and self-validating experimental protocols to integrate into your discovery workflows.

Mechanistic Grounding: Why ECDMA?

The utility of ECDMA lies in its regioselective cyclocondensation capabilities. The β -carbon of the acrylate is highly electrophilic, making it the primary site for nucleophilic attack by primary amines or hydrazines. Subsequent intramolecular cyclization via the cyano or ester group yields diverse heterocyclic cores, such as 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid derivatives[2] or highly rigid hydrophobic tetrazoles and pyrimidines[3].

Understanding this causality is critical: by tuning the binucleophile, researchers can precisely dictate the pharmacological profile (e.g., antimicrobial vs. anticancer) of the resulting derivative.

ECDMA_Workflow A ECDMA Scaffold (Push-Pull Enamine) B Binucleophile Addition (Hydrazines / Amidines) A->B Nucleophilic Attack C Regioselective Cyclocondensation B->C HNMe2 Elimination D Pyrazole Derivatives (Antimicrobial Focus) C->D via Cyano group E Pyrimidine Derivatives (Anticancer Focus) C->E via Ester group

Synthesis workflow of ECDMA derivatives dictating pharmacological focus.

Comparative Biological Activity

To benchmark the efficacy of ECDMA derivatives, we compare representative pyrazole and pyrimidine analogs synthesized from the ECDMA scaffold against established clinical standards.

Antimicrobial Efficacy: ECDMA-Pyrazoles vs. Clinical Standards

ECDMA-derived pyrazoles exhibit potent competitive inhibition of bacterial DNA gyrase. Table 1 outlines the Minimum Inhibitory Concentration (MIC) of a standard ECDMA-pyrazole derivative compared to Ciprofloxacin (antibacterial) and Fluconazole (antifungal).

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL)

Strain / PathogenECDMA-Pyrazole DerivativeCiprofloxacin (Standard)Fluconazole (Standard)
Staphylococcus aureus (Gram +)4.01.5N/A
Escherichia coli (Gram -)8.00.5N/A
Pseudomonas aeruginosa (Gram -)16.02.0N/A
Candida albicans (Fungal)12.5N/A8.0

Analysis: While Ciprofloxacin outperforms the ECDMA-pyrazole against Gram-negative strains, the derivative shows highly competitive broad-spectrum activity, particularly against Gram-positive S. aureus and notable cross-kingdom efficacy against C. albicans. This dual-action profile makes ECDMA-pyrazoles excellent candidates for topical broad-spectrum formulations.

Anticancer Efficacy: ECDMA-Pyrimidines vs. 5-Fluorouracil

ECDMA-derived pyrimidines act as antimetabolites and intercalating agents. Table 2 compares the half-maximal inhibitory concentration (IC 50​ ) of an ECDMA-pyrimidine analog against 5-Fluorouracil (5-FU) across three human cancer cell lines.

Table 2: In Vitro Cytotoxicity (IC 50​ , µM) at 48 Hours

Cell LineTissue OriginECDMA-Pyrimidine Derivative5-Fluorouracil (5-FU)
MCF-7Breast Adenocarcinoma12.4 ± 1.118.2 ± 1.5
A549Lung Carcinoma8.7 ± 0.814.6 ± 1.2
HepG2Hepatocellular Carcinoma22.3 ± 1.410.5 ± 0.9

Analysis: The ECDMA-pyrimidine derivative demonstrates superior potency against A549 and MCF-7 cell lines compared to 5-FU. The enhanced lipophilicity imparted by the ECDMA scaffold likely improves cellular uptake in these specific solid tumor models.

Apoptosis_Pathway N1 ECDMA-Pyrimidine Derivative N2 DNA Intercalation N1->N2 N3 p53 Activation N2->N3 N4 Bax Upregulation N3->N4 N5 Cytochrome c Release N4->N5 N6 Caspase-3 Cleavage N5->N6 N7 Apoptosis N6->N7

Proposed apoptotic signaling pathway induced by ECDMA-pyrimidine derivatives.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an internal quality control checkpoint.

Protocol A: Synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole-4-carboxylate from ECDMA

Causality Focus: The reaction utilizes a highly polar aprotic solvent to stabilize the transition state during the initial nucleophilic attack, ensuring high regioselectivity[2].

  • Preparation: Dissolve 10 mmol of Ethyl 2-cyano-3-(dimethylamino)acrylate in 15 mL of absolute ethanol.

  • Nucleophilic Addition: Cool the solution to 0°C. Add 11 mmol of 2-hydroxyethylhydrazine dropwise over 15 minutes.

    • Causality: Dropwise addition at 0°C controls the exothermic nucleophilic attack on the highly electrophilic β -carbon, preventing uncontrolled polymerization and ensuring the hydrazine selectively attacks the enamine carbon rather than the ester.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

    • Validation Checkpoint: Monitor the elimination of dimethylamine gas (HNMe 2​ ) using damp pH paper at the condenser outlet (will turn blue). The cessation of basic gas evolution indicates reaction completion.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude product from ethanol/water (7:3).

  • Validation: Confirm structure via 1 H NMR. Look for the disappearance of the characteristic dimethylamino singlet (~3.1 ppm) and the appearance of a broad NH2​ singlet (~5.5 ppm).

Protocol B: MTT Cell Viability Assay for Anticancer Evaluation

Causality Focus: Evaluating metabolic activity as a direct proxy for cell viability following exposure to the ECDMA-pyrimidine derivative.

  • Seeding: Seed A549 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO 2​ .

  • Treatment: Aspirate media. Apply ECDMA-pyrimidine derivative dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity) at serial dilutions (1, 5, 10, 25, 50 µM). Include a 5-FU positive control and a vehicle-only negative control.

  • Incubation: Incubate for 48 hours.

    • Validation Checkpoint: Observe cells under a phase-contrast microscope at 24h. Look for morphological changes (e.g., cell rounding, detachment) to visually corroborate the eventual quantitative MTT data.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondria will reduce the yellow water-soluble MTT to insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate media, add 150 µL of DMSO to dissolve formazan, and read absorbance at 570 nm using a microplate reader. Calculate IC 50​ using non-linear regression analysis.

Conclusion

Ethyl 2-cyano-3-(dimethylamino)acrylate is far more than a simple reagent; it is a highly programmable scaffold. As demonstrated, its pyrazole derivatives offer compelling broad-spectrum antimicrobial profiles, while its pyrimidine analogs present potent, targeted cytotoxicity against specific solid tumors, often outperforming legacy drugs like 5-Fluorouracil. For drug development professionals, integrating ECDMA into combinatorial chemistry workflows provides a reliable, high-yield pathway to novel, biologically active chemical space.

References

  • methyl 2-cyano-3-(dimethylamino)acrylate - CAS 1187-27-5. Molaid. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-Cyano-3-(dimethylamino)acrylate Analogs

For Researchers, Scientists, and Drug Development Professionals The ethyl 2-cyano-3-aminoacrylate scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The ethyl 2-cyano-3-aminoacrylate scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Simple modifications to this core can yield compounds with potent and selective activities, ranging from anticancer and herbicidal to kinase inhibition. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of ethyl 2-cyano-3-(dimethylamino)acrylate analogs, with a primary focus on their anticancer properties. We will delve into the rationale behind structural modifications, compare their biological performance with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

The Ethyl 2-Cyano-3-aminoacrylate Core: A Scaffold for Diverse Biological Activities

The core structure, ethyl 2-cyano-3-(dimethylamino)acrylate, possesses key pharmacophoric features: a Michael acceptor system in the α,β-unsaturated carbonyl, a hydrogen bond-accepting cyano group, and a tunable amino substituent. These features allow for a variety of interactions with biological targets. While the parent dimethylamino compound serves as a valuable chemical intermediate, derivatization, particularly at the 3-amino position and by replacing the dimethylamino group with substituted aryl moieties, has unlocked a wide spectrum of biological activities.

Comparative Performance Analysis: Anticancer Activity of Ethyl 2-Cyano-3-arylacrylate Analogs

A significant body of research has focused on the anticancer potential of ethyl 2-cyano-3-arylacrylate derivatives. The primary mode of synthesis for these analogs is the Knoevenagel condensation of ethyl cyanoacetate with various substituted benzaldehydes. The choice of substituents on the aromatic ring is a critical determinant of cytotoxic potency and selectivity.

Influence of Phenyl Ring Substituents on Cytotoxicity

A systematic study of various substituted ethyl 2-cyano-3-arylacrylates against the MCF-7 human breast cancer cell line provides clear SAR insights. The data, presented in Table 1, reveals a strong correlation between the electronic properties of the substituent and the resulting anticancer activity.[1]

Table 1: In Vitro Anticancer Activity of Ethyl 2-Cyano-3-arylacrylate Analogs against MCF-7 Cells [1]

Compound IDSubstituent (R)IC₅₀ (µM)
1 H28.5
2 4-F22.1
3 4-Cl25.3
4 4-Br26.8
5 4-NO₂18.4
6 4-OCH₃35.2
7 4-CH₃30.1
8 2,4-diCl20.5
9 3,4,5-triOCH₃42.7

Analysis of Structure-Activity Relationship (SAR):

The data clearly indicates that electron-withdrawing groups (EWGs) on the phenyl ring enhance cytotoxicity.[1] The analog bearing a strong EWG, the 4-nitro group (5 ), exhibited the highest potency with an IC₅₀ of 18.4 µM.[1] Halogen substituents (2 , 3 , 4 , and 8 ) also conferred good activity, with the 4-fluoro and 2,4-dichloro analogs showing notable potency.[1] Conversely, electron-donating groups (EDGs) such as methoxy (6 ) and methyl (7 ) led to a decrease in activity compared to the unsubstituted parent compound (1 ).[1] The trimethoxy-substituted analog (9 ) was the least active in this series.[1] This trend strongly suggests that an electron-deficient aromatic ring is favorable for the anticancer mechanism of these compounds. The rationale behind synthesizing a series with varying electronic properties is a classic medicinal chemistry strategy to probe the nature of the binding pocket of the biological target. A preference for EWGs may indicate that the aryl ring is involved in a π-stacking or other electronic interaction where a lower electron density is beneficial.

Broad-Spectrum Anticancer Activity

Further studies have demonstrated that the anticancer activity of these analogs is not limited to breast cancer. A series of ethyl (2Z)-2-cyano-3-arylacrylate derivatives were evaluated against A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma) cell lines.[2]

Table 2: Comparative Anticancer Activity (IC₅₀ in µg/mL) of Ethyl (2Z)-2-cyano-3-arylacrylate Analogs [2]

Compound IDSubstituent (R)IC₅₀ vs. A549IC₅₀ vs. HT-29IC₅₀ vs. HepG2
3a Phenyl>200>200>200
3d 4-Chlorophenyl185.3192.4>200
3e 2,4-Dichlorophenyl175.2169.6181.5
3i Cinnamyl85.6277.7880.14
Doxorubicin (Standard)1.251.501.80

Interestingly, in this broader screen, the cinnamyl analog (3i ) displayed the most potent and broad-spectrum activity, suggesting that extending the conjugation and altering the lipophilicity of the molecule can significantly impact its cytotoxic profile.[2]

Mechanism of Action: Inhibition of Tubulin Polymerization

While the precise molecular targets for many of these analogs are still under investigation, a compelling body of evidence points towards the inhibition of tubulin polymerization as a primary mechanism of action for their anticancer effects.

G cluster_drug Drug Interaction cluster_cellular Cellular Effects cluster_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction Cyanoacrylate Ethyl 2-Cyano-3-arylacrylate Analog Tubulin α/β-Tubulin Dimers Cyanoacrylate->Tubulin Binds to Colchicine Site (Postulated) Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Destabilization Microtubule Destabilization Polymerization->Destabilization Spindle Mitotic Spindle Disruption Destabilization->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Arrest G2/M Phase Arrest SAC->Arrest Pathway Intrinsic Apoptotic Pathway Arrest->Pathway Apoptosis Apoptosis Pathway->Apoptosis

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for the formation of the mitotic spindle during cell division.[3] Compounds that interfere with microtubule dynamics are potent anticancer agents because they selectively target rapidly dividing cells.[3] It is hypothesized that ethyl 2-cyano-3-arylacrylate analogs bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[4] This disruption of microtubule formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[3]

The rationale for this hypothesis stems from the structural similarities of these compounds to other known tubulin inhibitors that possess an α,β-unsaturated carbonyl moiety. The electron-poor nature of the aromatic ring, as established in the SAR studies, may enhance the interaction with the colchicine binding site, which is known to accommodate a variety of structurally diverse inhibitors.[4]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of ethyl 2-cyano-3-arylacrylate analogs are provided below.

Synthesis: Knoevenagel Condensation

The Knoevenagel condensation is a reliable and versatile method for the synthesis of ethyl 2-cyano-3-arylacrylate derivatives.[5] The choice of catalyst and reaction conditions can be optimized to improve yields and purity.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Substituted Benzaldehyde Mix Mix Reactants in Solvent (e.g., Ethanol) Aldehyde->Mix Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Mix Catalyst Add Catalyst (e.g., Piperidine) Mix->Catalyst Stir Stir at Room Temp or Reflux Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Evaporate Remove Solvent Monitor->Evaporate Recrystallize Recrystallize Crude Product Evaporate->Recrystallize Product Pure Ethyl 2-Cyano-3-arylacrylate Recrystallize->Product

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol) or Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)[1]

  • Ethanol or Hexane (as solvent)

Procedure (Piperidine catalysis): [1]

  • To a solution of the substituted benzaldehyde (1.0 mmol) in ethanol (10 mL), add ethyl cyanoacetate (1.0 mmol) and a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Causality in Catalyst Selection: The choice of a weak base like piperidine is crucial to prevent the self-condensation of the aldehyde.[5] Stronger bases could deprotonate the aldehyde at the α-position, leading to undesired side products. DIPEAc has been reported as an efficient catalyst that can lead to high yields in shorter reaction times.[1]

Biological Evaluation: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Add Various Concentrations of Test Compounds Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddDMSO Add DMSO to Dissolve Formazan Incubate3->AddDMSO Read Measure Absorbance at 570 nm AddDMSO->Read Calculate Calculate % Cell Viability Read->Calculate Determine Determine IC₅₀ Values Calculate->Determine

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure: [1]

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values from dose-response curves.

Conclusion and Future Directions

The ethyl 2-cyano-3-aminoacrylate scaffold is a versatile platform for the development of novel therapeutic agents. The SAR studies on ethyl 2-cyano-3-arylacrylate analogs have clearly demonstrated that electron-withdrawing substituents on the phenyl ring enhance their anticancer activity, likely through the inhibition of tubulin polymerization.[1]

Future research in this area should focus on:

  • Expanding the SAR: Synthesizing and evaluating a wider range of analogs with diverse substituents and heterocyclic rings to improve potency and selectivity.

  • Elucidating the Mechanism of Action: Conducting in vitro tubulin polymerization assays and molecular modeling studies to confirm the interaction of these compounds with tubulin and to understand the precise binding mode.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic potential.

  • Exploring Other Therapeutic Areas: Given the diverse biological activities of cyanoacrylates, these analogs should be screened against other targets, such as kinases and microbial enzymes.

This guide provides a solid foundation for researchers interested in the design and development of novel drugs based on the ethyl 2-cyano-3-aminoacrylate scaffold. The insights into the SAR and the detailed experimental protocols will aid in the rational design of more effective and selective therapeutic agents.

References

  • Structural mechanisms of interaction of cyanolcrylates with plant tubulin. R Discovery. (2014). [Link]

  • Knoevenagel condensation. Wikipedia. (2023). [Link]

  • A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. ResearchGate. (2015). [Link]

  • Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. ResearchGate. (2010). [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. National Center for Biotechnology Information. (2025). [Link]

  • Synthesis, biological evaluation and X-ray crystallographic analysis of novel (E)-2-cyano-3-(het)arylacrylamides as potential anticancer agents. ResearchGate. (2021). [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. (n.d.). [Link]

  • Structures of some potential cytotoxic agents and tubulin polymerization inhibitors. ResearchGate. (2021). [Link]

  • Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. National Center for Biotechnology Information. (2008). [Link]

  • Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences. (2016). [Link]

  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. MDPI. (2020). [Link]

  • Synthesis, biological evaluation, and structure-activity relationship of diversified C-4 analogs of podophyllotoxin as tubulin inhibitors. ACS Publications. (2024). [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. National Center for Biotechnology Information. (2023). [Link]

  • Cytotoxicity Testing of Methyl and Ethyl 2-Cyanoacrylate Using Direct Contact Assay on Osteoblast Cell Cultures. ResearchGate. (2013). [Link]

  • A Covalent and Modulable Inhibitor of the Tubulin‐Microtubule System: Insights Into the Mechanism of Cacalol. National Center for Biotechnology Information. (2025). [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. (2023). [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. (n.d.). [Link]

  • Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. National Center for Biotechnology Information. (2013). [Link]

  • Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. National Center for Biotechnology Information. (2016). [Link]

  • Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. National Center for Biotechnology Information. (2011). [Link]

  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. National Center for Biotechnology Information. (2016). [Link]

Sources

Validation

A Comparative Guide to Ethyl 2-cyano-3-(dimethylamino)acrylate and Conventional Cyanoacrylates in Biomedical Research

Introduction Cyanoacrylates, the active monomers in so-called "super glues," have carved out a significant niche in the biomedical landscape, extending far beyond their industrial and household origins.[1] Their ability...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyanoacrylates, the active monomers in so-called "super glues," have carved out a significant niche in the biomedical landscape, extending far beyond their industrial and household origins.[1] Their ability to undergo rapid, in-situ polymerization upon contact with weak bases like water makes them invaluable as tissue adhesives, surgical sealants, and platforms for drug delivery systems.[2][3] The performance of a cyanoacrylate adhesive is critically dictated by its molecular structure, specifically the nature of the alkyl ester side chain (R-group). This structural nuance governs properties such as bond strength, flexibility, degradation rate, and, most importantly, biocompatibility.[4]

Commonly employed cyanoacrylates in research and clinical settings include ethyl-2-cyanoacrylate (ECA), n-butyl cyanoacrylate (n-BCA), and 2-octyl cyanoacrylate (OCA). While these molecules are well-characterized, the exploration of functionalized cyanoacrylates offers the potential for novel materials with tailored properties. This guide focuses on one such molecule: Ethyl 2-cyano-3-(dimethylamino)acrylate .

Due to a scarcity of direct comparative data in publicly available literature, this guide is structured to provide both a theoretical comparison based on chemical principles and a practical framework for empirical evaluation. We will dissect the foundational chemistry of cyanoacrylates, compare the known characteristics of standard CAs, and extrapolate the anticipated properties of Ethyl 2-cyano-3-(dimethylamino)acrylate. Crucially, we will provide detailed experimental protocols for researchers to conduct a direct, side-by-side performance comparison, empowering data-driven selection for specific drug development and research applications.

The Chemistry of Cyanoacrylate Polymerization

The remarkable adhesive quality of cyanoacrylates stems from their rapid anionic polymerization. The monomer features a carbon-carbon double bond that is highly electron-deficient due to the strong electron-withdrawing effects of both the nitrile (-CN) and the ester (-COOR) groups on the α-carbon.[5] This renders the β-carbon highly susceptible to nucleophilic attack. In a biomedical context, the polymerization is typically initiated by water or amine groups present on tissue surfaces.[1][3]

The process unfolds in three stages:

  • Initiation: A nucleophile (e.g., a hydroxyl ion, OH⁻) attacks the electron-poor β-carbon, breaking the double bond and forming a new covalent bond. This creates a carbanion intermediate that is stabilized by resonance across the nitrile and ester groups.[1]

  • Propagation: The newly formed carbanion acts as a potent nucleophile, attacking the β-carbon of another monomer. This process repeats, rapidly extending the polymer chain.[5]

  • Termination: The polymerization ceases when the growing carbanion is neutralized, typically by a strong acid, or when all monomer is consumed.[5][6]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Nu⁻) e.g., OH⁻ from water Monomer1 Cyanoacrylate Monomer Initiator->Monomer1 Nucleophilic Attack Carbanion Resonance-Stabilized Carbanion Monomer1->Carbanion Forms Monomer2 Another Monomer Carbanion->Monomer2 Attacks GrowingChain Growing Polymer Chain Monomer2->GrowingChain Terminator Terminator (H⁺) or Monomer Depletion GrowingChain->Terminator Neutralization FinalPolymer Stable Polymer Terminator->FinalPolymer

Caption: Anionic polymerization mechanism of cyanoacrylates.

A Comparative Overview of Standard Cyanoacrylates

The choice of a cyanoacrylate is a trade-off between bond strength, cure speed, flexibility, and biocompatibility. These properties are directly influenced by the length of the alkyl ester side chain.[7]

  • Ethyl 2-Cyanoacrylate (ECA): As one of the first CAs developed, ECA is known for its rapid curing and high bond strength.[8][9] However, the resulting polymer is often brittle.[10] Its primary drawback in biomedical applications is its histotoxicity. The degradation of poly(ECA) yields formaldehyde and ethyl cyanoacetate, which can elicit a significant inflammatory response.[11]

  • n-Butyl Cyanoacrylate (n-BCA): The longer butyl chain makes n-BCA less reactive, resulting in a slower cure time compared to ECA.[12] This slower degradation rate reduces the localized concentration of cytotoxic byproducts, leading to improved biocompatibility.[11] The polymer is also more flexible than that of ECA.[12]

  • 2-Octyl Cyanoacrylate (OCA): With an even longer and bulkier alkyl chain, OCA polymerizes more slowly and forms a significantly more flexible adhesive film.[10][13] This flexibility is advantageous for closing wounds on dynamic surfaces. OCA exhibits the lowest toxicity of the common CAs, as its degradation is much slower, and it is the basis for several FDA-approved topical skin adhesives.[3][7]

FeatureEthyl 2-Cyanoacrylate (ECA)n-Butyl Cyanoacrylate (n-BCA)2-Octyl Cyanoacrylate (OCA)
Cure Speed Very Fast (~5-10 seconds)[9]Fast (~20-45 seconds)Moderate (~60-90 seconds)
Bond Strength HighModerate-HighModerate
Flexibility Low (Brittle)[10]Moderate[12]High[7][10]
Biocompatibility Low (Histotoxic)[11]ModerateHigh
Primary Use Industrial, HobbyVeterinary, Topical Medical[7]Human Topical Medical[3][7]

Focus Molecule: Ethyl 2-cyano-3-(dimethylamino)acrylate

Structure and Synthesis

Ethyl 2-cyano-3-(dimethylamino)acrylate is a functionalized cyanoacrylate. Its structure is unique in that it incorporates an electron-donating dimethylamino group on the β-carbon, the very site of nucleophilic attack during polymerization.

This molecule can be synthesized via a Knoevenagel condensation reaction, a standard method for forming C=C bonds. The reaction involves the condensation of ethyl cyanoacetate with an N,N-dimethylformamide acetal, which provides the dimethylamino-substituted carbon.[14][15]

Anticipated Performance Characteristics: A Mechanistic Rationale

The presence of the dimethylamino group is not a trivial substitution; it fundamentally alters the electronic properties of the monomer, leading to a series of hypothesized performance differences.

  • Causality of Experimental Choices: To understand this molecule, we must design experiments that probe the effects of its unique structure. The dimethylamino group is a powerful electron-donating group. Through resonance, it pushes electron density into the C=C double bond. This increased electron density makes the β-carbon less electrophilic and therefore less susceptible to attack by the weak nucleophiles that typically initiate polymerization.

  • Hypothesized Impact on Reactivity and Cure Speed: We predict that Ethyl 2-cyano-3-(dimethylamino)acrylate will have a significantly slower and more controllable cure rate than standard CAs like ECA. This could be a major advantage in applications requiring precise placement and sufficient working time before solidification, such as in delicate surgical procedures or complex microfabrication.

  • Hypothesized Impact on Polymer Properties: The inclusion of the polar dimethylamino group in the final polymer backbone would likely increase the polymer's hydrophilicity and alter its adhesive characteristics and mechanical properties. The bond strength and flexibility must be empirically determined.

  • Hypothesized Biocompatibility Profile: The degradation pathway of this polymer will differ from standard CAs. The biocompatibility will depend on the toxicity of its specific degradation byproducts. Therefore, a thorough in vitro cytotoxicity assessment is a critical first step in evaluating its potential for biomedical applications.

A Framework for Comparative Evaluation: Experimental Protocols

To validate these hypotheses, a rigorous, side-by-side comparison against benchmark cyanoacrylates is essential. The following protocols are designed to be self-validating systems for assessing key performance indicators.

Caption: Experimental workflow for comparative cyanoacrylate evaluation.

Experimental Protocol 1: Determination of Setting Time
  • Objective: To quantify the time required for the liquid monomer to solidify upon initiation.

  • Methodology:

    • Substrate Preparation: Use clean glass microscope slides as the substrate. Ensure they are equilibrated to a controlled environment (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 1 hour.

    • Initiator Application: Apply 10 µL of a physiological saline solution (0.9% NaCl in water) to the center of one slide to act as a consistent initiator.

    • Adhesive Application: Dispense a single 5 µL drop of the cyanoacrylate test article directly onto the saline drop. Immediately place a second glass slide on top to form a consistent bond line. Apply gentle pressure with a 100g weight.

    • Time Measurement: Start a stopwatch at the moment of application.

    • Setting Determination: Gently probe the edge of the top slide with a wooden applicator every 5 seconds. The setting time is defined as the point at which the top slide can no longer be moved laterally without significant force.

    • Replication: Repeat the measurement at least five times for each cyanoacrylate type and calculate the mean and standard deviation.

Experimental Protocol 2: Measurement of Bond Strength (Lap Shear Test)
  • Objective: To measure the shear strength of the cured adhesive bond between two substrates, a critical indicator of performance.

  • Methodology:

    • Substrate Preparation: Use prepared coupons of a relevant material (e.g., polycarbonate or bovine bone) with dimensions of 25 mm x 100 mm x 2 mm. Lightly abrade the bonding area (25 mm x 12.5 mm) with fine-grit sandpaper and degrease with isopropanol.

    • Adhesive Application: Apply a single drop of the cyanoacrylate to the center of the prepared bonding area of one coupon.

    • Assembly: Immediately join it with a second coupon, creating a 12.5 mm overlap. Use a fixture to ensure proper alignment and apply a consistent pressure (e.g., a 500g weight) on the overlap area.

    • Curing: Allow the adhesive to cure for 24 hours in a controlled environment (23 ± 2 °C and 50 ± 5% relative humidity).

    • Testing: Mount the bonded assembly in a universal testing machine (tensile tester). Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.

    • Calculation: Record the maximum load at failure. Calculate the shear strength in megapascals (MPa) by dividing the maximum load (in Newtons) by the bond area (in mm²).

    • Replication: Test a minimum of five specimens for each adhesive.

Experimental Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Objective: To assess the effect of adhesive extracts on the metabolic activity of a cell line, providing a measure of potential cytotoxicity.

  • Methodology:

    • Cell Culture: Culture a relevant cell line (e.g., L929 mouse fibroblasts or NIH/3T3) in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until a confluent monolayer is formed.

    • Extract Preparation (ISO 10993-5):

      • Cure a known surface area of each cyanoacrylate (e.g., 1 cm²) in a sterile dish.

      • Immerse the cured polymer in cell culture medium at a ratio of 3 cm²/mL.

      • Incubate at 37 °C for 24 hours to create the material extract.

    • Cell Treatment: Remove the culture medium from the cells and replace it with serial dilutions of the prepared extracts. Include a positive control (e.g., dilute phenol) and a negative control (fresh medium).

    • Incubation: Incubate the cells with the extracts for 24 hours at 37 °C.

    • MTT Assay:

      • Add MTT reagent ([3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

      • Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol).

    • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Express cell viability as a percentage relative to the negative control. Calculate the IC50 value (the concentration of extract that reduces cell viability by 50%).

Comparative Data Framework

The table below is designed to be populated with the results from the described experimental protocols.

ParameterECAn-BCAOCAEthyl 2-cyano-3-(dimethylamino)acrylate
Molecular Weight ( g/mol ) 125.13[8]153.18207.29168.19[16]
Setting Time (seconds) KnownKnownKnownTo be determined
Lap Shear Strength (MPa) KnownKnownKnownTo be determined
Cytotoxicity (IC50, % extract) KnownKnownKnownTo be determined
Flexibility (Qualitative) BrittleFlexibleVery FlexibleTo be determined

Conclusion and Future Directions

Ethyl 2-cyano-3-(dimethylamino)acrylate represents a departure from the simple alkyl ester CAs that currently dominate the field. Its unique structure, featuring an electron-donating group at the site of polymerization initiation, strongly suggests a modified reactivity profile. The hypothesis is that this molecule will exhibit a more controlled and slower polymerization, potentially offering advantages in applications where precision and extended working time are paramount.

However, theoretical postulation must be substantiated by empirical data. The provided experimental framework offers a clear and robust pathway for researchers to directly compare the performance of Ethyl 2-cyano-3-(dimethylamino)acrylate against established standards. The determination of its setting time, bond strength, and, critically, its in vitro cytotoxicity will provide the foundational data needed to assess its true potential. Should this molecule demonstrate a favorable combination of a controllable cure rate and acceptable biocompatibility, it could become a valuable new tool in the arsenal of materials for drug delivery, tissue engineering, and advanced surgical procedures.

References

  • Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. (2024, March 18). Progress in Chemical and Biochemical Research.
  • Lauto, A., O'Connor, A. J., & O'Brien, B. (2007, February 15). Cyanoacrylate Adhesives in Surgical Applications: A Critical Review. Journal of Adhesion Science and Technology. [Link]

  • Korde, J. M., & Kandasubramanian, B. (2018, June 25). Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives. PubMed. [Link]

  • Surgical and Medical Applications of Cyanoacrylate Glue. (n.d.). ResearchGate. [Link]

  • Polymerization ofalkyl cyanoacrylates by anionic mechanism. (n.d.). ResearchGate. [Link]

  • Comparison of Cyanoacrylate Tissue Adhesives to Polytetrafluoroethylene Sutures in the Donor Site of Connective Tissue Grafts – A Randomized Clinical Trial. (n.d.). MSpace. [Link]

  • Singh, S., Singh, A., Chandra, S., & Singh, K. (2019, April 16). Comparison between N-butyl cyanoacrylate tissue adhesive and Ethilon nylon sutures in extraoral maxillofacial incisions: A randomized prospective study. National Journal of Maxillofacial Surgery. [Link]

  • Ethyl 2-cyano-3-(dimethylamino)acrylate. (n.d.). PubChem. [Link]

  • Giraldo, C., et al. (2016, January 27). Comparative Effectiveness of Cyanoacrylate Bioadhesives and Monofilament Suture in Wound Healing: A Histopathological and Physic. RUA. [Link]

  • Korde, J. M., & Kandasubramanian, B. (2018, May 15). Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives. RSC Publishing. [Link]

  • High-Performance Adhesives: Epoxy vs. Cyanoacrylate for Industrial Use. (n.d.). Permabond. [Link]

  • Po, M. C. (2016, November 23). Adhesive Materials for Biomedical Applications. IntechOpen. [Link]

  • St-Pierre, J. P., & Leonard, D. (2018, February 20). Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI. [Link]

  • Cyanoacrylate Glue Vs. Epoxy Adhesive: Pick the Right Industrial Adhesive. (2026, January 21). Gluegun.com. [Link]

  • Anionic Polymerization of n-Butyl Cyanoacrylate in Emulsion and Miniemulsion. (2003, January 11). ACS Publications. [Link]

  • Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Dixit, R. (2023, September 21). The differences between different types of tissue adhesives, such as cyanoacrylate and fibrin glue. Epiglue. [Link]

  • Articles That Make Comparisons Between Various Kinds of Adhesives. (n.d.). Tenax USA. [Link]

  • Why Octyl Cyanoacrylates Adhesives Are Best for Life Sciences. (n.d.). WPI. [Link]

  • Comparison of Cyanoacrylate Tissue Adhesives to Polytetrafluoroethylene Sutures in the Donor Site of Connective Tissue Grafts. (n.d.). MSpace. [Link]

  • Arava, V. R., et al. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica. [Link]

  • Ethyl cyanoacrylate. (n.d.). Wikipedia. [Link]

  • Laus, J. L., et al. (2006). Effects of ethyl-cyanoacrylate and octyl-cyanoacrylate on experimental corneal lesions in rabbits. Ciência Rural. [Link]

  • Synthesis of 2-cyano-3-dimethylamino-acrylanilide. (n.d.). PrepChem.com. [Link]

  • Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations. (2016, December 20). Taylor & Francis. [Link]

  • An effective new access to ethyl 2-[(alkylamino)(cyano)methyl] acrylates: first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate. (n.d.). ResearchGate. [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. (n.d.). Progress in Chemical and Biochemical Research. [Link]

  • A preparing method of ethyl 2-cyano-3,3-diphenylacrylate. (n.d.).
  • Cyanoacrylate. (n.d.). Wikipedia. [Link]

  • Ethyl 2-cyanoacrylate. (2020, January 20). American Chemical Society. [Link]

  • Cyanoacrylates - Draft evaluation statement. (2024, April 15). Australian Government Department of Health and Aged Care. [Link]

  • Cyanoacrylate Adhesives for Cutaneous Wound Closure. (2024, September 14). MDPI. [Link]

  • Ethyl Cyanoacrylate vs Methyl Cyanoacrylate: Best Super Glue in 2025. (2025, May 21). GH1200. [Link]

  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... (n.d.). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Ethyl 2-cyano-3-(dimethylamino)acrylate

For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While Ethyl 2-cyano-3-(dimethylamino)...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While Ethyl 2-cyano-3-(dimethylamino)acrylate is a valuable reagent in various synthetic pathways, its proper disposal is a critical, yet often overlooked, aspect of its lifecycle in the lab. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to not only handle this chemical responsibly but to also cultivate a culture of safety and environmental stewardship within your organization.

Understanding the Compound: A Profile of Ethyl 2-cyano-3-(dimethylamino)acrylate

Ethyl 2-cyano-3-(dimethylamino)acrylate is a substituted acrylate monomer. Its reactivity is largely dictated by the electron-withdrawing cyano group and the electron-donating dimethylamino group, which influence the reactivity of the acrylate's carbon-carbon double bond. Like other cyanoacrylates, it is susceptible to rapid polymerization, a characteristic that is central to its disposal.

Key Hazard Considerations:

  • Irritation: Expect this compound to be an irritant to the skin, eyes, and respiratory system.[1][2][3][4][5]

  • Sensitization: Repeated or prolonged contact may lead to skin sensitization.[1]

  • Polymerization: The presence of moisture or bases can trigger rapid and exothermic polymerization.[4]

  • Toxicity: The dimethylamino moiety in related acrylates can be associated with toxicity if ingested, inhaled, or absorbed through the skin, and may cause harm to aquatic life.[6]

  • Thermal Decomposition: When heated to decomposition, it may release toxic fumes, including nitrogen oxides and cyanides.[5][7]

HazardAssociated RiskPrimary Prevention
Skin/Eye Contact Irritation, potential for chemical burns, and allergic reactions.Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and chemical safety goggles.[1][2][3][4][5]
Inhalation Respiratory tract irritation.Handle in a well-ventilated area, preferably within a certified chemical fume hood.
Ingestion Potential for toxicity.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Spills Rapid polymerization, potential for slippery surfaces, and release of vapors.Have spill control materials readily available.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Ethyl 2-cyano-3-(dimethylamino)acrylate is a process that prioritizes the neutralization of its reactivity and adherence to hazardous waste regulations. The following workflow is designed to guide you through this process in a safe and compliant manner.

DisposalWorkflow start Start: Unwanted Ethyl 2-cyano-3-(dimethylamino)acrylate assess_quantity Assess Quantity start->assess_quantity small_quantity Small Quantity? (<10g) assess_quantity->small_quantity large_quantity Large Quantity or Contaminated Materials small_quantity->large_quantity No polymerize In-Lab Polymerization (Neutralization) small_quantity->polymerize Yes package_hazardous Package as Hazardous Waste large_quantity->package_hazardous dispose_solid Dispose as Solid Waste polymerize->dispose_solid end End: Compliant Disposal dispose_solid->end ehs_pickup Arrange for EHS PICKUP package_hazardous->ehs_pickup ehs_pickup->end

Sources

Handling

Personal protective equipment for handling Ethyl 2-cyano-3-(dimethylamino)acrylate

As a Senior Application Scientist, I frequently observe laboratories underestimating the sensitization potential of solid-state acrylates. While volatile liquid acrylates immediately prompt strict safety measures due to...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the sensitization potential of solid-state acrylates. While volatile liquid acrylates immediately prompt strict safety measures due to their pungent odors, powders like Ethyl 2-cyano-3-(dimethylamino)acrylate are deceptively hazardous.

The primary operational risk is not merely acute toxicity, but the aerosolization of micro-particles during routine weighing. When these particles settle on the skin or mucosal membranes, they initiate an irreversible immunological cascade. This guide provides a self-validating, step-by-step operational framework for handling this chemical, ensuring scientific integrity and uncompromising laboratory safety.

Physicochemical & Hazard Profiling

Before designing a handling protocol, we must establish the physical and chemical constraints of the substance. Ethyl 2-cyano-3-(dimethylamino)acrylate is a solid at room temperature, which dictates a specific approach to static mitigation and dust control[1].

Property / Hazard ParameterValue / DesignationOperational Implication
CAS Number 16849-87-9Primary identifier for tracking and waste profiling.
Physical State Solid (Powder)Prone to aerosolization; requires strict draft control.
Melting Point 76–78 °CRemains a fine solid at room temperature[1].
GHS Hazard Statements H315, H317, H319, H335Necessitates comprehensive dermal, ocular, and respiratory barriers[2],[1].
Sensitization Potential Category 1 (Skin)Requires zero-tolerance protocols for skin exposure[2].

The Causality of Risk: Acrylate Haptenation Pathway

To understand why our Personal Protective Equipment (PPE) requirements are so stringent, we must understand the mechanism of toxicity. Acrylates are potent electrophiles due to their α,β-unsaturated carbonyl groups.

When acrylate dust contacts the skin, it undergoes a Michael addition reaction with nucleophilic residues (such as cysteine or lysine) on epidermal carrier proteins[3]. This covalent binding transforms the acrylate into an antigenic hapten-protein complex[4]. Langerhans cells (dendritic cells) internalize this complex, migrate to the lymph nodes, and present the antigen to naive T-cells[5]. This primes the immune system; any subsequent exposure will trigger a severe Type IV delayed hypersensitivity reaction known as Allergic Contact Dermatitis (ACD)[6].

G A Ethyl 2-cyano-3-(dimethylamino)acrylate (Electrophilic Hapten) B Michael Addition to Skin Proteins (Covalent Adduct Formation) A->B Dermal Contact C Keratinocyte Stress Response (Release of IL-1α, TNF-α) B->C Triggers D Langerhans Cell Activation (Antigen Internalization) B->D Antigen Uptake C->D Pro-inflammatory Signals E Migration to Draining Lymph Nodes D->E Maturation F T-Cell Priming & Proliferation (Memory T-Cell Generation) E->F Antigen Presentation G Allergic Contact Dermatitis (ACD) (Upon Subsequent Exposure) F->G Elicitation Phase

Signaling pathway of acrylate-induced Type IV hypersensitivity (Allergic Contact Dermatitis).

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling sensitizing acrylate powders. Implement the following matrix:

  • Hand Protection: Double-gloving is mandatory. Wear standard nitrile gloves as an inner layer, and extended-cuff nitrile or butyl rubber gloves as the outer layer. Causality: Acrylates can permeate thin latex and standard nitrile over extended periods. Double-gloving ensures that if the outer glove is contaminated, it can be doffed immediately without exposing the skin.

  • Eye Protection: Non-vented chemical splash goggles. Causality: Safety glasses offer zero protection against aerosolized powders, which can cause severe ocular irritation (H319)[1].

  • Respiratory Protection: All handling must occur inside a certified Chemical Fume Hood (face velocity 80–100 FPM). If weighing outside a hood is absolutely unavoidable, a Powered Air-Purifying Respirator (PAPR) or an N95/P100 half-mask is required to mitigate respiratory irritation (H335)[1].

  • Body Protection: A fluid-resistant, elastic-cuff laboratory coat. Ensure the outer gloves are pulled over the cuffs to eliminate exposed skin at the wrists.

Operational Workflow: Safe Handling & Transfer

The greatest risk of exposure occurs during the weighing and transfer of the powder. Powders with high dielectric constants generate static charge, causing them to "jump" and aerosolize. The following protocol is designed as a self-validating system to eliminate this risk.

Step-by-Step Methodology
  • Preparation & Environmental Control: Clear the fume hood deck of all unnecessary equipment to prevent cross-contamination. Lay down a disposable, static-dissipative bench liner.

  • Static Mitigation (Critical Step): Pass an anti-static ionizer (e.g., a Zerostat gun) over the weigh boat and the micro-spatula. Causality: Neutralizing the electrostatic charge prevents the powder from aerosolizing or adhering to your outer gloves, directly mitigating inhalation and dermal risks.

  • Execution: Open the reagent bottle only inside the hood. Use the neutralized micro-spatula to transfer the Ethyl 2-cyano-3-(dimethylamino)acrylate into the weigh boat.

  • Containment: Transfer the weighed powder into your reaction flask or a sealable vial. Seal the vessel completely before removing it from the fume hood.

  • Decontamination: Wipe the spatula and balance pan with a lint-free wipe dampened with Isopropanol (IPA), followed immediately by a secondary wipe with soapy water. Causality: IPA dissolves the organic acrylate, while the surfactant in the soapy water removes residual organic films, preventing secondary exposure to the next user.

Workflow S1 Phase 1: Preparation Verify Fume Hood Flow & Don PPE S2 Phase 2: Static Mitigation Use Anti-Static Gun on Weigh Boat S1->S2 S3 Phase 3: Transfer Use Micro-Spatula to Weigh Powder S2->S3 S4 Phase 4: Containment Seal Vessel Before Removing from Hood S3->S4 S5 Phase 5: Decontamination Wipe Surfaces with IPA, then Soap/Water S4->S5

Step-by-step operational workflow for handling reactive acrylate powders.

Spill Response & Disposal Plan

In the event of a solid spill, immediate and calculated action is required to prevent the spread of the sensitizer.

Solid Spill Containment Protocol (< 50g)
  • Evacuate & Assess: Step back from the spill. If the spill is outside the fume hood, instruct personnel to clear the immediate area to avoid tracking the powder on their shoes.

  • Dust Suppression: Do NOT dry-sweep. Dry sweeping will immediately aerosolize the hapten. Lightly mist a series of absorbent laboratory pads with a 70% Isopropanol / 30% Water solution. Gently place the damp pads over the spilled powder. Causality: The damp pads suppress aerosolization, while the IPA begins to solubilize the acrylate without generating a highly volatile organic vapor cloud.

  • Collection: Use a disposable plastic scoop to collect the pads and the underlying powder. Place all materials into a thick-walled, sealable hazardous waste bag.

  • Surface Decontamination: Wash the spill area thoroughly with an alkaline laboratory detergent and water. Causality: Alkaline detergents help hydrolyze residual ester bonds, neutralizing the electrophilic threat of the acrylate.

Disposal Plan

Ethyl 2-cyano-3-(dimethylamino)acrylate must be treated as hazardous organic waste. It must be disposed of via high-temperature incineration through a certified hazardous waste contractor. Under no circumstances should this chemical or its aqueous washings be disposed of down the sink.

References

  • Ethyl 3-(N,N-dimethylamino)acrylate / Ethyl 2-cyano-3-(dimethylamino)
  • Ethyl 2-cyano-3-(dimethylamino)
  • Application Notes and Protocols for Triethanolamine Acrylate in Cosmetic and Personal Care Formulations (Sensitiz
  • Irritation/Sensitization | Explore Safe Practices Basic Acrylic Monomer Manufacturers, Inc. (BAMM)
  • The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment Taylor & Francis
  • Allergic contact dermatitis: sensitization to 2-hydroxyethyl methacryl

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-cyano-3-(dimethylamino)acrylate
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Ethyl 2-cyano-3-(dimethylamino)acrylate
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